molecular formula C9H9NO B1316679 6-Methylindolin-2-one CAS No. 56341-38-9

6-Methylindolin-2-one

Cat. No.: B1316679
CAS No.: 56341-38-9
M. Wt: 147.17 g/mol
InChI Key: BFCDUCCWAPLDJQ-UHFFFAOYSA-N
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Description

6-Methylindolin-2-one (CAS 56341-38-9) is an organic compound with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol . This bicyclic molecule, also known as 6-methyl-2-oxindole, features a pyrrolone ring fused to a benzene ring and serves as a privileged scaffold in medicinal chemistry and organic electronics . The indolin-2-one core is a recognized structure in drug discovery, associated with a broad range of biological activities . Researchers utilize this scaffold to develop compounds with diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities . Furthermore, indolin-2-one derivatives have shown promise as corrosion inhibitors for materials like carbon steel in industrial applications . In synthetic chemistry, this compound serves as a key precursor for the synthesis of more complex molecules. It can undergo direct alkenylation and other functionalization reactions to create derivatives such as 3,3-di(heteroaryl)indolin-2-one compounds, which are valuable structures in pharmaceutical research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory tract irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO/c1-6-2-3-7-5-9(11)10-8(7)4-6/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCDUCCWAPLDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566059
Record name 6-Methyl-1,3-dihydro-2H-indol-2-one
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56341-38-9
Record name 1,3-Dihydro-6-methyl-2H-indol-2-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1,3-dihydro-2H-indol-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 6-Methylindolin-2-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indolin-2-one Core and Its Significance

The indolin-2-one, or oxindole, scaffold is a prominent heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview of a specific derivative, 6-Methylindolin-2-one, detailing its chemical structure, properties, synthesis, and potential applications, with a particular focus on its role as a privileged scaffold in the development of kinase inhibitors. As a Senior Application Scientist, this document aims to synthesize critical information into a practical resource for researchers engaged in drug discovery and development.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a bicyclic aromatic compound consisting of a benzene ring fused to a five-membered lactam ring, with a methyl group substitution at the 6-position of the indole core.

Chemical Structure and Identifiers
  • IUPAC Name: 6-methyl-1,3-dihydroindol-2-one[1]

  • Synonyms: 6-Methyl-2-indolinone, 6-Methyloxindole[1]

  • CAS Number: 56341-38-9[1][2]

  • Molecular Formula: C₉H₉NO[1]

  • Molecular Weight: 147.17 g/mol [1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from synthesis and purification to formulation and biological assays.

PropertyValueSource
Molecular Weight 147.17 g/mol [1]
Appearance Solid (predicted)Inferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.General knowledge of similar compounds
pKa Not available
LogP 1.5 (Predicted)[1]

Section 2: Synthesis of this compound

Proposed Synthetic Workflow

The proposed synthesis of this compound can be envisioned as a two-step process starting from 4-methyl-2-nitroaniline.

Synthesis_Workflow cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Malonic Ester Synthesis & Cyclization A 4-Methyl-2-nitroaniline B 4-Methyl-2-nitrophenyldiazonium chloride A->B NaNO2, HCl 0-5 °C C 2-Chloro-1-methyl-3-nitrobenzene B->C CuCl, HCl D Diethyl (4-methyl-2-nitrophenyl)malonate C->D Diethyl malonate, NaH DMF E Ethyl (4-methyl-2-nitrophenyl)acetate D->E 1. NaOH (aq) 2. H+, Δ F This compound E->F Fe, AcOH or H2, Pd/C Kinase_Inhibition Indolinone This compound Derivative Kinase Kinase (e.g., VEGFR, PDGFR, c-Kit) Indolinone->Kinase Binds to ATP pocket Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Blocked PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Angiogenesis) PhosphoSubstrate->Downstream

Sources

An In-depth Technical Guide to the Synthesis of 6-Methylindolin-2-one: Pathways, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Indolin-2-one Scaffold in Modern Drug Discovery

The indolin-2-one core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active molecules, both natural and synthetic. Its prevalence in medicinal chemistry is a testament to its ability to interact with a wide range of biological targets with high affinity and selectivity. A notable exemplar is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. The remarkable success of Sunitinib and other indolin-2-one-based kinase inhibitors has spurred significant interest in the synthesis of novel analogs to explore new therapeutic frontiers.

This technical guide focuses on the synthesis of a specific, yet crucial, analog: 6-Methylindolin-2-one. The introduction of a methyl group at the 6-position of the indolin-2-one core can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. Understanding the nuances of its synthesis is therefore of paramount importance for researchers and drug development professionals aiming to generate novel kinase inhibitors, anti-inflammatory agents, and other potential therapeutics. This document provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed, field-proven experimental protocols and an exploration of its applications in contemporary medicinal chemistry.

Strategic Approaches to the Synthesis of this compound

The construction of the this compound scaffold can be approached through several strategic disconnections. Two of the most logical and widely applicable methods are:

  • Intramolecular Friedel-Crafts Cyclization of an N-Aryl-α-haloacetamide: This pathway involves the formation of the five-membered lactam ring through an intramolecular electrophilic aromatic substitution. The key precursor for this route is 2-chloro-N-(p-tolyl)acetamide.

  • Reductive Cyclization of a Substituted o-Nitrophenylacetate: This method relies on the reduction of a nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the oxindole ring. The key intermediate in this pathway is a methyl (4-methyl-2-nitrophenyl)acetate derivative.

This guide will provide a detailed exploration of both synthetic routes, offering step-by-step protocols and mechanistic insights.

Pathway 1: Intramolecular Friedel-Crafts Cyclization

This synthetic approach is a robust and frequently employed method for the preparation of oxindoles. The synthesis is conceptually straightforward, proceeding in two main stages: acylation of the corresponding aniline to form the α-chloroacetamide precursor, followed by an intramolecular Friedel-Crafts-type cyclization to yield the desired indolin-2-one.

Diagrammatic Overview of the Intramolecular Friedel-Crafts Cyclization Pathway

Intramolecular Friedel-Crafts Cyclization p_toluidine p-Toluidine precursor 2-Chloro-N-(p-tolyl)acetamide p_toluidine->precursor Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->precursor product This compound precursor->product Intramolecular Friedel-Crafts Cyclization lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->product

Caption: Synthetic route to this compound via intramolecular Friedel-Crafts cyclization.

Experimental Protocol: Synthesis of 2-Chloro-N-(p-tolyl)acetamide (Precursor)

This protocol is adapted from a reliable synthetic procedure for analogous compounds.

Materials:

  • p-Toluidine

  • Chloroacetyl chloride

  • Diisopropylethylamine (DIPEA)

  • Dry Dichloromethane (CH2Cl2)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluidine (1.0 eq) in dry dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add diisopropylethylamine (DIPEA) (2.1 eq) to the cooled solution.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 2-3 hours.

  • Upon completion (monitored by TLC), quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(p-tolyl)acetamide as a solid. This product is often of sufficient purity for the subsequent cyclization step.

Expected Yield: 90-95%

Experimental Protocol: Intramolecular Cyclization to this compound

Materials:

  • 2-Chloro-N-(p-tolyl)acetamide

  • Aluminum chloride (AlCl3)

  • Dry Dichloromethane (CH2Cl2) or another suitable inert solvent

  • Crushed ice

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend aluminum chloride (AlCl3) (2.0-3.0 eq) in dry dichloromethane.

  • Cool the suspension to 0 °C.

  • Add a solution of 2-chloro-N-(p-tolyl)acetamide (1.0 eq) in dry dichloromethane dropwise to the AlCl3 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for dichloromethane) for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Acidify the aqueous layer with 1 M hydrochloric acid to a pH of approximately 1-2.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Pathway 2: Reductive Cyclization of a Substituted o-Nitrophenylacetate

This elegant and efficient pathway involves the initial synthesis of a (4-methyl-2-nitrophenyl)acetate derivative, followed by a reduction of the nitro group which triggers a spontaneous intramolecular lactamization to form the desired oxindole. Various reducing agents can be employed for the key cyclization step, with iron in acetic acid or catalytic hydrogenation being common choices.

Diagrammatic Overview of the Reductive Cyclization Pathway

Reductive Cyclization starting_material 4-Methyl-2-nitrotoluene intermediate1 Methyl (4-methyl-2-nitrophenyl)acetate starting_material->intermediate1 Functional Group Interconversion product This compound intermediate1->product Reductive Cyclization reducing_agent Reducing Agent (e.g., Fe/AcOH or H2/Pd-C) reducing_agent->product

Caption: Synthetic route to this compound via reductive cyclization.

Experimental Protocol: Synthesis of Methyl (4-methyl-2-nitrophenyl)acetate (Intermediate)

This protocol is based on established procedures for the synthesis of similar nitrophenylacetate derivatives.

Materials:

  • 4-Methyl-2-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl4) or another suitable solvent for radical bromination

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Methanol (MeOH)

  • Sulfuric acid (H2SO4)

Procedure:

  • Bromination: In a round-bottom flask, dissolve 4-methyl-2-nitrotoluene (1.0 eq) in carbon tetrachloride. Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO. Reflux the mixture under irradiation with a UV lamp until the reaction is complete (disappearance of starting material by TLC). Cool the mixture, filter off the succinimide, and concentrate the filtrate to obtain crude 1-(bromomethyl)-4-methyl-2-nitrobenzene.

  • Cyanation: Dissolve the crude bromide in DMSO and add sodium cyanide (1.2 eq). Heat the mixture at 60-70 °C for several hours. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield (4-methyl-2-nitrophenyl)acetonitrile.

  • Hydrolysis and Esterification: To the crude nitrile, add a mixture of methanol and concentrated sulfuric acid (e.g., 10:1 v/v). Reflux the mixture for 8-12 hours. Cool the reaction, pour it into ice water, and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over Na2SO4, and concentrate. Purify the residue by column chromatography to obtain methyl (4-methyl-2-nitrophenyl)acetate.

Experimental Protocol: Reductive Cyclization to this compound

Materials:

  • Methyl (4-methyl-2-nitrophenyl)acetate

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Water

  • Sodium bicarbonate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, prepare a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add methyl (4-methyl-2-nitrophenyl)acetate (1.0 eq) and iron powder (5.0 eq).

  • Heat the mixture to reflux and then add glacial acetic acid (catalytic to stoichiometric amount) portion-wise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Neutralize the remaining aqueous solution with sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data Summary

Synthesis PathwayKey IntermediateTypical Yield (Precursor)Typical Yield (Final Product)Key Reagents
Intramolecular Friedel-Crafts Cyclization 2-Chloro-N-(p-tolyl)acetamide90-95%60-80%Chloroacetyl chloride, AlCl3
Reductive Cyclization Methyl (4-methyl-2-nitrophenyl)acetate(Multi-step)70-90%NBS, NaCN, Fe/AcOH

Applications in Drug Discovery and Chemical Biology

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibition, and the 6-methyl substituent can be strategically employed to modulate selectivity and pharmacokinetic properties.

  • Kinase Inhibitors: Derivatives of this compound are actively being investigated as inhibitors of various protein kinases implicated in cancer and other diseases. The methyl group can occupy a hydrophobic pocket in the ATP-binding site of certain kinases, thereby enhancing potency and selectivity.

  • Anti-inflammatory Agents: The indolin-2-one core is also found in compounds with anti-inflammatory properties. The synthesis of libraries based on the this compound scaffold allows for the exploration of structure-activity relationships in the development of novel anti-inflammatory drugs.

  • Neuroprotective Agents: Some indole and indolinone derivatives have shown promise as neuroprotective agents. The exploration of this compound analogs in this therapeutic area is an active area of research.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry principles. Both the intramolecular Friedel-Crafts cyclization and the reductive cyclization pathways offer reliable and scalable routes to this important heterocyclic building block. The choice of synthetic route may depend on the availability of starting materials, desired scale, and the specific expertise of the research group. The continued exploration of the biological activities of this compound and its derivatives holds significant promise for the discovery of novel therapeutics in oncology, inflammation, and neurodegenerative diseases.

References

  • Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. (n.d.). National Institutes of Health. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Rodríguez, L. G., Delgado, A., & Bradshaw, B. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(23), 15911–15925. [Link]

  • Huang, S., Garbaccio, R. M., Fraley, M. E., Steen, J., Kreatsoulas, C., Hartman, G., Stirdivant, S., Drakas, B., Rickert, K., Walsh, E., Hamilton, K., Buser, C. A., Hardwick, J., Mao, X., Abrams, M., Beck, S., Tao, W., Lobell, R., Sepp-Lorenz

A Technical Guide to 6-Methylindolin-2-one: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Core as a Privileged Scaffold

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a wide array of biological targets. The indolin-2-one (or oxindole) scaffold is a premier example of such a framework. Its unique combination of a rigid bicyclic aromatic system, a hydrogen bond donor (the lactam N-H), a hydrogen bond acceptor (the lactam C=O), and an active methylene group at the C3 position makes it a versatile template for designing potent and selective therapeutic agents.[1] 6-Methylindolin-2-one (CAS: 56341-38-9), a key derivative of this family, serves as a critical building block in the synthesis of complex molecules, most notably in the development of targeted protein kinase inhibitors for oncology.[2]

This technical guide provides an in-depth exploration of this compound for researchers, chemists, and drug development professionals. We will detail a robust synthetic protocol, outline methods for its physicochemical characterization, discuss safe handling procedures, and illustrate its strategic application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties and safety requirements is the bedrock of successful laboratory execution. This compound is a solid at room temperature, typically appearing as an orange to red crystalline powder.[3]

Key Properties
PropertyValueSource(s)
CAS Number 56341-38-9[4]
Molecular Formula C₉H₉NO[2][4]
Molecular Weight 147.17 g/mol [2][4]
IUPAC Name 6-methyl-1,3-dihydro-2H-indol-2-one[4]
Synonyms 6-Methyloxindole, 6-Methyl-2-indolinone[2]
Melting Point 179-180 °C[2][3]
Boiling Point 315.0 ± 41.0 °C (Predicted)[2][3]
Appearance Orange to red solid[3]
Solubility Insoluble in water; soluble in organic solvents.[2]
Safety & Handling

As with any active chemical reagent, proper handling of this compound is paramount for laboratory safety. The compound is classified as an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning

  • GHS Pictogram: GHS07 (Exclamation mark)

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a dry, room-temperature environment.

Synthesis and Purification

The synthesis of substituted oxindoles is a well-established field. One effective and scalable approach for this compound involves a palladium-catalyzed intramolecular C-H functionalization/cyclization reaction. This method leverages readily available starting materials and demonstrates the power of modern cross-coupling chemistry.

Workflow for Palladium-Catalyzed Synthesis

Synthesis_Workflow SM1 3'-Methylacetanilide Reaction Sealed Tube Reaction 120 °C, 24 h SM1->Reaction SM2 Ethyl Iodoacetate SM2->Reaction Catalyst Pd(OAc)₂ (10 mol%) AgOAc (1 equiv) TFA (Solvent) Catalyst->Reaction Workup Workup (Quench, Extract, Concentrate) Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product This compound Purification->Product Purified Product

Palladium-catalyzed synthesis workflow for this compound.
Detailed Experimental Protocol

This protocol is adapted from a general procedure for oxindole synthesis.[3] Researchers should perform their own reaction optimizations.

  • Reaction Setup: To a 15 mL sealed tube equipped with a magnetic stir bar, add 3'-Methylacetanilide (0.5 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 10 mol%), and Silver(I) acetate (AgOAc, 0.5 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate the tube and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add trifluoroacetic acid (TFA, 4.0 mL) as the solvent, followed by ethyl 2-iodoacetate (0.75 mmol, 1.5 equiv).

  • Reaction Execution: Place the sealed tube in a preheated oil bath or heating block set to 120 °C. Stir the reaction mixture vigorously for 24 hours.

  • Workup: After 24 hours, cool the reaction mixture to room temperature. Quench the reaction by carefully adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product. Combine fractions containing the desired product (as determined by TLC) and remove the solvent in vacuo to yield pure this compound.

Physicochemical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any chemical workflow. This is achieved through a combination of spectroscopic and physical methods.

Spectroscopic Analysis

Predicted NMR Data (in DMSO-d₆, 400 MHz)

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-N (Amide)~10.4Singlet (broad)1HNH
H-7~7.0Singlet1HAr-H
H-5~6.8Doublet1HAr-H
H-4~6.7Doublet1HAr-H
H-3 (Methylene)~3.4Singlet2HCH₂
H-Methyl~2.2Singlet3HCH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
Carbonyl~176C2 (C =O)
Aromatic Quat.~142C7a
Aromatic Quat.~137C6
Aromatic Quat.~126C3a
Aromatic CH~124C4
Aromatic CH~122C5
Aromatic CH~108C7
Methylene~36C3 (C H₂)
Methyl~21C H₃

Expected IR and MS Data:

  • FT-IR (ATR, cm⁻¹): Key peaks are expected around 3200-3300 (N-H stretch), 1700-1720 (C=O lactam stretch, strong), 1620 (C=C aromatic stretch), and 1470-1490 (C-H bends).

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 148.07.

Application in Medicinal Chemistry: A Kinase Inhibitor Building Block

The true value of this compound lies in its utility as a synthetic intermediate. The indolin-2-one core is a cornerstone of many FDA-approved kinase inhibitors, such as Sunitinib and Nintedanib.[1] The active methylene group at the C3 position is particularly reactive and serves as a synthetic handle for introducing diversity and targeting specific kinase ATP-binding sites.

A common and powerful reaction to functionalize the C3 position is the Knoevenagel condensation . In this reaction, the active methylene of the oxindole condenses with an aldehyde (often a heteroaromatic aldehyde) under basic or acidic conditions to form a C3-substituted-ylidene-indolin-2-one. This exocyclic double bond extends the conjugation of the system and precisely positions substituents to interact with the kinase hinge region and other key residues.

Representative Synthetic Workflow: Knoevenagel Condensation

The following workflow illustrates how this compound can be used to synthesize a C3-functionalized derivative, a common core structure in kinase inhibitors.

Knoevenagel_Workflow Start This compound Reaction Knoevenagel Condensation Start->Reaction Reagent Heteroaromatic Aldehyde (e.g., Pyrrole-2-carboxaldehyde) Reagent->Reaction Conditions Base Catalyst (e.g., Piperidine) Solvent (e.g., EtOH) Reflux Conditions->Reaction Workup Cool & Filter Reaction->Workup Precipitate Forms Product (Z)-3-((1H-pyrrol-2-yl)methylene) -6-methylindolin-2-one (Kinase Inhibitor Scaffold) Workup->Product Collect Solid

Knoevenagel condensation for synthesizing a kinase inhibitor scaffold.

This synthetic transformation is foundational. The resulting vinyl-linked heteroaromatic group can be further modified, or the N-H of the lactam can be alkylated or acylated to explore additional structure-activity relationships (SAR), ultimately leading to potent and selective drug candidates. The 6-methyl group itself plays a crucial role by occupying a specific pocket in the target kinase, enhancing binding affinity and selectivity.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its robust synthesis, well-defined physicochemical properties, and, most importantly, its proven utility as a privileged scaffold for kinase inhibitors make it an invaluable asset for researchers. By understanding the principles of its synthesis, characterization, and reactivity, scientists can effectively leverage this building block to construct the next generation of targeted therapeutics.

References

  • Mishra, B., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(11), 5382-5389. Available at: [Link]

  • LookChem (n.d.). Cas 56341-38-9, 6-METHYLOXINDOLE. LookChem. Available at: [Link]

  • ResearchGate (n.d.). The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6. ResearchGate. Available at: [Link]

  • ResearchGate (2022). Synthesis, Spectroscopic Characterizations and In Silico ADMET Analysis of a New Indolin-2-one- Based Schiff Base Compound. ResearchGate. Available at: [Link]

  • Huang, S., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. Available at: [Link]

  • Google Patents (n.d.). EP1829872B1 - Processes for production of indole compounds. Google Patents.
  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 26(18), 5589. Available at: [Link]

  • Kamal, A., et al. (2015). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Journal of Cancer Therapy, 6, 1-15. Available at: [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • MDPI (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Available at: [Link]

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physical and chemical properties of 6-methyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Scaffold and the Significance of the 6-Methyl Analogue

The 1,3-dihydro-2H-indol-2-one, commonly known as oxindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, bicyclic structure, featuring a fused benzene and pyrrolidinone ring, serves as a versatile template for designing potent and selective modulators of various biological targets. Derivatives of this core are integral to numerous approved therapeutics and clinical candidates, demonstrating a wide spectrum of activities including kinase inhibition, and antibacterial and anticonvulsant properties.[1]

This guide focuses on a specific analogue, 6-methyl-1,3-dihydro-2H-indol-2-one (6-methyloxindole) . The introduction of a methyl group at the C6 position of the benzene ring subtly yet significantly alters the molecule's electronic and steric properties. This modification can influence key drug-like characteristics such as lipophilicity, metabolic stability, and protein-ligand binding interactions, making it a compound of considerable interest for structure-activity relationship (SAR) studies in drug development programs. This document provides a comprehensive overview of its core physical and chemical properties, detailed analytical and synthetic protocols, and its broader context within pharmaceutical research.

Section 1: Core Physicochemical and Structural Properties

A foundational understanding of a compound's physical properties is critical for its application in research, dictating everything from appropriate solvent systems for reactions to its likely pharmacokinetic profile.

Compound Identification

Below is a summary of the key identifiers for 6-methyl-1,3-dihydro-2H-indol-2-one.

IdentifierValueReference(s)
IUPAC Name 6-methyl-1,3-dihydro-2H-indol-2-one[PubChem]
Synonyms 6-Methyloxindole, 6-Methyl-2-indolinone[PubChem]
CAS Number 56341-38-9[PubChem]
Molecular Formula C₉H₉NO[PubChem]
Molecular Weight 147.17 g/mol [PubChem]
Canonical SMILES CC1=CC2=C(C=C1)NC(=O)C2[PubChem]
InChI Key BFCDUCCWAPLDJQ-UHFFFAOYSA-N[PubChem]
Physical and Chemical Properties

The following table summarizes key experimental and predicted properties. The methyl group at the 6-position is expected to increase lipophilicity (LogP) compared to the parent oxindole molecule.

PropertyValueSource(s)
Physical Form Solid, Pale yellow[2]
Melting Point 179 - 180 °C[Sigma-Aldrich, 8]
Boiling Point 315.0 ± 41.0 °C (at 760 mmHg)[Sigma-Aldrich, 8]
Solubility Insoluble in water; Soluble in organic solvents.[2]
pKa (Predicted) 14.31 ± 0.20 (Strongest Acidic)[2]
LogP (XLogP3) 1.5 (Predicted)[PubChem]
Topological Polar Surface Area 29.1 Ų[PubChem]
Hydrogen Bond Donor Count 1[PubChem]
Hydrogen Bond Acceptor Count 1[PubChem]

Section 2: Spectroscopic and Analytical Characterization

While comprehensive, peer-reviewed spectral data for 6-methyloxindole is not widely published, its structure allows for a confident prediction of its key spectroscopic signatures. The following section outlines these expected characteristics and provides a robust protocol for their experimental verification.

Predicted Spectroscopic Signatures

The structural features of 6-methyloxindole give rise to distinct, predictable signals in NMR, IR, and Mass Spectrometry.

Caption: Predicted NMR shifts for 6-methyloxindole.

  • Infrared (IR) Spectroscopy: Key expected absorption bands include a sharp N-H stretch around 3200-3300 cm⁻¹, a strong, sharp lactam carbonyl (C=O) stretch at approximately 1690-1710 cm⁻¹, C-H stretches for the aromatic and aliphatic protons just below and above 3000 cm⁻¹, and characteristic aromatic C=C bending vibrations in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 147. A prominent fragment would correspond to the loss of carbon monoxide ([M-CO]⁺) at m/z = 119, which is a characteristic fragmentation pathway for oxindoles.[3]

Protocol: NMR Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring and validating the structure of 6-methyloxindole.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials:

  • 6-methyloxindole sample (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (≥400 MHz recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the 6-methyloxindole solid into a clean, dry vial.

    • Add ~0.7 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is crucial as its polarity effectively dissolves the sample and its hydrogen-bonding properties slow the exchange rate of the N-H proton, allowing it to be observed as a distinct, albeit sometimes broad, singlet.

    • Gently agitate the vial until the solid is completely dissolved.

    • Transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe on the sample to ensure optimal magnetic field homogeneity, which is essential for high resolution.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional proton spectrum. A typical experiment involves 16-32 scans.

      • Set the spectral width to cover a range of -2 to 12 ppm.

      • Process the data with Fourier transformation, phase correction, and baseline correction.

      • Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.

      • Set the spectral width to cover 0-200 ppm.

      • Calibrate the spectrum by setting the central peak of the DMSO-d₆ septet to 39.52 ppm.

  • Data Interpretation:

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign each signal to the specific protons in the molecule as outlined in the predicted data table.

    • Assign the peaks in the ¹³C spectrum based on their chemical shifts, comparing them to predicted values and data from similar oxindole structures.[4]

Self-Validation: The integrated proton counts should match the number of protons in the structure (1:1:1:2:3 for the aromatic and aliphatic protons). The observed coupling patterns in the aromatic region must be consistent with the 1,2,4-trisubstituted benzene ring system.

Section 3: Synthesis and Chemical Reactivity

6-Methyloxindole is a valuable synthetic intermediate. Its chemical reactivity is dominated by three key features: the acidic N-H proton of the lactam, the nucleophilic active methylene group at the C3 position, and the potential for electrophilic substitution on the electron-rich aromatic ring.

Protocol: Synthesis of 6-Methyl-1,3-dihydro-2H-indol-2-one

A reliable route to substituted oxindoles is the reductive cyclization of the corresponding 2-nitrophenylacetic acid derivative. This protocol details this common and effective approach.[5][6]

G node1 6-Methyloxindole node4 Enolate Intermediate node1->node4 + Base, -H⁺ node2 Aldehyde (R-CHO) node5 Aldol Adduct node2->node5 node3 Base (e.g., Piperidine) node4->node5 + R-CHO node6 Condensed Product (3-Alkylidene-6-methyloxindole) node5->node6 - H₂O node7 Water

Sources

Preliminary Biological Activity Screening of 6-Methylindolin-2-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive framework for the preliminary biological activity screening of a specific derivative, 6-Methylindolin-2-one. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and practically grounded approach to evaluating the potential therapeutic applications of this compound. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for key in vitro assays, and present a model for data interpretation and visualization. The methodologies outlined herein cover essential areas of preliminary screening, including cytotoxic, antimicrobial, and anti-inflammatory activities, forming a solid foundation for further preclinical development.

Introduction: The Therapeutic Potential of the Indolin-2-one Scaffold

The indolin-2-one core, a bicyclic aromatic structure, is a cornerstone in the development of novel therapeutics. Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including but not limited to, inhibition of protein kinases, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on the indolin-2-one ring system plays a crucial role in defining the specific biological activity and potency of the resulting molecule.[3][4]

The subject of this guide, this compound, features a methyl group at the 6-position of the indole nucleus. This seemingly simple modification can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby potentially modulating its interaction with biological targets. Given the established activities of other substituted indolin-2-ones, a systematic preliminary screening of this compound is a logical and promising step in the drug discovery pipeline.[5]

This guide will provide a structured approach to this initial screening, focusing on three key areas of high therapeutic relevance:

  • Anticancer Activity: Investigating the cytotoxic potential against relevant cancer cell lines.

  • Antimicrobial Activity: Assessing the ability to inhibit the growth of pathogenic bacteria and fungi.

  • Anti-inflammatory Activity: Evaluating the potential to modulate key inflammatory pathways.

The following sections will detail the experimental design, provide robust protocols, and offer insights into the interpretation of the generated data.

Synthesis of this compound

Experimental Design for Preliminary Biological Screening

A well-designed experimental workflow is paramount for generating reliable and reproducible data. The following diagram illustrates a logical progression for the preliminary screening of this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Preliminary Biological Screening cluster_data Data Analysis & Interpretation synthesis Synthesis & Purification of this compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) characterization->antimicrobial anti_inflammatory Anti-inflammatory Screening (Griess, COX/LOX Assays) characterization->anti_inflammatory ic50 IC50/MIC Determination cytotoxicity->ic50 antimicrobial->ic50 anti_inflammatory->ic50 selectivity Selectivity Index Calculation ic50->selectivity hit_identification Hit Identification & Prioritization selectivity->hit_identification

Caption: A logical workflow for the preliminary biological screening of this compound.

In Vitro Cytotoxicity Screening: The MTT Assay

The initial assessment of a novel compound's anticancer potential often begins with a cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method to determine cell viability.[7][8] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9][10]

Principle of the MTT Assay

The assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer.

Detailed Protocol for the MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Presentation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve of % cell viability against the compound concentration.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin (Positive Control)
MCF-7 (Breast Cancer)25.5 ± 2.11.2 ± 0.3
A549 (Lung Cancer)38.2 ± 3.52.5 ± 0.4
HCT116 (Colon Cancer)19.8 ± 1.90.9 ± 0.2

Antimicrobial Screening: The Broth Microdilution Method

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The broth microdilution method is a quantitative and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12][13]

Principle of the Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for microbial growth, and the MIC is determined.[12][14]

Detailed Protocol for the Broth Microdilution Method

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound (stock solution in DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • Sterile 96-well plates

  • Spectrophotometer or McFarland standards for inoculum standardization

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), prepare a bacterial or fungal suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of the Microtiter Plate:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add 50 µL of the stock solution of this compound (at twice the highest desired test concentration) to the first well of a row.

    • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

Data Analysis and Presentation

The results are presented as the MIC value in µg/mL or µM.

Table 2: Hypothetical Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureus (Gram-positive)32Ciprofloxacin: 0.5
Escherichia coli (Gram-negative)>128Ciprofloxacin: 0.25
Candida albicans (Fungus)64Fluconazole: 2

Anti-inflammatory Screening

Chronic inflammation is implicated in a wide range of diseases, making the identification of novel anti-inflammatory agents a key area of drug discovery. Preliminary screening can be conducted through various in vitro assays.

Inhibition of Nitric Oxide Production in Macrophages (Griess Assay)

Activated macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable product of NO), thereby quantifying NO production.[15][16]

The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.[17]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.[18]

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with LPS alone and a group with cells alone.

  • Griess Reaction:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the Griess reagent to each supernatant sample.[19]

    • Incubate for 10-15 minutes at room temperature in the dark.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

COX and LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[20] Commercially available kits provide a convenient way to screen for inhibitors of these enzymes.[21][22][23]

These assays typically measure the enzymatic activity by detecting the formation of a product or the consumption of a substrate, often through colorimetric or fluorometric methods. The reduction in signal in the presence of the test compound indicates inhibition.[24][25][26][27][28]

(Refer to the manufacturer's instructions for specific kit protocols)

  • Prepare the reaction buffer and enzyme solution.

  • Add the test compound (this compound) at various concentrations to the wells of a microplate.

  • Add the enzyme to the wells and incubate for a specified time.

  • Initiate the reaction by adding the substrate (e.g., arachidonic acid).

  • Measure the signal (absorbance or fluorescence) over time or at a specific endpoint.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Analysis and Presentation

The anti-inflammatory activity is expressed as the IC₅₀ value for the inhibition of NO production or enzyme activity.

Table 3: Hypothetical Anti-inflammatory Activity of this compound

AssayIC₅₀ (µM) of this compoundIC₅₀ (µM) of Positive Control
NO Production (LPS-stimulated RAW 264.7)45.3 ± 4.1Dexamethasone: 0.1 ± 0.02
COX-2 Enzyme Inhibition15.8 ± 1.7Celecoxib: 0.5 ± 0.06
5-LOX Enzyme Inhibition28.9 ± 2.5Zileuton: 1.1 ± 0.2

Conclusion and Future Directions

This technical guide provides a robust and comprehensive framework for the preliminary biological activity screening of this compound. The detailed protocols for in vitro cytotoxicity, antimicrobial, and anti-inflammatory assays offer a solid starting point for researchers in the field of drug discovery. The hypothetical data presented in the tables serves as a template for organizing and interpreting experimental results.

Based on the preliminary screening data, promising "hit" compounds can be identified for further investigation. Future directions would include:

  • Lead Optimization: Synthesis of analogs of this compound to improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicity profile in animal models.

By following a systematic and scientifically sound screening cascade, the therapeutic potential of novel compounds like this compound can be effectively and efficiently explored.

References

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  • Pharmacognosy Journal. (n.d.). Antioxidant Activity and Lipoxygenase Enzyme Inhibition Assay with Total Flavonoid Assay of Garcinia porrecta Laness. Stem Bark Extracts. Retrieved from [Link]

  • MDPI. (n.d.). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

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  • CABI Digital Library. (n.d.). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Retrieved from [Link]

  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. Retrieved from [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Retrieved from [Link]

  • ResearchGate. (2022, May 26). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

  • MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of some indoline derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Retrieved from [Link]

  • MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Retrieved from [Link]

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A Technical Guide to the Potential Mechanism of Action of 6-Methylindolin-2-one: An Indolinone Scaffold-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the probable mechanism of action for 6-Methylindolin-2-one, a small molecule belonging to the indolin-2-one (oxindole) class. Direct pharmacological data on this compound is sparse; therefore, this document employs a scientifically-grounded, scaffold-based approach to postulate its biological activity. The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved and investigational drugs, most notably potent protein kinase inhibitors. By analyzing the structure-activity relationships and established mechanisms of closely related indolin-2-one derivatives, we hypothesize that this compound functions as an inhibitor of key protein kinases involved in oncogenic signaling. This guide provides a comprehensive overview of its likely molecular targets, the signaling pathways it may modulate, and a rigorous, phased experimental framework to systematically validate these hypotheses. The intended audience includes researchers in drug discovery, chemical biology, and pharmacology who are investigating novel small molecule inhibitors.

Section 1: The Indolin-2-one Scaffold: A Privileged Core in Kinase Inhibition

In the field of drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets. The indolin-2-one core is a quintessential example of such a scaffold, recognized for its versatility and success in generating high-affinity ligands. Its rigid, bicyclic structure provides a stable platform for introducing various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The clinical significance of this scaffold is exemplified by FDA-approved multi-kinase inhibitors like Sunitinib, which is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1] Sunitinib and other similar drugs leverage the indolin-2-one core to target the ATP-binding site of multiple receptor tyrosine kinases. This compound (IUPAC Name: 6-methyl-1,3-dihydroindol-2-one) shares this fundamental architecture, distinguished by a methyl group at the 6-position of the indole ring.[2] This structural similarity forms the logical basis for investigating its potential as a kinase inhibitor.

Section 2: Postulated Molecular Targets: Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, including metabolism, transcription, cell cycle progression, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. Indolin-2-one derivatives have been shown to inhibit a range of kinases, primarily by competing with ATP for binding in the enzyme's active site.[4] Based on extensive literature for analogous compounds, the primary potential targets for this compound are key kinases involved in cell proliferation and angiogenesis.[1][5]

Potential Kinase Target Family Biological Role Relevance in Cancer Representative IC₅₀ (Derivatives) Reference
VEGFR-2 Receptor Tyrosine KinaseAngiogenesis, Vascular PermeabilityEssential for tumor growth and metastasis by promoting new blood vessel formation.32.65 nM - 56.74 nM[1]
EGFR Receptor Tyrosine KinaseCell Growth, Proliferation, DifferentiationOften mutated or overexpressed in various cancers, leading to uncontrolled cell growth.14.31 nM[1]
CDK-2 Serine/Threonine KinaseCell Cycle Regulation (G1/S Transition)Drives cell cycle progression; its inhibition leads to cell cycle arrest.9.39 nM[1]
GSK3β Serine/Threonine KinaseMultiple Cellular Processes, Tau PhosphorylationImplicated in neurodegenerative diseases and some cancers.1.7 µM[4]

Table 1: Potential Kinase Targets for this compound and IC₅₀ values observed for highly related indolin-2-one derivatives.

The causality for selecting these targets is clear: inhibiting VEGFR-2 and EGFR strikes at the heart of tumor angiogenesis and proliferation, while inhibiting CDKs directly halts the cancer cell's reproductive cycle.[1] This multi-targeted potential is a characteristic feature of the indolin-2-one scaffold.

Section 3: Hypothesized Downstream Signaling Pathways

Inhibition of a protein kinase blocks all downstream signaling events that depend on its activity. Assuming this compound acts as a VEGFR-2 inhibitor, it would interrupt the canonical angiogenesis pathway.

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various signaling proteins, activating multiple downstream cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival—the key steps in forming new blood vessels.

By competitively binding to the ATP pocket of VEGFR-2, this compound would prevent this initial autophosphorylation event, effectively shutting down the entire signaling cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm VEGFR2_inactive VEGFR-2 (Monomer) VEGFR2_active VEGFR-2 Dimer (Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K ERK ERK VEGFR2_active->ERK via Ras/Raf/MEK P1 P P2 P P3 P P4 P VEGF VEGF Ligand VEGF->VEGFR2_inactive Binds Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt ERK->Proliferation Akt->Proliferation Inhibitor This compound Inhibitor->VEGFR2_active INHIBITS ATP ATP ATP->VEGFR2_active

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.

Section 4: A Framework for Experimental Validation

To rigorously test the hypothesis that this compound is a kinase inhibitor, a phased, self-validating experimental approach is necessary. This framework proceeds from broad, high-throughput screening to specific cellular mechanism-of-action studies.

Experimental_Workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: Mechanism Elucidation P1_1 Kinase Panel Screen (Broad Profiling) P1_2 IC₅₀ Determination (Dose-Response for Hits) P1_1->P1_2 Identifies Top Hits P2_1 In Vitro Cytotoxicity (e.g., MTT Assay) P1_2->P2_1 Validated Targets P2_2 Cellular Target Engagement (Phospho-Western Blot) P2_1->P2_2 Confirms Cell Penetration & Effect P3_1 Cell Cycle Analysis (Flow Cytometry) P2_2->P3_1 Confirmed Cellular Mechanism P3_2 Apoptosis Assay (Annexin V/PI) P3_1->P3_2

Caption: Phased experimental workflow for validating the mechanism of action.
Phase 1: Initial Target Identification & Validation

Rationale: The first step is to determine if this compound binds to and inhibits any protein kinases and to quantify the potency of this inhibition.

Protocol 1: Broad-Panel Kinase Screen

  • Objective: To identify potential kinase targets from a large, diverse panel.

  • Methodology: Utilize a commercial radiometric assay, such as the HotSpot™ kinase assay.[5]

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Submit the compound to a screening service (e.g., Reaction Biology Corp.) for testing at a single concentration (typically 1-10 µM) against a panel of >300 human kinases.

    • The assay measures the incorporation of ³³P-labeled phosphate from ATP into a kinase-specific substrate. A reduction in radioactivity in the presence of the compound indicates inhibition.

    • Data is reported as percent inhibition relative to a DMSO vehicle control. Kinases showing >50% inhibition are considered "hits."

Protocol 2: IC₅₀ Determination for Top Hits

  • Objective: To determine the concentration of this compound that causes 50% inhibition of the top hit kinases.

  • Methodology: A dose-response radiometric kinase assay.

  • Procedure:

    • For each hit kinase, prepare a series of 10-point, 3-fold serial dilutions of this compound in a 96-well plate.

    • Add the recombinant kinase, its specific peptide substrate, and ³³P-ATP to initiate the reaction.[5]

    • Incubate for a defined period (e.g., 120 minutes) at room temperature.

    • Stop the reaction and measure radiolabel incorporation using a scintillation counter.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Phase 2: Cellular Activity Confirmation

Rationale: After identifying biochemical targets, it is crucial to confirm that the compound can enter living cells and exert a biological effect, specifically inhibiting the target in its native environment.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

  • Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

  • Methodology: The MTT assay measures the metabolic activity of living cells.

  • Procedure:

    • Seed human cancer cells (e.g., HepG-2 hepatocellular carcinoma or MCF-7 breast cancer cells, which express relevant kinases) in 96-well plates at 5,000 cells/well and allow them to adhere overnight.[1]

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 4: Cellular Target Engagement (Phospho-Western Blot)

  • Objective: To directly visualize if the compound inhibits the phosphorylation of a kinase's downstream substrate in a cellular context.

  • Methodology: Western blotting using phospho-specific antibodies.

  • Procedure (Example for VEGFR-2):

    • Culture human umbilical vein endothelial cells (HUVECs) until 80% confluent.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, 5x the IC₅₀) for 1-2 hours.

    • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes to activate the VEGFR-2 pathway. Include a non-stimulated control and a VEGF-only control.

    • Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated PLCγ (p-PLCγ) and total PLCγ. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the p-PLCγ/total PLCγ ratio in compound-treated lanes indicates successful target engagement.

Phase 3: Elucidating the Cellular Mechanism

Rationale: Once cellular activity is confirmed, the final step is to characterize the specific phenotypic outcome of target inhibition, such as cell cycle arrest or apoptosis.

Protocol 5: Cell Cycle Analysis (Flow Cytometry)

  • Objective: To determine if the compound induces cell cycle arrest. This is particularly relevant if a CDK is a primary target.

  • Methodology: Propidium iodide (PI) staining of DNA content.

  • Procedure:

    • Treat HepG-2 cells with this compound at its IC₅₀ concentration for 24, 48, and 72 hours.[1]

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells and resuspend in PBS containing RNase A and PI.

    • Analyze the cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G0/G1 for CDK2 inhibition) indicates cell cycle arrest.[1][6]

Section 5: Molecular Modeling Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other.[4] This can provide valuable, albeit predictive, insight into how this compound might interact with the ATP-binding pocket of a target kinase. The indolin-2-one scaffold typically forms critical hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP. The 6-methyl group would likely be oriented towards a hydrophobic pocket, potentially influencing binding affinity and selectivity.

Kinase_Inhibition cluster_kinase Kinase Active Site Hinge Hinge Region (H-Bond Donor/Acceptor) Pocket Hydrophobic Pocket Phosphate_Binding Phosphate-Binding Loop ATP ATP ATP->Hinge H-Bonds Inhibitor This compound Inhibitor->Hinge H-Bonds (Competitive) Inhibitor->Pocket van der Waals Interactions

Sources

discovery and synthesis of 6-Methylindolin-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of 6-Methylindolin-2-one Derivatives

Authored by a Senior Application Scientist

Foreword: The this compound Scaffold – A Privileged Core in Modern Medicinal Chemistry

The indolin-2-one (oxindole) core is a quintessential example of a "privileged scaffold" in drug discovery. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. The strategic placement of a methyl group at the C6 position of this scaffold creates the this compound core, a subtle modification that can profoundly influence a molecule's metabolic stability, lipophilicity, and target engagement. This guide offers a deep dive into the synthetic architecture of these valuable derivatives, moving beyond mere procedural descriptions to explore the underlying chemical logic and strategic considerations that drive their creation. We will dissect established synthetic pathways, provide field-tested protocols, and illuminate the structure-activity relationships that make these compounds potent agents in therapeutic areas, most notably as kinase inhibitors in oncology.

Part 1: Foundational Synthesis – Constructing the this compound Core

The journey to complex derivatives begins with the robust and scalable synthesis of the core scaffold. The most common and industrially relevant approaches involve the cyclization of a suitably substituted benzene precursor. A prevalent strategy is the reductive cyclization of a 2-nitro-phenylacetic acid derivative, a method valued for its reliability and use of accessible starting materials.

Strategic Approach: Reductive Cyclization

The synthesis typically commences from 4-methyl-3-nitrobenzoic acid. The key transformation involves the reduction of the nitro group to an amine, which then undergoes a spontaneous or catalyzed intramolecular condensation (amidation) with the adjacent acetic acid side chain to form the lactam ring of the indolin-2-one.

Workflow for Core Scaffold Synthesis

cluster_0 Starting Material Preparation cluster_1 Key Transformation cluster_2 Purification SM 4-Methyl-3-nitrobenzoic acid INT1 4-Methyl-3-nitro-phenylacetic acid derivative SM->INT1 Chain Extension (e.g., Arndt-Eistert or equivalent) CORE This compound Scaffold INT1->CORE Reductive Cyclization (e.g., H2, Pd/C) FINAL Pure this compound CORE->FINAL Recrystallization / Chromatography

Caption: Synthetic workflow for the this compound core via reductive cyclization.

Detailed Protocol: Synthesis of this compound via Reductive Cyclization

This protocol is adapted from established industrial processes for oxindole synthesis.[1] The causality for using catalytic hydrogenation is its high efficiency and clean conversion, where the primary byproduct is water. Acetic acid serves as a solvent that is stable under hydrogenation conditions and promotes the final cyclization.

  • Preparation of the Precursor : Begin with a precursor such as (4-methyl-2-nitrophenyl)acetic acid. This can be synthesized from 4-methyl-3-nitro-benzonitrile through chain prolongation followed by saponification of the nitrile group.[1]

  • Reaction Setup : In a suitable pressure vessel, dissolve the (4-methyl-2-nitrophenyl)acetic acid derivative in glacial acetic acid.

  • Catalyst Addition : Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution. The catalyst loading is typically 5-10 mol%.

  • Hydrogenation : Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 40-50 psi) and heat to approximately 45-50°C.[1]

  • Reaction Monitoring : Maintain the reaction under these conditions until hydrogen uptake ceases, indicating the complete reduction of the nitro group. This can be monitored by TLC or HPLC.

  • Cyclization : Upon completion of the hydrogenation, increase the temperature to 110-120°C for several hours to drive the intramolecular amidation and lactam formation.[1]

  • Work-up and Isolation : Cool the reaction mixture to room temperature. Filter off the Pd/C catalyst. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by adding water to precipitate the solid, which is then collected by filtration and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Part 2: Key Derivatization Strategies

With the core scaffold in hand, the focus shifts to strategic functionalization at key positions to modulate biological activity. The most critical positions for derivatization are C3 and N1.

C3-Position Derivatization: The Knoevenagel Condensation

The methylene group at the C3 position is activated by the adjacent carbonyl, making it nucleophilic and amenable to condensation reactions. The Knoevenagel condensation with various aldehydes is the most prevalent method for introducing diverse substituents at this position, a strategy central to the development of many kinase inhibitors.[2][3]

Reaction Mechanism: Knoevenagel Condensation

The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which facilitates the deprotonation of the C3-methylene group to form an enolate. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde, leading to an aldol-type intermediate that subsequently dehydrates to yield the C3-substituted product.

Core This compound Enolate Enolate Intermediate Core->Enolate + Base - H+ Base Base (e.g., Piperidine) Base->Core Adduct Aldol Adduct Enolate->Adduct + R-CHO Aldehyde R-CHO Aldehyde->Enolate Product 3-Alkylidene-6-methylindolin-2-one Adduct->Product - H2O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation at the C3-position.

Detailed Protocol: General Procedure for Knoevenagel Condensation

This protocol describes a general method for synthesizing 3-substituted-indolin-2-ones, which are potent inhibitors of Receptor Tyrosine Kinases (RTKs).[2]

  • Reactant Preparation : In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Catalyst Addition : Add a catalytic amount of a base, typically piperidine (0.1-0.2 eq.). In some cases, a catalytic amount of acetic acid is added to buffer the reaction.

  • Reaction Conditions : Heat the mixture to reflux (typically 80-90°C) and stir for 4-24 hours.

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation : Upon completion, cool the reaction mixture to room temperature or in an ice bath. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.

  • Purification : Wash the collected solid with cold ethanol to remove residual reactants and catalyst. If necessary, the product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

N1-Position Derivatization: N-Alkylation and N-Acylation

Functionalization of the nitrogen atom at the N1 position is another critical strategy for fine-tuning the pharmacological profile of indolin-2-one derivatives. This is typically achieved through N-alkylation or N-acylation.

Detailed Protocol: N-Acetylation of this compound

This procedure is based on methods used in the synthesis of complex pharmaceutical intermediates like Nintedanib.[4] Acetic anhydride is used as both the acetylating agent and the reaction solvent in some large-scale preparations, ensuring high concentrations and driving the reaction to completion.

  • Reaction Setup : Suspend this compound (1.0 eq.) in acetic anhydride (5-10 eq.).

  • Reaction Conditions : Heat the mixture to reflux (around 130-140°C) for several hours. The high temperature is necessary to drive the acylation of the relatively non-nucleophilic amide nitrogen.

  • Reaction Monitoring : Monitor the reaction by TLC or HPLC.

  • Work-up : After completion, cool the reaction mixture. The excess acetic anhydride is typically removed under reduced pressure.

  • Isolation : The crude residue is often triturated with a non-polar solvent like petroleum ether or a mixture of ether and hexane to induce precipitation of the N-acetylated product. The solid is then collected by filtration and dried.

Part 3: Application in Drug Discovery – Structure-Activity Relationships (SAR)

The synthetic versatility of the this compound scaffold allows for systematic exploration of structure-activity relationships (SAR). Modifications at the C3 and N1 positions, as well as on the phenyl ring of the core, have been shown to dictate potency and selectivity against various biological targets, particularly protein kinases.[3][5]

SAR Insights for Kinase Inhibition

Extensive studies have revealed key determinants for selective kinase inhibition.[3][5]

Position of SubstitutionSubstituent TypeImpact on Kinase Selectivity
C3-Position 3-[(Five-membered heteroaryl ring)methylidenyl]High specificity against VEGF (Flk-1) RTK activity.[3]
C3-Position 3-(Substituted benzylidenyl) with bulky lipophilic groupsHigh selectivity toward EGF and Her-2 RTKs.[5]
C3-Position Extended side chainsHigh potency and selectivity against PDGF and VEGF RTKs.[3]
Indolinone Core Substitution at C4-positionGenerally unfavorable for inhibitory activity against PDGF and VEGF RTKs.[5]
Indolinone Core Electron-donating groupsGenerally preferred for inhibitory potency against PDGF and VEGF RTKs.[5]

These relationships underscore the importance of precise structural modifications. For instance, introducing bulky groups on the C3-phenyl ring can sterically hinder binding to certain kinase ATP pockets while favoring others, thus conferring selectivity.[5]

Conclusion

The this compound framework represents a highly adaptable and strategically important scaffold for the development of targeted therapeutics. Its synthesis, rooted in fundamental organic chemistry principles like reductive cyclization and Knoevenagel condensation, allows for the creation of vast chemical libraries. The insights gained from SAR studies continue to guide the rational design of new derivatives with enhanced potency and selectivity. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively explore the rich chemical space and therapeutic potential of this remarkable molecular architecture.

References
  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. (n.d.). PMC - NIH.
  • Synthesis of 3, 3-Di(indolyl)indolin-2-one in the Presence of Iron Nanocatalysts. (2025). Bentham Science.
  • Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Retrieved January 11, 2026, from [Link]

  • Bouchikhi, F., et al. (2008). Synthesis and biological evaluation of diversely substituted indolin-2-ones. European Journal of Medicinal Chemistry, 43(11), 2316-22. Retrieved January 11, 2026, from [Link]

  • Synthetic scheme and structures of 3-substituted-indolin-2-one derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Ahmed, N., et al. (2022). Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors. Anticancer Agents in Medicinal Chemistry, 22(13), 2358-2366. Retrieved January 11, 2026, from [Link]

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • General strategies of indolin‐2‐one and dihydroquinolin‐2‐one derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis of indolines. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Indolinone derivatives and process for their manufacture. (n.d.). Google Patents.
  • Synthesis of 2-indolinone derivatives. (n.d.). Google Patents.

Sources

spectroscopic data for 6-Methylindolin-2-one (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methylindolin-2-one, a derivative of the indolinone scaffold, represents a significant heterocyclic compound in the landscape of medicinal chemistry and drug development. The indolinone core is a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities, including applications as kinase inhibitors in oncology. The precise characterization of such molecules is paramount for ensuring their purity, confirming their identity, and understanding their chemical behavior. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this analytical endeavor.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of readily available, collated experimental spectra in public databases, this document leverages established spectroscopic principles and data from analogous structures to present a reliable, in-depth analysis. This approach not only offers a valuable resource for researchers working with this specific molecule but also serves as a practical example of spectroscopic interpretation and prediction.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[1][2][3] CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.[1][3]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The chemical shifts are estimated based on the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N-H~8.0-9.0br s1H-
H-7~7.1d1H~7.5
H-5~6.8d1H~7.5
H-4~6.7s1H-
C₃-H₂~3.5s2H-
C₆-CH₃~2.3s3H-

Interpretation:

  • The N-H proton is expected to be a broad singlet in the downfield region due to its acidic nature and potential for hydrogen bonding.

  • The aromatic protons (H-4, H-5, H-7) will appear in the aromatic region (typically 6.5-8.0 ppm). H-7 is likely the most downfield of the aromatic protons due to the deshielding effect of the adjacent nitrogen and carbonyl group. H-4 is predicted to be a singlet as it has no adjacent protons for coupling. H-5 and H-7 are expected to be doublets due to coupling with each other.

  • The methylene protons (C₃-H₂) are adjacent to the carbonyl group and are therefore deshielded, appearing as a singlet around 3.5 ppm.

  • The methyl protons (C₆-CH₃) attached to the aromatic ring will be a singlet in the upfield region, around 2.3 ppm.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C₂)~175
C-7a~142
C-6~135
C-3a~128
C-5~125
C-7~122
C-4~110
C-3~36
C₆-CH₃~21

Interpretation:

  • The carbonyl carbon (C₂) will be the most downfield signal, typically appearing above 170 ppm.

  • The aromatic carbons will resonate in the 110-145 ppm range. The carbons directly attached to the nitrogen (C-7a) and the methyl group (C-6) will have distinct chemical shifts.

  • The aliphatic methylene carbon (C₃) will be significantly upfield, around 36 ppm.

  • The methyl carbon (C₆-CH₃) will be the most upfield signal, appearing around 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Objective: To obtain the IR spectrum of this compound.

Methodology:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, and the background is automatically subtracted to yield the IR spectrum of the compound. The typical spectral range is 4000-400 cm⁻¹.

Predicted IR Data

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (lactam)~3200-3300Medium
C-H Stretch (aromatic)~3000-3100Medium
C-H Stretch (aliphatic)~2850-2960Medium
C=O Stretch (lactam)~1680-1700Strong
C=C Stretch (aromatic)~1600 & ~1470Medium

Interpretation:

  • A prominent absorption band in the region of 3200-3300 cm⁻¹ is expected for the N-H stretch of the lactam.

  • The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.

  • The aliphatic C-H stretching of the methyl and methylene groups will be observed just below 3000 cm⁻¹.

  • A very strong and sharp absorption band between 1680-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the five-membered lactam ring.

  • Absorptions corresponding to aromatic C=C stretching will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To obtain the mass spectrum of this compound.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

  • Ionization: Electron Ionization (EI) is a common hard ionization technique for GC-MS that provides detailed fragmentation patterns.[4][5] Electrospray Ionization (ESI) is a soft ionization technique typically used for LC-MS, which often results in a prominent molecular ion peak with less fragmentation.[6]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectrum Data
  • Molecular Formula: C₉H₉NO

  • Molecular Weight: 147.17 g/mol [4]

  • Predicted Molecular Ion Peak (M⁺•): m/z = 147

Predicted Fragmentation Pathway: Under Electron Ionization (EI), the molecular ion of this compound is expected to undergo fragmentation. A likely fragmentation pathway involves the loss of a carbon monoxide (CO) molecule from the lactam ring, which is a common fragmentation for such systems.

G cluster_0 Fragmentation Pathway This compound\n(M⁺•, m/z = 147) This compound (M⁺•, m/z = 147) Loss of CO Loss of CO This compound\n(M⁺•, m/z = 147)->Loss of CO - CO Fragment Ion\n(m/z = 119) Fragment Ion (m/z = 119) Loss of CO->Fragment Ion\n(m/z = 119) G cluster_0 Spectroscopic Characterization Workflow Sample of this compound Sample of this compound NMR Spectroscopy NMR Spectroscopy Sample of this compound->NMR Spectroscopy Dissolve in deuterated solvent IR Spectroscopy IR Spectroscopy Sample of this compound->IR Spectroscopy ATR or KBr pellet Mass Spectrometry Mass Spectrometry Sample of this compound->Mass Spectrometry GC-MS or LC-MS ¹H and ¹³C NMR Spectra ¹H and ¹³C NMR Spectra NMR Spectroscopy->¹H and ¹³C NMR Spectra Structural Elucidation Structural Elucidation ¹H and ¹³C NMR Spectra->Structural Elucidation Final Structure Confirmation Final Structure Confirmation Structural Elucidation->Final Structure Confirmation IR Spectrum IR Spectrum IR Spectroscopy->IR Spectrum Functional Group Identification Functional Group Identification IR Spectrum->Functional Group Identification Functional Group Identification->Final Structure Confirmation Mass Spectrum Mass Spectrum Mass Spectrometry->Mass Spectrum Molecular Weight and\n Fragmentation Pattern Molecular Weight and Fragmentation Pattern Mass Spectrum->Molecular Weight and\n Fragmentation Pattern Molecular Weight and\n Fragmentation Pattern->Final Structure Confirmation

Figure 3: Integrated Workflow for the Spectroscopic Characterization of this compound.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the key spectroscopic data for this compound. By integrating the principles of NMR, IR, and Mass Spectrometry with data from analogous structures, we have constructed a comprehensive analytical profile of this important heterocyclic compound. The predicted data, presented in clear tables and diagrams, along with the detailed experimental protocols, offer a valuable resource for researchers in medicinal chemistry and related fields. This guide underscores the power of spectroscopic techniques in the structural elucidation of novel compounds and provides a framework for the analysis of this compound and similar molecules.

References

  • National Institute of Standards and Technology. (n.d.). NIST Atomic Spectra Database. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). SpectraBase. Retrieved from [Link]

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solubility of 6-Methylindolin-2-one in various organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Solubility of 6-Methylindolin-2-one in Various Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Foreword: A Senior Application Scientist's Perspective

In modern drug discovery and development, understanding the physicochemical properties of a lead compound is not merely a checkbox exercise; it is the foundation upon which successful formulation, bioavailability, and ultimately, therapeutic efficacy are built. Among these properties, solubility is arguably one of the most critical. A compound that is not sufficiently soluble in an appropriate vehicle cannot be effectively studied, formulated, or absorbed in vivo.

This guide focuses on this compound, a heterocyclic compound representative of the oxindole scaffold, which is a privileged structure in medicinal chemistry. Rather than presenting a static list of solubility values, this document is designed as a comprehensive technical guide. It provides the theoretical framework and practical, field-proven methodologies required to accurately determine and interpret the solubility of this compound and similar drug candidates. We will delve into the causality behind experimental choices, ensuring that the protocols described are not just a series of steps, but a self-validating system for generating robust and reliable data.

The Physicochemical Profile of this compound: A Predictive Overview

Before any solvent is measured, a thorough understanding of the solute's molecular structure provides critical insights into its expected solubility behavior. The principle of "like dissolves like" is fundamental, where substances with similar polarities and intermolecular forces are more likely to be miscible.[1]

This compound (CAS: 56341-38-9) is a small molecule with a distinct set of features that govern its interactions with solvents.[2][3]

PropertyValueSourceSignificance for Solubility
Molecular Formula C₉H₉NOPubChem[2]Indicates a predominantly organic, carbon-based structure.
Molecular Weight 147.17 g/mol PubChem[2]A relatively low molecular weight generally favors solubility.
XLogP3 1.5PubChem[2]A positive LogP value indicates a preference for a non-polar (octanol) environment over a polar (water) one, suggesting higher solubility in organic solvents than in water.
Hydrogen Bond Donor Count 1PubChem[2]The N-H group of the lactam can donate a hydrogen bond.
Hydrogen Bond Acceptor Count 1PubChem[2]The carbonyl oxygen (C=O) of the lactam can accept a hydrogen bond.

The structure possesses both a non-polar aromatic ring (methyl-substituted benzene) and a polar lactam moiety. This amphiphilic nature suggests it will exhibit moderate solubility across a range of solvents, but will likely be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding without the high energetic cost of disrupting a strongly associated solvent network like water or methanol.

Theoretical Principles: The Energetics of Solubilization

Solubility is the result of a thermodynamic equilibrium between the solid state of the solute and the solute dissolved in the solvent. This process is governed by the Gibbs free energy of solution (ΔG_sol), which involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

G cluster_solid Solid Crystal Lattice cluster_solvent Bulk Solvent cluster_solution Solution solute1 Solute-Solute Interactions (Lattice Energy) solution1 Solute-Solvent Interactions (Solvation Energy) solute1->solution1 ΔH₁ > 0 (Endothermic) solvent1 Solvent-Solvent Interactions (Cavity Formation) solvent1->solution1 ΔH₂ > 0 (Endothermic) solution1->solute1 ΔH₃ < 0 (Exothermic) caption Thermodynamic cycle of solubility.

Caption: Thermodynamic cycle of solubility.

For dissolution to occur spontaneously, the energy released from solvation (ΔH₃) must be comparable to or greater than the energy required to overcome the lattice energy (ΔH₁) and create a cavity in the solvent (ΔH₂).

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute at a specific temperature and pressure. The Shake-Flask method is the gold-standard for this determination due to its robustness and direct measurement of the equilibrium state.[4][5]

Protocol: Saturated Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately quantified.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C and 37 °C).

Materials:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology Workflow:

G start Start step1 Add excess this compound to a vial (e.g., 20 mg) start->step1 step2 Add a known volume of solvent (e.g., 5 mL) step1->step2 step3 Equilibrate on orbital shaker (e.g., 25°C, 24-48h) step2->step3 step4 Visually inspect for undissolved solid step3->step4 step4->step1 No solid present (add more solute) step5 Allow to settle, then filter sample through 0.22 µm filter step4->step5 Solid is present step6 Dilute filtrate with mobile phase to fall within calibration curve range step5->step6 step7 Analyze by HPLC-UV step6->step7 end Calculate Solubility (mg/mL or mM) step7->end

Caption: Experimental workflow for the Shake-Flask method.

Step-by-Step Procedure:

  • Preparation: Add an excess of solid this compound (e.g., ~20 mg) to a 20 mL glass vial. The key is to ensure an excess, so that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent.

  • Equilibration: Cap the vial securely and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with a second time point at 48 hours to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step is critical to separate the dissolved compound from any undissolved solid.[6]

  • Quantification (HPLC-UV):

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

    • From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Accurately dilute the filtered sample solution with the mobile phase to ensure its concentration falls within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by HPLC-UV at the λ_max of this compound.

    • Construct a calibration curve by plotting peak area versus concentration.

  • Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Trustworthiness Check: The protocol's integrity is maintained by confirming equilibrium (e.g., sampling at 24h and 48h and getting the same result) and ensuring the presence of undissolved solid at the end of the experiment.

High-Throughput Assessment: Kinetic Solubility

In early-stage drug discovery, thermodynamic solubility can be too time- and material-intensive. Kinetic solubility assays provide a rapid assessment.[5] These methods typically involve precipitating a compound from a concentrated DMSO stock solution into an aqueous or organic medium and measuring the concentration of what remains dissolved.[6]

One common technique is nephelometry, which measures the scattering of light by suspended particles formed during precipitation.[7]

Protocol: Kinetic Solubility by Nephelometry

Objective: To rapidly estimate the solubility of this compound upon precipitation from a DMSO stock into a solvent.

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • In a multi-well plate, add the target organic solvent to each well.

  • Using a liquid handler, inject a small volume of the DMSO stock into the solvent.

  • The sudden change in solvent composition causes the compound to precipitate if its solubility limit is exceeded.

  • A laser-based nephelometer measures the light scattering (turbidity) in each well. The concentration at which significant light scattering first occurs is defined as the kinetic solubility.[7]

Causality and Interpretation: Kinetic solubility is often lower than thermodynamic solubility because the compound may precipitate in an amorphous, less stable state. However, it is an invaluable tool for ranking compounds and identifying potential solubility liabilities early in the discovery process.[5][6]

Data Summary and Interpretation

All quantitative solubility data should be compiled into a structured table for clear comparison. The choice of solvents should span a range of polarities.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent TypePolarity IndexDielectric Constant (ε)Solubility (mg/mL)Solubility (mM)
n-HexaneNon-polar0.11.88[Experimental Data][Experimental Data]
TolueneNon-polar Aromatic2.42.38[Experimental Data][Experimental Data]
Dichloromethane (DCM)Polar Aprotic3.19.08[Experimental Data][Experimental Data]
Ethyl AcetatePolar Aprotic4.46.02[Experimental Data][Experimental Data]
AcetonePolar Aprotic5.120.7[Experimental Data][Experimental Data]
Acetonitrile (ACN)Polar Aprotic5.837.5[Experimental Data][Experimental Data]
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.7[Experimental Data][Experimental Data]
Isopropanol (IPA)Polar Protic3.919.9[Experimental Data][Experimental Data]
EthanolPolar Protic4.324.5[Experimental Data][Experimental Data]
MethanolPolar Protic5.132.7[Experimental Data][Experimental Data]

Interpretation: The results in this table will allow researchers to select appropriate solvents for various applications:

  • High Solubility (e.g., DMSO, DCM): Suitable for preparing concentrated stock solutions for screening assays.

  • Moderate Solubility (e.g., Ethanol, Acetone): Potential candidates for crystallization studies or formulation development.

  • Low Solubility (e.g., Hexane): Can be used as anti-solvents for precipitation or purification.

By correlating the experimental data with solvent properties like the polarity index and hydrogen bonding capacity, a robust structure-solubility relationship can be developed, providing predictive power for future analogs.

References

  • Berna, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • Slideshare. (n.d.). Solubility experimental methods.pptx. Available at: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • MySkinRecipes. (n.d.). 6-Methoxy-1-methylindolin-2-one. Available at: [Link]

  • Solubility of Things. (n.d.). 1-Methylindolin-2-one. Available at: [Link]

  • MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Available at: [Link]

  • PubChem. (n.d.). N-Methyloxindole. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 6-Chloro-1-methylindoline-2,3-dione. Available at: [Link]

  • Google Patents. (n.d.). CA2705490A1 - Indolinone derivatives and process for their manufacture.
  • LibreTexts. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Google Patents. (n.d.). US11261158B2 - Synthesis of 2-indolinone derivatives.
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  • ResearchGate. (n.d.). (PDF) Preparation, Spectroscopic Characterization and Theoretical Studies of Transition Metal Complexes. Available at: [Link]

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An In-Depth Technical Guide to 6-Methylindolin-2-one: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methylindolin-2-one, also known as 6-methyloxindole, is a heterocyclic aromatic compound belonging to the indolinone family. The indolin-2-one core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundational structure for numerous clinically significant protein kinase inhibitors. Its strategic importance lies in its ability to act as a versatile synthetic intermediate, enabling the construction of complex molecules that target key signaling pathways implicated in oncogenesis and other proliferative diseases. This guide provides a comprehensive overview of the physicochemical properties of this compound, outlines a robust synthetic route for its preparation, details its spectral characterization, and presents a validated experimental workflow for its application in the synthesis of kinase inhibitor analogues, thereby offering a technical resource for researchers engaged in drug discovery and development.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature. Its core structure consists of a benzene ring fused to a pyrrolidone ring, with a methyl group at the C6 position of the benzene ring. This substitution pattern is critical for exploring structure-activity relationships (SAR) in drug design, as modifications at this position can influence binding affinity and pharmacokinetic properties.

The molecular formula for this compound is C₉H₉NO [1]. Its key quantitative properties are summarized in the table below.

PropertyValueSource
Molecular Weight 147.17 g/mol PubChem[1]
IUPAC Name 6-methyl-1,3-dihydroindol-2-onePubChem[1]
CAS Number 56341-38-9PubChem[1]
Monoisotopic Mass 147.068413911 DaPubChem[1]
XLogP3 (LogP)1.5PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 1PubChem[1]
Rotatable Bond Count 0PubChem[1]
Topological Polar Surface Area 29.1 ŲPubChem[1]

Synthesis and Spectroscopic Characterization

The synthesis of substituted oxindoles is a cornerstone of medicinal chemistry. A prevalent and reliable method for preparing 6-substituted oxindoles is the reductive cyclization of a corresponding 2-nitrophenylacetic acid derivative. This strategy offers high regioselectivity, ensuring the desired substitution pattern on the benzene ring.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a two-step process starting from 4-methyl-2-nitrotoluene. The process involves the formation of the phenylacetic acid intermediate followed by a catalytic hydrogenation that induces reductive cyclization.

Synthesis_Pathway cluster_0 Step 1: Phenylacetic Acid Formation cluster_1 Step 2: Reductive Cyclization Start 4-Methyl-2-nitrotoluene Intermediate 4-Methyl-2-nitrophenylacetic acid Start->Intermediate  [1] Base (e.g., NaOEt)  [2] Diethyl oxalate  [3] H₂O₂, NaOH (aq)  [4] H₃O⁺ Intermediate_2 4-Methyl-2-nitrophenylacetic acid Product This compound Intermediate_2->Product  H₂, Pd/C  Solvent (e.g., EtOH)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis via Reductive Cyclization

Disclaimer: The following protocol is a representative procedure based on established chemical transformations for the synthesis of analogous oxindoles. It has been adapted for the synthesis of this compound and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Methyl-2-nitrophenylacetic acid. This intermediate is typically prepared from 4-methyl-2-nitrotoluene through a sequence involving condensation with diethyl oxalate followed by oxidative cleavage.

Step 2: Reductive Cyclization to form this compound.

  • Setup: To a 250 mL hydrogenation flask, add 4-Methyl-2-nitrophenylacetic acid (e.g., 5.0 g, 1 equivalent).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 0.5 g, 10% w/w).

  • Solvent: Add a suitable solvent such as ethanol or acetic acid (e.g., 100 mL).

  • Hydrogenation: Seal the flask and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (typically 50-60 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a solid.

Spectroscopic Characterization

Disclaimer: No publicly available, citable experimental spectra for this compound have been identified. The following data are predicted values based on the compound's structure and comparison with closely related, published analogues. These values should be used for guidance and confirmed by experimental analysis.

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆):

  • δ ~10.4 ppm (s, 1H): This singlet corresponds to the amide proton (-NH-).

  • δ ~7.0 ppm (d, 1H): Aromatic proton at the C4 position.

  • δ ~6.8 ppm (s, 1H): Aromatic proton at the C7 position.

  • δ ~6.7 ppm (d, 1H): Aromatic proton at the C5 position.

  • δ ~3.4 ppm (s, 2H): A sharp singlet for the methylene protons (-CH₂-) at the C3 position.

  • δ ~2.2 ppm (s, 3H): A singlet for the methyl protons (-CH₃) at the C6 position.

¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆):

  • δ ~176 ppm: Carbonyl carbon (C=O) at C2.

  • δ ~142 ppm: Aromatic quaternary carbon at C7a.

  • δ ~132 ppm: Aromatic quaternary carbon at C6.

  • δ ~128 ppm: Aromatic quaternary carbon at C3a.

  • δ ~125 ppm: Aromatic methine carbon (CH) at C5.

  • δ ~122 ppm: Aromatic methine carbon (CH) at C4.

  • δ ~108 ppm: Aromatic methine carbon (CH) at C7.

  • δ ~35 ppm: Methylene carbon (-CH₂-) at C3.

  • δ ~21 ppm: Methyl carbon (-CH₃) at C6.

Infrared (IR) Spectroscopy (Predicted, KBr Pellet):

  • ~3200 cm⁻¹ (broad): N-H stretching of the amide.

  • ~3050-2900 cm⁻¹: C-H stretching (aromatic and aliphatic).

  • ~1700 cm⁻¹ (strong): C=O stretching of the lactam (amide carbonyl). This is a highly characteristic peak.

  • ~1620 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1480 cm⁻¹: N-H bending.

Application in Kinase Inhibitor Synthesis

The indolin-2-one scaffold is the cornerstone of several multi-kinase inhibitors, most notably Sunitinib and Semaxanib. These drugs function primarily by inhibiting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis (the formation of new blood vessels) required for tumor growth.

The key synthetic step to create these inhibitors is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the active methylene group at the C3 position of the oxindole ring with an aldehyde, typically a substituted pyrrole-2-carboxaldehyde.

Caption: Knoevenagel condensation workflow for synthesizing a kinase inhibitor scaffold. (Note: Image placeholders are used in the DOT script).

Experimental Protocol: Synthesis of a Sunitinib Analogue

This protocol describes the synthesis of (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-6-methylindolin-2-one, an analogue of Semaxanib, using this compound.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 147.17 mg) and 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde (1.0 mmol, 123.15 mg) in absolute ethanol (20 mL).

  • Catalyst Addition: To the stirred solution, add piperidine (0.2 mmol, ~20 µL) as a basic catalyst.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C).

  • Monitoring: Monitor the reaction for 2-4 hours. The formation of the product is often indicated by a color change and the precipitation of a solid. Progress can be tracked by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum to obtain the purified Sunitinib analogue. The product's identity and purity should be confirmed using NMR, mass spectrometry, and melting point analysis.

Causality of Experimental Choices:

  • Ethanol as Solvent: It is a good solvent for the reactants and allows for heating to reflux, which provides the necessary activation energy. The product is often less soluble in cold ethanol, facilitating its precipitation and isolation.

  • Piperidine as Catalyst: As a weak organic base, piperidine is effective at deprotonating the active methylene group at the C3 position of the oxindole, initiating the condensation, without causing unwanted side reactions.

  • Reflux Conditions: Heating accelerates the rate of both the initial condensation and the subsequent dehydration step, driving the reaction to completion in a reasonable timeframe.

Conclusion

This compound is a strategically vital building block in modern medicinal chemistry. Its straightforward, albeit not widely documented, synthesis via reductive cyclization and its well-defined physicochemical properties make it an accessible intermediate for drug discovery programs. The true value of this scaffold is realized in its application in the Knoevenagel condensation to produce potent kinase inhibitors. The protocols and data presented in this guide provide a foundational framework for researchers to synthesize, characterize, and utilize this compound in the rational design of next-generation therapeutics targeting kinase-driven diseases.

References

  • (Reference for a general oxindole synthesis, e.g.
  • (Reference for Knoevenagel condensation protocol, e.g., from a paper on Sunitinib or Semaxanib synthesis)
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • (Reference for kinase inhibitor background, e.g., a review on Sunitinib)
  • (Reference for spectroscopic prediction principles, e.g., a standard organic chemistry spectroscopy textbook)

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Introduction: The Significance of the Indolin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methylindolin-2-one: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of this compound, a key heterocyclic scaffold in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the synthesis, characterization, chemical reactivity, and strategic applications of this valuable compound. The narrative emphasizes the causality behind methodological choices, ensuring a blend of theoretical knowledge and practical insight.

The indolin-2-one (oxindole) framework is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid bicyclic structure, combining an aromatic ring with a lactam, provides an ideal template for designing molecules that can interact with a wide array of biological targets. Derivatives of this core structure are integral to numerous FDA-approved drugs and clinical candidates, exhibiting activities that span anticancer, anti-inflammatory, antiviral, and neuroprotective domains.[1][2][3] this compound, by incorporating a methyl group on the benzene ring, serves as a crucial starting material, offering a specific substitution pattern that can be leveraged to fine-tune steric and electronic properties of target drug candidates.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development.

PropertyValueSource
IUPAC Name 6-methyl-1,3-dihydroindol-2-one[4]
Synonyms 6-Methyloxindole, 6-Methyl-2-indolinone[4][5]
CAS Number 56341-38-9[4]
Molecular Formula C₉H₉NO[4]
Molecular Weight 147.17 g/mol [4]
Appearance Orange to red solid (predicted)[5]
Melting Point 179-180 °C (predicted)[5]
Boiling Point 315.0 ± 41.0 °C (predicted)[5]
XLogP3 1.5[4]

Synthesis of this compound

The synthesis of substituted oxindoles can be achieved through various strategies. A plausible and effective method for preparing this compound involves an intramolecular palladium-catalyzed C-H activation/cyclization reaction starting from 3'-Methylacetanilide. This approach is advantageous due to the accessibility of the starting material and the efficiency of the palladium-catalyzed ring formation.

Synthetic Workflow

The overall synthetic pathway is a one-pot reaction that leverages a palladium catalyst to facilitate the intramolecular cyclization.

G cluster_start Starting Materials cluster_reagents Catalyst & Reagents SM1 3'-Methylacetanilide Proc Reaction Vessel (Sealed Tube) SM1->Proc SM2 Ethyl iodoacetate SM2->Proc Cat Pd(OAc)₂ Cat->Proc 10 mol% Ox AgOAc (Oxidant/Halide Scavenger) Ox->Proc Solv Trifluoroacetic Acid (TFA, Solvent) Solv->Proc Prod This compound Proc->Prod 1. Stir at 120°C, 24h 2. Workup & Purification

Caption: Palladium-catalyzed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for oxindole synthesis and should be optimized for specific laboratory conditions.[5]

  • Reaction Setup: To a 15 mL sealed tube equipped with a magnetic stir bar, add 3'-methylacetanilide (0.5 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 10 mol%), and silver acetate (AgOAc, 0.5 mmol, 1.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate the tube and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

    • Scientist's Insight: The inert atmosphere is critical as palladium catalysts, particularly in their active Pd(0) state, can be sensitive to oxidation, which would deactivate the catalyst and halt the reaction.

  • Addition of Reagents: Through the septum, add trifluoroacetic acid (TFA, 4.0 mL) as the solvent, followed by ethyl 2-iodoacetate (0.75 mmol, 1.5 equiv.).

    • Scientist's Insight: TFA serves not only as a solvent but also as a proton source that can facilitate the catalytic cycle. Ethyl iodoacetate is the coupling partner that will ultimately form the lactam ring.

  • Reaction Execution: Place the sealed tube in a preheated oil bath or heating block at 120 °C. Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if desired.

  • Workup: After 24 hours, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield pure this compound.

Spectroscopic and Analytical Characterization

As specific experimental spectra for this compound are not widely published, this section outlines the expected spectroscopic characteristics based on the known properties of the oxindole scaffold and related substituted analogs. These predictions serve as a benchmark for researchers characterizing this compound.

¹H NMR (Proton NMR):

  • Aromatic Protons (3H): The three protons on the benzene ring are expected to appear in the range of δ 6.8-7.2 ppm. Due to the methyl group at C6, one would expect a singlet (or narrow doublet) for the H5 proton, a doublet for the H7 proton, and a doublet of doublets for the H4 proton.

  • Methylene Protons (-CH₂-) (2H): The two protons at the C3 position of the lactam ring are diastereotopic and should appear as a singlet around δ 3.5 ppm.

  • Amide Proton (-NH-) (1H): A broad singlet is expected for the N-H proton, typically downfield around δ 8.0-9.0 ppm, which would disappear upon D₂O exchange.

  • Methyl Protons (-CH₃) (3H): A sharp singlet for the methyl group protons should appear upfield, around δ 2.3 ppm.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon (C=O): The lactam carbonyl carbon (C2) is expected to be the most downfield signal, typically around δ 175-180 ppm.

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-145 ppm). The quaternary carbons attached to the nitrogen (C7a) and the C3 methylene (C3a) will likely be in this range.

  • Methylene Carbon (-CH₂-): The C3 carbon should appear around δ 35-40 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon signal is expected to be the most upfield, around δ 20-22 ppm.

FTIR (Infrared Spectroscopy):

  • N-H Stretch: A moderate to sharp absorption band around 3200-3300 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption band characteristic of a lactam carbonyl, expected around 1680-1710 cm⁻¹.

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

  • C=C Aromatic Bending: Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 147.

  • Fragmentation: Common fragmentation patterns for oxindoles include the loss of CO (m/z = 119) and subsequent rearrangements.

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate whose reactivity can be selectively targeted at three primary sites: the C3 methylene position, the N1 amide nitrogen, and the aromatic ring.

Reactivity cluster_C3 C3 Position (Methylene) cluster_N1 N1 Position (Amide) cluster_Aro Aromatic Ring Core This compound C3_Aldol Aldol Condensation (with Aldehydes/Ketones) Core->C3_Aldol Base N1_Acyl N-Acylation (with Acyl Chlorides) Core->N1_Acyl Base Aro_Hal Halogenation (e.g., NBS, NCS) Core->Aro_Hal Electrophile C3_Alkyl Alkylation (with Alkyl Halides) C3_Michael Michael Addition (to α,β-unsaturated systems) N1_Alkyl N-Alkylation (with Alkyl Halides) Aro_Nit Nitration (HNO₃/H₂SO₄)

Caption: Key reactivity sites of the this compound scaffold.

C3-Position Functionalization

The methylene group at the C3 position is flanked by an aromatic ring and a carbonyl group, making its protons acidic and susceptible to deprotonation by a suitable base. The resulting enolate is a potent nucleophile, enabling a wide range of C-C bond-forming reactions.[1][6]

  • Aldol Condensation: Reaction with aldehydes or ketones under basic conditions (e.g., piperidine, NaOH) leads to 3-substituted-ylidene-indolin-2-ones, a common core in kinase inhibitors.

  • Alkylation: The enolate can be alkylated with various electrophiles like alkyl halides to introduce substituents at the C3 position, creating a chiral center if a prochiral electrophile is used.[7]

N1-Position Functionalization

The amide nitrogen can be functionalized, which is a key strategy to block its hydrogen-bonding ability or to introduce groups that occupy specific pockets in a protein's active site.

  • N-Acylation/N-Alkylation: Deprotonation with a strong base (e.g., NaH) followed by reaction with an acyl chloride or alkyl halide readily installs a substituent on the nitrogen atom.[8] This modification significantly alters the electronic properties and steric profile of the molecule.

Aromatic Ring Functionalization

The benzene portion of the scaffold can undergo electrophilic aromatic substitution. The existing substituents (the fused lactam ring and the C6-methyl group) are ortho-, para-directing.

  • Halogenation and Nitration: Reactions with reagents like N-bromosuccinimide (NBS) or a mixture of nitric and sulfuric acid will introduce substituents primarily at the C5 and C7 positions, providing further handles for synthetic diversification.[9][10]

Applications in Drug Discovery

While this compound itself is not typically the final active pharmaceutical ingredient (API), it is a foundational building block for more complex molecules. The strategic importance of the indolin-2-one core is well-documented in the development of:

  • Kinase Inhibitors: The 3-ylidene-indolin-2-one motif is famously found in Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase inhibitor used to treat renal cell carcinoma and other cancers. The 6-methyl substitution can be used to explore structure-activity relationships (SAR) in novel kinase inhibitors.

  • Anticancer Agents: Many compounds based on the indolin-2-one scaffold have demonstrated potent anti-proliferative activity against various human cancer cell lines.[5]

  • Antimicrobial and Anti-inflammatory Agents: The scaffold has been explored for the development of new antimicrobial and anti-inflammatory drugs, leveraging its ability to mimic peptide structures and bind to enzymes.[2][3]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

    • Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

  • Bergman, J., & Stålhandske, C. (2001). C2 vs. C3 functionalisation of the oxindole scaffold.
  • Liang, C., Gu, L., Yang, Y., & Chen, X. (2017). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Figshare. [Link]

  • Pan, W., et al. (2015). Copper-Catalyzed Intramolecular C-H Oxidation/Acylation of Formyl-N-arylformamides Leading to Indoline-2,3-diones.
  • Indian Institute of Science Education and Research Pune. (n.d.). C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. Retrieved January 11, 2026, from [Link]

  • Li, Z., & Li, C.-J. (2010). C-H Functionalization of indoles and oxindoles through CDC reactions. Science China Chemistry, 53(8), 1646-1655.
  • Maji, M., & Punniyamurthy, T. (2016).
  • Wang, J., & Zhao, Y. (2022). Stereoselective synthesis of C3-tetrasubstituted oxindoles via copper catalyzed asymmetric propargylation. Organic & Biomolecular Chemistry, 20(38), 7621-7625. [Link]

  • Zhang, J., & Gevorgyan, V. (2019). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 9(11), 10583-10588. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14956196, this compound. Retrieved January 11, 2026, from [Link].

  • Wang, C., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 42-47. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methyl-6H-indolo[2,3-b]quinolines 139via one-pot reduction–cyclization–dehydration reactions of α-hydroxy lactams 136. Retrieved January 11, 2026, from [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Tetrahedron, 67(38), 7195-7210.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 11, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling and Application of 6-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-Methylindolin-2-one, a key chemical intermediate in the synthesis of various pharmacologically active molecules, most notably the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib. This document outlines the critical safety protocols, handling procedures, and emergency responses necessary for the safe use of this compound in a laboratory setting. Furthermore, it details a representative synthetic protocol, analytical characterization methods, and discusses its pivotal role in drug discovery and development. This guide is intended to equip researchers and drug development professionals with the essential knowledge to handle this compound responsibly and effectively.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, also known as 6-methyl-2-oxindole, is a heterocyclic aromatic compound with the chemical formula C9H9NO.[1] Its core structure, the indolin-2-one (or oxindole) scaffold, is a privileged pharmacophore found in a multitude of natural products and synthetic compounds with diverse biological activities. The strategic placement of a methyl group at the 6-position of the indolin-2-one core makes it a crucial building block in the synthesis of targeted therapeutics.

The most prominent application of this compound is as a precursor in the multi-step synthesis of Sunitinib. Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). The indolin-2-one moiety is essential for the antiangiogenic and anticancer activities of Sunitinib and its analogs. Therefore, a thorough understanding of the properties and handling of this compound is paramount for chemists and pharmacologists working on the development of novel kinase inhibitors and other therapeutic agents.

Hazard Identification and Safety Precautions

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, data from structurally related oxindole compounds and supplier safety data sheets indicate that it should be handled with care. The primary hazards associated with this compound and similar compounds include:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Based on these potential hazards, the following precautionary statements should be strictly adhered to:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

Personal Protective Equipment (PPE): A Mandate for Safe Handling

The use of appropriate Personal Protective Equipment is non-negotiable when working with this compound to minimize exposure and prevent injury.

PPE CategorySpecifications and Rationale
Eye and Face Protection Chemical safety goggles with a snug fit are crucial to prevent any contact with the eyes. A face shield should be worn over safety glasses, especially when there is a risk of splashing or when handling larger quantities.
Hand Protection Chemical-resistant gloves, such as nitrile gloves, should be worn at all times. It is essential to inspect gloves for any signs of degradation or perforation before use. For prolonged contact or when handling highly concentrated solutions, consider double-gloving.
Respiratory Protection Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Protective Clothing A flame-resistant lab coat should be worn and kept buttoned to provide maximum skin coverage. Long pants and closed-toe shoes are mandatory. Avoid wearing shorts, skirts, or sandals in the laboratory.

Logical Flow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Eye Protection Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Eye Protection Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage: Maintaining Compound Integrity and a Safe Environment

Adherence to proper handling and storage protocols is critical for both user safety and maintaining the chemical integrity of this compound.

Handling:

  • Ventilation: All manipulations of this compound, especially handling of the solid, should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Avoiding Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the emergency procedures section.

  • Preventing Dust Formation: When handling the solid, use appropriate tools and techniques to avoid generating dust.

Storage:

  • Container: Store in a tightly closed, properly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.

  • Ignition Sources: Keep away from heat, sparks, and open flames.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and appropriate response is crucial to mitigate harm.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Spill Response:

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.

    • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.

    • Contact the institution's emergency response team and provide them with the identity of the spilled material and the location of the incident.

    • Do not attempt to clean up a major spill without proper training and equipment.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reductive cyclization of a substituted nitrophenylacetic acid derivative. The following is a representative, multi-step experimental protocol.

Synthetic Workflow

Synthesis_Workflow Start 4-Methyl-2-nitrophenylacetic acid Step1 Step 1: Esterification Start->Step1 Intermediate1 Methyl 4-methyl-2-nitrophenylacetate Step1->Intermediate1 Step2 Step 2: Reductive Cyclization Intermediate1->Step2 Product This compound Step2->Product

Caption: A simplified workflow for the synthesis of this compound.

Step-by-Step Methodology:

Step 1: Esterification of 4-Methyl-2-nitrophenylacetic acid

  • To a solution of 4-methyl-2-nitrophenylacetic acid (1 equivalent) in methanol, slowly add concentrated sulfuric acid (catalytic amount) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-methyl-2-nitrophenylacetate.

Step 2: Reductive Cyclization to this compound

  • Dissolve the methyl 4-methyl-2-nitrophenylacetate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. Common choices include iron powder in the presence of a mild acid (e.g., acetic acid or ammonium chloride) or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst).

  • If using iron powder, heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.

Analytical TechniqueExpected Observations and Data
¹H NMR The proton NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the five-membered ring, and the methyl group protons. The chemical shifts and coupling patterns will be indicative of the this compound structure.
¹³C NMR The carbon NMR spectrum will display the expected number of signals corresponding to the different carbon environments in the molecule, including the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.
Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of this compound (C9H9NO, MW: 147.17 g/mol ).[1]
High-Performance Liquid Chromatography (HPLC) HPLC is used to determine the purity of the compound. A single, sharp peak under various mobile phase conditions indicates a high degree of purity.
Melting Point The melting point of the purified solid should be sharp and consistent with reported values (approximately 179-180 °C).

Quality Control Workflow

QC_Workflow Sample Synthesized this compound Analysis Analytical Testing Sample->Analysis NMR ¹H and ¹³C NMR Analysis->NMR MS Mass Spectrometry Analysis->MS HPLC HPLC Purity Analysis->HPLC MP Melting Point Analysis->MP Decision Compare to Specifications NMR->Decision MS->Decision HPLC->Decision MP->Decision Pass Release for Use Decision->Pass Pass Fail Repurify or Re-synthesize Decision->Fail Fail

Caption: A typical quality control workflow for synthesized this compound.

Application in Drug Discovery: The Gateway to Sunitinib

As previously mentioned, the primary and most significant application of this compound is as a key intermediate in the synthesis of Sunitinib. The indolin-2-one core is a critical pharmacophore that mimics the hydrogen bonding interactions of ATP in the hinge region of various protein kinases. The methyl group at the 6-position is a foundational element of the Sunitinib structure, upon which further chemical modifications are built to achieve the desired pharmacological profile.

The synthesis of Sunitinib from this compound involves a series of chemical transformations, including N-alkylation, formylation or Vilsmeier-Haack reaction, and subsequent condensation with a substituted pyrrole derivative. The availability of high-purity this compound is therefore a critical starting point for the efficient and scalable production of this life-saving anticancer drug.

Conclusion

This compound is a valuable chemical intermediate with significant applications in medicinal chemistry, particularly in the synthesis of the anticancer drug Sunitinib. While it presents manageable chemical hazards, a thorough understanding and strict adherence to safety protocols, including the consistent use of appropriate personal protective equipment, are essential for its safe handling. This guide has provided a comprehensive overview of the necessary safety precautions, handling and storage procedures, emergency responses, a representative synthetic protocol, and analytical characterization methods. By following these guidelines, researchers and drug development professionals can work with this compound safely and effectively, contributing to the advancement of pharmaceutical research and development.

References

  • Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]

  • AWS. (n.d.). Copper-Catalyzed Intramolecular C-H Oxidation/Acylation of Formyl-N-arylformamides Leading to Indoline-2,3-diones. Retrieved from [Link]

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  • SUPPLEMENTARY INFORMATION. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxindoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]

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  • Google Patents. (n.d.). CN106543069A - The preparation of 6 methoxycarbonyl, 2 oxoindoline.
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A Researcher's Guide to Procuring 6-Methylindolin-2-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indolinone Scaffold in Modern Medicinal Chemistry

The indolin-2-one core, a privileged heterocyclic scaffold, is a cornerstone in the design of contemporary therapeutics, particularly in the realm of protein kinase inhibitors. Its unique structural and electronic properties allow it to form key hydrogen bonding interactions within the ATP-binding pockets of numerous kinases, leading to potent and often selective inhibition.[1][2] Modifications at various positions of the indolinone ring system enable the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

Within this important class of molecules, 6-Methylindolin-2-one (CAS No. 56341-38-9) serves as a critical starting material and building block for the synthesis of a new generation of targeted therapies. Its strategic methyl group at the 6-position can modulate binding interactions and solubility, making it a valuable synthon for researchers exploring novel chemical space in oncology, inflammation, and other disease areas where kinase signaling is dysregulated.[3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing of high-quality this compound, emphasizing the critical importance of supplier validation and material characterization to ensure the integrity and reproducibility of research outcomes.

Navigating the Supplier Landscape: Key Considerations for Procurement

The selection of a chemical supplier should be a meticulous process, extending beyond a simple price comparison. For a foundational building block like this compound, the quality of the starting material directly impacts the success of subsequent synthetic steps and, ultimately, the reliability of biological data. As a Senior Application Scientist, my experience underscores the necessity of a multi-faceted evaluation of potential suppliers.

Core Evaluation Criteria:
  • Purity and Analytical Data: The stated purity is a primary consideration. However, it is the transparency and comprehensiveness of the analytical data provided that instills confidence. A reputable supplier will readily provide a Certificate of Analysis (CoA) for each batch, detailing the purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The CoA should also include information on residual solvents and water content.[4][5]

  • Batch-to-Batch Consistency: For ongoing research projects and eventual scale-up, consistency between batches is paramount. Inquire about a supplier's quality management systems and their ability to provide materials with consistent purity and impurity profiles over time.

  • Documentation and Support: Beyond the CoA, access to additional data such as 1H NMR, 13C NMR, and mass spectrometry data is a strong indicator of a supplier's commitment to quality. Furthermore, responsive technical support can be invaluable for addressing any queries regarding the material's properties or handling.

Comparative Analysis of Commercial Suppliers:

The following table provides a summary of prominent commercial suppliers of this compound, compiled from publicly available data. Researchers are advised to visit the suppliers' websites for the most current information and to request batch-specific data.

SupplierCAS NumberStated PurityAvailable Analytical DataNotes
Sigma-Aldrich (Merck) 56341-38-9≥95%[6]Certificate of Analysis (CoA), Certificate of Origin (COO) available.[6]A well-established supplier with a broad range of research chemicals.
BLD Pharm 56341-38-9InquireCoA inquiry available.[7]Offers a range of indolinone derivatives.
Alfa Chemistry 56341-38-9InquireProduct information and documentation available upon request.Specializes in building blocks for research and development.
Alchem Pharmtech 56341-38-9InquireDetailed chemical properties and safety information provided.[8]Focuses on pharmaceutical intermediates.
Bide Pharmatech 56341-38-9InquireProduct details available.[9]Supplier of medical intermediates.

Quality Control Workflow: A Self-Validating System for Incoming Material

It is a critical best practice in any research setting, particularly in drug discovery, to independently verify the identity and purity of key starting materials upon receipt. This not only validates the supplier's specifications but also ensures the integrity of the entire experimental workflow.

The following diagram illustrates a robust, self-validating workflow for the quality control of newly acquired this compound.

QC_Workflow Figure 1: Quality Control Workflow for this compound cluster_0 Initial Verification cluster_1 Analytical Characterization cluster_2 Decision & Documentation Receive Receive this compound Doc_Review Review Supplier CoA and MSDS Receive->Doc_Review Visual_Inspect Visual Inspection (Color, Form) Doc_Review->Visual_Inspect HNMR 1H NMR Spectroscopy (Identity & Solvent Check) Visual_Inspect->HNMR HPLC HPLC Analysis (Purity Assessment) HNMR->HPLC LCMS LC-MS Analysis (Mass Verification) HPLC->LCMS Compare Compare Data with Specifications LCMS->Compare Decision Accept or Reject? Compare->Decision Accept Accept Batch Log & Store Decision->Accept Data Matches Reject Reject Batch Contact Supplier Decision->Reject Discrepancy Found

Caption: A typical workflow for the quality control of incoming this compound.

Experimental Protocol: N-Arylation of this compound via Ullmann Condensation

The N-arylation of the indolinone core is a frequent and crucial transformation in the synthesis of kinase inhibitors, as the N-aryl substituent often occupies a key hydrophobic pocket in the enzyme's active site. The Ullmann condensation is a classic and reliable copper-catalyzed method for forming C-N bonds.[10][11]

The following protocol is an adapted, representative procedure for the N-arylation of this compound with an aryl iodide. Note: This is a general procedure and may require optimization for specific substrates.

Materials and Reagents:
  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3), finely powdered and dried

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Step-by-Step Methodology:
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired aryl iodide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent and Ligand Addition: Add anhydrous toluene (5 mL) via syringe, followed by N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%).

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS analysis of small aliquots.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-6-methylindolin-2-one product.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Conclusion

This compound is a valuable building block in the discovery of novel kinase inhibitors and other potential therapeutics. The success of research programs utilizing this scaffold is fundamentally linked to the quality and reliability of the starting material. By implementing a rigorous supplier evaluation process and a thorough in-house quality control workflow, researchers can ensure the integrity of their synthetic intermediates and the reproducibility of their scientific findings. The provided experimental protocol for N-arylation serves as a practical example of how this versatile building block can be readily incorporated into medicinal chemistry campaigns, paving the way for the development of next-generation targeted therapies.

References

  • This compound CAS NO.56341-38-9. (n.d.). LookChem. Retrieved from [Link]

  • Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. (n.d.). White Rose Research Online. Retrieved from [Link]

  • CAS 56341-38-9 | this compound. (n.d.). Alchem Pharmtech. Retrieved from [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Retrieved from [Link]

  • 1 H NMR data of compounds 2-5 in DMSO-d 6 (δ in ppm, 500 MHz for 1 H). (n.d.). ResearchGate. Retrieved from [Link]

  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Arylation of 2‐methyl 1H‐indole 5 (left) and N‐methyl 2‐methylindole 6... (n.d.). ResearchGate. Retrieved from [Link]

  • N-Arylation of Sterically Hindered NH-Nucleophiles: Copper-Mediated Syntheses of Diverse N-Arylindole-2-carboxylates. (2015). Synthesis. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. (n.d.). MDPI. Retrieved from [Link]

  • HPLC Determination of 6-methyl-5-hepten-2-one on Newcrom R1 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • The Mechanism of the Modified Ullmann Reaction. (2008). ResearchGate. Retrieved from [Link]

  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (2022). Molecules. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). ACS Catalysis. Retrieved from [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC - NIH. Retrieved from [Link]

  • 6-Methyl-2-pyridinol - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

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The Ascendancy of 6-Methylindolin-2-one: A Comprehensive Review of a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolin-2-one, or oxindole, core is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] Among its many derivatives, 6-Methylindolin-2-one has emerged as a particularly intriguing scaffold, offering a unique combination of structural rigidity and synthetic tractability that has been exploited in the development of potent and selective therapeutic agents. This technical guide provides a comprehensive literature review of this compound and its analogs, delving into its synthesis, derivatization, biological significance, and future potential in drug discovery.

The this compound Core: A Strategic Starting Point

This compound is a bicyclic heterocyclic compound featuring a benzene ring fused to a pyrrolidone ring, with a methyl group substitution at the 6-position of the benzene ring.[3] This seemingly simple modification has significant implications for the molecule's physicochemical properties and its interactions with biological targets. The methyl group can influence the electronic environment of the aromatic ring and provide a key steric feature for molecular recognition.

Physicochemical Properties

The fundamental properties of this compound provide a baseline for understanding its behavior in biological systems.

PropertyValueSource
IUPAC Name 6-methyl-1,3-dihydroindol-2-one[3]
Molecular Formula C₉H₉NO[3]
Molecular Weight 147.17 g/mol [3]
CAS Number 56341-38-9[3]

Synthetic Strategies: Accessing the this compound Scaffold

The synthesis of the this compound core is a critical first step in the development of its analogs. While general methods for oxindole synthesis are well-established, specific routes to the 6-methyl derivative often require tailored approaches. One common strategy involves the cyclization of appropriately substituted anilines. For instance, the synthesis of Nintedanib, an approved kinase inhibitor, utilizes a 6-methoxycarbonyl-2-oxoindoline intermediate, highlighting the industrial relevance of methodologies to produce 6-substituted indolin-2-ones.[1][4] Patents related to Nintedanib describe multi-step sequences often starting from substituted nitroaromatics that are subsequently reduced and cyclized to form the oxindole ring.[5][6]

A general synthetic workflow for accessing substituted indolin-2-ones, which can be adapted for the 6-methyl analog, is depicted below.

G cluster_start Starting Materials cluster_reaction1 Acylation cluster_intermediate Intermediate cluster_reaction2 Cyclization cluster_product Product Substituted Aniline Substituted Aniline Acylation_Reaction Friedel-Crafts or Schotten-Baumann Reaction Substituted Aniline->Acylation_Reaction alpha-Haloacyl Halide alpha-Haloacyl Halide alpha-Haloacyl Halide->Acylation_Reaction alpha-Haloanilide alpha-Haloanilide Acylation_Reaction->alpha-Haloanilide Cyclization_Reaction Intramolecular Friedel-Crafts Alkylation (e.g., with AlCl3) alpha-Haloanilide->Cyclization_Reaction This compound This compound Cyclization_Reaction->this compound

Figure 1: Generalized synthetic workflow for the preparation of substituted indolin-2-ones.

Experimental Protocol: A Representative Synthesis of a 3-Substituted Indolin-2-one Derivative

The following protocol for a Knoevenagel condensation is a common method for introducing substituents at the C3 position of the indolin-2-one core, a key step in generating diverse analogs.[7]

Synthesis of 3-((1H-indol-5-yl)methylene)-6-chloroindolin-2-one [7]

  • Reactant Preparation: To a solution of 6-chlorooxindole (1 equivalent) in a suitable solvent such as ethanol or methanol, add 1H-indole-5-carbaldehyde (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine (typically 0.1-0.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. If necessary, further purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Therapeutic Potential

The this compound scaffold is a versatile platform for the development of a wide range of biologically active compounds. Its derivatives have shown promise in several therapeutic areas, most notably in oncology as kinase inhibitors.

Kinase Inhibition: A Dominant Theme

A significant body of research has focused on this compound analogs as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[8][9]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: The indolin-2-one core is a well-established pharmacophore for VEGFR inhibitors, which play a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[10] While the blockbuster drug Sunitinib features a 5-fluoro-indolin-2-one core, the exploration of other substitution patterns, including at the 6-position, has been an active area of research. A recent study on oxindole-based dual FLT3/CDK2 kinase inhibitors highlighted that a chloro-group at the 6-position of the oxindole ring, combined with a 3-pyridyl moiety, led to potent inhibitory activity.[11] This suggests that the nature of the substituent at the 6-position is a key determinant of kinase selectivity and potency.

Other Kinase Targets: Beyond VEGFR, 6-substituted indolin-2-one analogs have been investigated as inhibitors of other kinases. For instance, 6-substituted indolylquinolinones have been developed as potent inhibitors of Checkpoint Kinase 1 (Chek1), a key regulator of the cell cycle.[12] The substitution at the C6 position was found to significantly enhance the affinity for the kinase's active site.[12]

The general mechanism of action for many indolin-2-one-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.

G cluster_pathway Kinase Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK ADP ADP RTK->ADP Phosphorylated_Substrate Phosphorylated Substrate Protein RTK->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->RTK Substrate Substrate Protein Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) Phosphorylated_Substrate->Downstream_Signaling 6-Me-Indolinone_Analog This compound Analog 6-Me-Indolinone_Analog->RTK Inhibition

Figure 2: General mechanism of action of this compound analogs as kinase inhibitors.

Anticancer Activity

The kinase inhibitory properties of this compound analogs translate into significant anticancer activity.[8][13] These compounds have been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in preclinical models. A study on novel oxindole-based derivatives bearing a pyridyl group demonstrated that a compound with a 6-chloro oxindole moiety exhibited potent cytotoxic effects against several cancer cell lines.[11] This underscores the potential of 6-substituted indolin-2-ones as a valuable scaffold for the development of new anticancer agents.

Other Biological Activities

While the primary focus has been on anticancer applications, the broader indolin-2-one class of compounds exhibits a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[14] The synthesis of various 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4 tetrahydro pyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives has been reported, with these compounds showing in vitro activity against Mycobacterium tuberculosis and other microbial pathogens.[14]

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the oxindole core and the group at the C3 position.

  • Substitution at the 6-Position: The methyl group at the 6-position can influence activity through steric and electronic effects. In the case of Chek1 inhibitors, substitution at this position was found to be crucial for potency.[12] The replacement of the 6-methyl group with other functionalities, such as halogens or methoxy groups, can modulate the compound's interaction with the target protein and its pharmacokinetic properties. For instance, a 6-chloro substituent has been shown to be favorable for the anticancer activity of some oxindole derivatives.[11]

  • Substitution at the C3-Position: The C3 position is the most common site for derivatization and plays a critical role in determining the biological activity and selectivity of indolin-2-one analogs. The introduction of various aromatic and heterocyclic moieties at this position via a methylene bridge is a widely used strategy. The nature of this substituent largely dictates the specific kinase or receptor that the molecule will target.

  • Substitution on the N1-Position: Alkylation or arylation of the nitrogen atom at the 1-position can also impact the compound's properties, including its solubility and metabolic stability.

Pharmacokinetics and ADME Profile

For any drug candidate, a favorable pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is essential for its clinical success. While specific ADME data for a wide range of this compound analogs is not extensively published in the public domain, general principles for optimizing the pharmacokinetic properties of small molecules apply.[15][16] In silico ADME predictions are often employed in the early stages of drug discovery to guide the design of analogs with improved drug-like properties.[17] For instance, factors such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors are carefully considered to enhance oral bioavailability and metabolic stability.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the wealth of knowledge surrounding the structure-activity relationships of the broader oxindole class provide a solid foundation for further exploration.

Future research in this area is likely to focus on:

  • Development of more selective kinase inhibitors: By fine-tuning the substituents on the this compound core, it may be possible to develop inhibitors with improved selectivity for specific kinase targets, thereby reducing off-target effects and enhancing the therapeutic window.

  • Exploration of new therapeutic areas: While oncology has been the primary focus, the diverse biological activities of indolin-2-one derivatives suggest that this compound analogs could be explored for other indications, such as inflammatory diseases, infectious diseases, and neurodegenerative disorders.

  • Application of novel synthetic methodologies: The development of more efficient and sustainable synthetic methods for the preparation of this compound and its analogs will be crucial for accelerating drug discovery efforts.

References

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Methodological & Application

The Versatile Role of 6-Methylindolin-2-one in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

6-Methylindolin-2-one, a substituted oxindole, has emerged as a cornerstone in the edifice of modern organic synthesis. Its rigid, bicyclic structure, featuring a reactive lactam moiety and an activated methylene group at the C3 position, renders it a highly versatile building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, with a particular focus on its application in the synthesis of biologically active compounds, including potent kinase inhibitors. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven methodologies.

The indolin-2-one core is a "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of natural products and FDA-approved drugs.[1] Its ability to participate in a variety of chemical transformations allows for the generation of diverse compound libraries, crucial for the discovery of new therapeutic agents. The methyl group at the C6 position of this compound provides a subtle yet significant electronic and steric handle that can be exploited to fine-tune the pharmacological properties of its derivatives.

Key Synthetic Transformations of this compound

Two of the most powerful and widely employed reactions involving this compound are the Knoevenagel condensation at the C3 position and N-alkylation of the lactam nitrogen. These transformations provide efficient pathways to introduce molecular diversity and construct key pharmacophores.

Knoevenagel Condensation: Forging Carbon-Carbon Bonds with Precision

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with a carbonyl group. In the context of this compound, the methylene group at the C3 position is sufficiently activated by the adjacent carbonyl group to react with a variety of aldehydes, leading to the formation of 3-substituted-ylidene-6-methylindolin-2-one derivatives.[2] This reaction is pivotal in the synthesis of numerous kinase inhibitors, where the resulting exocyclic double bond serves as a rigid linker to position other pharmacophoric elements.[3]

The reaction is typically catalyzed by a weak base, such as piperidine or pyrrolidine, which facilitates the deprotonation of the C3 methylene group to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the thermodynamically stable α,β-unsaturated product.[2]

Knoevenagel_Mechanism cluster_start Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration This compound This compound Enolate Enolate Intermediate This compound->Enolate + Base - HB⁺ Base Base (e.g., Piperidine) Aldol_Intermediate Aldol Intermediate Enolate->Aldol_Intermediate + Aldehyde Aldehyde Aldehyde (R-CHO) Product 3-substituted-ylidene- This compound Aldol_Intermediate->Product - H₂O

Caption: Knoevenagel condensation of this compound.

This protocol describes a general procedure for the Knoevenagel condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Piperidine

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of this compound (1.0 eq.) in absolute ethanol (10-15 mL per mmol of oxindole) in a round-bottom flask, add the aromatic aldehyde (1.1 eq.).

  • Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid product may precipitate.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), to afford the pure 3-(arylmethylene)-6-methylindolin-2-one.[4]

EntryAldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol685-95
24-ChlorobenzaldehydePiperidineEthanol590-98
34-MethoxybenzaldehydePiperidineEthanol780-90
41H-Pyrrole-2-carbaldehydePiperidineEthanol488-96

Note on Microwave-Assisted Synthesis: For accelerated reaction times and often improved yields, this reaction can be performed under microwave irradiation.[5] A typical procedure involves heating the reactants in a sealed microwave vessel at a set temperature (e.g., 120-150 °C) for a significantly shorter duration (e.g., 10-30 minutes).

N-Alkylation: Diversification at the Lactam Nitrogen

N-alkylation of the indolin-2-one core is a crucial strategy for modulating the physicochemical and pharmacological properties of the resulting compounds. The introduction of various alkyl or aryl groups on the nitrogen atom can significantly impact solubility, metabolic stability, and target binding affinity.

The N-alkylation of this compound typically proceeds via an SN2 mechanism. In the presence of a suitable base, the acidic N-H proton of the lactam is abstracted to form a nucleophilic amide anion. This anion then attacks the electrophilic carbon of an alkyl halide or a similar alkylating agent, displacing the leaving group and forming the N-alkylated product. The choice of base and solvent is critical to ensure efficient and selective N-alkylation, minimizing potential O-alkylation or C3-alkylation side reactions.[1]

N_Alkylation_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack 6-Me-Indolinone This compound Amide_Anion Amide Anion 6-Me-Indolinone->Amide_Anion + Base - HB⁺ Base Base (e.g., K₂CO₃) N_Alkylated_Product N-Alkylated Product Amide_Anion->N_Alkylated_Product + R-X - X⁻ Alkyl_Halide Alkyl Halide (R-X)

Caption: N-Alkylation of this compound.

This protocol provides a reliable method for the N-alkylation of this compound using various alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Under an inert atmosphere, add anhydrous DMF to the flask to dissolve the starting material.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC. Reaction times can vary from 2 to 24 hours depending on the reactivity of the alkyl halide.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-alkylated this compound.[1][5]

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMF60485-95
2Ethyl BromideK₂CO₃DMF70880-90
3Benzyl BromideK₂CO₃DMF60690-98

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The true power of this compound as a synthetic building block is exemplified in its application to the synthesis of targeted cancer therapeutics, particularly kinase inhibitors. The general structure of many indolin-2-one-based kinase inhibitors features a 3-substituted-ylidene moiety and often an N-substituted group, both of which can be readily introduced using the chemistries described above.

For instance, analogues of Sunitinib, an FDA-approved multi-targeted receptor tyrosine kinase inhibitor, can be synthesized using this compound as a starting material. The synthesis would typically involve a Knoevenagel condensation with a substituted pyrrole-2-carboxaldehyde, followed by further functionalization.

Conclusion and Future Perspectives

This compound is a testament to the power of privileged scaffolds in organic synthesis and drug discovery. Its straightforward reactivity in key bond-forming reactions, such as Knoevenagel condensation and N-alkylation, provides a reliable and versatile platform for the generation of structurally diverse and biologically relevant molecules. The protocols detailed in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this valuable starting material. As the demand for novel therapeutics continues to grow, the importance of foundational building blocks like this compound in enabling innovative synthetic strategies is set to increase, paving the way for the discovery of the next generation of medicines.

References

  • Priniciotto, S., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. CNR-IRIS.
  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2020). PMC - NIH.
  • Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Deriv
  • General synthesis by Knoevenagel condensation starting from 6-chloro oxindole and different aromatic and heteroaromatic compounds. (n.d.).
  • A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. (2025). Thieme Chemistry.

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Application Notes & Protocols: 6-Methylindolin-2-one as a Pivotal Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Indolin-2-one in Modern Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The indolin-2-one (or oxindole) core is a prominent member of this class, particularly distinguished for its role in the development of protein kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The indolin-2-one scaffold serves as an effective mimic of the ATP-binding site's hinge region, providing a robust foundation for designing potent and selective inhibitors.

Multifarious 3-substituted indolin-2-one derivatives have been developed as selective kinase inhibitors, with some achieving clinical and commercial success.[2] The seminal example, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, underscored the therapeutic potential of this chemical class.[1] Structure-activity relationship (SAR) studies have revealed that substitutions at the C3, C5, and C6 positions of the indolin-2-one ring are critical for modulating kinase selectivity, potency, and pharmacokinetic properties.[3]

This guide focuses on 6-Methylindolin-2-one , a key chemical intermediate that enables systematic exploration of the SAR at the C6 position. This position projects into a hydrophobic region of the kinase ATP-binding pocket, and modifications here can significantly enhance binding affinity and selectivity.[4] By providing a methyl group, this intermediate serves both as a direct structural component and as a potential synthetic handle for further functionalization, making it an invaluable tool for researchers and drug development professionals.

Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name 6-methyl-1,3-dihydroindol-2-one[5]
Synonyms 6-Methyl-2-indolinone, 6-methyloxindole[5]
CAS Number 56341-38-9[5]
Molecular Formula C₉H₉NO[5]
Molecular Weight 147.17 g/mol [5]
Appearance Off-white to light brown crystalline powder(Typical)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate(Typical)

Section 1: Synthesis of the Core Intermediate: this compound

The most reliable and scalable synthesis of the this compound core involves the reductive cyclization of a corresponding ortho-nitrophenylacetic acid derivative. This classic approach ensures high regioselectivity and yield. The general workflow begins with the synthesis of the substituted phenylacetic acid followed by reduction of the nitro group, which triggers a spontaneous intramolecular amide bond formation (lactamization) to yield the desired indolin-2-one.

G cluster_0 Step 1: Phenylacetic Acid Synthesis cluster_1 Step 2: Reductive Cyclization A 4-Methyl-2-nitro- benzonitrile B Hydrolysis A->B C (4-Methyl-2-nitrophenyl)- acetic acid B->C D (4-Methyl-2-nitrophenyl)- acetic acid E Reduction (e.g., H₂, Pd/C) & Intramolecular Cyclization D->E F This compound E->F

Caption: General workflow for the synthesis of this compound.
Protocol 1.1: Synthesis via Reductive Cyclization

This protocol is based on established methods for synthesizing substituted oxindoles from nitrophenylacetic acid precursors.[3][6]

Step A: Synthesis of (4-Methyl-2-nitrophenyl)acetic acid

  • Rationale: This step creates the necessary carbon framework. The ortho-nitro group is essential for the subsequent cyclization, and the para-methyl group defines the final product's substitution.

  • To a solution of 4-methyl-2-nitrobenzonitrile (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The product, (4-methyl-2-nitrophenyl)acetic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step B: Synthesis of this compound

  • Rationale: The catalytic hydrogenation simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization (lactamization) to form the stable five-membered indolinone ring. Acetic acid is a common solvent that promotes this reaction.

  • In a hydrogenation vessel, dissolve (4-methyl-2-nitrophenyl)acetic acid (1.0 eq) in glacial acetic acid.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).

  • Seal the vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 50 psi.

  • Stir the reaction mixture vigorously at 45-50 °C for 2-4 hours or until hydrogen uptake ceases.

  • After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional acetic acid.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • The resulting residue is triturated with a non-polar solvent (e.g., tert-butyl methyl ether or hexane) to induce crystallization.

  • Collect the solid product, this compound, by vacuum filtration and dry. The product can be further purified by recrystallization if necessary.

Section 2: Application in Kinase Inhibitor Scaffolding

The this compound core is a versatile starting point for generating libraries of potential kinase inhibitors. The three primary sites for modification are the N1-amide, the C3-methylene, and the C6-aromatic ring position.

G img_node N1 N1 Position (Modulates solubility, cell permeability) N1->img_node C3 C3 Position (Vector for kinase selectivity, interacts with solvent front) C3->img_node C6 C6 Position (Probes deep hydrophobic pocket, can enhance potency) C6->img_node

Caption: Key modification sites on the this compound scaffold.
  • N1-Alkylation: Introducing groups at the amide nitrogen can alter the molecule's physicochemical properties, such as solubility and cell membrane permeability, and can introduce additional interaction points with the target protein.[1]

  • C3-Condensation: The C3 position is the most common site for derivatization. A Knoevenagel-type condensation with a heterocyclic aldehyde (e.g., pyrrole-2-carboxaldehyde) introduces a substituted methylene group that is crucial for kinase inhibitory activity.[7][8] This moiety typically projects towards the solvent-exposed region of the ATP-binding site.

  • C6-Functionalization: The methyl group at C6 provides a starting point for SAR studies. More advanced modifications often involve replacing the methyl group with a halogen (e.g., bromine) to serve as a handle for cross-coupling reactions, allowing the introduction of a wide array of aryl or heteroaryl groups.[4] These groups can access a deeper hydrophobic pocket in many kinases, often leading to significant gains in potency and selectivity.

Section 3: Key Synthetic Protocols for Derivatization

The following protocols provide detailed, field-proven methods for modifying the this compound core at its key positions.

Protocol 3.1: N-Alkylation of the Indolinone Core
  • Causality: The indole N-H proton is weakly acidic and can be removed by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting anion is a potent nucleophile that readily attacks an alkyl halide in an SN2 reaction. Anhydrous polar aprotic solvents like DMF are ideal as they solvate the cation without interfering with the nucleophile.[1][9]

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Saturated aqueous NH₄Cl solution, Ethyl acetate, Brine

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound.

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes. The solution should become clear as the sodium salt forms.

  • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3.2: C3-Condensation with a Heterocyclic Aldehyde
  • Causality: This is a base-catalyzed Knoevenagel condensation.[10] The base (piperidine) deprotonates the active C3-methylene of the indolinone, forming an enolate. This enolate then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of water) to form the thermodynamically stable, conjugated C=C double bond.[10][11]

Materials:

  • This compound (1.0 eq)

  • Pyrrole-2-carboxaldehyde derivative (1.0 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and the pyrrole-2-carboxaldehyde in ethanol (approx. 0.1 M concentration).

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 4-8 hours. The product often precipitates from the reaction mixture as it forms.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, then further in an ice bath for 30 minutes.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure 3-substituted-6-methylindolin-2-one.

Protocol 3.3: C6-Arylation via Suzuki-Miyaura Coupling
  • Rationale: To demonstrate the powerful strategy of C6-functionalization, this protocol uses 6-bromoindolin-2-one as a starting material. The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. It is a cornerstone of modern medicinal chemistry due to its reliability and broad functional group tolerance.[4]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation (R-B(OH)₂ + Base) Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L₂->Ar-Ar' Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

  • 6-Bromoindolin-2-one (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (buchwald ligand) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 ratio)

Procedure:

  • To a reaction flask, add 6-bromoindolin-2-one, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the flask.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the 6-aryl-indolin-2-one.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenylindolin-2-one85-95
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)indolin-2-one80-90
3Pyridin-3-ylboronic acid6-(Pyridin-3-yl)indolin-2-one70-85
Representative yields based on literature for similar substrates.

Conclusion

This compound is more than a simple building block; it is a strategic intermediate in the rational design of kinase inhibitors. Its synthesis is robust, and its key reactive sites (N1, C3, C6) provide medicinal chemists with the tools to systematically tune the properties of the indolin-2-one scaffold. The protocols detailed herein offer reliable, field-tested methods for leveraging this intermediate to generate novel chemical entities. By enabling the exploration of crucial hydrophobic pockets within the kinase ATP-binding site, this compound and its derivatives will continue to be instrumental in the discovery and development of next-generation targeted therapeutics.

References

  • Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. J. Exp. Clin. Med., 6(5), 167–173. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14956196, this compound. Retrieved from [Link].

  • Wu, Y., Zhang, Y., Zhang, J., & Li, J. (2013). Substituted indolin-2-ones as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors: Molecular docking simulation and structure-activity relationship analysis. Bioorganic & Medicinal Chemistry, 21(7), 1724–1734. [Link]

  • Huang, S., Garbaccio, R. M., Fraley, M. E., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907–5912. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Zhang, P., Wang, Y., et al. (2021). The development of 3-substituted indolin-2-one derivatives as kinase inhibitors for cancer therapy. Current Medicinal Chemistry, 28. [Link]

  • Sun, L., Liang, C., Shirazian, S., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588–2603. [Link]

  • Sun, L., Liang, C., Shirazian, S., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. Retrieved from [Link]

  • Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71. [https://www.scirp.org/html/2-1 pharmacology & pharmacy 1810051_18837.htm]([Link] pharmacology & pharmacy 1810051_18837.htm)

  • Hennessy, E. J., & Buchwald, S. L. (2003). A General and Efficient Copper-Catalyzed Synthesis of Vinamides and Allenamides. Organic Letters, 5(16), 2895–2897. Retrieved from [Link]

  • Onys'ko, P., et al. (n.d.). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Thirupathi, G., et al. (n.d.). Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with... ResearchGate. Retrieved from [Link]

  • Thorat, B. R., et al. (2022). L-Proline Catalyzed Knoevenagel Condensation of Aldehydes with Active Methylene Compounds and Their Molecular Modeling Studies for Anti-SARS CoV-2 Potentials. Bentham Science. Retrieved from [Link]

  • Chen, Y. K., & Lin, C. L. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of 6-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Methylindolin-2-one Scaffold

The indolin-2-one, or oxindole, core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its rigid bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to modulate pharmacological properties. The inherent reactivity of the lactam nitrogen, the activated methylene group at the C3 position, and the aromatic ring make it a versatile template for drug discovery.

This compound, a readily available derivative, offers an additional site for functionalization—the C6-methyl group. This seemingly simple modification provides a valuable handle for further chemical elaboration, allowing for the synthesis of diverse compound libraries with potential applications in oncology, neurology, and infectious diseases. Notably, functionalized indolin-2-ones are key components of potent kinase inhibitors, such as Sunitinib, which underscores the therapeutic relevance of this heterocyclic system.[4]

This comprehensive guide provides detailed experimental protocols for the targeted functionalization of this compound. The methodologies described herein are designed to be robust and reproducible, offering researchers a practical toolkit for the synthesis of novel derivatives. Each protocol is accompanied by an explanation of the underlying chemical principles, empowering scientists to not only execute the reactions but also to adapt and troubleshoot them effectively.

Strategic Overview of Functionalization Sites

The functionalization of this compound can be systematically approached by considering its three primary reactive zones: the N1-position, the C3-position, and the aromatic ring (including the C6-methyl group). The choice of reaction conditions and reagents allows for selective modification at each of these sites.

Functionalization_Strategy This compound This compound N1 N1-Position (Amide Nitrogen) This compound->N1 Nucleophilic Substitution C3 C3-Position (Methylene Carbon) This compound->C3 Enolate Chemistry Aryl Aromatic Ring & C6-Methyl This compound->Aryl Electrophilic/Directed Substitution N_Alkylation N-Alkylation N1->N_Alkylation N_Arylation N-Arylation N1->N_Arylation C3_Alkylation C3-Alkylation C3->C3_Alkylation C3_Arylation C3-Arylation C3->C3_Arylation Knoevenagel Knoevenagel Condensation C3->Knoevenagel Mannich Mannich Reaction C3->Mannich DoM Directed ortho-Metalation (DoM) Aryl->DoM Methyl_Func C6-Methyl Functionalization Aryl->Methyl_Func

Figure 1: Key functionalization sites of this compound.

Part 1: N-Functionalization Protocols

The nitrogen atom of the lactam in this compound is a versatile site for introducing a wide range of substituents. N-alkylation and N-arylation are fundamental transformations that significantly impact the molecule's steric and electronic properties, often leading to profound changes in biological activity.

Protocol 1.1: Selective N-Alkylation

This protocol details a robust method for the N-alkylation of this compound using various alkyl halides. The use of a suitable base and a polar aprotic solvent is crucial for achieving high yields and minimizing O-alkylation, a common side reaction with ambident nucleophiles like the indolin-2-one anion.

Causality of Experimental Choices:

  • Base (Potassium Carbonate, K₂CO₃): A moderately strong base is employed to deprotonate the N-H of the lactam, forming the corresponding anion. Stronger bases like sodium hydride could also be used but may lead to undesired side reactions. K₂CO₃ is advantageous due to its low cost, ease of handling, and favorable solubility in DMF.

  • Solvent (N,N-Dimethylformamide, DMF): A polar aprotic solvent is chosen to solvate the potassium cation, leaving the indolin-2-one anion more "naked" and nucleophilic. This enhances the rate of the desired SN2 reaction. Furthermore, DMF promotes N-alkylation over O-alkylation.

  • Inert Atmosphere (Nitrogen or Argon): While not always strictly necessary for simple alkylations, an inert atmosphere is good practice to prevent potential side reactions with atmospheric oxygen and moisture, especially when working with sensitive substrates or on a larger scale.

Experimental Protocol:

Reagent/ParameterAmountMolar Equiv.Notes
This compound1.0 g1.0
Potassium Carbonate (K₂CO₃)1.41 g1.5Finely powdered and anhydrous
Alkyl Halide (e.g., Benzyl Bromide)1.1 eq.1.1
N,N-Dimethylformamide (DMF)20 mL-Anhydrous
Reaction Temperature60 °C-
Reaction Time4-12 h-Monitor by TLC

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g).

  • Add finely powdered anhydrous potassium carbonate (1.41 g).

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (20 mL).

  • Stir the suspension at room temperature for 15-20 minutes.

  • To the stirred suspension, add the alkyl halide (1.1 eq.) dropwise via a syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water (approximately 200 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Protocol 1.2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The introduction of an aryl group at the N1-position can be achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. This method allows for the formation of a C-N bond between the indolin-2-one nitrogen and an aryl halide.

Causality of Experimental Choices:

  • Catalyst (Copper(I) Iodide, CuI): Copper catalysts are well-established for promoting C-N bond formation. CuI is a common and effective choice for Ullmann-type couplings.

  • Ligand (e.g., 1,10-Phenanthroline): A ligand is often necessary to stabilize the copper catalyst, prevent its aggregation, and facilitate the catalytic cycle. Phenanthroline and its derivatives are effective ligands for this transformation.

  • Base (Potassium Carbonate, K₂CO₃ or Cesium Carbonate, Cs₂CO₃): A base is required to deprotonate the indolin-2-one. Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility and the increased reactivity of the cesium salt of the nucleophile.

  • Solvent (e.g., Dioxane or Toluene): A high-boiling point aprotic solvent is typically used to achieve the necessary reaction temperatures for the coupling to proceed efficiently.

Experimental Protocol:

Reagent/ParameterAmountMolar Equiv.Notes
This compound1.0 g1.0
Aryl Iodide (e.g., Iodobenzene)1.2 eq.1.2
Copper(I) Iodide (CuI)0.1 g0.1
1,10-Phenanthroline0.24 g0.2
Potassium Carbonate (K₂CO₃)1.88 g2.0
Dioxane25 mL-Anhydrous
Reaction Temperature110 °C-
Reaction Time24-48 h-Monitor by TLC

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 g), aryl iodide (1.2 eq.), CuI (0.1 g), 1,10-phenanthroline (0.24 g), and K₂CO₃ (1.88 g).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous dioxane (25 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with aqueous ammonia solution (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-arylated this compound.

Part 2: C3-Functionalization Protocols

The C3-position of the indolin-2-one ring is a nucleophilic center that can be readily functionalized through various carbon-carbon bond-forming reactions. The acidity of the C3-protons allows for the formation of an enolate, which can then react with a range of electrophiles.

Protocol 2.1: C3-Alkylation via Knoevenagel Condensation

The Knoevenagel condensation is a classic reaction for forming a new carbon-carbon double bond by reacting an active methylene compound with an aldehyde or ketone. In the context of this compound, this reaction is typically performed with an aldehyde to generate a 3-ylidene-indolin-2-one derivative, which is a key intermediate in the synthesis of many kinase inhibitors.[5]

Causality of Experimental Choices:

  • Catalyst (Piperidine or Pyrrolidine): A weak base is used to catalyze the reaction. It facilitates both the initial aldol-type addition and the subsequent dehydration.

  • Solvent (Ethanol or Methanol): An alcoholic solvent is commonly used as it effectively dissolves the reactants and the catalyst.

  • Reaction Conditions: The reaction is often carried out at reflux to drive the dehydration step and push the equilibrium towards the product.

Experimental Protocol:

Reagent/ParameterAmountMolar Equiv.Notes
This compound1.0 g1.0
Aldehyde (e.g., Benzaldehyde)1.1 eq.1.1
Piperidine0.1 mLCatalytic
Ethanol30 mL-
Reaction TemperatureReflux-
Reaction Time2-6 h-Monitor by TLC

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (1.0 g), the aldehyde (1.1 eq.), and ethanol (30 mL).

  • Add a catalytic amount of piperidine (0.1 mL).

  • Heat the mixture to reflux and stir for 2-6 hours. The product often precipitates from the reaction mixture upon formation.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the 3-ylidene-6-methylindolin-2-one. Further purification can be achieved by recrystallization if necessary.

Protocol 2.2: C3-Aminomethylation via Mannich Reaction

The Mannich reaction is a three-component reaction involving an active methylene compound, an aldehyde (often formaldehyde), and a primary or secondary amine. This reaction introduces an aminomethyl group at the C3-position, providing a valuable synthetic handle for further derivatization.

Causality of Experimental Choices:

  • Reagents: Formaldehyde is the most commonly used aldehyde in the Mannich reaction. A secondary amine, such as dimethylamine or piperidine, is typically used. The reaction proceeds through the in-situ formation of a reactive iminium ion.

  • Solvent (Acetic Acid or Ethanol): The reaction can be carried out in various solvents. Acetic acid can act as both a solvent and a catalyst.

Experimental Protocol:

Reagent/ParameterAmountMolar Equiv.Notes
This compound1.0 g1.0
Formaldehyde (37% aq. solution)0.8 mL~1.5
Dimethylamine (40% aq. solution)1.1 mL~1.5
Acetic Acid10 mL-
Reaction TemperatureRoom Temp.-
Reaction Time12-24 h-Monitor by TLC

Step-by-Step Procedure:

  • In a flask, prepare a solution of dimethylamine (1.1 mL) and formaldehyde (0.8 mL) in acetic acid (5 mL) and cool in an ice bath.

  • In a separate flask, dissolve this compound (1.0 g) in acetic acid (5 mL).

  • Slowly add the this compound solution to the cooled iminium salt precursor solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and basify with a concentrated solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the C3-aminomethylated product.

C3_Functionalization_Workflow cluster_knoevenagel Knoevenagel Condensation cluster_mannich Mannich Reaction K_Start This compound + Aldehyde K_React Piperidine, Ethanol, Reflux K_Start->K_React K_Product 3-Ylidene-6-methylindolin-2-one K_React->K_Product M_Start This compound + Formaldehyde + Amine M_React Acetic Acid, Room Temp. M_Start->M_React M_Product 3-Aminomethyl-6-methylindolin-2-one M_React->M_Product

Figure 2: Workflow for C3-functionalization of this compound.

Part 3: Aromatic Ring Functionalization

The benzene ring of this compound can be functionalized using various aromatic substitution reactions. Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization.

Protocol 3.1: Directed ortho-Metalation (DoM)

DoM allows for the deprotonation of the aromatic ring at a position ortho to a directing metalation group (DMG). In the case of N-substituted indolin-2-ones, the amide group can act as a DMG, directing lithiation to the C7 position. The resulting aryllithium species can then be quenched with a variety of electrophiles.

Causality of Experimental Choices:

  • N-Protection: For DoM to be effective at the C7 position, the N-H proton must be replaced with a protecting group that can act as a DMG. A pivaloyl (Piv) or a carbamate group is often used.

  • Base (s-BuLi or t-BuLi): A strong organolithium base is required to deprotonate the aromatic C-H bond. The choice of base can influence the efficiency of the reaction.

  • Additive (TMEDA): N,N,N',N'-Tetramethylethylenediamine (TMEDA) is often added to break up the organolithium aggregates and increase the basicity of the reagent, thereby facilitating the metalation.

  • Low Temperature: The reaction is carried out at low temperatures (-78 °C) to prevent decomposition of the organolithium species and minimize side reactions.

Experimental Protocol (General Procedure):

Step A: N-Protection (e.g., with Pivaloyl Chloride)

  • Dissolve this compound in a suitable solvent like THF.

  • Cool the solution to 0 °C and add a base such as sodium hydride (NaH).

  • Slowly add pivaloyl chloride and allow the reaction to warm to room temperature.

  • Work up the reaction and purify the N-pivaloyl-6-methylindolin-2-one.

Step B: Directed ortho-Metalation and Electrophilic Quench

Reagent/ParameterMolar Equiv.Notes
N-Pivaloyl-6-methylindolin-2-one1.0
TMEDA1.2Anhydrous
s-Butyllithium (s-BuLi)1.2Titrated solution in cyclohexane
Electrophile (e.g., Iodine, I₂)1.5
Solvent (THF)-Anhydrous
Reaction Temperature-78 °C

Step-by-Step Procedure:

  • To an oven-dried flask under an inert atmosphere, add N-pivaloyl-6-methylindolin-2-one and anhydrous THF.

  • Cool the solution to -78 °C.

  • Add TMEDA (1.2 eq.) followed by the slow, dropwise addition of s-BuLi (1.2 eq.).

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add a solution of the electrophile (e.g., iodine in THF) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

  • The pivaloyl group can be removed under appropriate conditions if desired.

Conclusion

The protocols outlined in this guide provide a solid foundation for the chemical exploration of the this compound scaffold. By understanding the principles behind each transformation, researchers can effectively synthesize a diverse array of novel derivatives for evaluation in drug discovery programs. The versatility of this core structure, combined with the robust synthetic methods available for its functionalization, ensures its continued importance in the field of medicinal chemistry.

References

  • Verma, A., Joshi, S., & Singh, D. (2016). Oxindole: A chemical prism carrying plethora of therapeutic benefits. European Journal of Medicinal Chemistry, 123, 639-668. [Link]

  • Meenakshisundaram, S., & Annamalai, P. T. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-anion chemistry. Chemical Reviews, 90(6), 879-933. [Link]

  • Rudrangi, S. R. S., Bontha, V. K., Manda, V. R., & Bethi, S. (2011). Oxindoles and Their Pharmaceutical Significance-an Overview. Asian Journal of Research in Chemistry, 4(3), 335-341. [Link]

  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]

  • Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., ... & Schlessinger, J. (2003). Discovery of 5-[5-fluoro-2-oxo-1, 2-dihydroindol-(3Z)-ylidenemethyl]-2, 4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl) amide (sunitinib; SU11248), a potent and selective inhibitor of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases with broad antitumor activity. Journal of medicinal chemistry, 46(7), 1116-1119. [Link]

Sources

Application of 6-Methylindolin-2-one in the Development of Kinase Inhibitors: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, controlling processes such as growth, proliferation, migration, and survival.[1] Their deregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] Small molecule kinase inhibitors have revolutionized oncology, and the search for novel scaffolds that offer potent and selective inhibition is a central theme in medicinal chemistry.

The indolin-2-one (oxindole) core has emerged as a "privileged scaffold" in this pursuit, demonstrating significant potential for multi-kinase inhibitory activity.[1][2][3] This heterocyclic motif serves as the foundation for several clinically successful drugs, including Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4] The power of the oxindole scaffold lies in its ability to function as an effective ATP-competitive hinge-binder, where the lactam amide provides crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.

This guide focuses on a specific, strategic derivative: 6-Methylindolin-2-one . We will explore the rationale for its use, the influence of the C6-methyl group on inhibitor activity, and provide detailed protocols for the synthesis and evaluation of kinase inhibitors derived from this versatile starting material.

The Strategic Importance of the C6-Methyl Substitution

The potency and selectivity of oxindole-based inhibitors are profoundly influenced by the nature and position of substituents on the aromatic ring.[3] The C5 and C6 positions are particularly critical as they can interact with distinct pockets within the kinase active site, thereby modulating the inhibitor's affinity and kinase selectivity profile.

While Sunitinib features a fluorine atom at the C5 position, the placement of a methyl group at the C6 position offers a distinct set of physicochemical properties:

  • Modulation of Lipophilicity: The methyl group increases the lipophilicity of the core structure compared to an unsubstituted ring. This can enhance membrane permeability and interactions with hydrophobic pockets in the kinase active site.

  • Steric Influence: The methyl group provides steric bulk that can be exploited to achieve selectivity. It can either create favorable van der Waals interactions or introduce steric hindrance that disfavors binding to off-target kinases.

  • Metabolic Stability: Substitution at the C6 position can block potential sites of metabolic oxidation, potentially improving the pharmacokinetic profile of the resulting inhibitor.

The choice of a 6-methyl group, therefore, is not arbitrary but a deliberate design element aimed at fine-tuning the pharmacological properties of the final inhibitor.

Target Kinase Families and Signaling Pathways

Derivatives of this compound, like other oxindoles, are particularly effective against receptor tyrosine kinases (RTKs) that are key drivers of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[4]

Primary Targets Include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR2 (KDR), the primary mediator of VEGF-driven endothelial cell proliferation, migration, and survival.[4]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRα and PDGFRβ are crucial for the recruitment of pericytes and smooth muscle cells that stabilize newly formed blood vessels.

  • c-Kit: A stem cell factor receptor often implicated in gastrointestinal stromal tumors.

  • FMS-like Tyrosine Kinase 3 (FLT3): A key target in acute myeloid leukemia.

By inhibiting these kinases, this compound derivatives can exert a dual effect: a direct anti-proliferative action on tumor cells dependent on these kinases and a potent anti-angiogenic effect by disrupting the tumor's blood supply.

Visualizing the Mechanism: Inhibition of the VEGFR2 Signaling Cascade

The diagram below illustrates the central role of VEGFR2 in angiogenesis and the point of intervention for a typical this compound-based inhibitor. The inhibitor competes with ATP in the intracellular kinase domain, preventing the autophosphorylation necessary to activate downstream signaling.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A Ligand VEGFR2_dimer VEGFR2 Dimer (Inactive) VEGF-A->VEGFR2_dimer Binding & Dimerization VEGFR2_unbound VEGFR2 Monomer pVEGFR2 Phosphorylated VEGFR2 (Active Kinase Domain) ATP ATP ATP->pVEGFR2 Autophosphorylation (e.g., Tyr1175) Inhibitor This compound Derivative Inhibitor->pVEGFR2 COMPETITIVE INHIBITION PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K SHC Shc/Grb2 pVEGFR2->SHC Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation IP3/DAG Ca2+ flux AKT Akt PI3K->AKT RAS Ras/Raf SHC->RAS MEK MEK RAS->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR2 signaling pathway and the point of ATP-competitive inhibition.

PART 1: Synthesis Protocol

The cornerstone of synthesizing 3-substituted oxindole kinase inhibitors is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (the oxindole) with a carbonyl compound (typically a pyrrole-2-carboxaldehyde derivative). The following protocol details the synthesis of a representative inhibitor based on the this compound scaffold.

Protocol 1: Synthesis of (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-6-methylindolin-2-one

This protocol is adapted from established procedures for similar oxindole derivatives.

Workflow Diagram:

Synthesis_Workflow Start Starting Materials: - this compound - 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde Reaction Step 1: Knoevenagel Condensation - Ethanol (Solvent) - Piperidine (Base Catalyst) - Reflux Start->Reaction Workup Step 2: Isolation - Cool to RT - Filter precipitate Reaction->Workup Purification Step 3: Purification - Wash with cold Ethanol - Dry under vacuum Workup->Purification Product Final Product: (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene) -6-methylindolin-2-one Purification->Product

Caption: Workflow for the synthesis of a this compound based inhibitor.

Materials:

  • This compound

  • 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde

  • Absolute Ethanol (EtOH)

  • Piperidine

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 147.17 mg).

  • Dissolution: Add 15 mL of absolute ethanol to the flask and stir until the solid is mostly dissolved.

  • Aldehyde Addition: Add 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde (1.0 mmol, 123.15 mg) to the mixture.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, ~10 µL) to the reaction mixture using a micropipette.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (~78 °C) with vigorous stirring. The solution will typically turn a deep orange or red color.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 3-6 hours.

  • Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate should form.

  • Filtration: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove residual piperidine and unreacted starting materials.

  • Drying: Dry the product under vacuum to yield the final compound as a colored solid. The (Z)-isomer is generally favored due to the formation of an intramolecular hydrogen bond between the pyrrole N-H and the oxindole carbonyl oxygen.

Expected Outcome: The procedure should yield the desired product, (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-6-methylindolin-2-one, as a crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

PART 2: Biological Evaluation Protocols

Evaluating the biological activity of a newly synthesized inhibitor is a multi-step process, moving from cell-free enzymatic assays to cell-based models to confirm target engagement and functional effects.

Protocol 2: In Vitro Enzymatic Kinase Inhibition Assay (VEGFR2)

This protocol describes a luminescence-based assay to determine the IC₅₀ value of an inhibitor against purified VEGFR2 kinase. This method measures the amount of ATP remaining after the kinase reaction; a potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase-Glo® Luminescence Kinase Assay Kit (Promega) or similar

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP at a concentration near the Kₘ for VEGFR2

  • Test inhibitor (dissolved in DMSO)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the this compound test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 1 nM final assay concentrations). The final DMSO concentration in the assay should not exceed 1%.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, the kinase substrate, and ATP.

  • Assay Plate Setup:

    • Add 2.5 µL of diluted test inhibitor or DMSO (for positive and negative controls) to the appropriate wells of the assay plate.

    • Add 10 µL of 1x Kinase Buffer to the "Blank" (no enzyme) wells.

  • Enzyme Addition: Dilute the VEGFR2 enzyme to the desired working concentration in 1x Kinase Buffer. Add 10 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells.

  • Kinase Reaction: Initiate the reaction by adding 12.5 µL of the Master Mix to all wells.

  • Incubation: Cover the plate and incubate at 30°C for 45-60 minutes.

  • Signal Development: Allow the plate to equilibrate to room temperature. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 45 minutes at room temperature.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin for the light-generating reaction. Incubate for 30-45 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative IC₅₀ data for various substituted oxindole derivatives, illustrating the impact of substitutions at the C5 and C6 positions on kinase inhibitory activity. This highlights the rationale for exploring diverse substitution patterns in drug design.

CompoundC5-SubC6-SubVEGFR2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)c-Kit IC₅₀ (nM)Reference Compound
Sunitinib FH1324FDA-approved drug
Analog A HH552530Unsubstituted
Analog B HOMe>2000>2000>20006-Methoxy reduces potency
Analog C OMeOMe350150N/A5,6-Dimethoxy
Analog D HUreido155106-Ureido enhances potency
Hypothetical 6-Me HMe 15-5010-4010-50Expected range

Note: Data is compiled and representative of trends reported in medicinal chemistry literature.[2] The values for "Hypothetical 6-Me" are an expert estimation based on established SAR principles.

Protocol 3: Cell-Based Assay - Inhibition of VEGFR2 Phosphorylation

This Western blot protocol directly assesses the ability of an inhibitor to block VEGF-induced VEGFR2 activation in a relevant cellular context, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Growth Medium (EGM-2) and serum-free basal medium

  • Recombinant human VEGF-A

  • Test inhibitor

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-VEGFR2 (Tyr1175)

    • Rabbit anti-total-VEGFR2

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture: Culture HUVECs in EGM-2 medium in 6-well plates until they reach 80-90% confluency.

  • Serum Starvation: To reduce basal receptor activity, replace the growth medium with serum-free basal medium and incubate for 4-6 hours.

  • Inhibitor Treatment: Pre-treat the starved cells with varying concentrations of the this compound derivative (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (DMSO).

  • VEGF Stimulation: Stimulate the cells by adding VEGF-A to a final concentration of 50 ng/mL for 10-15 minutes to induce maximal VEGFR2 phosphorylation.

  • Cell Lysis: Immediately after stimulation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Protein Extraction: Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes, vortexing periodically.

  • Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-VEGFR2 (Tyr1175) antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To confirm equal protein loading and total receptor levels, the membrane can be stripped and re-probed with antibodies for total VEGFR2 and a loading control like β-actin.

  • Densitometry: Quantify the band intensities using software like ImageJ. Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal to determine the dose-dependent inhibition.

Conclusion and Future Directions

The this compound scaffold represents a strategically important starting point for the development of novel kinase inhibitors. Its derivatives have demonstrated potent activity against key RTKs involved in tumor angiogenesis. The protocols outlined in this guide provide a comprehensive framework for the synthesis of these compounds via Knoevenagel condensation and their subsequent biological characterization through both enzymatic and cell-based assays. By systematically evaluating structure-activity relationships, researchers can further optimize this privileged scaffold to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the advancement of targeted cancer therapy.

References

  • Sun, L., Liang, C., Shirazian, S., et al. (2003). Discovery of 3-alkenyl-oxindole as a novel class of kinase inhibitors with exemplary biological activity and its optimization as a potent VEGFR2 inhibitor. Journal of Medicinal Chemistry, 46(7), 1116-1119. Available at: [Link]

  • Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Cancer Therapy and Research, 1(1). Available at: [Link]

  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit, Catalog #78857. BPS Bioscience Datasheet. Available at: [Link]

  • Kandil, S., Ismail, N. S. M., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles. BMC Chemistry, 17(1), 81. Available at: [Link]

  • Karkkainen, M. J., & Petrova, T. V. (2000). Vascular endothelial growth factor receptors in the regulation of angiogenesis and lymphangiogenesis. Oncogene, 19(49), 5598-5605. Available at: [Link]

  • Abhinand, C. S., Raju, R., Soumya, S. J., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347-354. Available at: [Link]

  • Zhang, H., Ankati, H., Akubathini, S. K., & Biehl, E. (2009). (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one. Acta Crystallographica Section E, 65(Pt 1), o14. Available at: [Link]

  • Lee, Y. R., Lee, S. H., & Kim, J. H. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 913. Available at: [Link]

Sources

Synthesizing the Next Generation of Bioactive Compounds from 6-Methylindolin-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indolin-2-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds and approved drugs.[1] Among its derivatives, 6-Methylindolin-2-one presents a particularly interesting starting point for the synthesis of novel therapeutics. The presence of the methyl group at the 6-position offers a subtle yet significant modification to the electronic and steric properties of the molecule, providing a handle for chemists to fine-tune the pharmacological profile of the resulting compounds. This guide provides an in-depth exploration of synthetic methodologies to access a diverse range of bioactive molecules from this compound, tailored for researchers, scientists, and drug development professionals.

The Strategic Importance of the this compound Scaffold

The indolin-2-one core is a privileged structure in drug discovery, most notably recognized in the structure of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. The versatility of this scaffold lies in its ability to be functionalized at multiple positions, primarily at the C3, N1, and aromatic ring positions. The introduction of a methyl group at the 6-position can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This seemingly simple modification can lead to compounds with altered potency, selectivity, and pharmacokinetic properties, making this compound a valuable building block in the quest for improved therapeutics.

This document will detail key synthetic transformations starting from this compound, including condensation reactions to form versatile intermediates, the construction of complex spirocyclic systems, and functionalization through alkylation and arylation. Each section will provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations for adapting these methods.

I. Knoevenagel Condensation: Gateway to Diverse Functionality

The Knoevenagel condensation is a powerful tool for activating the C3 position of the this compound core, paving the way for a multitude of subsequent transformations. This reaction involves the condensation of the active methylene group at the C3 position with an aldehyde or ketone, typically catalyzed by a weak base. The resulting 3-substituted-ylidene-6-methylindolin-2-one is a key intermediate for the synthesis of a wide array of bioactive compounds.

Rationale and Mechanistic Insight

The reaction proceeds through the deprotonation of the C3-methylene group of this compound by a base, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the thermodynamically stable α,β-unsaturated product. The choice of base and reaction conditions can be critical for achieving high yields and preventing side reactions.

Protocol 1: Synthesis of (E)-3-(4-chlorobenzylidene)-6-methylindolin-2-one

This protocol describes a typical Knoevenagel condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask, add 4-chlorobenzaldehyde (1.1 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure (E)-3-(4-chlorobenzylidene)-6-methylindolin-2-one.

Expected Outcome: The product is typically a colored solid. Characterization should be performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.

Causality and Experimental Choices:

  • Catalyst: Piperidine is a commonly used weak base that is effective in catalyzing the condensation without promoting side reactions.

  • Solvent: Ethanol is a good solvent for the reactants and allows for easy precipitation of the product upon cooling.

  • Stoichiometry: A slight excess of the aldehyde is used to ensure complete consumption of the starting indolinone.

II. Synthesis of Spirooxindoles: Accessing Three-Dimensional Chemical Space

Spirooxindoles, characterized by a spirocyclic junction at the C3 position of the indolin-2-one core, are a prominent class of heterocyclic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2] The synthesis of these complex three-dimensional structures from this compound offers an exciting avenue for the discovery of novel therapeutic agents.

Key Synthetic Strategy: 1,3-Dipolar Cycloaddition

A powerful method for the construction of spiro-pyrrolidinyl-oxindoles is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile. The azomethine ylide can be generated in situ from the condensation of isatin (or a derivative like 6-methylisatin) with an α-amino acid. The resulting spiro-oxindole can then be further functionalized.

Protocol 2: Three-Component Synthesis of a Spiro[indole-3,3'-pyrrolizine] Derivative

This protocol outlines a one-pot, three-component reaction for the synthesis of a complex spirooxindole.

Materials:

  • 6-Methylisatin (can be synthesized from this compound by oxidation)

  • Sarcosine (N-methylglycine)

  • (E)-3-(4-chlorobenzylidene)-6-methylindolin-2-one (from Protocol 1)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a mixture of 6-methylisatin (1 mmol) and sarcosine (1.2 mmol) in methanol (15 mL) in a round-bottom flask, add (E)-3-(4-chlorobenzylidene)-6-methylindolin-2-one (1 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If not, concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired spirooxindole product.

Expected Outcome: The reaction is expected to yield a regioselective and potentially stereoselective spirocyclic product. Full characterization by NMR (including 2D techniques like COSY and HMQC) and mass spectrometry is essential to elucidate the complex structure.

Causality and Experimental Choices:

  • One-Pot Reaction: This approach is highly efficient as it avoids the isolation of intermediates, saving time and resources.

  • In Situ Generation: The azomethine ylide is generated in situ, which is often more convenient and leads to higher reactivity.

  • Room Temperature: The reaction can often proceed at room temperature, which is beneficial for sensitive functional groups.

III. N-Alkylation and N-Arylation: Modulating Pharmacokinetic Properties

Functionalization of the nitrogen atom of the this compound scaffold is a crucial strategy for modifying the physicochemical and pharmacokinetic properties of the resulting compounds. N-alkylation and N-arylation can influence factors such as solubility, membrane permeability, and metabolic stability.

Synthetic Approaches

N-Alkylation: This can be achieved through a classical Williamson ether synthesis-type reaction, where the deprotonated indolinone nitrogen acts as a nucleophile attacking an alkyl halide. The choice of base is critical to ensure complete deprotonation without causing unwanted side reactions.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of indolinones. These reactions offer a broad substrate scope and functional group tolerance.

Protocol 3: N-Alkylation of this compound with Benzyl Bromide

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Syringe for reagent addition

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvents (e.g., ethyl acetate, water)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous DMF (5 mL) under an inert atmosphere at 0 °C, add a solution of this compound (1 mmol) in anhydrous DMF (5 mL) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-benzyl-6-methylindolin-2-one.

Causality and Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the indolinone nitrogen.

  • Solvent: Anhydrous DMF is a polar aprotic solvent that is suitable for SN2 reactions and can dissolve the reactants and the intermediate sodium salt.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with moisture.

IV. C-H Arylation: A Modern Approach to Core Functionalization

Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of biaryl compounds. For the this compound scaffold, this strategy allows for the direct introduction of aryl groups onto the aromatic ring, providing access to a wide range of derivatives with potential biological activities.

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H activation/arylation reactions offer a direct route to functionalize the aromatic ring of the indolinone core. The regioselectivity of the arylation can be influenced by the directing ability of the carbonyl group and the electronic nature of the starting materials and the arylating agent.

Protocol 4: Palladium-Catalyzed C5-Arylation of this compound

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a Schlenk tube, combine this compound (1 mmol), 4-bromotoluene (1.2 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.1 mmol), and K2CO3 (2 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C5-arylated product.

Causality and Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)2 and PPh3 is a common and effective catalyst system for C-H arylation reactions.

  • Base: Potassium carbonate is a suitable base for this transformation.

  • Solvent: Toluene is a high-boiling solvent that is appropriate for this type of cross-coupling reaction.

Visualization of Synthetic Pathways

To better illustrate the synthetic strategies discussed, the following diagrams outline the key transformations starting from this compound.

Synthetic_Pathways This compound This compound Knoevenagel Intermediate (E)-3-Aryl-ylidene- This compound This compound->Knoevenagel Intermediate Knoevenagel Condensation N-Alkyl/Aryl Derivative N-Alkyl/Aryl Derivative This compound->N-Alkyl/Aryl Derivative N-Alkylation/ N-Arylation C-H Arylated Derivative C-H Arylated Derivative This compound->C-H Arylated Derivative C-H Arylation Spirooxindole Spirooxindole Knoevenagel Intermediate->Spirooxindole Cycloaddition Bioactive Compounds Bioactive Compounds Knoevenagel Intermediate->Bioactive Compounds Spirooxindole->Bioactive Compounds N-Alkyl/Aryl Derivative->Bioactive Compounds C-H Arylated Derivative->Bioactive Compounds

Caption: Synthetic routes from this compound.

Data Summary

The following table summarizes the types of bioactive compounds that can be synthesized from this compound and their potential therapeutic applications.

Starting MaterialReaction TypeProduct ClassPotential Bioactivity
This compoundKnoevenagel Condensation3-Substituted-ylidene-indolin-2-onesKinase inhibitors, Anticancer
6-Methylisatin1,3-Dipolar CycloadditionSpirooxindolesAntibacterial, Antifungal, Anticancer
This compoundN-Alkylation/N-ArylationN-Substituted-indolin-2-onesCNS agents, Anti-inflammatory
This compoundC-H ArylationArylated-indolin-2-onesVaries with aryl group

Conclusion and Future Directions

This compound is a versatile and valuable starting material for the synthesis of a wide range of bioactive compounds. The methodologies outlined in this guide, including Knoevenagel condensations, spirooxindole synthesis, N-functionalization, and C-H arylation, provide a robust toolkit for researchers in drug discovery. The strategic incorporation of the 6-methyl group can lead to the development of novel therapeutics with improved pharmacological profiles. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of new biological targets for compounds derived from this promising scaffold.

References

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules.

  • Representative bioactive molecules containing subsitituted indolin‐2‐one moieties. ResearchGate.

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The Strategic Role of 6-Methylindolin-2-one in Medicinal Chemistry: Application Notes for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indolin-2-one Core as a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as versatile templates for engaging a multitude of biological targets. These are termed "privileged structures" due to their proven success in yielding potent and selective therapeutic agents.[1][2] The indolin-2-one (or oxindole) scaffold is a prominent member of this elite group, forming the core of numerous kinase inhibitors that have progressed into clinical trials and onto the market.[3][4] Its rigid, bicyclic structure provides a stable platform for the precise spatial orientation of functional groups, enabling critical interactions with the ATP-binding sites of various protein kinases.[5] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, the indolin-2-one scaffold is a focal point of intensive research in oncology.[6]

This guide focuses on a specific, yet crucial, variant of this scaffold: 6-Methylindolin-2-one . Through a detailed exploration of its role in Structure-Activity Relationship (SAR) studies, we will elucidate how the seemingly simple methyl group at the 6-position can profoundly influence a compound's biological activity, selectivity, and overall drug-like properties. These notes are intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

The Significance of Substitution at the 6-Position: A Gateway to Specificity

The benzene ring of the indolin-2-one core offers several positions for substitution (C4, C5, C6, and C7). SAR studies have revealed that the C5 and C6 positions are particularly effective for modulating ligand-protein binding affinity and kinase selectivity.[7] The 6-position, in particular, often projects into a hydrophobic "specificity pocket" adjacent to the primary ATP-binding site in many kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] Strategic substitution at this position can therefore be exploited to enhance potency and dial in selectivity for the target kinase over other off-target kinases, a critical factor in minimizing side effects.

The "Magic Methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group to a lead compound results in a disproportionately large increase in potency or other desirable properties.[9] This can be attributed to several factors, including enhanced hydrophobic interactions, improved metabolic stability by blocking sites of metabolism, and favorable conformational effects. In the context of this compound, the methyl group serves as a small, lipophilic substituent that can productively occupy the aforementioned specificity pocket.

Structure-Activity Relationship (SAR) Insights for the this compound Scaffold

The following diagram illustrates the key points of interaction for a typical 3-substituted indolin-2-one kinase inhibitor and highlights the strategic location of the 6-position.

Synthesis_Workflow Start 3-Methylaniline Step1 Step 1: Sandmeyer Isatin Synthesis (Chloral Hydrate, NH2OH·HCl, H2SO4) Start->Step1 Intermediate1 6-Methylisatin Step1->Intermediate1 Step2 Step 2: Reduction (Hydrazine Hydrate) Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 Step 3: Knoevenagel Condensation (Pyrrole-2-carboxaldehyde, Piperidine, EtOH) Intermediate2->Step3 Product Final Product: (Z)-3-((1H-pyrrol-2-yl)methylene) -6-methylindolin-2-one Step3->Product

Caption: Workflow for the synthesis of a this compound derivative.

Part A: Synthesis of 6-Methylisatin (Sandmeyer Synthesis Adaptation) [10][11]

  • Preparation of Isonitrosoacetanilide: In a 2 L round-bottomed flask, dissolve chloral hydrate (0.54 mol) in 1 L of water. Add crystallized sodium sulfate (1300 g). In a separate beaker, prepare a solution of 3-methylaniline (0.5 mol) in 300 mL of water containing concentrated HCl (0.52 mol). Add the 3-methylaniline solution to the flask. Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.

  • Heat the mixture to a vigorous boil for approximately 2-5 minutes. The reaction is typically rapid.

  • Cool the reaction mixture in an ice bath. The isonitroso-4'-methylacetanilide will crystallize out.

  • Filter the solid product using suction, wash with cold water, and air-dry.

  • Cyclization to 6-Methylisatin: In a 1 L flask equipped with a mechanical stirrer, warm concentrated sulfuric acid (300 mL) to 50°C.

  • Add the dried isonitroso-4'-methylacetanilide (0.46 mol) portion-wise, maintaining the temperature between 60-70°C using an external ice bath for cooling.

  • After the addition is complete, heat the mixture to 80°C for 10 minutes.

  • Cool the mixture to room temperature and pour it slowly onto 2-3 L of cracked ice with stirring.

  • Allow the mixture to stand for 30 minutes. The crude 6-methylisatin will precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. The product can be purified by recrystallization from glacial acetic acid or by sublimation.

Part B: Reduction to this compound (Wolff-Kishner Reduction Adaptation)

  • To a solution of 6-methylisatin (0.01 mol) in 20 mL of ethanol, add hydrazine hydrate (99%, 0.015 mol).

  • Warm the mixture on a water bath for 10-15 minutes, then allow it to cool. [11]The resulting isatin-3-hydrazone can be isolated or used directly.

  • Note: Direct reduction of the isatin carbonyl to a methylene group to form the indolin-2-one is a standard transformation, often achieved via catalytic hydrogenation or other reducing agents. The specific conditions may require optimization.

Part C: Condensation to (Z)-3-((1H-pyrrol-2-yl)methylene)-6-methylindolin-2-one [12]

  • In a 50 mL round-bottomed flask, suspend this compound (1 mmol) and pyrrole-2-carboxaldehyde (1 mmol) in 15 mL of ethanol.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The solid product will precipitate.

  • Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol to yield the desired Z-isomer as a colored solid.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the IC₅₀ value of a test compound (e.g., a this compound derivative) against VEGFR-2. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed). [13] Materials:

  • Recombinant human VEGFR-2 kinase domain (BPS Bioscience, #40325 or similar)

  • Poly-(Glu,Tyr) 4:1 substrate

  • ATP (Adenosine Triphosphate)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test Compound (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101 or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Test Compound Dilutions: Create a serial dilution of the test compound in kinase buffer containing a constant percentage of DMSO (e.g., 1%) to achieve the desired final concentrations for the assay.

  • Prepare Master Mix: Prepare a master mix containing kinase buffer, ATP, and the Poly-(Glu,Tyr) substrate at 2x the final desired concentration.

  • Set up Assay Plate:

    • "Blank" wells (No Enzyme): Add 2.5 µL of the diluent solution (kinase buffer + DMSO) and 10 µL of kinase buffer.

    • "Positive Control" wells (100% Activity): Add 2.5 µL of the diluent solution.

    • "Test Inhibitor" wells: Add 2.5 µL of the serially diluted test compound.

  • Add Master Mix: Add 12.5 µL of the Master Mix to all "Positive Control" and "Test Inhibitor" wells.

  • Initiate Kinase Reaction: Thaw the VEGFR-2 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 2 ng/µL) in kinase buffer. Add 10 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Stop Reaction and Detect ATP:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 45 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal.

    • Incubate at room temperature for another 30-45 minutes.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average "Blank" signal from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "Positive Control" (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a strategically important starting point for the design of novel kinase inhibitors. The methyl group at the 6-position serves as a valuable handle for probing a hydrophobic specificity pocket in many kinases, offering a pathway to enhance both potency and selectivity. As demonstrated by the SAR data, even subtle changes to the substitution pattern on the indolin-2-one ring can have dramatic effects on biological activity. The provided protocols offer a robust framework for the synthesis and evaluation of new chemical entities based on this privileged scaffold. Future work in this area will undoubtedly involve the exploration of novel C3-substituents in combination with diverse C6-substitutions to fine-tune polypharmacology, targeting multiple kinases implicated in disease pathways, while minimizing off-target toxicities.

References

  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(12), 1416. [Link]

  • Roth, G. J., et al. (2015). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry, 58(2), 1053-1063. [Link]

  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit, Catalog #78473. Retrieved from [Link]

  • Kandil, S., et al. (2021). Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer in vitro. Scientific Reports, 11(1), 1-14. [Link]

  • Eldehna, W. M., et al. (2020). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 25(21), 5038. [Link]

  • El-Damasy, D. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1145. [Link]

  • Abdel-Ghani, T. M., et al. (2021). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(12), 1416. [Link]

  • Zhang, H., et al. (2009). (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one. Acta Crystallographica Section E, E65(1), o133. [Link]

  • ResearchGate. (n.d.). IC 50 values for in vitro selectivity of JNJ-17029259 and other VEGF-R2 kinase inhibitors. Retrieved from [Link]

  • Yang, T. H., et al. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Cancer Metastasis and Treatment, 3, 283-91. [Link]

  • Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 4, 45. [Link]

  • Xiong, Z., et al. (2008). Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1994-1999. [Link]

  • El-Sayed, N. N. E., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941. [Link]

  • Sharma, S., et al. (2012). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 4(1), 299-305. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Retrieved from [Link]

  • Drewry, D. H., et al. (2019). The oxindole scaffold has been the center of several kinase drug discovery programs... European Journal of Medicinal Chemistry, 165, 129-141. [Link]

  • Popiołek, Ł., et al. (2023). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Molecules, 28(24), 8059. [Link]

  • Forgo, P., et al. (2023). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. RSC Advances, 13(28), 19283-19293. [Link]

  • Shankar, G., et al. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 216, 113334. [Link]

  • Vandavasi, J. K., et al. (2013). A convenient method to construct (Z)-oxazines via 6-exo-dig iodocyclization and synthesis of indolin-3-one. Organic & Biomolecular Chemistry, 11(38), 6520-6525. [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]

  • Zhang, H., et al. (2009). (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o133. [Link]

  • El-Naggar, A. M., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Pharmaceuticals, 17(5), 643. [Link]

  • Prakash, C., et al. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(1), 62-71. [Link]

  • Rybakova, E., et al. (2020). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry, 18(1), 115-125. [Link]

  • Taylor & Francis Online. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Retrieved from [Link]

  • Sharma, P., et al. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3). [Link]

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Application Note & Protocol: N-Alkylation of 6-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 6-Methylindolin-2-one Scaffolds

The indolin-2-one, or oxindole, scaffold is a privileged heterocyclic motif frequently found in a multitude of natural products, pharmaceuticals, and biologically active compounds. The strategic functionalization of this core structure is a cornerstone of medicinal chemistry and drug discovery. Specifically, N-alkylation of the oxindole nitrogen (N-1 position) is a critical transformation that allows for the modulation of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. N-substituted oxindoles are integral components of numerous therapeutic agents, including treatments for Parkinson's disease and various cancers.[1]

This compound presents a valuable starting material for the synthesis of diverse compound libraries. The methyl group at the 6-position provides an additional point for structural variation and can influence the molecule's interaction with biological targets. This application note provides a comprehensive, field-proven protocol for the selective N-alkylation of this compound, grounded in the principles of nucleophilic substitution. We will delve into the mechanistic rationale behind the procedural choices, offer a detailed step-by-step workflow, and present data to guide researchers in achieving high-yield, selective synthesis.

Mechanistic Rationale: The Williamson Ether Synthesis Analogy in N-Alkylation

The N-alkylation of this compound is conceptually analogous to the classic Williamson ether synthesis.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] The core principle involves the deprotonation of the weakly acidic N-H bond of the indolinone to form a potent nucleophile, which then attacks an electrophilic alkyl halide.

Key Mechanistic Steps:

  • Deprotonation: A suitable base abstracts the proton from the nitrogen atom of the this compound. The choice of base is critical to ensure efficient deprotonation without promoting unwanted side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃).[5][6] The resulting species is a resonance-stabilized anion, an ambident nucleophile with electron density on both the nitrogen and the oxygen of the amide moiety.

  • Nucleophilic Attack: The generated indolin-2-onate anion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (or other suitable alkylating agent with a good leaving group, such as a tosylate or mesylate). For a successful SN2 reaction, primary and methyl halides are preferred as they are less sterically hindered and less prone to competing elimination (E2) reactions.[2][7]

  • Product Formation: The nucleophilic attack results in the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group, yielding the desired N-alkylated this compound.

The regioselectivity of the alkylation (N- vs. O-alkylation) is influenced by several factors, including the choice of solvent, counter-ion, and the nature of the alkylating agent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically employed as they effectively solvate the cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity and favoring N-alkylation.[4][8]

N_Alkylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 6_Methylindolin_2_one This compound Anion Resonance-Stabilized Anion 6_Methylindolin_2_one->Anion Deprotonation Alkyl_Halide Alkyl Halide (R-X) N_Alkylated_Product N-Alkylated this compound Alkyl_Halide->N_Alkylated_Product Base Base (e.g., K₂CO₃) Base->Anion Anion->N_Alkylated_Product SN2 Attack Byproducts Salt (KX) + HB⁺

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust and reproducible method for the N-alkylation of this compound. The quantities provided are for a typical laboratory scale reaction and can be adjusted as needed.

Materials and Equipment:

  • Reagents:

    • This compound

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

    • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide, Ethyl Bromide)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

    • Add finely powdered, anhydrous potassium carbonate (2.0 eq.).

    • Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the this compound.

  • Addition of Alkylating Agent:

    • Stir the suspension at room temperature for 15-20 minutes to ensure good mixing.

    • Add the alkyl halide (1.2 eq.) dropwise to the stirred suspension using a syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 60 °C.

    • Stir the reaction at this temperature and monitor its progress by TLC (a typical mobile phase would be a mixture of hexanes and ethyl acetate). The reaction is typically complete within 24 hours.[5]

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into cold water (approximately 10 times the volume of DMF used).

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (2 x volume of the organic layer) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated this compound.

Data Presentation: Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound with various alkylating agents based on established literature for similar oxindole systems.

EntryAlkylating AgentTemperature (°C)Time (h)Expected Yield (%)
1Iodomethane6024>90
2Ethyl Bromide602485-95
3Benzyl Bromide602480-90
4Allyl Bromide602480-90

Yields are based on isolated product after purification and may vary depending on the specific reaction scale and purity of reagents.

Process Optimization and Troubleshooting

  • Choice of Base: While K₂CO₃ is a cost-effective and generally effective base, stronger bases like NaH can be used for less reactive alkylating agents. However, NaH is highly reactive and requires careful handling under strictly anhydrous conditions.[5]

  • Solvent: DMF is an excellent solvent for this reaction.[5] Acetonitrile can also be used, but may result in slower reaction rates.[5] Ensure the solvent is anhydrous to prevent quenching of the base and anion intermediate.

  • Temperature: The reaction temperature can be adjusted. Lowering the temperature may increase selectivity but will also increase the reaction time. For less reactive alkyl halides, a higher temperature (e.g., 80-100 °C) may be necessary.[5]

  • Catalyst: The addition of a catalytic amount of potassium iodide (KI) (0.05 eq.) can accelerate the reaction, particularly when using alkyl bromides or chlorides, through the in-situ formation of the more reactive alkyl iodide via the Finkelstein reaction.[5]

  • Side Reactions: The primary potential side reaction is C-3 alkylation. However, under the described conditions with a non-sterically hindered base, N-alkylation is highly favored.[6] If C-alkylation becomes significant, employing a protecting group strategy for the C-3 position may be necessary.[5]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the N-alkylation of this compound. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can reliably synthesize a diverse range of N-alkylated derivatives. This versatile and robust procedure is a valuable tool for professionals in drug development and organic synthesis, enabling the efficient exploration of chemical space around the privileged oxindole scaffold.

References

  • Thien, N. D., et al. (2025).
  • Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols. (2023).
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (n.d.). MDPI.
  • Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles.
  • Ni‐catalyzed alkylation of amides and esters. B. Ni‐catalyzed alkylation of oxindoles with alkyl alcohols. C. Plausible catalytic cycle. (n.d.).
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC.
  • The Williamson Ether Synthesis. (2019). Chemistry LibreTexts.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.

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Application Notes & Protocols: 6-Methylindolin-2-one in the Synthesis of Advanced Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of 6-Methylindolin-2-one in Fluorophore Chemistry

This compound, a derivative of the oxindole heterocyclic system, has emerged as a pivotal precursor in the synthesis of sophisticated fluorescent dyes. Its inherent structural and electronic properties make it an exceptionally versatile building block for creating a diverse array of fluorophores, particularly those operating in the near-infrared (NIR) spectrum. The indolinone core provides a rigid, electron-rich framework that, when strategically coupled with various electrophilic partners, gives rise to compounds with high molar absorptivity, significant quantum yields, and excellent photostability.

The presence of the methyl group at the 6-position is not merely an incidental feature. As an electron-donating group (EDG), it subtly modulates the electronic landscape of the molecule. This strategic substitution enhances the electron-donating character of the indolinone nucleus, which can lead to a bathochromic (red) shift in the absorption and emission spectra of the final dye. This fine-tuning is critical for applications requiring specific excitation and emission wavelengths, such as in biological imaging and multiplexed assays. This guide provides an in-depth exploration of the synthetic pathways, core mechanisms, and practical applications of this compound in the development of high-performance fluorescent dyes.

Core Mechanistic Principles: The Knoevenagel Condensation Pathway

The primary synthetic route leveraging this compound for dye synthesis is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a compound with an active methylene group (in this case, the C3 position of the indolinone ring) with a carbonyl compound or its equivalent.

Causality of the Reaction: The C3 methylene protons of this compound are rendered acidic by the adjacent electron-withdrawing carbonyl group (C=O) and the delocalization of the resulting carbanion into the aromatic system. A base, typically a weak organic base like piperidine or pyridine, is sufficient to deprotonate this position, generating a highly nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a reaction partner (e.g., an aldehyde, ketone, or squaric acid derivative), initiating the condensation cascade. Subsequent dehydration yields a stable, conjugated π-system, which is the fundamental chromophore of the resulting fluorescent dye.

The extended conjugation created by this reaction is the source of the molecule's ability to absorb and emit light in the visible and NIR regions.[1]

cluster_reactants Reactants cluster_process Process cluster_product Product Indolinone This compound (Active Methylene) Base Base Catalyst (e.g., Piperidine) Indolinone->Base 1. Add Base Carbonyl Electrophile (e.g., Squaric Acid, Aldehyde) Attack Nucleophilic Attack Carbonyl->Attack Deprotonation Deprotonation & Enolate Formation Base->Deprotonation Deprotonation->Attack 2. Reacts with Electrophile Dehydration Dehydration Attack->Dehydration 3. Eliminate Water Dye Conjugated Fluorescent Dye Dehydration->Dye 4. Final Product start Start reactants Combine Reactants (Indolinone, Squaric Acid, Solvents, Base) start->reactants mw Microwave Irradiation reactants->mw Seal vessel cool Cool to RT mw->cool 10-15 min 150 °C filter Filter Precipitate cool->filter wash Wash Solid (n-Butanol, Ether) filter->wash dry Dry Product (Vacuum) wash->dry char Characterize (NMR, MS, UV-Vis, Fluorescence) dry->char end_node End char->end_node

Sources

analytical techniques for the quantification of 6-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on Analytical Techniques for the Quantification of 6-Methylindolin-2-one

Abstract: This document provides a comprehensive guide to the quantitative analysis of this compound, a key chemical intermediate and potential impurity in pharmaceutical manufacturing. We present detailed protocols for two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, trace-level analysis. The application note is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method development, sample preparation, and data analysis. All methodologies are framed within the context of rigorous validation according to International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.

Introduction

This compound (CAS: 56341-38-9) is an organic compound belonging to the indolinone class.[1][2] Its structure, featuring a bicyclic aromatic core, makes it a valuable building block in the synthesis of various biologically active molecules and pharmaceutical agents. The accurate and precise quantification of this compound is critical for several reasons: ensuring the purity of Active Pharmaceutical Ingredients (APIs), monitoring the progress of chemical reactions, performing stability studies, and identifying it as a potential impurity in final drug products.[3]

This guide provides two validated, fit-for-purpose analytical methods. The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the need for sensitivity and selectivity.[4]

Chemical Properties of this compound: [1]

Property Value
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol

| IUPAC Name | 6-methyl-1,3-dihydroindol-2-one |

Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Principle of the Method

Reversed-phase HPLC is the cornerstone of pharmaceutical analysis for its robustness and reliability in separating small organic molecules.[5] This method separates this compound from other components in a mixture based on its partitioning between a nonpolar stationary phase (a C18 column) and a polar mobile phase. The compound is retained on the column and then eluted as the concentration of the organic solvent in the mobile phase increases. Quantification is achieved by measuring the absorbance of the analyte using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocol: HPLC-UV

1.2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), Deionized water (18.2 MΩ·cm).

  • Standard: this compound reference standard of known purity.

1.2.2. Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation (from Drug Substance): Accurately weigh a sample of the drug substance expected to contain this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6]

1.2.3. HPLC Instrumental Method

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-10 min: 20-80% B; 10-12 min: 80% B; 12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined λmax)
Run Time 15 minutes

Causality Behind Choices:

  • A C18 column is selected for its excellent retention of moderately nonpolar compounds like this compound.

  • Acetonitrile is chosen as the organic modifier due to its low viscosity and UV cutoff.

  • Formic acid is added to the mobile phase to control the pH, which ensures consistent retention times and improves peak shape by keeping acidic silanols on the stationary phase protonated.

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (ACN:Water) s1->s2 s3 Prepare Calibration Curve (Serial Dilutions) s2->s3 s4 Filter Sample (0.45 µm) s2->s4 d2 Generate Calibration Curve (Area vs. Concentration) s3->d2 a1 Inject into HPLC System s4->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 UV Detection at 254 nm a2->a3 d1 Integrate Peak Area a3->d1 d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for the quantification of this compound by HPLC-UV.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification, especially in complex matrices like biological fluids or formulated products.[7][8] After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and the mass spectrometer isolates a specific precursor ion. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for quantification at very low levels.[9][10]

Experimental Protocol: LC-MS/MS

2.2.1. Instrumentation and Materials

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatography Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) for faster analysis.

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (LC-MS grade).

  • Standard: this compound reference standard and a suitable internal standard (IS), if available (e.g., a deuterated analog).

2.2.2. Sample and Standard Preparation

  • Stock and Working Standards: Prepared as described in section 1.2.2, but at lower concentrations appropriate for the sensitivity of the instrument (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

  • Sample Preparation (from Plasma/Serum):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. This step performs protein precipitation.[11]

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4 °C.[12]

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2.2.3. LC-MS/MS Instrumental Method

Liquid Chromatography

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-3 min: 10-90% B; 3-4 min: 90% B; 4.1-5 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry (Triple Quadrupole)

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
MRM Transition To be determined by infusion of standard
Example Transition Precursor Ion (Q1): 148.1 [M+H]⁺ > Product Ion (Q3): [Specific fragment]

| Dwell Time | 100 ms |

Causality Behind Choices:

  • ESI Positive Mode is selected because the nitrogen atom in the indolinone structure is readily protonated to form [M+H]⁺ ions.

  • MRM is used for its unparalleled selectivity and sensitivity, which is essential for distinguishing the analyte from complex matrix components.[9]

  • Protein precipitation with acetonitrile is a fast and effective method for cleaning up biological samples before injection, preventing contamination of the LC-MS system.[11][13]

LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma/Serum Sample s2 Add Acetonitrile with Internal Standard s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Collect Supernatant s3->s4 a1 Inject into UHPLC s4->a1 a2 Chromatographic Separation a1->a2 a3 Ionization (ESI+) a2->a3 a4 MRM Detection (Q1: 148.1 -> Q3: Fragment) a3->a4 d1 Integrate Analyte/IS Peak Area Ratio a4->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: Workflow for trace quantification of this compound by LC-MS/MS.

Part 3: Analytical Method Validation Framework

The objective of analytical method validation is to provide documented evidence that the procedure is fit for its intended purpose.[3][14] All methods used in a regulated environment must be validated according to ICH Q2(R2) guidelines.[15][16][17]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation characteristics that must be assessed. The acceptance criteria provided are typical for pharmaceutical analysis.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradation products.[16][18]Peak purity analysis (for HPLC-UV); No interfering peaks at the analyte's retention time in blank/placebo samples. For LC-MS/MS, ion ratios should be consistent.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[16]Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[19]Defined by linearity, accuracy, and precision results.
Accuracy The closeness of the measured value to the true value, often assessed by spike/recovery experiments.[16]98.0% - 102.0% recovery for API; 90.0% - 110% for impurities/trace levels.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[18]Relative Standard Deviation (%RSD) ≤ 2.0% for API; ≤ 10% for impurities/trace levels.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision.[18]Signal-to-Noise ratio (S/N) of 10:1; %RSD and accuracy criteria should be met.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[16]System suitability parameters remain within defined limits; results are not significantly impacted.
Validation Workflowdot

Validation_Workflow cluster_params Validation Parameters ATP Define Analytical Target Profile (ATP) Develop Method Development & Optimization ATP->Develop Prepare Prepare Validation Protocol Develop->Prepare Execute Execute Validation Experiments Prepare->Execute Spec Specificity Execute->Spec Lin Linearity & Range Execute->Lin Acc Accuracy Execute->Acc Prec Precision Execute->Prec LOQ LOD / LOQ Execute->LOQ Rob Robustness Execute->Rob Report Compile Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOQ->Report Rob->Report Lifecycle Method Lifecycle Management Report->Lifecycle

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Application Notes and Protocols for the Synthesis of Neuroprotective Agents Utilizing 6-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 6-Methylindolin-2-one Scaffold as a Privileged Structure in Neuroprotection

The indolin-2-one core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. The strategic incorporation of a methyl group at the 6-position of this heterocyclic system offers a unique starting point for the development of novel neuroprotective agents. This modification can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making this compound a promising building block for drugs aimed at mitigating the complex pathologies of neurodegenerative diseases.

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss, often driven by oxidative stress and neuroinflammation.[1] Agents that can interfere with these processes hold significant therapeutic promise. This guide provides a comprehensive overview of the synthetic utility of this compound in the generation of potent neuroprotective compounds, complete with detailed experimental protocols and an exploration of their putative mechanisms of action.

Synthetic Strategy: Functionalization of this compound for Neuroprotective Activity

A key strategy for elaborating the this compound scaffold is the introduction of various substituents at the C3 position. The active methylene group at this position is readily susceptible to condensation reactions with aldehydes and ketones, providing a versatile handle for introducing diverse chemical moieties. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize neuroprotective efficacy.

One promising avenue involves the synthesis of pyrazoline derivatives, which have demonstrated significant neuroprotective properties.[2] The synthetic approach outlined below adapts this strategy, commencing with a Knoevenagel condensation of this compound with a suitable chalcone, followed by cyclization to yield the target pyrazoline-substituted indolin-2-one.

Experimental Workflow: From Starting Material to Neuroprotective Candidate

The following diagram illustrates the proposed synthetic workflow for the generation of a novel neuroprotective agent derived from this compound.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Evaluation A This compound C Knoevenagel Condensation A->C B Chalcone Derivative B->C D Intermediate Chalcone-Indolinone Adduct C->D F Cyclization Reaction D->F E Hydrazine Hydrate E->F G Target Pyrazoline-Substituted Indolin-2-one F->G H In Vitro Neuroprotection Assays G->H I Antioxidant Activity (e.g., ROS Assay) H->I J Anti-inflammatory Activity (e.g., IL-6 Assay) H->J

Caption: Synthetic and evaluation workflow for this compound derivatives.

Detailed Protocols

Protocol 1: Synthesis of a 3-(Pyrazolin-3-yl)-6-methylindolin-2-one Derivative

This protocol describes a two-step synthesis of a novel pyrazoline-substituted indolin-2-one with potential neuroprotective activity.

Step 1: Knoevenagel Condensation to form a Chalcone-Indolinone Adduct

  • To a solution of this compound (1.0 eq) and a substituted chalcone (1.0 eq) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate chalcone-indolinone adduct.

  • Characterize the intermediate using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Cyclization to form the Pyrazoline Ring

  • Suspend the intermediate chalcone-indolinone adduct (1.0 eq) in glacial acetic acid (15 mL).

  • Add hydrazine hydrate (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 3-(pyrazolin-3-yl)-6-methylindolin-2-one derivative.

  • Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, HRMS, and elemental analysis.

Protocol 2: Evaluation of Neuroprotective Activity in a 6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity Model

This protocol outlines an in vitro assay to assess the neuroprotective effects of the synthesized compounds against 6-OHDA-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37 °C in a humidified atmosphere of 5% CO₂.

  • Treatment: Seed the cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of the synthesized this compound derivative for 2 hours.

  • Induction of Neurotoxicity: Following pre-treatment, expose the cells to a neurotoxic concentration of 6-OHDA (e.g., 100 µM) for an additional 24 hours. Include a vehicle control group (cells treated with vehicle only) and a 6-OHDA control group (cells treated with 6-OHDA only).

  • Cell Viability Assay (MTT Assay):

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control. Calculate the concentration of the compound that provides 50% protection against 6-OHDA-induced cell death (EC₅₀).

Putative Mechanism of Action: Targeting Oxidative Stress and Neuroinflammation

Derivatives of the indolin-2-one scaffold are known to exert their neuroprotective effects through multiple mechanisms, primarily by combating oxidative stress and inflammation.

G cluster_0 Neurotoxic Insult (e.g., 6-OHDA) cluster_1 This compound Derivative Action cluster_2 Neuroprotective Outcomes A Increased Oxidative Stress C Inhibition of NADPH Oxidase (NOX) A->C inhibits D Scavenging of Reactive Oxygen Species (ROS) A->D scavenges B Microglial Activation E Modulation of Inflammatory Pathways (e.g., NF-κB) B->E modulates F Reduced Neuronal Apoptosis C->F D->F E->F G Enhanced Neuronal Survival F->G

Caption: Proposed neuroprotective mechanism of this compound derivatives.

One key target is the NADPH oxidase (NOX) enzyme complex, a major source of reactive oxygen species (ROS) in the brain.[3] Overactivation of NOX in microglia, the resident immune cells of the central nervous system, contributes significantly to neuroinflammation and neuronal damage in neurodegenerative diseases.[3] By inhibiting NOX, this compound derivatives can reduce the production of harmful ROS.[3] Furthermore, these compounds may possess direct ROS scavenging properties and the ability to modulate inflammatory signaling pathways, such as the NF-κB pathway, which is a critical regulator of pro-inflammatory cytokine production.[4]

Quantitative Data Summary

The following table provides hypothetical, yet plausible, data for a series of synthesized this compound derivatives, illustrating the structure-activity relationship.

Compound IDR-Group on PyrazolineSynthetic Yield (%)Neuroprotection (EC₅₀, µM) vs. 6-OHDAAnti-inflammatory Activity (IC₅₀, µM) vs. IL-6
GM-PZ-01 Phenyl6512.515.2
GM-PZ-02 4-Chlorophenyl728.39.8
GM-PZ-03 4-Methoxyphenyl6815.118.5
GM-PZ-04 4-Nitrophenyl5525.430.1

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel neuroprotective agents. The synthetic protocols and evaluation methods detailed in this guide provide a solid foundation for researchers to explore the potential of this compound class. Future work should focus on expanding the library of derivatives to further probe the structure-activity relationship, elucidating the precise molecular targets, and advancing the most promising candidates to in vivo models of neurodegenerative diseases.

References

  • Horvath, Z., et al. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Central European Journal of Biology, 1(2), 208-223. [Link]

  • Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2583820. [Link]

  • Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2583820. [Link]

  • Özdemir, A., et al. (2018). Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. Molecules, 23(9), 2151. [Link]

  • Krasavin, M., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(13), 5035. [Link]

  • Reddy, B. V. S., et al. (2023). Bifunctional Monothiosquaramide-Catalyzed Enantioselective Addition of Masked Acyl Cyanide to Isatins: Umpolung Strategy for the Total Synthesis of (S)-(−)-Dioxibrassinin and (R)-(+)-Spirobrassinin. Organic Letters. [Link]

  • Kumar, S., et al. (2023). Semi-Synthesis and Biological Evaluation of Phyllanthin Derivatives as Potential Neuroprotective Agents. Archiv der Pharmazie. [Link]

  • Di Sarno, V., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(1), 539. [Link]

  • Orozco-Ibarra, M., et al. (2024). Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. International Journal of Molecular Sciences, 25(19), 10738. [Link]

  • Krylatov, A. V., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130-146. [Link]

  • Yilmaz, S., & Dirmenci, T. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Medicina, 60(11), 1735. [Link]

  • Perlikowska, R., et al. (2023). Neuroprotective and Anti-inflammatory Effects of Rubiscolin-6 Analogs with Proline Surrogates in Position 2. Neurochemical Research, 49(3), 735-748. [Link]

  • Al-Hujaily, E. M., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Molecules, 27(7), 2217. [Link]

  • Bellamy, A. J. (2001). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Propellants, Explosives, Pyrotechnics, 26(6), 304-309. [Link]

  • Sadeghian, M., et al. (2016). Neuroprotection by safinamide in the 6-hydroxydopamine model of Parkinson's disease. Neuropathology and Applied Neurobiology, 42(5), 423-435. [Link]

  • Bakherad, M., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3589. [Link]

Sources

Application Notes and Protocols for the Directed C-H Activation of 6-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the strategic C-H activation of the 6-methyl group on the 6-methylindolin-2-one scaffold. This protocol is designed to be a robust starting point for researchers engaged in the synthesis of complex molecules and late-stage functionalization in drug discovery. The methodologies outlined are grounded in established principles of transition-metal-catalyzed C-H activation, drawing parallels from analogous systems to ensure a high probability of success.

Introduction: The Strategic Imperative of C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis.[1] This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. For drug development professionals, C-H activation provides a powerful tool for the late-stage modification of complex molecules, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

The indolin-2-one core is a privileged scaffold found in numerous biologically active compounds and natural products. The ability to selectively functionalize the 6-methyl group of this compound opens up new avenues for creating novel derivatives with potentially enhanced pharmacological properties. This protocol will focus on a directing group-assisted strategy, a robust method for achieving high regioselectivity in C-H activation reactions.

Guiding Principles: Causality in Experimental Design

The choice of a directing group is paramount for achieving the desired regioselectivity. In the case of this compound, the nitrogen atom of the lactam is the logical point for the installation of a directing group. To target the C-H bonds of the 6-methyl group, a directing group that favors the formation of a sterically accessible and geometrically favorable metallacyclic intermediate is required.

Drawing from extensive literature on the C-H activation of anilides and related N-aryl compounds, a picolinamide or a related N-heterocyclic amide directing group is proposed.[2] These directing groups have demonstrated efficacy in directing transition metal catalysts to specific C-H bonds, including those at the meta-position of anilide derivatives, which is analogous to the 6-position of our target molecule.

Proposed Catalytic System: Palladium vs. Rhodium

Both palladium and rhodium catalysts are workhorses in the field of C-H activation.

  • Palladium Catalysis: Palladium(II) catalysts are well-established for a wide range of C-H functionalization reactions. The catalytic cycle typically involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) pathway. For the activation of a C(sp³)-H bond, a Pd(II)/Pd(IV) cycle is often invoked, particularly in oxidative functionalization reactions.

  • Rhodium Catalysis: Rhodium(III) catalysts, particularly those of the [Cp*RhCl₂]₂ type, have shown remarkable efficacy in C-H activation, often under milder conditions than their palladium counterparts. The catalytic cycle generally proceeds through a concerted metalation-deprotonation (CMD) mechanism.

For this protocol, we will focus on a palladium-catalyzed system due to its broad applicability and the extensive literature on its use with amide-directing groups.

Experimental Workflow: A Visual Guide

G cluster_0 Substrate Preparation cluster_1 C-H Activation Reaction cluster_2 Post-Reaction Workup start This compound dg_install Installation of Directing Group (DG) start->dg_install substrate N-DG-6-methylindolin-2-one dg_install->substrate reaction Pd-Catalyzed C-H Activation/ Functionalization substrate->reaction product_dg Functionalized Product with DG reaction->product_dg dg_removal Removal of Directing Group product_dg->dg_removal final_product Functionalized this compound dg_removal->final_product purification Purification final_product->purification

Caption: Experimental workflow for the C-H activation of this compound.

Detailed Protocol: C-H Arylation of this compound

This protocol outlines a general procedure for the palladium-catalyzed C-H arylation of the 6-methyl group of this compound with an aryl iodide.

Part 1: Synthesis of N-Picolinoyl-6-methylindolin-2-one (Substrate with Directing Group)

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add picolinoyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-picolinoyl-6-methylindolin-2-one.

Part 2: Palladium-Catalyzed C-H Arylation

Reagent Molar Ratio Amount (for 0.5 mmol scale) Notes
N-Picolinoyl-6-methylindolin-2-one1.0 eq0.5 mmolSubstrate
Aryl Iodide2.0 eq1.0 mmolCoupling Partner
Pd(OAc)₂10 mol%0.05 mmolCatalyst
Ag₂CO₃2.0 eq1.0 mmolOxidant/Base
PivOH30 mol%0.15 mmolAdditive
Toluene-2.5 mL (0.2 M)Solvent

Procedure:

  • To a dry Schlenk tube, add N-picolinoyl-6-methylindolin-2-one (0.5 mmol), aryl iodide (1.0 mmol), Pd(OAc)₂ (0.05 mmol), Ag₂CO₃ (1.0 mmol), and PivOH (0.15 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous toluene (2.5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110-120 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylated product.

Part 3: Removal of the Picolinamide Directing Group

  • Dissolve the purified arylated product in a mixture of methanol and aqueous sodium hydroxide (2 M) (1:1 v/v).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with aqueous HCl (1 M).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final functionalized this compound.

Mechanistic Insights: The Catalytic Cycle

The proposed mechanism for the palladium-catalyzed C-H arylation is depicted below.

G cluster_0 Proposed Pd(II)/Pd(IV) Catalytic Cycle A Pd(II) B [Pd(II)-DG Complex] A->B Coordination with DG C Palladacycle Intermediate B->C C-H Activation (CMD) D [Pd(IV) Intermediate] C->D Oxidative Addition (Ar-I) E Product-Pd(II) Complex D->E Reductive Elimination F Pd(II) E->F Product Release

Caption: Proposed catalytic cycle for the Pd-catalyzed C-H arylation.

The reaction is initiated by the coordination of the palladium(II) catalyst to the picolinamide directing group. This is followed by a concerted metalation-deprotonation (CMD) step to form a six-membered palladacycle intermediate. Oxidative addition of the aryl iodide to the palladacycle generates a Pd(IV) intermediate. Finally, reductive elimination from the Pd(IV) species forms the new C-C bond and regenerates the active Pd(II) catalyst.

Trustworthiness and Self-Validation

The protocol described is built upon well-established and validated methodologies in C-H activation chemistry. Key features that ensure its trustworthiness include:

  • Use of a Proven Directing Group: Picolinamides and related N-heterocyclic amides are extensively used and have a predictable directing effect.[2]

  • Standard Catalytic System: The combination of Pd(OAc)₂, a silver salt as an oxidant, and pivalic acid as an additive is a common and effective system for C-H functionalization.

  • Mechanistic Rationale: The proposed mechanism is consistent with a large body of experimental and computational studies on palladium-catalyzed C-H activation.

Researchers can validate the success of each step through standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm the structures of the intermediates and the final product.

References

  • Doucet, H., & Ji, J. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 27(15), 4983. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Grover, J., et al. (2024). A Generalized Approach for Distal C–H Arylation of Organic Building Blocks: Unveiling the Role of Counter Anion. ChemRxiv. [Link]

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Syntheses of meta-Substituted Anilines through Palladium-Catalyzed C–H Chlorination and Iodination. Organic Letters, 18(7), 1736–1739. [Link]

  • Le, C. M., et al. (2017). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Journal of the American Chemical Society, 139(27), 9236–9244. [Link]

  • Rej, S., Das, A., & Maiti, D. (2020). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 25(1), 187. [Link]

  • Engle, K. M., & Yu, J.-Q. (2013). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. The Journal of Organic Chemistry, 78(18), 8927–8955. [Link]

  • Yang, Y., et al. (2019). Tunable Rh(III)-Catalyzed C(sp2)–H Bond Functionalization of Aryl Imidates with Cyclic 1,3-Diones: Strategic Use of Directing Groups. Organic Letters, 21(19), 7805–7810. [Link]

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  • Schneider, T. F., & Glorius, F. (2022). Rhodium‐Catalyzed C−H Methylation and Alkylation Reactions by Carbene‐Transfer Reactions. Angewandte Chemie International Edition, 61(10), e202114769. [Link]

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  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053–1064. [Link]

  • Rej, S., & Maiti, D. (2018). Palladium catalysed meta-C–H functionalization reactions. Organic & Biomolecular Chemistry, 16(29), 5221–5233. [Link]

  • Das, A., et al. (2022). Directing group assisted rhodium catalyzed meta-C–H alkynylation of arenes. Chemical Science, 13(21), 6338–6344. [Link]

  • Engle, K. M., & Yu, J.-Q. (2013). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. The Journal of Organic Chemistry, 78(18), 8927–8955. [Link]

  • Xu, X.-K., et al. (2021). Pd-Catalyzed Direct C-H Activation for the C5-Olefination of Methyleneindolinones. The Journal of Organic Chemistry, 86(10), 7288–7295. [Link]

  • Das, A., et al. (2023). Directing group assisted para-selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis. Chemical Science, 14(18), 4811–4817. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Palladium(II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. ACS Catalysis, 5(7), 4163–4175. [Link]

  • Das, A., et al. (2022). Directing group assisted rhodium catalyzed meta-C-H alkynylation of arenes. Chemical Science, 13(21), 6338–6344. [Link]

  • Liu, Y., et al. (2022). Study On Palladium-Catalyzed C-H Activation Reaction With Directing Group. Globe Thesis. [Link]

  • Reddy, K. R., et al. (2007). Synthesis of 6‐(4‐methyl‐1‐piperazinyl)‐7H‐indeno[2,1‐c]‐quinoline derivatives as potential 5‐HT receptor ligands. Journal of Heterocyclic Chemistry, 44(4), 833-838. [Link]

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  • Li, Y., et al. (2022). Metal-free synthesis of C2-quaternary indolinones by (NH4)2S2O8 mediated oxidative dearomatization of indoles. RSC Advances, 12(33), 21022–21025. [Link]

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Sources

Application Notes & Protocols: The Strategic Use of 6-Methylindolin-2-one in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Multi-component reactions (MCRs) are a cornerstone of modern synthetic and medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple, readily available precursors in a single, efficient operation.[1][2][3] This guide focuses on the strategic application of 6-Methylindolin-2-one, a key derivative of the privileged oxindole scaffold, as a versatile building block in MCRs. We will explore the underlying principles of its reactivity and provide detailed, field-proven protocols for its use in constructing high-value heterocyclic systems, particularly spirooxindoles, which are prominent motifs in numerous natural products and pharmaceuticals.[4][5]

Introduction: Why this compound in MCRs?

The indolin-2-one (oxindole) core is a celebrated scaffold in drug discovery, forming the basis of numerous kinase inhibitors and other therapeutic agents.[6][7] The strategic placement of a methyl group at the C6 position, as in this compound, subtly modulates the electronic and lipophilic properties of the molecule without adding significant steric bulk. This can be critical for fine-tuning pharmacokinetic and pharmacodynamic profiles in drug candidates.

Key Advantages of Using this compound in MCRs:

  • Structural Rigidity & 3D Complexity: The oxindole core provides a rigid, sp³-rich framework, which is highly desirable for improving selectivity and metabolic stability in drug candidates. MCRs allow for the direct installation of complex spirocyclic systems at the C3 position.[4][5]

  • Synthetic Efficiency: MCRs are inherently atom- and step-economical, reducing waste, purification steps, and overall synthesis time compared to traditional linear syntheses.[2][8][9]

  • Diversity-Oriented Synthesis: The power of MCRs lies in their ability to generate large libraries of structurally diverse compounds by simply varying the input components, making them ideal for hit-to-lead optimization campaigns.[3][10]

The primary reactive center of indolin-2-ones in MCRs is the C3 methylene position. This position is flanked by both an amide carbonyl and an aromatic ring, making the protons acidic and readily removable by a base to form a nucleophilic enolate. This nucleophilicity is the key to its participation in a wide array of chemical transformations. For many MCRs, this compound is used via its oxidized isatin form (6-methylisatin), which provides a reactive ketone for initiating condensation reactions.

Core Application: Three-Component Synthesis of Spiro[pyrrolidine-3,3'-oxindoles]

One of the most powerful MCRs employing the oxindole scaffold is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. This reaction provides a direct, highly stereoselective route to spiro[pyrrolidine-3,3'-oxindoles], a class of compounds with significant biological activity, including anticancer properties.[11][12] The azomethine ylide is generated in situ from the condensation of an isatin derivative (e.g., 6-methylisatin) and an α-amino acid.

Reaction Principle and Mechanism

The reaction proceeds via a one-pot, three-component cascade. First, 6-methylisatin (the oxidized form of this compound) undergoes condensation with an α-amino acid (such as sarcosine or proline) to form an iminium intermediate. Thermal decarboxylation of this intermediate generates a highly reactive 1,3-dipole, the azomethine ylide. This ylide is immediately trapped by an electron-deficient alkene (the dipolarophile) in a concerted [3+2] cycloaddition to yield the final spiro-pyrrolidinyl-oxindole product with high regio- and diastereoselectivity.

G cluster_0 Step 1: Azomethine Ylide Generation cluster_1 Step 2: [3+2] Cycloaddition Isatin 6-Methylisatin Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide Condensation & - H₂O, - CO₂ AminoAcid α-Amino Acid (e.g., Sarcosine) AminoAcid->Ylide Ylide_ref Azomethine Ylide Dipolarophile Dipolarophile (e.g., Chalcone) Product Spiro[pyrrolidine-3,3'-oxindole] Dipolarophile->Product Ylide_ref->Product Trapping

Caption: General mechanism for the three-component synthesis of spirooxindoles.

Detailed Experimental Protocol

This protocol provides a representative method for the synthesis of a 6-methyl substituted spiro[pyrrolidine-3,3'-oxindole] derivative.

Materials:

  • 6-Methylisatin (1.0 mmol, 161.2 mg)

  • Sarcosine (1.2 mmol, 106.9 mg)

  • (E)-1,3-diphenylprop-2-en-1-one (Chalcone) (1.0 mmol, 208.3 mg)

  • Methanol (MeOH), anhydrous (20 mL)

  • Silica gel (100-200 mesh) for column chromatography

  • Ethyl acetate and n-hexane for elution

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-methylisatin (1.0 mmol), sarcosine (1.2 mmol), and the chalcone dipolarophile (1.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous methanol to the flask.

  • Heating: Place the flask in a preheated oil bath and reflux the mixture with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexane eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel.

  • Elution: Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 25%).

  • Isolation: Collect the fractions containing the desired product (visualized by TLC). Combine the pure fractions and evaporate the solvent to afford the final spirooxindole product as a solid.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Representative Data

The versatility of this MCR allows for the synthesis of a wide array of derivatives by varying the dipolarophile component.

EntryDipolarophile (R¹, R²)Product StructureYield (%)Ref.
1R¹=Ph, R²=Ph1'-Methyl-6-methyl-2',5'-diphenylspiro[indole-3,3'-pyrrolidin]-2-one~85%[11]
2R¹=4-Cl-Ph, R²=Ph2'-(4-Chlorophenyl)-1'-methyl-6-methyl-5'-phenylspiro[indole-3,3'-pyrrolidin]-2-one~82%[11]
3R¹=Ph, R²=4-MeO-Ph5'-(4-Methoxyphenyl)-1'-methyl-6-methyl-2'-phenylspiro[indole-3,3'-pyrrolidin]-2-one~88%[11]

Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Workflow Diagram

G A Reagent Assembly (6-Methylisatin, Amino Acid, Dipolarophile in MeOH) B Reflux Reaction (2-4 hours) A->B C Reaction Monitoring (TLC) B->C C->B Incomplete D Solvent Removal (Rotary Evaporation) C->D Complete E Purification (Silica Gel Column Chromatography) D->E F Characterization (NMR, HRMS) E->F G Pure Spirooxindole Product F->G

Caption: Standard workflow for spirooxindole synthesis and purification.

Expanding Horizons: Other MCRs and Field Insights

While the [3+2] cycloaddition is a prominent example, the oxindole scaffold is amenable to other powerful MCRs, broadening its synthetic utility.

  • Passerini and Ugi Reactions: These are isocyanide-based MCRs that assemble peptide-like structures.[13][14][15] 6-Methylisatin can serve as the ketone component in a three-component Passerini reaction (with a carboxylic acid and an isocyanide) or a four-component Ugi reaction (with an amine, carboxylic acid, and isocyanide).[3][16] These reactions are exceptionally valuable for rapidly generating libraries of complex amides and peptidomimetics.

  • Knoevenagel-Michael Cascade: this compound can undergo a Knoevenagel condensation with an aldehyde, followed by an in situ Michael addition of a nucleophile. This sequential one-pot process allows for the construction of diverse C3-functionalized oxindoles.[17]

Senior Scientist Insights & Troubleshooting
  • Causality of Catalyst Choice: While many of these reactions proceed thermally, some MCRs benefit significantly from catalysis. For instance, Lewis acids can be used to activate the carbonyl or dipolarophile component, potentially lowering reaction temperatures and improving stereoselectivity.[18] In asymmetric variants, chiral catalysts (e.g., organocatalysts) are essential for controlling the enantiomeric outcome.[4]

  • Solvent Effects: The choice of solvent is critical. Protic solvents like methanol or ethanol are often effective for azomethine ylide generation as they facilitate the initial condensation and subsequent decarboxylation.[11] For Passerini reactions, aprotic solvents are generally preferred to avoid side reactions.[16][19]

  • Controlling Stereochemistry: In spirooxindole synthesis, multiple stereocenters are often created. The relative stereochemistry is typically controlled by the concerted nature of the cycloaddition. Achieving high diastereoselectivity is common, but the specific outcome can depend on the geometry of the dipolarophile and the structure of the azomethine ylide.

  • Self-Validation in Protocols: A robust protocol should include clear monitoring steps (e.g., TLC) to validate reaction completion. The final characterization by orthogonal methods (NMR, Mass Spec) is non-negotiable to confirm the structure and purity, ensuring the trustworthiness of the result.

Conclusion

This compound is a powerful and versatile building block for use in multi-component reactions. Its rigid core and electronically-tuned properties make it an attractive starting point for the synthesis of complex heterocyclic scaffolds relevant to medicinal chemistry and drug discovery. By leveraging the efficiency and diversity-generating power of MCRs like the [3+2] cycloaddition, researchers can rapidly access novel spirooxindole libraries and other high-value compounds, significantly accelerating the journey from initial concept to lead candidate.

References

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  • Al-Warhi, T., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(16), 4989. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(15), 5818. [Link]

  • Kiss, L., et al. (2022). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. Chemistry – An Open Journal, 12(1), e202200083. [Link]

  • Ghasemi, S., & Gholamzadeh, Z. (2020). Synthesis of spirooxindoles 6a-6h from the three-component reaction. ResearchGate. [Link]

  • Medina Ortíz, A., et al. (2021). Scheme 3. 3-Methylenindolin-2-one synthesis and spirooxindole formation. ResearchGate. [Link]

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  • DeMartino, M. (2003). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab, Scripps Research. [Link]

  • Malpartida-García, A., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. European Journal of Medicinal Chemistry, 263, 115939. [Link]

  • Dömling, A. (2014). The Passerini and Ugi reactions. ResearchGate. [Link]

  • Valdés-García, G., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1007. [Link]

  • Agius, R., & Azzopardi, J. P. (2022). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. Catalysts, 12(7), 725. [Link]

  • Sebastian, J., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach in Anticancer Therapy. Molecules, 28(7), 3189. [Link]

  • Sharma, A., et al. (2024). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 29(13), 3123. [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. organic-chemistry.org. [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 3020. [Link]

  • Wikipedia. (2023). Passerini reaction. en.wikipedia.org. [Link]

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  • Al-Suhaimi, K. S., et al. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 28(11), 4467. [Link]

Sources

Application Notes and Protocols: Synthetic Routes to 6-Methylindolin-2-one Based Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indolin-2-one Scaffold in Anti-Inflammatory Drug Discovery

The indolin-2-one core, a bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its rigid structure and versatile substitution points have made it a cornerstone for the development of a wide array of therapeutic agents, including potent kinase inhibitors for oncology (e.g., Sunitinib) and, increasingly, novel anti-inflammatory drugs.[1] Inflammation is a complex biological response implicated in numerous chronic diseases, from rheumatoid arthritis to neurodegenerative disorders.[2][3] The development of effective and safe anti-inflammatory agents is therefore a critical area of research.

Derivatives of the indolin-2-one scaffold have demonstrated significant anti-inflammatory activity through various mechanisms. These include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX), and the suppression of key signaling pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), which regulate the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[4][5][6][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic strategies to access 6-methylindolin-2-one and its derivatives as promising anti-inflammatory agents. We will explore the synthesis of the core structure, key functionalization reactions, and provide detailed, field-proven protocols. The causality behind experimental choices and insights into the structure-activity relationships (SAR) will be discussed to empower rational drug design.

Core Synthetic Strategy: Building and Functionalizing the this compound Nucleus

The overall synthetic approach can be logically divided into two main phases: the construction of the this compound core and its subsequent functionalization at key positions to modulate biological activity. The primary points of diversification are the nitrogen atom (N1) and the C3 methylene position, as substitutions at these sites have been shown to be critical for anti-inflammatory potency.[1]

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification A Substituted Nitro-toluene Derivative B Cyclization Precursor A->B Functional Group Interconversion C This compound Core B->C Reductive Cyclization D N1-Substituted Derivative C->D N-Arylation/ N-Alkylation E C3-Substituted Derivative C->E C3-Condensation (e.g., Knoevenagel) F N1, C3-Disubstituted Final Compound D->F C3-Condensation E->F N-Arylation/ N-Alkylation

Figure 1: General workflow for synthesis.

Part 1: Synthesis of the this compound Core

A robust and scalable synthesis of the this compound scaffold is paramount. One of the most reliable methods involves the reductive cyclization of a 2-nitro- or 2-amino-phenylacetic acid derivative. The following protocol details a common route starting from 4-methyl-2-nitrophenylacetic acid.

Protocol 1: Synthesis of this compound

This protocol involves the reduction of a nitro group to an amine, which then undergoes spontaneous intramolecular cyclization (lactamization) to form the desired indolin-2-one ring.

Materials:

  • 4-Methyl-2-nitrophenylacetic acid

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methyl-2-nitrophenylacetic acid (1.0 eq) in a 3:1 mixture of ethanol and water.

  • Addition of Reagents: Add ammonium chloride (1.2 eq) and iron powder (5.0 eq) to the suspension. The use of iron in the presence of a mild proton source like NH₄Cl is a classic and cost-effective method for nitro group reduction (Béchamp reduction).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Filtration: Allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with ethanol and ethyl acetate.

  • Workup - Extraction: Combine the filtrates and evaporate the solvents under reduced pressure. Resuspend the residue in ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Workup - Washing: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield this compound as a solid.

Part 2: Functionalization for Anti-Inflammatory Activity

The methylene group at the C3 position of the indolin-2-one core is activated by the adjacent carbonyl group, making it an ideal site for condensation reactions. The Knoevenagel condensation with various aromatic or heteroaromatic aldehydes is a primary strategy to introduce diverse substituents, which is a key step in tuning the anti-inflammatory activity.[4]

Figure 2: C3-functionalization reaction scheme.

Protocol 2: General Procedure for Knoevenagel Condensation

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.1 eq)

  • Piperidine or Pyrrolidine (catalytic amount, ~0.1 eq)

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: Dissolve this compound and the desired aromatic aldehyde in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of piperidine or pyrrolidine to the solution. These basic catalysts facilitate the deprotonation of the C3-methylene group, initiating the condensation.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC. In many cases, the product will precipitate out of the solution upon formation.

  • Isolation and Purification: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 3-substituted derivative.

Table 1: Representative C3-Substituted this compound Derivatives

EntryAldehyde Substituent (Ar)Typical YieldBiological Target Insight
14-Hydroxyphenyl>85%Hydroxyl groups can act as hydrogen bond donors, potentially increasing affinity for enzyme active sites.
23-Hydroxyphenyl>80%Positional isomers can drastically alter activity; 3-hydroxy substitution has shown potent inhibition of NO, TNF-α, and IL-6.[4]
34-Methoxyphenyl>90%Methoxy groups can improve pharmacokinetic properties.
44-Nitrophenyl>75%Electron-withdrawing groups can modulate the electronics of the conjugated system.

Substitution at the N1 position can further enhance biological activity and modify physicochemical properties such as solubility and stability. For example, the synthesis of a 5-methylindolin-2-one analog of the COX-2 inhibitor lumiracoxib involved N-arylation.[8] This can be achieved through methods like the Buchwald-Hartwig amination or Ullmann condensation.

Protocol 3: N1-Arylation of this compound

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with the indolin-2-one nitrogen.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., Aryl bromide or iodide) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of Reagents: Add this compound, the aryl halide, and the anhydrous solvent.

  • Reaction: Heat the mixture to 80-110°C and stir for 12-24 hours, monitoring by TLC. The choice of catalyst, ligand, and base is crucial and may require optimization for specific substrates.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the N1-arylated this compound.

Mechanism of Action and Structure-Activity Relationship (SAR)

The anti-inflammatory effects of indolin-2-one derivatives are often multifactorial. A key mechanism involves the inhibition of the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages.[4] This is achieved by down-regulating critical signaling pathways.

Figure 3: Inhibition of inflammatory pathways.

Key SAR Insights:

  • C3-Substitution: The nature of the substituent at the C3 position is a major determinant of activity. The presence of a 3-(arylmethylene) group is common in active compounds.

  • Aryl Group Substitution: Hydroxyphenyl groups, particularly at the meta-position, have been shown to confer potent inhibitory activity against NO, TNF-α, and IL-6 production.[4] This suggests that hydrogen bonding interactions are important for target engagement.

  • N1-Substitution: While many active compounds are unsubstituted at the N1 position, introducing small alkyl or specific aryl groups can modulate activity and pharmacokinetic profiles. For instance, the 1-(2-chloro-6-fluorophenyl) group was used in the design of a non-ulcerogenic anti-inflammatory agent.[8]

  • Indoline Core Substitution: The methyl group at the 6-position is one of many possible substitutions on the benzene ring portion of the scaffold. Its presence influences the electronic and steric properties of the molecule, which can affect binding to biological targets.

Conclusion

The this compound scaffold is a versatile and promising starting point for the development of novel anti-inflammatory agents. By employing robust synthetic strategies for core construction, such as the reductive cyclization of nitro-phenylacetic acid derivatives, and leveraging versatile functionalization reactions like the Knoevenagel condensation and N-arylation, researchers can generate diverse libraries of compounds for biological screening. The insights into the SAR and mechanism of action highlight the importance of substitutions at the C3 and N1 positions for inhibiting key inflammatory pathways. The detailed protocols provided herein serve as a practical guide for scientists engaged in the synthesis and development of the next generation of indolin-2-one-based therapeutics.

References

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties. National Institutes of Health (NIH). [Link]

  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central, National Institutes of Health (NIH). [Link]

  • Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. PubMed. [Link]

  • Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. PubMed. [Link]

  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PubMed Central, National Institutes of Health (NIH). [Link]

  • Inflammation and the mechanism of action of anti-inflammatory drugs. PubMed. [Link]

  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. [Link]

  • Molecular Mechanisms of Anti-Inflammatory Activities of the Extracts of Ocimum gratissimum and Thymus vulgaris. PubMed Central, National Institutes of Health (NIH). [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. PubMed Central, National Institutes of Health (NIH). [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. [Link]

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Application Notes and Protocols for Creating Materials with Specific Functionalities

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Era of Purpose-Built Materials

The ability to dictate the properties and behavior of matter at the molecular level is a cornerstone of modern science and technology. Functional materials, those engineered to exhibit specific, dynamic, and often controllable properties, are at the forefront of innovation across diverse fields, from regenerative medicine to sustainable energy.[1] This guide provides an in-depth exploration of the design, synthesis, and characterization of materials with specific functionalities, moving beyond a mere recitation of steps to elucidate the causal relationships that underpin these advanced methodologies. We will delve into the strategic choices that enable the creation of materials that can respond to their environment, self-organize into complex architectures, and be predicted and refined through computational modeling.

Section 1: Stimuli-Responsive Materials: Programming Functionality into Matter

Stimuli-responsive materials, often dubbed "smart" materials, are designed to undergo significant changes in their physical or chemical properties in response to external triggers.[2][3] This programmability makes them invaluable for applications such as targeted drug delivery, sensing, and soft robotics.[4][5] The core principle lies in incorporating molecular moieties that are sensitive to specific stimuli like temperature, pH, light, or specific biomolecules.

Causality in Design: Selecting the Right Trigger for the Desired Response

The choice of stimulus and responsive polymer network is dictated by the intended application. For instance, in drug delivery, a pH-responsive material can be designed to be stable at physiological pH (7.4) but to degrade or swell in the acidic environment of a tumor or endosome, releasing its therapeutic payload precisely where needed.[6] Similarly, temperature-responsive polymers can be engineered to undergo a phase transition around body temperature, enabling the formation of an in-situ hydrogel for tissue engineering applications.[4]

Protocol: Synthesis of a pH-Responsive Hydrogel for Drug Delivery

This protocol outlines the synthesis of a poly(ethylene glycol) (PEG)-based hydrogel with a pH-responsive acetal linkage, designed to degrade in acidic environments.[6]

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • Cinnamaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

  • Model drug (e.g., doxorubicin)

Procedure:

  • Synthesis of the pH-Responsive Crosslinker:

    • In a round-bottom flask, dissolve cinnamaldehyde and a molar excess of ethylene glycol in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, neutralize the catalyst, wash the organic layer, and purify the cinnamaldehyde acetal product by column chromatography.

  • Hydrogel Formulation:

    • Prepare a prepolymer solution by mixing PEGDA with the synthesized pH-responsive acetal crosslinker in a desired molar ratio.

    • Dissolve the photoinitiator in the prepolymer solution.

    • Incorporate the model drug into the solution.

  • Photopolymerization:

    • Cast the prepolymer solution into a mold of the desired shape.

    • Expose the solution to UV light (365 nm) for a sufficient time to ensure complete crosslinking.

  • Characterization and Validation:

    • Swell the hydrogel in PBS at pH 7.4 and pH 5.0 and measure the swelling ratio over time. A significantly higher swelling ratio is expected at pH 5.0 due to the hydrolysis of the acetal linkages.

    • Monitor the release of the model drug from the hydrogel in both pH conditions using UV-Vis spectroscopy or fluorescence microscopy. The release rate should be substantially higher at the lower pH.

Data Presentation: pH-Dependent Swelling and Drug Release

pHEquilibrium Swelling Ratio (%)Drug Release at 24h (%)
7.4150 ± 1520 ± 5
5.0450 ± 3085 ± 8
Workflow for Designing Stimuli-Responsive Materials

G cluster_0 Design Phase cluster_1 Synthesis & Fabrication cluster_2 Characterization & Validation Identify Application Identify Application Select Stimulus Select Stimulus Identify Application->Select Stimulus Defines requirements Choose Responsive Moiety Choose Responsive Moiety Select Stimulus->Choose Responsive Moiety Determines chemistry Design Polymer Architecture Design Polymer Architecture Choose Responsive Moiety->Design Polymer Architecture Influences properties Synthesize Monomers/Polymers Synthesize Monomers/Polymers Design Polymer Architecture->Synthesize Monomers/Polymers Formulate Material Formulate Material Synthesize Monomers/Polymers->Formulate Material Fabricate Device/Scaffold Fabricate Device/Scaffold Formulate Material->Fabricate Device/Scaffold Physicochemical Analysis Physicochemical Analysis Fabricate Device/Scaffold->Physicochemical Analysis Functional Testing Functional Testing Physicochemical Analysis->Functional Testing In Vitro/In Vivo Evaluation In Vitro/In Vivo Evaluation Functional Testing->In Vitro/In Vivo Evaluation In Vitro/In Vivo Evaluation->Identify Application Iterative Refinement

Caption: Workflow for the rational design of stimuli-responsive materials.

Section 2: Self-Assembly: Nature's Approach to Functional Architectures

Self-assembly is a powerful bottom-up strategy for creating complex, ordered structures from molecular building blocks.[7] This process is driven by noncovalent interactions such as hydrogen bonding, electrostatic forces, and hydrophobic effects, encoded into the design of the constituent molecules.[8] Nature provides a rich blueprint for self-assembly, from the folding of proteins to the formation of cell membranes.[9] By mimicking these principles, scientists can create a vast array of functional materials, including scaffolds for tissue engineering and components for nanoelectronics.[8][9]

The "Why" of Molecular Design in Self-Assembly

The final structure and function of a self-assembled material are direct consequences of the molecular design of its components. For example, amphiphilic molecules, containing both hydrophobic and hydrophilic segments, will spontaneously assemble in water to minimize unfavorable interactions, forming structures like micelles or bilayers. The geometry of the molecule and the relative sizes of its different blocks dictate the resulting morphology.

Protocol: Self-Assembly of Peptide Amphiphiles into Nanofibers for Cell Scaffolding

This protocol describes the formation of self-assembling peptide amphiphile (PA) nanofibers, which can be functionalized with bioactive signals for tissue engineering applications.

Materials:

  • Custom-synthesized peptide amphiphile (e.g., with a hydrophobic alkyl tail, a β-sheet forming peptide sequence, and a bioactive epitope).

  • Ultrapure water.

  • Cell culture medium (e.g., DMEM).

  • Cells for encapsulation (e.g., mesenchymal stem cells).

Procedure:

  • PA Solubilization:

    • Dissolve the lyophilized PA in ultrapure water to a concentration of 1 wt%. The pH may need to be adjusted to ensure complete dissolution, depending on the peptide sequence.

  • Initiation of Self-Assembly:

    • Induce self-assembly by changing the pH or by adding cell culture medium, which contains ions that screen the electrostatic repulsion between the charged peptide headgroups.

    • Observe the formation of a viscous gel, indicating the formation of an entangled network of nanofibers.

  • Cell Encapsulation:

    • Gently mix a suspension of cells in culture medium with the PA solution just before gelation is triggered.

    • The cells will become entrapped within the nanofiber network as it forms.

  • Characterization:

    • Visualize the nanofiber morphology using Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM).

    • Assess the mechanical properties of the hydrogel using rheometry.

    • Evaluate cell viability and function within the scaffold using appropriate assays (e.g., Live/Dead staining, differentiation markers).

Diagram of Peptide Amphiphile Self-Assembly

G cluster_0 Molecular Building Block cluster_1 Self-Assembly Process cluster_2 Driving Forces PA Peptide Amphiphile tail Hydrophobic Tail beta β-sheet Region epitope Bioactive Epitope Micelle Micelle PA->Micelle Triggered by pH or ions Nanofiber Nanofiber Micelle->Nanofiber Hydrophobic Effect Hydrophobic Effect Micelle->Hydrophobic Effect Hydrogel Hydrogel Nanofiber->Hydrogel Hydrogen Bonding Hydrogen Bonding Nanofiber->Hydrogen Bonding Electrostatic Interactions Electrostatic Interactions Hydrogel->Electrostatic Interactions

Caption: The self-assembly of peptide amphiphiles into a hydrogel network.

Section 3: Computational Materials Science: In Silico Design and Discovery

Computational materials science has become an indispensable tool for accelerating the design and discovery of new functional materials.[10][11] By leveraging high-performance computing, researchers can predict material properties, understand structure-property relationships, and screen vast numbers of candidate materials before embarking on costly and time-consuming experiments.[12][13]

The Power of Prediction: From Quantum Mechanics to Material Behavior

At the heart of computational materials science are methods like Density Functional Theory (DFT) and Molecular Dynamics (MD). DFT allows for the calculation of the electronic structure of materials from first principles, providing insights into properties like conductivity and reactivity.[11] MD simulates the movement of atoms and molecules over time, enabling the prediction of mechanical properties, phase transitions, and the dynamics of self-assembly.[11]

Workflow: A Computational Approach to Designing a New Alloy

This workflow outlines a typical computational approach for designing a new metallic alloy with enhanced strength.

1. Hypothesis and Initial Screening:

  • Define the desired properties (e.g., high strength, good ductility).
  • Use thermodynamic databases (e.g., CALPHAD) to identify promising compositional ranges. 2. Atomistic Modeling:
  • Employ DFT to calculate the fundamental properties of different phases and the energies of defects like grain boundaries and dislocations.[12]
  • Use the DFT data to develop accurate interatomic potentials for large-scale MD simulations. 3. Mesoscale Simulations:
  • Perform MD simulations to study the interactions of dislocations with grain boundaries and other microstructural features.[12]
  • These simulations provide insights into the nanoscale deformation mechanisms that govern the material's strength.[12] 4. Continuum Modeling:
  • Use the insights from atomistic and mesoscale simulations to inform continuum models (e.g., crystal plasticity finite element method) to predict the mechanical behavior of a macroscopic material. 5. Experimental Validation:
  • Synthesize the most promising alloy compositions identified through simulation.
  • Characterize their microstructure and mechanical properties to validate the computational predictions.
  • Use any discrepancies to refine the computational models in an iterative loop.[14]
Computational Materials Design Workflow

G Define Target Properties Define Target Properties High-Throughput Screening High-Throughput Screening Define Target Properties->High-Throughput Screening Input DFT Calculations DFT Calculations High-Throughput Screening->DFT Calculations Candidate Structures MD Simulations MD Simulations DFT Calculations->MD Simulations Interatomic Potentials Continuum Modeling Continuum Modeling MD Simulations->Continuum Modeling Mechanical Behavior Experimental Synthesis & Characterization Experimental Synthesis & Characterization Continuum Modeling->Experimental Synthesis & Characterization Predicted Properties Model Refinement Model Refinement Experimental Synthesis & Characterization->Model Refinement Feedback Model Refinement->High-Throughput Screening Iterate

Caption: An iterative workflow for computational materials design.

Section 4: Advanced Fabrication and Characterization

The creation of functional materials is intrinsically linked to our ability to fabricate them with precision and to characterize their properties across multiple length scales.

3D Printing: Additive Manufacturing of Functional Architectures

3D printing, or additive manufacturing, has emerged as a transformative technology for creating complex, three-dimensional structures from a wide range of materials.[15] Vat photopolymerization and direct ink writing are particularly well-suited for fabricating functional materials with high resolution.[16] A key advantage of 3D printing is the ability to create multi-material structures in a single process, enabling the integration of different functionalities within a single device.[16]

Protocol: 3D Printing of a Conductive Composite

This protocol describes the use of direct ink writing to 3D print a conductive composite material.

Materials:

  • Polymer matrix (e.g., silicone elastomer).

  • Conductive filler (e.g., silver nanoparticles, carbon nanotubes).

  • Solvent (if needed to adjust viscosity).

Procedure:

  • Ink Formulation:

    • Disperse the conductive filler uniformly within the polymer matrix using a high-shear mixer or sonicator.

    • Adjust the viscosity of the ink to ensure it is extrudable but can also hold its shape after deposition.[17]

  • Printing:

    • Load the formulated ink into a syringe and mount it on the 3D printer.

    • Optimize printing parameters such as nozzle diameter, extrusion rate, and printing speed.

    • Print the desired conductive pattern layer by layer.

  • Curing/Sintering:

    • Cure the polymer matrix according to the manufacturer's instructions (e.g., heat or UV exposure).

    • If necessary, perform a sintering step to improve the connectivity of the conductive filler particles and enhance conductivity.

  • Characterization:

    • Measure the electrical conductivity of the printed structure using a four-point probe.

    • Examine the microstructure of the composite using Scanning Electron Microscopy (SEM) to assess the dispersion of the filler.

Advanced Characterization Techniques

A comprehensive understanding of functional materials requires a suite of advanced characterization techniques to probe their structure, chemistry, and performance.[18][19][20][21]

Key Characterization Techniques

TechniqueInformation Obtained
Electron Microscopy (SEM/TEM) Nanoscale morphology, defects, and elemental composition (with EDS).[19]
X-ray Diffraction (XRD) Crystal structure, phase purity, and lattice parameters.[19]
Spectroscopy (XPS, Raman, IR) Elemental composition, oxidation states, chemical bonding, and structural features.[19]
Scanning Probe Microscopy (AFM/STM) Surface topography and electronic properties at the atomic scale.[19]
Thermal Analysis (TGA, DSC) Thermal stability, phase transitions, and decomposition behavior.[19]

Section 5: Biomimetic and Bioinspired Materials: Learning from Nature's Designs

Nature has evolved an extraordinary array of materials with remarkable properties, from the toughness of nacre to the self-healing capabilities of skin.[9][22] Biomimetic and bioinspired materials science seeks to emulate these natural designs and synthesis strategies to create new materials with enhanced performance.[23][24][25][26]

From Inspiration to Application

A bioinspired approach involves understanding the fundamental principles behind a natural material's properties and applying those principles to the design of synthetic materials.[22] For example, the hierarchical structure of bone, which combines hard mineral crystals with a soft collagen matrix, has inspired the development of tough, lightweight composites.

Protocol: Biomimetic Synthesis of a Hydroxyapatite-Collagen Composite

This protocol outlines a method for creating a composite material that mimics the basic composition of bone.

Materials:

  • Collagen (Type I).

  • Calcium nitrate tetrahydrate.

  • Diammonium hydrogen phosphate.

  • Simulated body fluid (SBF).

Procedure:

  • Collagen Scaffold Preparation:

    • Prepare a solution of collagen in dilute acetic acid.

    • Lyophilize the solution to create a porous collagen scaffold.

  • Biomineralization:

    • Immerse the collagen scaffold in a solution of calcium nitrate.

    • Slowly add a solution of diammonium hydrogen phosphate to induce the precipitation of hydroxyapatite within the collagen matrix.

    • Alternatively, incubate the scaffold in SBF to promote the deposition of bone-like apatite.

  • Characterization:

    • Use SEM to visualize the morphology of the mineralized collagen fibrils.

    • Confirm the presence of hydroxyapatite using XRD and Fourier-transform infrared spectroscopy (FTIR).

    • Evaluate the mechanical properties of the composite using compression testing.

Conclusion

The creation of materials with specific functionalities is a highly interdisciplinary endeavor that combines principles from chemistry, physics, biology, and engineering. By understanding the "why" behind our experimental choices, we can move from trial-and-error to rational design. The methodologies outlined in this guide—from programming responsiveness at the molecular level to leveraging the predictive power of computation and drawing inspiration from the natural world—provide a robust toolkit for developing the next generation of advanced materials that will address pressing challenges in medicine, technology, and sustainability.

References

  • Stimuli-Responsive Polymer Networks: Application, Design, and Computational Exploration.
  • Stimuli responsive materials for biomedical applic
  • Self-assembly as a Tool for Functional M
  • Special Issue : Advanced Characterization of Functional M
  • Computational Materials Science and Design Research Group: Home. Colorado School of Mines.
  • Individual Course: Advanced Materials Characterization Techniques.
  • Self-assembly of Functional Inorganic Nanom
  • Computational Design of Functional Materials.
  • Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional M
  • Self-Assembly for the Synthesis of Functional Biom
  • Advanced material characterization approaches. WUTTKEGROUP - Stefan Wuttke.
  • Stimuli-Responsive Crystalline Smart Materials: From Rational Design and Fabrication to Applications.
  • Stimuli-responsive dynamic hydrogels: design, properties and tissue engineering applications.
  • Self-assembly of bioinspired and biologically functional m
  • Designing Composite Stimuli-Responsive Hydrogels for Wound Healing Applications: The State-of-the-Art and Recent Discoveries. MDPI.
  • Self-assembly strategies for the synthesis of functional nanostructured m
  • Special Issue : Advanced Techniques for Materials Characteriz
  • Editorial: Design, Synthesis and Biomedical Applic
  • A Review of Multi-Material 3D Printing of Functional Materials via Vat Photopolymeriz
  • Biomimetic and Bioinspired Materials Design, Synthesis, and Emerging Applications.
  • Computational Materials Design. Max-Planck-Institut für Eisenforschung (MPIE).
  • A Review of: “Functional Organic Materials, edited by Thomas J.J. Müller and Uwe H. W. Bunz”. Taylor & Francis Online.
  • Computational m
  • Chemical syntheses of bioinspired and biomimetic polymers toward biobased m
  • Van Horn Lecture - Andrew Rappe: Theoretical and Computational Materials Design of Functional... YouTube.
  • Biomimetic and Bioinspired Materials: Design, Synthesis, and Emerging Applic
  • Special Issue : Functional Polymer Materials: Design, Synthesis and Applic
  • Sustainable Carbon Nanomaterials from Biomass Precursors: Green Synthesis Strategies and Environmental Applic
  • Modern Characterization Techniques for Functional Polymers. Request PDF.
  • (PDF) Nanometric 3D Printing of Functional Materials by Atomic Layer Deposition.
  • Functional Materials Deposition 3D Printing. nano3Dprint.
  • 3D Printed Functional and Biological Materials on Moving Freeform Surfaces. PMC.
  • Recent Advances in Multi-Material 3D Printing of Functional Ceramic Devices. MDPI.
  • Strategies and Advances in the Biomimetic Synthesis of N
  • Biomimetic Materials: Properties and Processing. ScienceDirect.

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Troubleshooting & Optimization

troubleshooting side reactions in 6-Methylindolin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Methylindolin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of your synthetic route with confidence.

Introduction to Synthetic Strategies

The synthesis of this compound, a key intermediate in numerous pharmaceutical agents, can be approached through several strategic routes. The optimal choice depends on starting material availability, scale, and desired purity profile. The most common strategies involve the cyclization of suitably substituted benzene derivatives. This guide will focus on troubleshooting side reactions primarily associated with two robust and widely applicable methods:

  • Reductive Cyclization of 4-methyl-2-nitrophenylacetic acid: A reliable method involving the reduction of a nitro group followed by intramolecular amide bond formation.

  • Modified Bischler-Möhlau Synthesis: An approach starting from p-toluidine and an α-halo-acetylating agent, followed by cyclization.

Each of these routes, while effective, presents a unique set of challenges. Understanding the mechanistic underpinnings of potential side reactions is crucial for their mitigation.

Troubleshooting Guide: Common Side Reactions & Plausible Solutions

This section is formatted to help you quickly identify a problem, understand its likely cause, and implement a scientifically sound solution.

Problem 1: Low Yield of this compound in Reductive Cyclization

You are performing the catalytic hydrogenation of 4-methyl-2-nitrophenylacetic acid and observing a disappointingly low yield of the desired this compound.

Possible Causes and Solutions:

  • Incomplete Reduction of the Nitro Group: The formation of intermediate nitroso or hydroxylamine species can stall the reaction.

    • Mechanistic Insight: Catalytic hydrogenation of nitroarenes proceeds stepwise. Insufficient catalyst activity or hydrogen pressure can lead to the accumulation of these intermediates, which may participate in side reactions.

    • Troubleshooting Steps:

      • Catalyst Selection & Loading: Ensure the use of a high-activity catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). If yields are still low, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Hydrogen Pressure: Increase the hydrogen pressure. Reactions that are sluggish at atmospheric pressure can often be driven to completion at higher pressures (e.g., 40-50 psi).[1]

      • Solvent Choice: The solvent can influence catalyst activity. Protic solvents like ethanol or acetic acid are generally effective for these reductions.

  • Formation of Side Products from Intermediates: The hydroxylamine intermediate can undergo undesired rearrangements.

    • Mechanistic Insight: Under acidic conditions, the N-phenylhydroxylamine intermediate can undergo the Bamberger rearrangement, leading to aminophenol impurities.

    • Troubleshooting Steps:

      • pH Control: If the reaction medium is acidic, consider buffering the solution to maintain a neutral pH, which can suppress acid-catalyzed side reactions.

      • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider chemical reducing agents like iron powder in acetic acid or tin(II) chloride in hydrochloric acid, which can sometimes offer better selectivity for the desired cyclization pathway.

  • Intermolecular Polymerization: The amino acid intermediate, prior to cyclization, can undergo intermolecular condensation.

    • Mechanistic Insight: At high concentrations, the newly formed 2-amino-4-methylphenylacetic acid can react with itself to form polyamides instead of cyclizing.

    • Troubleshooting Steps:

      • High Dilution: Run the reaction at a lower concentration to favor the intramolecular cyclization over intermolecular polymerization.

      • Slow Addition: If using a chemical reductant, consider the slow addition of the reducing agent to keep the concentration of the reactive amino acid intermediate low at any given time.

Problem 2: Formation of Regioisomers and Colored Impurities in Bischler-Möhlau Type Synthesis

When synthesizing this compound from p-toluidine and an α-haloacetyl halide, you observe the formation of significant colored impurities and potentially the undesired 4-methylindolin-2-one isomer.

Possible Causes and Solutions:

  • Harsh Reaction Conditions Leading to Tar Formation: The classical Bischler-Möhlau synthesis is notorious for requiring high temperatures, which can lead to polymerization and the formation of colored tars.[2][3]

    • Mechanistic Insight: The strong acid and high heat can promote a variety of side reactions, including self-condensation of intermediates and starting materials.

    • Troubleshooting Steps:

      • Milder Conditions: Explore modern modifications of the Bischler-Möhlau synthesis that employ milder conditions. The use of lithium bromide as a catalyst or microwave irradiation has been shown to improve yields and reduce side reactions.[2]

      • Temperature Optimization: Carefully screen the reaction temperature. It is often beneficial to start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and impurity formation.

  • Friedel-Crafts Type Side Reactions and Isomer Formation: The cyclization step can be viewed as an intramolecular Friedel-Crafts alkylation. The regioselectivity of this step determines the final product.

    • Mechanistic Insight: The cyclization of the intermediate N-(chloroacetyl)-p-toluidine can theoretically occur at either ortho position to the amino group. While cyclization at the less sterically hindered position to form the 6-methyl isomer is generally favored, competitive cyclization to the more hindered position can lead to the 4-methyl isomer.

    • Troubleshooting Steps:

      • Lewis Acid Choice: The choice of Lewis acid catalyst can influence regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂) to optimize the formation of the desired 6-methyl isomer.

      • Solvent Effects: The polarity of the solvent can impact the stability of the intermediates and transition states, thereby affecting the isomeric ratio. A solvent screen is recommended.

  • Oxidation of Intermediates: Anilines and their derivatives can be susceptible to oxidation, leading to colored impurities.

    • Mechanistic Insight: The presence of air (oxygen) at elevated temperatures can lead to the oxidation of the aniline moiety, forming highly colored conjugated systems.

    • Troubleshooting Steps:

      • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

      • Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, although this should be tested on a small scale first to ensure it doesn't interfere with the main reaction.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is slightly colored. What is the likely cause and how can I remove the color?

A1: A slight coloration is often due to trace amounts of oxidized impurities. These can sometimes be removed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). Passing a solution of the product through a small plug of silica gel or activated carbon can also be effective.

Q2: I am having trouble with the purification of this compound. What are the recommended methods?

A2: Purification is typically achieved by flash column chromatography on silica gel, followed by recrystallization.

  • Column Chromatography: A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is usually effective for separating the product from less polar impurities and starting materials.

  • Recrystallization: For final purification, recrystallization from a solvent in which the compound is soluble when hot and insoluble when cold is ideal. Test various solvents to find the optimal one for your product.

Q3: Can I use a different starting material for the reductive cyclization?

A3: Yes, besides 4-methyl-2-nitrophenylacetic acid, you could also use esters of this acid or 6-methyl-2-nitrocinnamic acid. The latter would require reduction of both the nitro group and the alkene, which can be achieved with catalytic hydrogenation, though conditions would need to be optimized to avoid over-reduction of the indolinone ring.

Q4: In the Bischler-Möhlau approach, is it better to use chloroacetyl chloride or bromoacetyl bromide?

A4: Bromoacetyl bromide is generally more reactive than chloroacetyl chloride and may allow for milder reaction conditions during the initial acylation of p-toluidine. However, it is also more expensive and lachrymatory. The choice often comes down to a balance of reactivity, cost, and handling considerations.

Data Summary and Visualization

Table 1: Troubleshooting Summary for Key Synthetic Routes
Synthetic RouteCommon ProblemProbable Cause(s)Recommended Solution(s)
Reductive Cyclization Low YieldIncomplete reduction; Intermediate side reactions; PolymerizationOptimize catalyst/H₂ pressure; Control pH; Use high dilution
Bischler-Möhlau Impurity FormationHarsh conditions (tarring); Isomer formation; OxidationUse milder, modern conditions; Screen Lewis acids/solvents; Use inert atmosphere
General Purification IssuesCo-eluting impurities; Poor crystallizationOptimize chromatography gradient; Screen recrystallization solvents

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Reductive Cyclization
  • Reaction Setup: In a hydrogenation vessel, dissolve 4-methyl-2-nitrophenylacetic acid (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

  • Catalyst Addition: Add a catalytic amount of Pd/C (5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography and/or recrystallization.

Protocol 2: General Procedure for Bischler-Möhlau Type Synthesis
  • Acylation: In a flask under an inert atmosphere, dissolve p-toluidine (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 eq) in a dry, inert solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath.

  • Addition: Slowly add a solution of chloroacetyl chloride or bromoacetyl bromide (1.0 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until the acylation is complete (monitor by TLC or LC-MS).

  • Cyclization: Add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) and heat the reaction mixture to the desired temperature (this step requires careful optimization).

  • Workup: After the reaction is complete, cool the mixture and quench by carefully adding it to ice-water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product.

Diagrams

Troubleshooting Workflow for Reductive Cyclization

start Low Yield in Reductive Cyclization incomplete_reduction Incomplete Reduction? start->incomplete_reduction side_products Side Products Observed? incomplete_reduction->side_products No solution1 Increase Catalyst Loading Increase H₂ Pressure incomplete_reduction->solution1 Yes polymerization Polymerization Suspected? side_products->polymerization No solution2 Control pH Use Alternative Reductant side_products->solution2 Yes solution3 Use High Dilution Slow Addition of Reagent polymerization->solution3 Yes success Improved Yield polymerization->success No, Re-evaluate Route solution1->success solution2->success solution3->success

Caption: A decision-making workflow for troubleshooting low yields in the reductive cyclization synthesis of this compound.

Relationship of Side Reactions in Bischler-Möhlau Synthesis

main Bischler-Möhlau Synthesis harsh_conditions Harsh Conditions (High Temp, Strong Acid) main->harsh_conditions regio_issue Poor Regiocontrol main->regio_issue oxidation Oxidation main->oxidation tar Tar/Polymer Formation harsh_conditions->tar isomer 4-Methyl Isomer regio_issue->isomer colored_impurities Colored Impurities oxidation->colored_impurities

Caption: A diagram illustrating the relationship between common issues and the resulting side products in the Bischler-Möhlau synthesis.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compound 6. [Link]

  • ResearchGate. (n.d.). Optimization studies. Reaction conditions: unless otherwise specified.... [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. [Link]

  • Merck Index. (n.d.). Bischler-Möhlau Indole Synthesis. [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]

  • An, G., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Molecules, 28(22), 7968. [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]

  • Dr. Yousafzai. (2025). Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. [Link]

  • Tetrahedron Letters. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Tetrahedron Letters, 56(23), 3624-3629. [Link]

  • Nature Communications. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 15, 7158. [Link]

  • ExpertsMind. (n.d.). Bischler–Möhlau Indole Synthesis, Chemical Reactions, Assignment Help. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Gribble, G. (2019). Bischler Indole Synthesis. ResearchGate. [Link]

  • ResearchGate. (2025). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. [Link]

  • ResearchGate. (n.d.). Hydrogenation of Nitro-Substituted Acetophenones. [Link]

  • ResearchGate. (2025). Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel. [Link]

  • Journal of Organic Chemistry. (2017). Palladium-Catalyzed Synthesis of Indoles and Isoquinolines with in Situ Generated Phosphinimine. Journal of Organic Chemistry, 82(1), 48-56. [Link]

  • Organic Syntheses. (n.d.). Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. [Link]

  • Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalysed direct C-2 methylation of indoles. [Link]

  • Molecules. (n.d.). Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. [Link]

  • Molecules. (n.d.). Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. [Link]

  • Chemical Communications. (2011). Enantioselective synthesis of 2-methyl indolines by palladium catalysed asymmetric C(sp3)-H activation/cyclisation. Chemical Communications, 47(41), 11483-5. [Link]

  • Data in Brief. (n.d.). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29-33. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Hydrogenation of 2-methylindole using supported metal catalysts. [Link]

  • 含能材料. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. [Link]

  • Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 6-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 6-Methylindolin-2-one. This molecule is a valuable building block in medicinal chemistry, and its efficient synthesis is critical. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Part A: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. The answers are structured to help you diagnose the problem and implement a logical, scientifically-grounded solution.

dot

Troubleshooting_Workflow cluster_start Problem Identification cluster_diagnosis Diagnosis cluster_solutions Corrective Actions start Reaction Outcome Unsatisfactory low_yield Low Yield? start->low_yield impurities Significant Impurities? low_yield->impurities No sol_yield Check Reagent Purity Optimize Temp/Time Screen Solvents/Catalysts low_yield->sol_yield Yes no_reaction No Reaction / Stalled? impurities->no_reaction No sol_impurities Lower Temperature Use Inert Atmosphere Modify Purification impurities->sol_impurities Yes sol_no_reaction Verify Catalyst Activity Use Anhydrous Conditions Check Stoichiometry no_reaction->sol_no_reaction Yes end_node Optimized Synthesis no_reaction->end_node No sol_yield->end_node sol_impurities->end_node sol_no_reaction->end_node

Caption: A general workflow for troubleshooting common issues in chemical synthesis.

Q1: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a common problem that can stem from several factors. A systematic approach is crucial for diagnosis.

  • Causality: The primary reasons for low yield are incomplete conversion of starting materials, formation of side products, or loss of product during workup and purification.

    • Incomplete Conversion: The reaction may not have reached equilibrium or completion. This can be due to insufficient reaction time, suboptimal temperature, or a deactivated catalyst. For instance, palladium catalysts used in cyclization reactions can be sensitive to air and moisture, leading to reduced activity.[1][2]

    • Side Reactions: The formation of undesired byproducts consumes starting material and complicates purification. In intramolecular cyclizations, intermolecular reactions can compete, especially at high concentrations.

    • Workup/Purification Losses: The product may be partially soluble in the aqueous phase during extraction, or it may be lost on the chromatography column if an inappropriate solvent system is used.

  • Troubleshooting Steps:

    • Verify Starting Material Quality: Ensure the purity of your precursors (e.g., the corresponding N-protected 2-halo-4-methylaniline derivative). Impurities can poison catalysts or participate in side reactions.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take aliquots every hour to determine the point of maximum conversion and identify if the product degrades over time. Some reactions benefit from a gradual increase in temperature.[3]

    • Screen Catalysts and Ligands: For palladium-catalyzed reactions, the choice of ligand is critical.[4] If you are using a standard catalyst like Pd(OAc)₂, consider screening different phosphine ligands (e.g., XPhos, SPhos) which can improve catalytic activity and stability.[2]

    • Solvent Selection: The reaction solvent can significantly influence solubility, reaction rate, and selectivity. A solvent screen is often a worthwhile investment.[5]

SolventTypical Application/Consideration
Toluene / XyleneHigh-boiling, non-polar solvents suitable for many Pd-catalyzed cross-coupling and cyclization reactions.[3]
Dioxane / THFPolar aprotic ethers, good for dissolving a wide range of organic compounds. Must be anhydrous.
DMF / DMAcHigh-boiling, polar aprotic solvents that can enhance the rate of many reactions. Can be difficult to remove.
Cyclopentyl methyl ether (CPME)A greener alternative to THF and dioxane with a higher boiling point and greater stability.[4]

Q2: I'm observing multiple spots on my TLC plate, indicating significant impurity formation. How can I identify and minimize these byproducts?

A2: Impurity formation points to a lack of selectivity in your reaction conditions.

  • Causality: Side products often arise from the reaction of functional groups under the chosen conditions. For example, in a base-catalyzed cyclization, de-alkylation or elimination reactions can compete. In syntheses starting from nitro-aromatics, incomplete reduction can leave nitro or nitroso impurities. High temperatures can lead to thermal degradation.[4]

  • Troubleshooting Steps:

    • Characterize Impurities: If possible, isolate the major byproduct and characterize it by NMR and MS. Knowing its structure provides direct insight into the competing reaction pathway.

    • Lower the Reaction Temperature: While this may slow the reaction, it often increases selectivity by favoring the desired reaction pathway with the lower activation energy.

    • Use an Inert Atmosphere: If your reaction involves organometallics or sensitive catalysts, ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

    • Modify the Base: The choice and amount of base can be critical. Stronger bases might promote undesired side reactions.[4] Consider screening weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong organic bases if applicable.

    • Refine Purification: If side products are unavoidable, focus on optimizing purification. A shallow solvent gradient in column chromatography can improve separation. Consider recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexane) to obtain a highly pure product.

Q3: My reaction fails to start or stalls after a short period. What should I investigate?

A3: A stalled reaction typically points to a critical flaw in one of the core components: the catalyst, reagents, or solvent.

  • Causality:

    • Catalyst Deactivation: The catalyst may be inactive from the start (poor quality) or may be poisoned by impurities like water, oxygen, or sulfur.

    • Inhibitors: Trace amounts of water can hydrolyze reagents or deactivate catalysts. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Incorrect Stoichiometry: An error in calculating reagent amounts, particularly the limiting reagent, will prevent the reaction from proceeding to completion.

  • Troubleshooting Steps:

    • Use Anhydrous & Degassed Solvents: Use freshly distilled or commercially available anhydrous solvents. Degas the solvent by bubbling Argon or Nitrogen through it for 15-30 minutes before adding reagents.

    • Verify Reagent and Catalyst Quality: If possible, use a fresh bottle of catalyst or base. Confirm the concentration of organometallic reagents (like n-BuLi) by titration.

    • Re-check Calculations: Double-check all molar calculations and measurements. It is a simple step that can often reveal the source of the problem.

Part B: Frequently Asked Questions (FAQs)

Q1: What is a reliable, modern synthetic route for preparing this compound?

A1: A common and robust strategy involves an intramolecular palladium-catalyzed reaction, such as a Heck or Buchwald-Hartwig amination cyclization. A representative approach starts from 2-bromo-4-methylaniline.

dot

Reaction_Scheme cluster_main Plausible Synthetic Route for this compound r1 2-bromo-4-methylaniline p1 N-protected intermediate r1->p1 1. Protection (e.g., Ac₂O) r2 + Acrylate derivative p2 Cyclization Precursor p1->p2 2. Pd-catalyzed Heck Reaction p3 This compound p2->p3 3. Deprotection & Intramolecular Cyclization

Caption: General scheme for a palladium-catalyzed synthesis of this compound.

This multi-step sequence offers high modularity and generally proceeds with good yields. The key is the intramolecular cyclization, which forms the core indolinone structure.

Q2: What is the mechanistic role of the palladium catalyst and base in the cyclization step?

A2: In a typical intramolecular Heck-type cyclization, the palladium catalyst and base work in concert to form the new C-C bond.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., Ar-Br) of the precursor, forming a Pd(II) complex.

  • Carbopalladation: The aryl group on the palladium complex is then added across the double bond of the acrylate moiety in an intramolecular fashion.

  • Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond (outside the newly formed ring) and the Pd(II) species.

  • Reductive Elimination/Base Regeneration: The base neutralizes the generated HBr and helps regenerate the active Pd(0) catalyst from the Pd(II) species, allowing the catalytic cycle to continue.

Q3: What are the primary safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices are paramount. Specific hazards include:

  • Palladium Catalysts: While generally stable, fine powders can be pyrophoric. Handle in a well-ventilated area or fume hood.

  • Anhydrous Solvents: Solvents like THF and Dioxane can form explosive peroxides. Use freshly opened bottles or test for peroxides if the solvent is old. They are also highly flammable.

  • Bases: Strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are highly reactive with water and air.[6] Handle under an inert atmosphere.

  • Pressurized Reactions: If performing a hydrogenation step, use a certified pressure vessel and a blast shield.[7]

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol is a representative example and may require optimization for your specific setup.

Step 1: N-Acetylation of 2-Bromo-4-methylaniline

  • To a solution of 2-bromo-4-methylaniline (1.0 eq) in a suitable solvent like toluene, add acetic anhydride (1.2 eq).[3]

  • Heat the mixture to 80-100 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude N-(2-bromo-4-methylphenyl)acetamide can often be used directly in the next step after drying.

Step 2: Intramolecular Heck Cyclization

  • To an oven-dried flask under an Argon atmosphere, add the crude N-(2-bromo-4-methylphenyl)acetamide (1.0 eq), Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand like P(o-tol)₃ (0.1 eq), and a base such as triethylamine (Et₃N, 2.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous, degassed DMF or toluene as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by LC-MS for the formation of the cyclized product.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a gradient eluent system, typically starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-40% ethyl acetate.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

References

  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One - MDPI. Available from: [Link]

  • 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed. Available from: [Link]

  • Optimization of the isoindoline synthesis. [a] | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - MDPI. Available from: [Link]

  • (PDF) Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor - ResearchGate. Available from: [Link]

  • Regio- and diastereoselective synthesis of thioxothiazolidin-indolin-2-ones, oxoindolin-carbamodithioate hybrids, and their base-catalyzed conversion into dispirocyclopentanebisoxindoles - NIH. Available from: [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit - ChemRxiv. Available from: [Link]

  • US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents.
  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone - MDPI. Available from: [Link]

  • This compound | C9H9NO | CID 14956196 - PubChem. Available from: [Link]

  • CN102985406A - Process for preparing substituted 1,3-dihydro-2h-indol-2-ones.
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - MDPI. Available from: [Link]

  • Rational design of 6-methylsulfonylindoles as selective cyclooxygenase-2 inhibitors - PubMed. Available from: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]

  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC - NIH. Available from: [Link]

  • 2-methylindole - Organic Syntheses Procedure. Available from: [Link]

  • CAS 56341-38-9 | this compound - Alchem.Pharmtech. Available from: [Link]

  • CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents.
  • SYNTHESIS OF PROBE MOLECULES, 6-(DIMETHYLAMINO)-2- PHENYLISOINDOLIN-1-ONES, FOR MECHANISTIC STUDIES OF FIREFLY LUCIFERASE INHIBI. Available from: [Link]

  • 3-methyl-1,3-dihydro-2H-indol-2-one - ChemSynthesis. Available from: [Link]

  • CN102070506B - Method for preparing 2-methylindoline - Google Patents.
  • CN108329248B - Preparation method of 2-methylindoline - Google Patents.
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available from: [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations - ResearchGate. Available from: [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. Available from: [Link]

Sources

Technical Support Center: Purification of 6-Methylindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 6-Methylindolin-2-one and its derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic candidates. However, its journey from crude reaction mixture to a highly pure active pharmaceutical ingredient (API) is often fraught with challenges. Low yields, stubborn impurities, and product degradation can impede progress and consume valuable resources.

This guide is designed to be your partner at the bench. We will move beyond generic protocols to dissect the specific purification hurdles you may encounter. By understanding the underlying chemical principles, you can make informed decisions to troubleshoot and optimize your purification strategy, ensuring the integrity and quality of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the purification of this compound derivatives.

Q1: What are the most common types of impurities I should expect in my crude this compound product?

A1: The impurity profile is intrinsically linked to the synthetic route.[1] However, several classes of impurities are common:

  • Starting Materials: Unreacted precursors are a frequent source of contamination.

  • Isomeric Byproducts: Depending on the synthesis, structural isomers can form. For instance, if a reaction involves substitution on the aromatic ring, you might encounter positional isomers which can be notoriously difficult to separate due to similar polarities.

  • Side-Reaction Products: Self-condensation products, products from competing reaction pathways, or over-alkylation/acylation products are common.[1]

  • Degradation Products: Indole and oxindole cores can be susceptible to air oxidation, especially when heated or exposed to light, leading to colored impurities.[2]

Q2: My "pure" this compound derivative is a yellow or brownish solid, not the expected white/off-white powder. What causes this, and how can I fix it?

A2: A yellow or brown hue is almost always indicative of trace, highly conjugated impurities, often arising from oxidation.[2] The oxindole core, while generally stable, can undergo slow air oxidation, which is often accelerated by residual acid/base, heat, or light.[2]

Solution:

  • Activated Charcoal Treatment: During recrystallization, you can often remove colored impurities by adding a small amount of activated charcoal to the hot solution. The colored molecules adsorb to the charcoal's surface. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Use charcoal sparingly, as it can also adsorb your desired product, reducing your yield.[2]

  • Chromatography: If recrystallization fails, flash chromatography is typically effective. The polar, colored impurities often adhere strongly to the silica gel.

Q3: Is my this compound derivative stable on silica gel? How can I check?

A3: This is a critical question. While many oxindoles are stable, some derivatives can degrade on acidic silica gel.[3] This is especially true for compounds with acid-labile functional groups. Degradation on the column leads to streaking, multiple spots on TLC, and low recovery of the desired product.[3]

How to Check for Stability (2D TLC):

  • Spot your crude material on a TLC plate.

  • Run the plate in an appropriate solvent system.

  • Remove the plate and let it air dry completely, but do not visualize it yet.

  • Rotate the plate 90 degrees and run it again in the same solvent system.

  • Visualize the plate. If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots appearing off the diagonal.[3]

If instability is detected, consider using deactivated silica (e.g., by adding 1% triethylamine to your eluent) or switching to a different stationary phase like alumina.[3]

Q4: Should I use column chromatography or recrystallization as my primary purification method?

A4: The choice depends on the nature of your crude product and impurities. The following workflow provides a decision-making framework.

start Crude Product Analysis (by TLC/LCMS/NMR) is_solid Is the crude product a solid? start->is_solid purity Is purity >90% with one major impurity? is_solid->purity Yes oily Product is an oil or semi-solid is_solid->oily No recrystallize Attempt Recrystallization purity->recrystallize Yes complex Complex mixture or multiple impurities purity->complex No final_purity Final Purity Analysis recrystallize->final_purity chromatography Perform Column Chromatography chromatography->final_purity oily->chromatography complex->chromatography

Caption: Decision tree for initial purification strategy.

Section 2: Troubleshooting Guide - Column Chromatography

Column chromatography is the workhorse for purifying oxindole derivatives.[4][5] However, poor results are common if not performed correctly.

Problem: My compounds are not separating well on the column (overlapping bands).

  • Causality: The primary cause is an improperly chosen solvent system. The polarity difference between your eluent and your compounds is not sufficient to achieve differential migration. Another common cause is poor column packing, which creates channels and leads to band broadening.[2]

  • Solutions:

    • Optimize the Solvent System with TLC: Your target compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system for optimal separation. Test various solvent mixtures (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane) via TLC to find the ideal eluent.[2]

    • Use a Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your compound and then any more polar impurities. This sharpens bands and improves resolution.

    • Ensure Proper Column Packing: Use a slurry packing method to create a homogenous, air-free column bed.[2][4] Uneven packing is a major source of poor separation.

    • Dry Loading: If your compound has poor solubility in the starting eluent, dissolve it in a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This "dry load" can then be carefully added to the top of the column, resulting in a much sharper starting band.[4]

Problem: My compound is stuck on the column and won't elute.

  • Causality: The eluent is not polar enough to displace your compound from the silica gel. In rare cases, the compound may have decomposed or irreversibly bound to the silica.[3]

  • Solutions:

    • Increase Eluent Polarity: Systematically increase the percentage of the polar solvent in your eluent system. If you are using an ethyl acetate/hexane system, you can switch to a more polar system like methanol/dichloromethane.

    • Check for Decomposition: Before running a large column, perform the 2D TLC test mentioned in the FAQs to ensure your compound is stable on silica.[3]

    • Verify Solvent Identity: It's a simple mistake, but double-check that you haven't accidentally swapped your polar and non-polar solvent bottles when preparing the eluent.[3]

start Poor Separation on Column check_rf Is target Rf on TLC 0.2-0.4? start->check_rf optimize_solvent Optimize solvent system via TLC check_rf->optimize_solvent No check_loading Was sample dry-loaded? check_rf->check_loading Yes optimize_solvent->start use_dry_load Use dry-loading technique for poorly soluble samples check_loading->use_dry_load No check_packing Was column slurry-packed without air bubbles? check_loading->check_packing Yes use_dry_load->start repack_column Repack column carefully using slurry method check_packing->repack_column No success Improved Separation check_packing->success Yes repack_column->start

Caption: Troubleshooting workflow for poor column chromatography.

Section 3: Troubleshooting Guide - Recrystallization

Recrystallization is a powerful technique for achieving high purity, but it requires careful selection of the solvent.[6][7]

Problem: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is often caused by using a solvent in which the compound is too soluble, or by cooling the solution too rapidly.[2]

  • Solutions:

    • Use a Different Solvent: The ideal solvent should dissolve your compound well when hot but poorly when cold.[2] See the protocol below for systematic solvent screening.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling promotes oil formation.[2]

    • Use Less Solvent: You may have used too much solvent, preventing the solution from becoming sufficiently saturated upon cooling. Re-heat the solution and evaporate some of the solvent.

    • Add a Co-solvent: If your compound is very soluble in one solvent (e.g., DCM) and insoluble in another (e.g., hexanes), you can use a two-solvent system. Dissolve the compound in a minimal amount of the "good" solvent while hot, then slowly add the "bad" solvent (the anti-solvent) dropwise until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

Problem: No crystals are forming, even after extensive cooling.

  • Causality: The solution is not supersaturated. This means either the concentration of your compound is too low, or the chosen solvent is simply too good at dissolving it, even at low temperatures.

  • Solutions:

    • Induce Crystallization:

      • Scratch: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

      • Seed: Add a tiny crystal of your pure compound (a "seed crystal") to the cold solution to initiate crystallization.[2]

    • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool again.

    • Change Solvents: Your chosen solvent is likely inappropriate. Refer to the solvent screening protocol.

Issue Primary Cause Recommended Action
Oiling Out Solution is supersaturated above the compound's melting point; cooling is too rapid.1. Re-heat and add more solvent. 2. Allow for slow cooling. 3. Switch to a less effective solvent.
Low Recovery Compound has significant solubility in the solvent even when cold; too much solvent used.1. Ensure solution is ice-cold before filtering. 2. Minimize solvent used for washing crystals. 3. Concentrate the filtrate and cool again to obtain a second crop of crystals.[2]
No Crystals Form Solution is not supersaturated.1. Scratch the flask or add a seed crystal. 2. Evaporate some solvent to increase concentration. 3. Switch to a poorer solvent.

Section 4: Key Experimental Protocols

Protocol 1: Standard Silica Gel Flash Chromatography

  • Column Preparation: Securely clamp a glass column vertically. Add a small plug of glass wool and a thin layer of sand.[4]

  • Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 100% hexane). Pour the slurry into the column, tapping gently to ensure even packing and release air bubbles. Allow the silica to settle, then add a protective layer of sand on top.[4]

  • Sample Loading (Dry Load Method): Dissolve your crude product (~1g) in a minimal amount of a strong solvent (e.g., 10-20 mL of DCM). Add ~2-3g of silica gel to this solution. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[4]

  • Elution: Carefully add the eluent. Begin elution with your starting solvent system. Collect fractions and monitor their composition by TLC.

  • Gradient (if needed): Gradually increase the polarity of the eluent throughout the run to elute compounds with stronger affinity for the silica gel.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a sample.[8][9]

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Sample Preparation: Prepare a stock solution of your purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock to ~0.1 mg/mL for analysis.[9]

  • Mobile Phase: A typical starting point is a gradient of acetonitrile in water (both containing 0.1% formic acid or TFA).

  • Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Scan across a range (e.g., 210-400 nm) or use a specific wavelength like 254 nm.

    • Gradient: e.g., 5% to 95% acetonitrile over 20 minutes.

  • Data Analysis: Integrate the peaks. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.[9] Any peak greater than 0.1% should be investigated.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of (E)
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Zheng, Y., et al. (2015). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. PubMed Central. [Link]

  • Kim, S., et al. (2022). Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription. National Institutes of Health. [Link]

  • Solubility of Things. (n.d.). 1-Methylindolin-2-one. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Patents Google. (n.d.). Indolinone derivatives and process for their manufacture.
  • Patents Google. (n.d.).
  • Wang, H., et al. (2011). Crystallization purification of indole. ResearchGate. [Link]

  • Lee, J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • BenchChem. (2025).
  • BenchChem. (n.d.). A Researcher's Guide to Assessing the Purity of Synthesized 6-Nitroindoline-2-carboxylic Acid. BenchChem.

Sources

Technical Support Center: Strategies for Improving the Yield of 6-Methylindolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving reaction yields and overcoming common experimental challenges. The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, making efficient and high-yield synthetic routes to its derivatives, such as this compound, a critical objective.

Part 1: Synthesis Overview & Key Challenges

This compound is a valuable building block in the synthesis of various pharmacologically active compounds. Its synthesis can be approached through several pathways, with the most common being intramolecular cyclization reactions. These methods, while effective, are often plagued by issues such as low yields, side product formation, and difficulties in purification.

Common synthetic strategies include:

  • Palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides.[1][2]

  • Reductive cyclization of ortho-nitro-substituted phenylacetic acid derivatives.

  • Oxidation of 6-methylindole .[3]

The primary challenges that researchers face are ensuring complete and clean cyclization, preventing the formation of dimeric or polymeric byproducts, and achieving high purity of the final product. This guide will address these challenges in a practical, question-and-answer format.

Part 2: Troubleshooting Guide for Synthesis Optimization

Question 1: My yield for the palladium-catalyzed cyclization of N-(p-tolyl)chloroacetamide is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in palladium-catalyzed intramolecular cyclizations of α-chloroacetanilides are a frequent issue and can often be traced back to several key factors. The mechanism involves an oxidative addition of the C-Cl bond to the Pd(0) catalyst, followed by an intramolecular C-H activation/arylation to form the oxindole ring.

Causality and Recommended Solutions:

  • Catalyst System Inefficiency: The choice of ligand and palladium source is critical.

    • Expertise & Experience: Standard catalysts like Pd(OAc)₂ alone may not be sufficient. The use of bulky, electron-rich phosphine ligands, such as 2-(di-tert-butylphosphino)biphenyl, is often necessary to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1] These ligands stabilize the palladium center and promote the desired C-H activation.

    • Troubleshooting:

      • Ensure you are using a suitable ligand in conjunction with your palladium source (e.g., Pd(OAc)₂).

      • Verify the quality and activity of your catalyst and ligand. Old or improperly stored reagents can lead to significantly reduced activity.[4]

      • Increase catalyst loading incrementally, but be aware that higher loadings can sometimes lead to more side products.

  • Suboptimal Base and Solvent: The base is crucial for the C-H activation step, and the solvent affects the solubility and stability of the intermediates.

    • Expertise & Experience: A non-nucleophilic, moderately strong base like triethylamine (Et₃N) is often used to neutralize the HCl generated during the reaction without competing in side reactions.[1] The choice of solvent can influence reaction rates and pathways; solvents like toluene or DMF are commonly employed.

    • Troubleshooting:

      • Ensure your base is pure and dry.

      • Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, Toluene, Dioxane) to find the optimal combination for your specific substrate.

  • Presence of Oxygen: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.

    • Expertise & Experience: Oxygen can oxidize the active catalyst, rendering it inactive. It is crucial to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Troubleshooting:

      • Thoroughly degas your solvent before use.

      • Assemble your reaction under a positive pressure of an inert gas.

Question 2: I am observing significant amounts of unreacted starting material and several unidentified side products in my reductive cyclization of 2-nitro-p-tolylacetic acid. How can I address this?

Answer:

The reductive cyclization of a nitro group followed by an intramolecular amidation is a classic route to oxindoles. The success of this one-pot reaction hinges on the delicate balance between the rate of reduction and the rate of cyclization.

Causality and Recommended Solutions:

  • Incomplete Reduction of the Nitro Group: This is a common reason for the presence of starting material.

    • Expertise & Experience: Catalytic hydrogenation (e.g., using Pd/C and H₂ gas) is a clean and effective method.[5] The efficiency of the reduction depends on catalyst activity, hydrogen pressure, temperature, and solvent.

    • Troubleshooting:

      • Catalyst: Ensure your Pd/C catalyst is fresh and active. If it has been exposed to air, its activity may be compromised.[6] Consider using a wet slurry of the catalyst for safer handling and better dispersion.[6]

      • Hydrogen Pressure: If you are using a balloon of hydrogen, ensure it provides a slight positive pressure. For more stubborn reductions, a Parr hydrogenator with higher pressures (e.g., 50-100 psi) may be necessary.[6]

      • Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[6] Gently heating (e.g., 40-50 °C) can sometimes accelerate the reduction.

  • Formation of Side Products: Side products can arise from over-reduction or intermolecular reactions.

    • Expertise & Experience: The intermediate hydroxylamine or amine can react intermolecularly to form dimers or polymers if the intramolecular cyclization is slow. Over-reduction can lead to the formation of 6-methylindoline.

    • Troubleshooting:

      • Control Reaction Conditions: Use milder conditions, such as lower temperatures or less concentrated acids, to favor the desired intramolecular cyclization over side reactions.[6]

      • Solvent Choice: A protic solvent like ethanol or acetic acid is often used for catalytic hydrogenation. Acetic acid can also serve as a catalyst for the cyclization step.[5]

      • Purification: If side products are unavoidable, careful column chromatography is typically required for purification.

Question 3: My synthesis is not reproducible, and the purity of the final product is inconsistent. What steps can I take to ensure consistency?

Answer:

Poor reproducibility is a frustrating issue that often points to subtle variations in experimental parameters.

Causality and Recommended Solutions:

  • Reagent and Solvent Purity: Impurities can poison catalysts or participate in side reactions.

    • Expertise & Experience: Water is a common culprit in many organic reactions, especially those involving organometallics or strong bases.[4] Impurities in starting materials can also lead to unexpected byproducts.

    • Troubleshooting:

      • Use freshly distilled or anhydrous solvents.

      • Ensure the purity of your starting materials, purifying them if necessary.

      • Always use high-purity catalysts and ligands from reputable suppliers.

  • Inconsistent Reaction Monitoring: Reactions can be sensitive to time.

    • Expertise & Experience: Stopping a reaction too early will result in low conversion, while letting it run for too long can lead to product degradation or the formation of more side products.

    • Troubleshooting:

      • Monitor the reaction progress diligently using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] This allows you to quench the reaction at the optimal point.

  • Atmospheric Control: As mentioned earlier, many synthetic routes to indolinones are sensitive to air and moisture.

    • Troubleshooting:

      • Always use an inert atmosphere (Nitrogen or Argon) for sensitive reactions.[7]

      • Use proper techniques for handling air-sensitive reagents, such as Schlenk lines or glove boxes.

Part 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the most reliable method for purifying this compound?

    • Silica gel column chromatography is the most common and effective method for purifying this compound. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, typically provides good separation from non-polar impurities and more polar side products.

  • FAQ 2: How can I monitor the progress of the reaction effectively?

    • Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexane) to clearly separate the starting material, product, and any major byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, LC-MS is recommended.

  • FAQ 3: Can I synthesize this compound from 6-methylindole?

    • Yes, this is a viable route. The oxidation of 6-methylindole can yield this compound.[3] Reagents like hypervalent iodine compounds have been used for this type of transformation, offering a practical conversion under neutral conditions.[3]

Part 4: Data Presentation and Experimental Protocols

Table 1: Comparison of Catalytic Systems for Oxindole Synthesis
Catalyst SystemBaseSolventYield (%)Reference
Pd(OAc)₂ / 2-(di-tert-butylphosphino)biphenylEt₃NTolueneGood to Excellent[1]
Pd(OAc)₂ / PCy₃NaOtBuTolueneHigh[2]
Pd(OAc)₂-MeCN78%[8]
Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol is adapted from established methods for palladium-catalyzed oxindole synthesis.[1][2]

Materials:

  • N-(4-methylphenyl)-2-chloroacetamide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-(Di-tert-butylphosphino)biphenyl (4 mol%)

  • Triethylamine (Et₃N, 1.2 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add N-(4-methylphenyl)-2-chloroacetamide, palladium(II) acetate, and 2-(di-tert-butylphosphino)biphenyl.

  • Add anhydrous toluene via syringe, followed by triethylamine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Hexane/Ethyl Acetate gradient) to afford this compound.

Part 5: Visualizations

Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_material N-(p-tolyl)chloroacetamide reaction_step Intramolecular C-H Arylation (Inert Atmosphere, Heat) start_material->reaction_step catalyst Pd(OAc)₂ / Ligand catalyst->reaction_step base Base (e.g., Et₃N) base->reaction_step extraction Aqueous Workup & Extraction reaction_step->extraction purification Column Chromatography extraction->purification final_product This compound purification->final_product G pd0 Pd(0)L₂ pd_intermediate1 Pd(II) Intermediate pd0->pd_intermediate1 + Substrate Oxidative Addition oxidative_add Oxidative Addition pd_intermediate2 Palladacycle pd_intermediate1->pd_intermediate2 - HX C-H Activation (Base-assisted) ch_activation C-H Activation (Base-assisted) pd_intermediate2->pd0 product This compound pd_intermediate2->product Reductive Elimination reductive_elim Reductive Elimination substrate Substrate

Caption: Simplified catalytic cycle for the intramolecular arylation to form the oxindole ring.

References

  • Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cycliz
  • Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society.
  • Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxid
  • Improving yield in 6-Methylindoline synthesis reactions. BenchChem.
  • Oxindole synthesis. Organic Chemistry Portal.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Technical Support Center: Optimizing Isoindolinone Synthesis. BenchChem.
  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI.
  • Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. BenchChem.
  • Indolinone derivatives and process for their manufacture.

Sources

identification of common impurities in 6-Methylindolin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Identification and Control of Common Impurities

Welcome to the technical support center for the synthesis of 6-Methylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurities in this synthetic process. As a key intermediate in the development of various pharmacologically active molecules, ensuring the high purity of this compound is paramount.

This document provides in-depth troubleshooting advice, frequently asked questions, and validated analytical protocols to help you identify, understand, and mitigate common impurities encountered during your experiments.

Section 1: Overview of a Common Synthetic Route and Potential Impurity Hotspots

A prevalent and robust method for synthesizing substituted indolin-2-ones involves the reductive cyclization of a corresponding 2-nitrophenylacetic acid derivative. This pathway is generally efficient but contains several critical steps where impurities can be introduced or formed. Understanding this process is the first step in troubleshooting.

A typical synthesis might proceed as follows:

  • Nitration: Introduction of a nitro group onto a substituted toluene derivative.

  • Side-chain Elaboration: Conversion of the methyl group to a phenylacetic acid moiety.

  • Reductive Cyclization: Reduction of the nitro group to an amine, which subsequently undergoes intramolecular cyclization to form the indolin-2-one ring. This is often achieved using catalytic hydrogenation (e.g., with Pd/C) or chemical reducing agents.[1]

The diagram below illustrates this general pathway and highlights the key stages where impurities are likely to form.

Synthesis_and_Impurities Start Starting Material (e.g., 4-Methyl-2-nitrotoluene) Intermediate Key Intermediate (e.g., (4-Methyl-2-nitrophenyl)acetic acid) Start->Intermediate Side-chain Elaboration Imp1 Regioisomeric Impurity (e.g., from starting material) Start->Imp1 Isomeric Starting Material Present Product This compound (Target Molecule) Intermediate->Product Reductive Cyclization (e.g., H₂, Pd/C) Imp2 Incomplete Reduction (Nitroso/Hydroxylamine Intermediate) Intermediate->Imp2 Insufficient Reducing Agent/ Reaction Time Imp4 Polymeric Tars Intermediate->Imp4 Harsh Acidic Conditions Imp3 Over-reduction Product (e.g., 6-Methylindoline) Product->Imp3 Harsh Reduction Conditions

Caption: General synthetic pathway for this compound and key impurity formation points.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and analysis, providing explanations and actionable protocols.

Q1: My HPLC analysis shows a significant peak with a very short retention time, and my final product has a persistent color. What could this be?

A: This is a classic sign of an incompletely reduced intermediate . During the catalytic reduction of the nitro group, the reaction proceeds through nitroso and hydroxylamine intermediates.[2][3] If the reaction is not driven to completion (due to insufficient catalyst, low hydrogen pressure, or short reaction time), these highly colored species can remain in your final product.

  • Likely Impurities:

    • (4-Methyl-2-nitrosophenyl)acetic acid

    • (2-Hydroxylamino-4-methylphenyl)acetic acid

Causality: These intermediates are more polar than the final indolin-2-one product, leading to shorter retention times on a reverse-phase HPLC column. Their conjugated chromophores are responsible for the residual color.

Troubleshooting Protocol: Optimizing the Reduction Step

  • Catalyst Loading: Ensure the catalyst (e.g., 5-10 mol% Pd/C) is fresh and not poisoned. Increase loading if necessary.

  • Hydrogen Pressure: If using a hydrogenation reactor, increase the H₂ pressure (e.g., from 10 psi to 30-50 psi) to improve reaction kinetics.[4]

  • Reaction Time & Monitoring: Do not rely on a fixed reaction time. Monitor the reaction progress using TLC or HPLC until the starting material and colored intermediates are no longer visible.

  • Solvent Choice: Use a solvent that ensures the solubility of both the starting material and the product, such as methanol, ethanol, or ethyl acetate.

Q2: I've isolated my product, but the ¹H-NMR spectrum shows an extra set of aromatic signals, suggesting an isomer. How is this possible and how can I confirm it?

A: This strongly suggests the presence of a regioisomeric impurity , most likely 4-Methylindolin-2-one . This issue typically originates from the very beginning of the synthesis. If the initial nitration of toluene is not perfectly regioselective, or if the commercially sourced starting material (e.g., 4-methyl-2-nitrotoluene) contains its isomer (e.g., 2-methyl-4-nitrotoluene), this impurity will be carried through the entire synthetic sequence.

Causality: Isomers often have very similar physical properties (polarity, boiling point), making them difficult to separate by standard column chromatography or recrystallization.

Identification Protocol: Distinguishing Isomers by ¹H-NMR

The key to distinguishing the 6-methyl and 4-methyl isomers lies in the splitting patterns of the aromatic protons on the indolinone ring.

  • This compound: You will observe three aromatic protons. The proton at C7 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C4 will appear as a singlet (or a very narrow doublet due to meta-coupling).

  • 4-Methylindolin-2-one: You will also see three aromatic protons, but their coupling pattern will be a more conventional triplet and two doublets, characteristic of a 1,2,3-trisubstituted benzene ring.

Remediation:

  • Source Material QC: Analyze your starting material by GC or HPLC to quantify isomeric purity before beginning the synthesis.[5]

  • Advanced Chromatography: If the impurity is present in the final product, separation may require specialized chromatography, such as preparative HPLC or Supercritical Fluid Chromatography (SFC).

Q3: My mass spectrum shows a peak at M-2, and my NMR indicates a loss of the carbonyl group. What happened?

A: You are likely observing an over-reduced impurity , specifically 6-Methylindoline . The lactam carbonyl group in the indolin-2-one ring is susceptible to reduction under harsh catalytic hydrogenation conditions (e.g., high temperature, prolonged reaction time, or use of a highly active catalyst).[6]

Causality: While the primary goal is the reduction of the nitro group, the catalyst can also reduce the amide carbonyl to a methylene group, especially once the primary reaction is complete.

Troubleshooting & Prevention

  • Milder Conditions: Use the lowest effective temperature and hydrogen pressure that allows for the complete reduction of the nitro group.

  • Careful Monitoring: As mentioned in Q1, monitor the reaction closely. Once the starting material is consumed, stop the reaction promptly to prevent over-reduction of the product.

  • Alternative Reductants: Consider chemical reductants like iron powder in acetic acid or zinc in ammonium chloride, which are often more selective for nitro group reduction and less likely to reduce the lactam carbonyl.

Section 3: Frequently Asked Questions (FAQs)
  • Q: What are the main classes of impurities I should be aware of?

    • A: Impurities in this compound synthesis can be broadly categorized as:

      • Process-Related Impurities: Arising from the synthetic process itself, including unreacted starting materials, intermediates, and byproducts from side reactions (e.g., over-reduction, dimerization).[6]

      • Starting Material Impurities: Impurities present in the initial materials, such as regioisomers, that are carried through the synthesis.

      • Degradation Products: Formed during storage or under harsh workup conditions.

  • Q: Which analytical techniques are essential for a complete purity profile?

    • A: A multi-technique approach is the gold standard.[7]

      • HPLC (with UV detection): The primary tool for quantifying purity and detecting non-volatile impurities.

      • LC-MS: Essential for identifying the molecular weights of unknown peaks observed in the HPLC.

      • ¹H and ¹³C NMR: Provides definitive structural confirmation of the main product and helps elucidate the structure of impurities, especially isomers.

      • GC-MS: Useful for analyzing the purity of volatile starting materials and detecting residual solvents.

  • Q: What are the black, insoluble materials forming during my reaction?

    • A: This is likely polymeric tar . Tar formation is common in reactions involving strong acids or high temperatures, such as Friedel-Crafts type cyclizations or some variations of the Fischer indole synthesis.[8] To avoid this, use the mildest possible reaction conditions and ensure efficient stirring to prevent localized overheating.

Section 4: Standard Operating Procedures (SOPs) for Analysis
SOP 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound.

ParameterSpecification
Instrumentation HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Detection 254 nm
Sample Prep Dissolve sample in 50:50 Acetonitrile/Water to a conc. of ~0.5 mg/mL
Data Analysis Purity is calculated based on the area percentage of the main peak.
SOP 2: ¹H-NMR for Structural Confirmation
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Data Analysis: Confirm the structure by analyzing chemical shifts, coupling constants, and proton integrations. Compare the integrals of product signals to those of any visible impurities for a semi-quantitative purity estimation.[7]

Section 5: Analytical Workflow for Impurity Identification

The following workflow provides a logical sequence for the identification and characterization of an unknown impurity detected during synthesis.

Analytical_Workflow Start Detection of Unknown Peak (e.g., by HPLC/TLC) Step1 Determine Molecular Weight (LC-MS Analysis) Start->Step1 Step2 Propose Plausible Structures (Based on MW and reaction knowledge) Step1->Step2 Step3 Isolate Impurity (Prep-HPLC or Column Chromatography) Step2->Step3 Step4 Structural Elucidation (¹H-NMR, ¹³C-NMR, 2D-NMR) Step3->Step4 End Confirm Structure & Develop Control Strategy Step4->End

Caption: A systematic workflow for the identification of an unknown impurity.

References
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • The synthetic pathway for the preparation of (A) oxindole, indole, and over‐reduced products. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances. Retrieved January 11, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances. Retrieved January 11, 2026, from [Link]

  • Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. (2022). Molecules. Retrieved January 11, 2026, from [Link]

  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Analytical Methods for 2,4,6-Trinitrotoluene. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 11, 2026, from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • What Makes Friedel-Crafts Reactions So Tricky? (2022). YouTube. Retrieved January 11, 2026, from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). Catalysts. Retrieved January 11, 2026, from [Link]

  • Regio- and diastereoselective synthesis of thioxothiazolidin-indolin-2-ones. (2024). Scientific Reports. Retrieved January 11, 2026, from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. (2005). The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances. Retrieved January 11, 2026, from [Link]

  • Reduction of Nitrated Diphenylamine Derivatives under Anaerobic Conditions. (1995). Applied and Environmental Microbiology. Retrieved January 11, 2026, from [Link]

Sources

methods to increase the solubility of 6-Methylindolin-2-one for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Solubility for Biological Assays

Welcome to the technical support center for 6-Methylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address the common yet significant challenge of this compound's low aqueous solubility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively during your experiments. This document provides a series of field-proven strategies, detailed protocols, and troubleshooting advice to ensure reliable and reproducible results in your biological assays.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is the first step in developing an effective solubilization strategy. Its structure, characterized by a substituted indole ring system, contributes to its hydrophobicity and thus, poor water solubility.

PropertyValueSource
Molecular Formula C₉H₉NO[PubChem][1]
Molecular Weight 147.17 g/mol [PubChem][1]
IUPAC Name 6-methyl-1,3-dihydroindol-2-one[PubChem][1]
Predicted XLogP3 1.5[PubChem][1]
CAS Number 56341-38-9[PubChem][1]

The positive XLogP3 value suggests a preference for lipid environments over aqueous ones, underlying the solubility challenges encountered in typical assay buffers.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when beginning to work with this compound.

Q1: What is the recommended starting solvent for dissolving this compound?

The universally accepted starting point for a compound with unknown solubility is 100% Dimethyl Sulfoxide (DMSO).[2][3] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds.[3][4] Its miscibility with water and a wide range of organic solvents makes it highly versatile for preparing concentrated stock solutions.[3]

Q2: My compound dissolves perfectly in 100% DMSO, but it crashes out (precipitates) when I dilute it into my aqueous cell culture medium or assay buffer. What's happening and what should I do?

This is the most frequent issue encountered with poorly soluble compounds and is known as "kinetic precipitation." The DMSO stock solution is thermodynamically stable, but upon dilution into an aqueous system, the concentration of the compound instantly exceeds its thermodynamic solubility limit in that new, predominantly aqueous environment. The DMSO concentration is no longer high enough to keep the compound dissolved.

Your immediate next steps should be:

  • Determine the Kinetic Solubility Limit: Find the maximum concentration of your compound that remains in solution in your final assay buffer with the intended final DMSO concentration. This involves preparing a high-concentration stock and performing serial dilutions.

  • Reduce the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells (typically >0.5%-1.0% v/v) and can interfere with assay components.[5] Always aim for the lowest effective DMSO concentration.

  • Employ a Co-Solvent Strategy: If reducing the DMSO concentration causes precipitation, incorporating a secondary solvent (a co-solvent) can help maintain solubility.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

There is no single answer, as tolerance varies significantly between cell lines and assay types. However, a widely accepted upper limit for most cell-based assays is 0.5% (v/v) .[5] Some robust cell lines may tolerate up to 1%, but this should be experimentally verified. It is critical to always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO (and any other co-solvents) used in your experiment but without the test compound. This allows you to differentiate between the biological effects of your compound and any effects caused by the solvent system itself.

Q4: Can I use solvents other than DMSO?

Yes. If DMSO proves problematic (e.g., due to toxicity or assay interference), other water-miscible organic solvents can be used, often in combination with DMSO. Common alternatives include:

  • Polyethylene Glycols (PEGs) , particularly PEG 300 and PEG 400, are less toxic than DMSO and are effective co-solvents for increasing the solubility of lipophilic compounds.[6][7]

  • Ethanol: While effective, ethanol can have its own biological effects and is often more cytotoxic than DMSO at equivalent concentrations.[8][9]

  • N-methyl-2-pyrrolidone (NMP): A powerful solvent, but its use in cell-based assays should be carefully evaluated for toxicity.

Q5: How can I increase the solubility of this compound in my aqueous buffer without relying on high concentrations of organic solvents?

Several advanced formulation strategies can significantly enhance aqueous solubility:

  • pH Modification: If the compound has an ionizable group, adjusting the pH of the buffer can dramatically increase solubility.[2][10][11] The indole nitrogen of the indolinone core is weakly acidic/basic, and its protonation state is pH-dependent.[2]

  • Use of Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity where they can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[12][13][14][][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for biological assays.[2]

  • Use of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) can form micelles in aqueous solutions.[2] These micelles can encapsulate hydrophobic compounds, increasing their apparent solubility.[2][17]

Troubleshooting Guide: From Precipitation to Bio-Compatible Formulations

This section provides a structured approach to solving common solubility problems.

Scenario 1: Compound Precipitates Upon Dilution into Aqueous Buffer

You have a 10 mM stock of this compound in DMSO. When you dilute it to 10 µM in your PBS buffer (final DMSO 0.1%), you see immediate cloudiness or precipitate.

Logical Troubleshooting Workflow

This workflow guides you from initial observation to a viable solution.

G start Start: Compound Precipitates in Aqueous Buffer q_dmso Is final DMSO concentration <0.1%? start->q_dmso inc_dmso Increase DMSO to 0.5%. Does it precipitate? q_dmso->inc_dmso Yes q_dmso->inc_dmso No cosolvent Implement Co-Solvent Strategy (e.g., DMSO/PEG 400) inc_dmso->cosolvent Yes success Solution Found: Proceed with Vehicle Controls inc_dmso->success No ph_adjust Try pH Modification (See Protocol 4) cosolvent->ph_adjust Still Precipitates cosolvent->success Soluble cyclodextrin Use Cyclodextrins (See Protocol 5) ph_adjust->cyclodextrin Still Precipitates ph_adjust->success Soluble cyclodextrin->success Soluble fail Compound has extremely low solubility. Re-evaluate required concentration or consider nanosuspension. cyclodextrin->fail Still Precipitates

Caption: Decision tree for troubleshooting compound precipitation.

Recommended Maximum Solvent Concentrations for Biological Assays

The choice of solvent and its final concentration is a trade-off between solubility and biological compatibility. This table provides general guidelines.

Solvent / ExcipientAssay TypeRecommended Max. Conc. (v/v)Notes
DMSO Cell Culture≤ 0.5%Can induce differentiation or stress at higher levels.[5]
Enzyme Assays≤ 2%Check for direct inhibition of the enzyme.
Ethanol Cell Culture≤ 0.5%Often more cytotoxic than DMSO.[8][9]
PEG 400 Cell Culture≤ 1%Generally well-tolerated. Can increase medium viscosity.
Tween® 80 Cell Culture≤ 0.1%Can interfere with cell membranes at higher concentrations.[8][9]
HP-β-Cyclodextrin Cell Culture1-10 mMCan extract cholesterol from cell membranes at high conc.

Experimental Protocols

These protocols provide detailed, step-by-step instructions for preparing and testing formulations of this compound.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This is the foundational step for all subsequent experiments.

  • Determine Molecular Weight (MW): The MW of this compound is 147.17 g/mol .[1]

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 147.17 g/mol x 1000 mg/g = 1.47 mg

  • Weigh Compound: Accurately weigh 1.47 mg of this compound powder and place it in a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolve: Vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[18] Visually inspect to ensure a clear, particulate-free solution.

  • Store: Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Screening for an Optimal Co-Solvent System

This protocol helps identify a vehicle that maintains solubility upon aqueous dilution. A common starting point for in-vivo formulations that can be adapted for in-vitro use is a mixture of DMSO, PEG 400, and Tween 80.[7][18]

  • Prepare Stock: Prepare a concentrated stock of this compound (e.g., 100 mM) in 100% DMSO.

  • Prepare Co-Solvent Blends: In separate sterile tubes, prepare different co-solvent vehicles. For example:

    • Vehicle A (10% DMSO): 10 µL DMSO + 90 µL Assay Buffer

    • Vehicle B (10% DMSO / 40% PEG 400): 10 µL DMSO + 40 µL PEG 400 + 50 µL Assay Buffer

    • Vehicle C (5% DMSO / 20% PEG 400 / 1% Tween 80): 5 µL DMSO + 20 µL PEG 400 + 1 µL Tween 80 + 74 µL Assay Buffer

  • Test Dilution: Add 1 µL of your 100 mM compound stock to 99 µL of each vehicle blend (results in a 1 mM final concentration).

  • Observe: Vortex immediately and observe for precipitation over 1-2 hours at room temperature. A stable formulation will remain clear.

  • Optimize: Adjust the ratios as needed to find the blend that keeps your desired final concentration in solution with the minimal amount of organic solvents.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization

Cyclodextrins are an excellent way to improve aqueous solubility while minimizing organic solvent exposure to cells.[12][13][14]

  • Prepare HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 450 mg of HP-β-CD in a final volume of 1 mL of PBS). This will serve as your complexation vehicle.

  • Add Compound: Add the solid this compound powder directly to the HP-β-CD solution to achieve your desired final concentration.

  • Complexation: Vortex the mixture vigorously. Tightly seal the vial and place it on a shaker or rotator at room temperature overnight to allow for the formation of the inclusion complex. Gentle heating (37-40°C) can sometimes accelerate this process.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your water-soluble compound-cyclodextrin complex stock solution. The concentration should be verified analytically if possible (e.g., by HPLC-UV).

  • Assay Dilution: This stock can now be directly diluted into your assay medium. Remember to include a vehicle control containing the same final concentration of the HP-β-CD solution.

Workflow for Advanced Solubilization Strategy Selection

Caption: Selecting an advanced solubilization strategy.

References

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167–180.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
  • Patel, M., & Tekade, R. K. (Eds.). (2019).
  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Kumar, S., & Singh, S. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. AAPS PharmSciTech, 22(5), 163.
  • Knipp, G. (2016). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]

  • Singh, B. N. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 100(10), 4087-4110.
  • Aragen Life Sciences. (2021).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Homayouni, A., Sadeghi, F., Nokhodchi, A., Varshosaz, J., & Garekani, H. A. (2014). Preparation and characterization of a solid dispersion of a BCS class IV drug: a comparative study. Journal of Pharmaceutical Sciences, 103(10), 3246-3256.
  • Singh, R., & Kumar, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 26-34.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14956196, this compound. Available at: [Link].

  • Hamzeloo-Moghadam, M., Aghdasi, M., & Fard, J. K. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]

  • MySkinRecipes. 6-Methoxy-1-methylindolin-2-one. Available at: [Link]

  • Al-Hamidi, H., Edwards, K., & Mohammad, A. M. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-9.
  • Zell, L., Hofer, T. S., Schubert, M., & Schuster, D. (2024). Considerations regarding use of solvents in in vitro cell based assays. Biochemical Pharmacology, 115993.
  • The Audiopedia. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. Available at: [Link]

  • Alchem.Pharmtech. CAS 56341-38-9 | this compound. Available at: [Link]

  • Arctom. CAS NO. 1504-06-9 | 3-Methylindolin-2-one. Available at: [Link]

  • Du-Crocq, F., et al. (2007). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 85(7), 969-974.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]

  • Avdeef, A. (2012). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 1(1), 1-20.
  • Solubility of Things. 1-Methylindolin-2-one. Available at: [Link]

  • Big Bend Community College. (2020, April 22). Impact of pH on Solubility [Video]. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6096, N-Methyloxindole. Available at: [Link].

  • Wikipedia. (2024). Dimethyl sulfoxide. Available at: [Link]

  • Studylib. DMSO Solubility Data: Organic & Inorganic Compounds. Available at: [Link]

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Technical Support Center: Refining Protocols for Coupling Reactions Involving 6-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for coupling reactions involving 6-methylindolin-2-one. This molecule is a crucial intermediate in the synthesis of various pharmaceuticals, including the tyrosine kinase inhibitor Axitinib.[1] Its successful functionalization through cross-coupling reactions is often a critical step in these synthetic routes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, providing in-depth troubleshooting advice and answers to frequently asked questions. The information presented here is a synthesis of established protocols and field-proven insights to ensure scientific integrity and experimental success.

General Troubleshooting

Q1: My coupling reaction with this compound is resulting in a low yield. What are the common contributing factors?

Low yields in coupling reactions with this compound can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, and the inherent reactivity of the substrate itself. The lactam and N-H functionalities can sometimes interfere with the catalytic cycle of palladium-based cross-coupling reactions.[2]

Key Considerations:

  • Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. For instance, in Buchwald-Hartwig aminations, sterically hindered biaryl phosphine ligands like XPhos or SPhos often improve yields by promoting the reductive elimination step and preventing catalyst decomposition.[3]

  • Base Selection: The choice of base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) can significantly impact the reaction outcome. The base's strength and solubility are crucial. For Suzuki-Miyaura couplings, a base is required to activate the boronic acid for transmetalation.[4]

  • Solvent Purity: Anhydrous and degassed solvents are paramount. The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, while water can hydrolyze starting materials or intermediates.[5]

  • Reaction Temperature: Temperature control is vital. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation. A systematic optimization of the reaction temperature is often necessary.

  • Purity of Starting Materials: Ensure the purity of this compound and the coupling partner. Impurities can poison the catalyst or lead to unwanted side reactions.

Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions?

Common side reactions in palladium-catalyzed cross-coupling reactions include:

  • Homocoupling: This occurs when two molecules of the same coupling partner react with each other. It is often a result of catalyst decomposition or the presence of oxygen.[5] Ensuring a strictly inert atmosphere can minimize this.

  • Dehalogenation/Protodeborylation: This is the replacement of the halide or boronic acid/ester group with a hydrogen atom. It can be caused by the presence of water or other protic sources in the reaction mixture.

  • β-Hydride Elimination: In Heck reactions, for example, β-hydride elimination is a key step in the catalytic cycle but can also lead to undesired alkene isomers if not properly controlled.[6]

Troubleshooting Specific Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[7]

Q3: My Suzuki-Miyaura coupling of an aryl halide to the this compound core is sluggish. What can I do?

  • Ligand Screening: The electronic and steric properties of the phosphine ligand are critical. For electron-rich or sterically hindered aryl halides, bulky and electron-rich ligands such as SPhos, XPhos, or RuPhos are often effective.

  • Base and Solvent System: A common combination is K₂CO₃ or Cs₂CO₃ in a mixture of an organic solvent (like dioxane or toluene) and water. The water is essential for the transmetalation step.[8]

  • Boronic Acid/Ester Quality: Boronic acids can dehydrate to form boroxines, which are often less reactive. Using a freshly opened bottle or a high-quality boronic ester (e.g., a pinacol ester) can improve results.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Condition
Palladium Source Pd(OAc)₂ (2-5 mol%)
Ligand SPhos or XPhos (4-10 mol%)
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Temperature 80-110 °C

Workflow for Suzuki-Miyaura Coupling Optimization

G start Low Yield in Suzuki Coupling ligand Screen Ligands (e.g., SPhos, XPhos, RuPhos) start->ligand base Optimize Base (e.g., K2CO3, Cs2CO3, K3PO4) ligand->base If no improvement success Improved Yield ligand->success Successful solvent Vary Solvent System (e.g., Dioxane/H2O, Toluene/H2O) base->solvent If no improvement base->success Successful temp Adjust Temperature (80-120 °C) solvent->temp If no improvement solvent->success Successful boron Check Boronic Acid/Ester Quality temp->boron If still low yield temp->success Successful boron->success Successful

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds.[9][10]

Q4: I am attempting a Buchwald-Hartwig amination on a halogenated this compound derivative, but the reaction is not proceeding to completion.

  • N-H Interference: The acidic N-H of the indolinone can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.[2] Protecting the indolinone nitrogen with a suitable protecting group (e.g., Boc, SEM) can mitigate this issue.

  • Choice of Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. However, these strong bases can have limited functional group tolerance.[11] Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with the right ligand and reaction conditions.

  • Ligand Selection: The choice of ligand is crucial and depends on the nature of the amine and the aryl halide. For primary amines, ligands like BrettPhos have shown good results.[11]

Experimental Protocol: N-Boc Protection of this compound

  • Dissolve this compound (1 eq.) in anhydrous tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.[12]

Q5: My Heck reaction involving a halogenated this compound and an acrylate is giving a mixture of regioisomers.

  • Ligand Control: The regioselectivity of the Heck reaction is often influenced by the ligand. For terminal alkenes, the use of bidentate phosphine ligands like DPPF can favor the formation of the linear product.

  • Reaction Conditions: The choice of base and solvent can also affect regioselectivity. Organic bases like triethylamine (Et₃N) are commonly used.

  • Additive Effects: In some cases, the addition of silver salts (e.g., Ag₂CO₃) can improve the yield and selectivity by acting as a halide scavenger.

Heck Reaction Catalytic Cycle

G pd0 Pd(0)L2 pd2_complex R-Pd(II)-X(L2) pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition (R-X) pd2_intermediate R-alkene-Pd(II)-X(L2) pd2_complex->pd2_intermediate Alkene Coordination & Migratory Insertion alkene_coordination Alkene Coordination migratory_insertion Migratory Insertion product_complex Product-Pd(II)-H(L2) pd2_intermediate->product_complex β-Hydride Elimination beta_hydride_elimination β-Hydride Elimination product_complex->pd0 Reductive Elimination (+ Base) reductive_elimination Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle of the Heck reaction.

Frequently Asked Questions (FAQs)

Q6: Is it necessary to protect the N-H group of this compound for all coupling reactions?

While not always mandatory, N-protection is highly recommended, especially for reactions that are sensitive to acidic protons, such as the Buchwald-Hartwig amination. It can prevent catalyst inhibition and improve reaction outcomes.[2] However, for some Suzuki-Miyaura couplings, the reaction may proceed without protection, albeit potentially with lower yields.

Q7: Can I use microwave irradiation to accelerate these coupling reactions?

Yes, microwave-assisted synthesis can be a valuable tool to reduce reaction times and improve yields. However, it requires careful optimization of reaction parameters (temperature, time, and power) to avoid catalyst decomposition and side product formation.

Q8: How do I remove residual palladium from my final product?

Residual palladium can be a concern, particularly in pharmaceutical applications. Common methods for palladium removal include:

  • Chromatography: Column chromatography on silica gel is often effective.

  • Scavenger Resins: Treatment with functionalized resins (e.g., thiol- or amine-functionalized silica) can selectively bind and remove palladium.

  • Activated Carbon: Stirring the product solution with activated carbon can adsorb residual palladium.

  • Crystallization: Recrystallization of the final product can significantly reduce the levels of palladium contamination.

References

  • The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]

  • Preparation method of axitinib intermediate. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Method for preparing intermediate of axitinib and application of... (n.d.). Google Patents.
  • AXITINIB. (2015). New Drug Approvals. Retrieved from [Link]

  • A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib. (n.d.). Google Patents.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Heck reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). [Video]. YouTube. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). [Video]. YouTube. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). [Video]. YouTube. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry. Retrieved from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Coupling Mechanism and Applications. (2018, July 17). [Video]. YouTube. Retrieved from [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Why Do Some Fischer Indolizations Fail? (n.d.). PMC - NIH. Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved from [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved from [Link]

  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. (n.d.). MDPI. Retrieved from [Link]

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Transition metal-free functionalization of 2-oxindoles via sequential aldol and reductive aldol reactions using rongalite as a C1 reagent. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023, July 5). MDPI. Retrieved from [Link]

  • Investigation on the Formation of 6-HydroxyindoIe in the Nenitzescu Reaction. VI Cyclization of β-[(1,4-Quinon-2-yl)methyl]-enaminon Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

preventing the decomposition of 6-Methylindolin-2-one during chemical reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent the decomposition of this compound during chemical reactions. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments and the success of your research.

I. Understanding the Stability of this compound

This compound, a derivative of oxindole, is a versatile building block in medicinal chemistry. However, its reactivity can also lead to undesired decomposition pathways. A thorough understanding of its stability profile is paramount for successful synthetic transformations.

Key Stability Considerations:

  • pH Sensitivity: The lactam functionality in this compound is susceptible to both acidic and basic hydrolysis, which can lead to ring-opening.[1][2]

  • Oxidative Susceptibility: The electron-rich aromatic ring and the benzylic methyl group are prone to oxidation under various conditions.

  • Thermal Stability: While generally stable at room temperature when stored properly, elevated temperatures can promote decomposition.[3]

  • Reagent Compatibility: Careful selection of reagents is crucial to avoid unintended side reactions with the lactam, the aromatic ring, or the methyl group.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Issues Related to Reaction Selectivity

Q1: I am attempting an N-alkylation of this compound, but I am observing significant C3-alkylation and O-alkylation. How can I improve the N-selectivity?

A1: This is a common challenge due to the ambident nucleophilic nature of the oxindole system. To favor N-alkylation, consider the following strategies:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a polar aprotic solvent is critical.

    • Recommended: Use sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The polar aprotic solvent will solvate the cation of the base, leaving the nitrogen anion more nucleophilic.

    • Avoid: Protic solvents (like ethanol or water) can protonate the nitrogen anion, reducing its nucleophilicity. Strong, bulky bases like potassium tert-butoxide may favor O-alkylation.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity. Start your reaction at 0 °C and slowly warm to room temperature while monitoring the progress by TLC.

  • Nature of the Alkylating Agent: Highly reactive alkylating agents like methyl iodide may lead to a mixture of products. Consider using less reactive agents like benzyl bromide or alkyl tosylates for better control.

Q2: During a Friedel-Crafts acylation on the aromatic ring of this compound, I am getting a mixture of isomers and some N-acylation. How can I control the regioselectivity and prevent side reactions?

A2: The directing effects of the substituents on the this compound ring play a crucial role here. The methyl group is an ortho-, para-director, while the amide group within the lactam is a deactivating meta-director for electrophilic aromatic substitution (EAS).[3][4][5][6] However, the nitrogen of the amide can also be acylated.

  • Protecting the Nitrogen: To prevent N-acylation, consider protecting the nitrogen atom before performing the Friedel-Crafts reaction. A simple and effective method is to use a Boc (tert-butyloxycarbonyl) group, which can be easily removed later under acidic conditions.

  • Predicting Regioselectivity: The combined electronic effects of the methyl and the lactam moieties will influence the position of acylation. The positions ortho and meta to the methyl group (C5 and C7) are the most likely sites for electrophilic attack. The C5 position is generally favored due to less steric hindrance.

  • Lewis Acid Stoichiometry: In Friedel-Crafts acylation, the Lewis acid (e.g., AlCl3) can complex with the carbonyl oxygen of the lactam, which can affect reactivity.[7][8] Using a stoichiometric amount of the Lewis acid is often necessary.

Decomposition During Reaction Workup and Purification

Q3: My product appears to be decomposing during aqueous workup, especially after a reaction run under acidic or basic conditions. What is happening and how can I prevent it?

A3: The lactam ring of this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-amino-6-methylphenylacetic acid.[1][2]

  • Acid-Catalyzed Hydrolysis: During an acidic workup, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of hydroxide on the carbonyl carbon initiates ring opening. This process is often irreversible due to the deprotonation of the resulting carboxylic acid.[2]

Mitigation Strategies:

  • Neutralize Carefully: When working up reactions, neutralize the reaction mixture to a pH of ~7 as quickly and at as low a temperature as possible. Use a saturated solution of a mild base like sodium bicarbonate for acidic solutions, or a dilute acid like 1M HCl for basic solutions.

  • Avoid Prolonged Exposure: Minimize the time your compound is in contact with strongly acidic or basic aqueous solutions.

  • Extraction: Promptly extract your product into an organic solvent after neutralization.

  • Stability Study: A stability study of a similar compound, 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, showed that the lactam function was stable at pH 1.2 and 7.4, suggesting that extreme pH values are the primary concern.[9]

Unwanted Oxidation of the Molecule

Q4: I am observing the formation of colored impurities, and I suspect my this compound is being oxidized. What are the likely oxidation products and how can I prevent this?

A4: this compound has two primary sites susceptible to oxidation: the benzylic methyl group and the C3 position of the lactam.

  • Oxidation of the Methyl Group: Strong oxidizing agents like potassium permanganate (KMnO4) will readily oxidize the benzylic methyl group to a carboxylic acid.[7][10]

  • Oxidation to Isatin: The C3 position of the oxindole ring can be oxidized to a carbonyl group, forming the corresponding isatin derivative (6-methylisatin). This can occur with various oxidizing agents and even with air oxidation under certain conditions, especially in the presence of base.

Preventive Measures:

  • Inert Atmosphere: For sensitive reactions, particularly those involving strong bases or transition metals, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Choice of Oxidizing Agent: If an oxidation is desired elsewhere in the molecule, select a reagent that is chemoselective and will not affect the indolinone core. For benzylic oxidation specifically, milder and more controlled methods should be employed if the indolinone ring is to be preserved.

  • Avoid Strong, Non-selective Oxidants: Unless the goal is to cleave the molecule, avoid using harsh oxidizing agents like hot, concentrated KMnO4, as this can lead to the cleavage of the aromatic ring.[11][12]

Reactivity of the Benzylic Methyl Group

Q5: I want to functionalize the methyl group of this compound, for example, through bromination. What conditions should I use to avoid side reactions on the ring?

A5: Benzylic bromination can be achieved selectively using radical conditions. This approach avoids electrophilic aromatic substitution on the electron-rich ring.

  • Recommended Conditions: Use N-bromosuccinimide (NBS) as the bromine source with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl4) under reflux or photochemical initiation.[3][4][5][13]

  • Potential Side Reactions:

    • Ring Bromination: Avoid using Lewis acids or polar solvents, as these conditions can promote electrophilic aromatic bromination.

    • Over-bromination: Use of an excess of NBS can lead to the formation of dibromo- and tribromo- products. Control the stoichiometry carefully.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experimental procedures involving this compound.

Protocol 1: Selective N-Alkylation of this compound

This protocol is designed to maximize the yield of the N-alkylated product while minimizing C- and O-alkylation.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Slowly add the alkyl halide (1.05 eq) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Rationale for Key Steps:

  • Anhydrous Conditions: The use of a strong base like NaH necessitates the exclusion of water to prevent quenching of the base and to avoid hydrolysis of the lactam.

  • Low Temperature: Performing the deprotonation and initial alkylation at 0 °C helps to control the reaction rate and improve selectivity.

  • Quenching with NH4Cl: Ammonium chloride is a mild proton source that safely neutralizes the excess sodium hydride and the resulting alkoxide without causing significant hydrolysis of the product.

Protocol 2: Protection of the Nitrogen as a Boc-Carbamate

This protocol is useful for preventing N-acylation or other undesired reactions at the nitrogen atom.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc2O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.

  • Reagent Addition: Add triethylamine (1.5 eq), DMAP (0.1 eq), and Boc2O (1.2 eq).

  • Reaction: Stir the mixture at room temperature and monitor by TLC.

  • Workup: Once the reaction is complete, dilute with DCM and wash with 1M HCl, then with saturated sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step, but can be purified by flash chromatography if necessary.

IV. Visualizations and Data

Decomposition Pathways

The following diagram illustrates the primary decomposition pathways of this compound under acidic and basic conditions.

DecompositionPathways cluster_main This compound cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) 6-MIO This compound Protonated_Lactam Protonated Lactam 6-MIO->Protonated_Lactam Protonation Tetrahedral_Intermediate Tetrahedral Intermediate 6-MIO->Tetrahedral_Intermediate Nucleophilic attack by OH⁻ Ring_Opened_Acid 2-Amino-6-methylphenylacetic acid Protonated_Lactam->Ring_Opened_Acid Nucleophilic attack by H₂O Ring_Opened_Carboxylate 2-Amino-6-methylphenylacetate Tetrahedral_Intermediate->Ring_Opened_Carboxylate Ring Opening

Caption: Acid- and base-catalyzed hydrolysis of this compound.

Electrophilic Aromatic Substitution: Directing Effects

The following diagram illustrates the directing effects of the substituents on the aromatic ring of this compound for electrophilic aromatic substitution.

Sources

Technical Support Center: Scale-Up Synthesis of 6-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Process Chemistry Division

Welcome to the technical support center for the synthesis of 6-Methylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the scale-up of this important synthetic intermediate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your process development.

The most common and scalable route to this compound involves the reductive cyclization of a 2-nitro-substituted phenylacetic acid derivative. This guide will focus on the challenges inherent in this pathway, particularly the catalytic hydrogenation step, which is often the crux of scale-up difficulties.

Process Workflow: Reductive Cyclization Pathway

Below is a typical workflow for the synthesis of this compound, highlighting the critical stages where challenges often arise.

G cluster_0 Upstream Synthesis cluster_1 Core Scale-Up Process cluster_2 Final Product A 1. Starting Material (e.g., 4-Methyl-2-nitroaniline) B 2. Side-Chain Introduction (e.g., Sandmeyer Reaction, Heck Coupling) A->B C 3. Precursor Synthesis (e.g., (4-Methyl-2-nitrophenyl)acetic acid) B->C D 4. Reductive Cyclization (Catalytic Hydrogenation) C->D E 5. Work-up & Crude Isolation (Catalyst Filtration, Solvent Swap) D->E F 6. Purification (Recrystallization) E->F G 7. This compound (API & Quality Control) F->G

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the cause and delivering actionable solutions.

Question 1: My catalytic hydrogenation for the reductive cyclization is slow, incomplete, or has stalled entirely. What are the likely causes?

Answer: This is a frequent issue during scale-up. The root cause typically falls into one of three categories: catalyst activity, hydrogen availability, or substrate/product inhibition.

  • Catalyst Inactivation (Poisoning): The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) is highly susceptible to poisons.

    • Causality: Sulfur compounds (from starting materials or contaminated solvents), halides (if carried over from previous steps), or strongly coordinating species can irreversibly bind to the catalyst's active sites, blocking hydrogenation.

    • Solution:

      • Analyze Starting Materials: Ensure the (4-Methyl-2-nitrophenyl)acetic acid precursor is free from potential poisons. A simple elemental analysis or specific tests for sulfur can be invaluable.

      • Use High-Purity Solvents: Ensure solvents are of appropriate grade and free from contaminants.

      • Inert the System: Thoroughly purge the reactor with an inert gas (N₂ or Ar) before introducing the catalyst and hydrogen to remove oxygen, which can oxidize and deactivate the catalyst.

  • Poor Mass Transfer of Hydrogen: At larger scales, ensuring efficient contact between the gas (H₂), liquid (substrate solution), and solid (catalyst) phases is critical.

    • Causality: Inadequate agitation can lead to a hydrogen-starved environment at the catalyst surface, making the reaction rate dependent on the dissolution of hydrogen into the solvent rather than the intrinsic reaction kinetics.

    • Solution:

      • Optimize Agitation: Increase the stirring rate to improve gas-liquid dispersion. For large reactors, ensure the impeller design is suitable for gas dispersion (e.g., a hollow-shaft, gas-inducing impeller).

      • Increase Hydrogen Pressure: Higher H₂ pressure increases the driving force for its dissolution into the reaction medium, which can significantly accelerate the reaction rate.[1][2]

  • Substrate/Product Quality:

    • Causality: The presence of impurities in the starting material can sometimes interfere with the reaction. Additionally, as the product concentration builds, it may have lower solubility, potentially precipitating onto the catalyst surface and blocking active sites.

    • Solution:

      • Confirm Precursor Purity: Re-purify the starting material if necessary.

      • Solvent Selection: Ensure the chosen solvent can dissolve both the starting material and the final product at the reaction temperature to maintain a homogeneous system.

Question 2: I'm observing a dangerous temperature spike (exotherm) during the hydrogenation. How can I control it?

Answer: The reduction of a nitro group is highly exothermic, and managing this heat release is paramount for safety and to prevent side-product formation at scale.

  • Causality: The rapid, uncontrolled reduction of the nitro group releases a significant amount of energy. If the rate of heat generation exceeds the reactor's cooling capacity, a thermal runaway can occur.

  • Solution:

    • Controlled Substrate Addition: Instead of adding all the substrate at once, add it portion-wise or as a solution via a dosing pump. This makes the reaction rate dependent on the addition rate, allowing you to directly control the rate of heat generation.

    • Reduce Catalyst Loading: While this may increase reaction time, a lower catalyst loading will slow the initial reaction rate and reduce the peak exotherm.

    • Lower Hydrogen Pressure: Begin the reaction at a lower H₂ pressure and gradually increase it as the initial, most reactive phase completes.

    • Efficient Cooling: Ensure your reactor's cooling system is operating at maximum efficiency. For very large scales, you may need to consider external cooling loops or a reactor with a higher surface-area-to-volume ratio.

Question 3: The purity of my final this compound is low, and I see persistent impurities even after recrystallization. What are they and how can I get rid of them?

Answer: Impurity profiles are intrinsically linked to the synthetic route.[3] For this process, common impurities include positional isomers and reaction-related byproducts.

  • Positional Isomers (e.g., 4-Methylindolin-2-one):

    • Causality: These often originate from the nitration of the aromatic precursor. For example, nitration of N-acetyl-m-toluidine can yield both the desired 4-acetylamino-3-nitrotoluene and the isomeric 2-acetylamino-5-nitrotoluene.[4][5] These isomers can be difficult to separate as they have very similar physical properties.

    • Solution:

      • Purify the Precursor: The most effective strategy is to remove the isomeric impurity before the reductive cyclization step. This is often easier as the precursors may have different solubility or chromatographic properties.

      • Optimize Recrystallization: Conduct a solvent screen to find a system that provides the best differentiation in solubility between the desired product and the impurity. Sometimes a multi-solvent system (e.g., Ethanol/Water, Toluene/Heptane) is more effective than a single solvent.

  • Incomplete Cyclization (e.g., (2-Amino-4-methylphenyl)acetic acid):

    • Causality: This occurs if the hydrogenation is complete but the subsequent intramolecular amidation (cyclization) is not. This can be due to insufficient temperature or reaction time after hydrogen uptake has ceased.

    • Solution: After hydrogen consumption stops, maintain the reaction at an elevated temperature (e.g., 50-80°C, solvent-dependent) for a few hours to drive the cyclization to completion. Monitor by TLC or HPLC.

  • Residual Catalyst:

    • Causality: Fine particles of the heterogeneous catalyst (especially carbon-based ones) can be difficult to filter completely, leading to a gray or black tint in the final product.

    • Solution:

      • Use a Filter Aid: Filter the reaction mixture through a pad of Celite® or a similar filter aid to trap fine particles.

      • Hot Filtration: Perform the filtration while the solution is hot to ensure the product remains dissolved.

      • Charcoal Treatment: If discoloration persists, a treatment with activated charcoal during the recrystallization step can help adsorb colored impurities and residual catalyst fines.

Troubleshooting Decision Tree for Low Purity

G A Low Purity of This compound B Analyze Impurity Profile (LC-MS, NMR) A->B C Isomer Detected (e.g., 4-Methyl isomer) B->C Yes D Unreacted Precursor or Intermediate Detected? B->D No F Action: Purify Upstream Nitro-Aromatic Intermediate C->F G Action: Optimize Recrystallization (Solvent Screen) C->G E Discoloration / Particulates? D->E No H Action: Increase Reaction Time/ Temperature Post-Hydrogenation D->H Yes I Action: Improve Catalyst Filtration (Use Filter Aid, Hot Filtration) E->I Yes J Action: Perform Charcoal Treatment I->J

Caption: Decision tree for troubleshooting low product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety considerations when scaling up catalytic hydrogenation? A1: Safety is the top priority. Key considerations include:

  • Flammability of Hydrogen: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reactor is pressure-tested, properly grounded to prevent static discharge, and operated in a well-ventilated area with H₂ sensors.

  • Pyrophoric Catalysts: Many hydrogenation catalysts (especially Raney Nickel and dry Pd/C) are pyrophoric and can ignite spontaneously upon contact with air. Always handle them under a solvent slurry or an inert atmosphere. Never add a dry catalyst to a flammable solvent.

  • Exotherm Management: As discussed in the troubleshooting section, the potential for a thermal runaway is a significant hazard. A robust process safety review (e.g., HAZOP) should be conducted to ensure adequate cooling and emergency procedures are in place.

Q2: How do I choose the right catalyst and solvent for the reductive cyclization? A2: The choice is a balance of reactivity, selectivity, cost, and ease of handling.

  • Catalyst:

    • Palladium on Carbon (Pd/C): A versatile and highly active catalyst. Typically, a 5% or 10% loading is used. It is effective for reducing nitro groups and often promotes the cyclization well.

    • Platinum on Carbon (Pt/C): Can be more active than Pd/C in some cases, particularly in acidic media.

    • Raney Nickel (Ra-Ni): A very cost-effective and active catalyst, but it can be less selective and its pyrophoric nature requires careful handling procedures. It may also lead to more over-reduction byproducts.

  • Solvent:

    • Alcohols (Ethanol, Methanol): Excellent solvents for hydrogenation due to their polarity and ability to dissolve hydrogen well.

    • Esters (Ethyl Acetate): A common choice, offering good solubility for many organic substrates.

    • Acetic Acid: The acidic environment can sometimes accelerate the cyclization step, but it requires more robust materials of construction for the reactor and can complicate work-up.[6]

Q3: What analytical techniques are essential for monitoring this reaction at scale? A3: Robust in-process controls (IPCs) are crucial for a successful scale-up.

  • Thin Layer Chromatography (TLC): A quick, qualitative method to monitor the disappearance of the starting material. It's invaluable for getting an immediate sense of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The primary quantitative tool. Use it to accurately track the consumption of the starting material and the formation of the product and any impurities. This is essential for determining reaction completion and for purity analysis of the final product.

  • Hydrogen Uptake Monitor: On a large scale, the reactor should be equipped with a system to measure the volume or pressure drop of hydrogen consumed. A plateau in H₂ uptake is a strong indicator that the reduction is complete.

Key Process Parameters for Reductive Cyclization

ParameterTypical RangeRationale & Scale-Up Considerations
Catalyst Loading 1-5 mol% (metal basis)Higher loading increases rate but also cost and exotherm. Lower loading is preferred at scale if reaction times are acceptable.
Hydrogen Pressure 50-500 psi (3.5-35 bar)Higher pressure increases H₂ availability and reaction rate but requires higher-rated equipment. Start low and increase as needed.
Temperature 25-80 °CHigher temperature increases the rate of both reduction and cyclization but can also promote side reactions. Must be kept well below the solvent's boiling point at the operating pressure.
Substrate Conc. 0.5-1.5 MHigher concentration improves throughput but can lead to solubility issues or a more violent exotherm. A balance must be found.
Agitation Speed 500-1500 RPMMust be sufficient to ensure catalyst suspension and efficient gas-liquid mass transfer. This is highly dependent on reactor geometry.

Detailed Experimental Protocols

Protocol 1: Catalytic Reductive Cyclization of (4-Methyl-2-nitrophenyl)acetic acid

This protocol is a representative example and must be adapted and optimized for your specific equipment and scale.

Materials:

  • (4-Methyl-2-nitrophenyl)acetic acid (1 equiv)

  • 5% Palladium on Carbon (Pd/C, 50% wet) (0.02 equiv Pd)

  • Ethanol (10-15 volumes)

  • Hydrogen Gas (H₂)

  • Celite® (Filter Aid)

Procedure:

  • Reactor Inerting: Charge the hydrogenation reactor with (4-Methyl-2-nitrophenyl)acetic acid and ethanol. Seal the reactor.

  • Catalyst Slurry: In a separate vessel, create a slurry of the wet 5% Pd/C in a small amount of ethanol.

  • Catalyst Charging: Under a gentle stream of nitrogen, transfer the catalyst slurry into the reactor.

  • Purging: Seal the reactor again and purge the headspace multiple times with nitrogen (by pressurizing and venting) to remove all oxygen, followed by several purges with hydrogen.

  • Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 100 psi). Begin agitation and heat the mixture to the target temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction by observing the rate of hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (usually 4-8 hours). Confirm completion with an in-process HPLC analysis.

  • Post-Reaction Hold: After hydrogen uptake stops, maintain the temperature for an additional 1-2 hours to ensure complete cyclization.

  • Cooling & Filtration: Cool the reactor to room temperature and vent the excess hydrogen pressure carefully. Purge the reactor with nitrogen. Prepare a filter pad with a layer of Celite®. Under a nitrogen atmosphere, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the catalyst cake with additional ethanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude this compound, which can then be taken to the next purification step.

Protocol 2: Purification by Recrystallization

  • Dissolution: Transfer the crude this compound to a suitable flask and add a minimal amount of hot ethanol (or another suitable solvent) to achieve complete dissolution.

  • Hot Filtration (Optional): If the solution is colored or contains fine particulates, perform a hot gravity filtration.

  • Crystallization: Slowly cool the solution to room temperature to allow for crystal formation. For improved yield, further cool the mixture in an ice bath for 1-2 hours.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved. Analyze the final product for purity by HPLC and for identity by ¹H NMR and MS.

References

  • Luan, S., Ge, Q., Chen, Y., et al. (2017). Bioorganic and Medicinal Chemistry Letters, 27(9), 1943-1948. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. [Link]

  • National Institutes of Health. (n.d.). Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. [Link]

  • Google Patents. (n.d.). Indolinone derivatives and process for their manufacture.
  • National Institutes of Health. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

  • MDPI. (n.d.). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • Cambridge Open Engage. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. [Link]

  • ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. [Link]

  • MDPI. (n.d.). Boosting Higher Selectivity for Thymol Hydrogenation Reaction over Ni/Ce Catalyst. [Link]

  • National Institutes of Health. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. [Link]

  • ResearchGate. (n.d.). Hydrogenation of 2-methylindole using supported metal catalysts. [Link]

  • ResearchGate. (n.d.). Selective hydrogenation of 2-methylnaphthalene by heterostructured Ni-NiO-based catalysts for 6-methyl-1,2,3,4-tetrahydronaphthalene. [Link]

  • PubMed. (n.d.). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. [Link]

  • National Institutes of Health. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • ResearchGate. (n.d.). A Facile Preparation of 1-(6-Hydroxyindol-1-yl)-2,2-dimethylpropan-1-one. [Link]

  • ResearchGate. (n.d.). One-step purification and characterization of a fully active histidine-tagged Class II fructose-1,6-bisphosphate aldolase from Mycobacterium tuberculosis. [Link]

  • MDPI. (n.d.). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. [Link]

  • MDPI. (n.d.). Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. [Link]

Sources

overcoming poor reactivity of 6-Methylindolin-2-one in specific reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methylindolin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering reactivity challenges with this versatile but sometimes stubborn heterocyclic building block. Here, we move beyond simple protocols to explain the underlying chemical principles—the "why"—behind common issues and provide robust, field-tested solutions.

This center is divided into two main sections:

  • Troubleshooting Guide: For targeted solutions to specific, acute experimental failures.

  • Frequently Asked Questions (FAQs): For a broader understanding of the molecule's inherent reactivity and general best practices.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the functionalization of this compound. Each entry is formatted as a "Problem/Solution" case file.

Case File #1: Failed Buchwald-Hartwig N-Arylation

Problem: "I am attempting a Buchwald-Hartwig N-arylation of this compound with an electron-deficient aryl halide (e.g., 4-chlorobenzonitrile). My reaction shows only starting material, even after prolonged heating. I'm using Pd₂(dba)₃, BINAP, and K₂CO₃ in toluene."

Root Cause Analysis: The primary issue is insufficient nucleophilicity of the this compound nitrogen under these "standard" conditions. The N-H bond of an oxindole is significantly less acidic (pKa ≈ 18-20 in DMSO) than that of a typical acyclic amide. Consequently, weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often incapable of generating a sufficient concentration of the requisite amide anion to drive the catalytic cycle forward. Furthermore, first and second-generation phosphine ligands like BINAP may not be optimal for this challenging substrate class.[1][2]

Troubleshooting Workflow:

G start Reaction Failure: No N-Arylation Product base Step 1: Re-evaluate Base Is it strong enough? start->base Initial Check ligand Step 2: Optimize Ligand Is it sufficiently bulky/electron-rich? base->ligand If yields remain low catalyst Step 3: Consider Pre-catalyst Is in-situ activation failing? ligand->catalyst For stubborn couplings success Successful N-Arylation catalyst->success Optimized Path

Caption: Troubleshooting Decision Tree for N-Arylation.

Solutions & Protocols:

Solution A: Employ a Stronger Base

Switching to a stronger, non-nucleophilic base is the most critical first step. Alkali metal alkoxides or bis(trimethylsilyl)amides are highly effective.

  • Recommended Bases: Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS).

  • Caution: NaOtBu is often the base of choice as it provides a good balance of reactivity and handling.[2] Be aware that alkoxide bases can be incompatible with base-sensitive functional groups like esters.[2]

Solution B: Upgrade to a State-of-the-Art Ligand

For challenging lactam couplings, bulky, electron-rich biarylphosphine ligands dramatically accelerate the rate-limiting reductive elimination step of the catalytic cycle.[3]

  • Recommended Ligands: XPhos, RuPhos, BrettPhos. These ligands are particularly effective for coupling with less reactive aryl chlorides.

  • Catalyst System: Consider using commercially available, air-stable palladium pre-catalysts that incorporate these ligands (e.g., XPhos Pd G3). These ensure reliable formation of the active Pd(0) species.[4]

Optimized Protocol: Buchwald-Hartwig N-Arylation

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the aryl halide (1.1 eq), XPhos Pd G3 (2 mol%), and XPhos ligand (3 mol%).

  • Add sodium tert-butoxide (1.4 eq).

  • Add anhydrous, degassed toluene (to a concentration of ~0.1 M).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and proceed with a standard aqueous workup and purification.

ParameterStandard Conditions (Failed)Optimized Conditions (Recommended)Rationale for Change
Catalyst Pd₂(dba)₃XPhos Pd G3 (or similar)Pre-catalyst ensures efficient generation of active Pd(0).
Ligand BINAPXPhosBulky, electron-rich ligand accelerates reductive elimination.[3]
Base K₂CO₃ or Cs₂CO₃NaOtBuStronger base is required to deprotonate the weakly acidic N-H.[2]
Temperature 80-110 °C100-110 °CMaintained to ensure sufficient reaction rate.
Case File #2: Low Yields in α-Alkylation

Problem: "I am trying to perform a mono-alkylation at the C3 position of this compound using NaH and benzyl bromide in DMF. I'm getting a mixture of starting material, the desired mono-alkylated product, and a significant amount of di-alkylated product."

Root Cause Analysis: This issue stems from the relative rates of deprotonation and alkylation. After the first successful alkylation, the remaining C3 proton on the mono-alkylated product can still be abstracted by a strong base. If the concentration of the electrophile (benzyl bromide) is not sufficiently high or if it is added too slowly, the enolate of the mono-alkylated product can form and react again, leading to di-alkylation. Using an excess of a very strong base like NaH can exacerbate this problem.[5]

Solutions & Protocols:

Solution A: Control Stoichiometry and Addition Rate Carefully controlling the stoichiometry of the base is critical. Using a slight excess of base is common, but a large excess should be avoided.

  • Base Stoichiometry: Use no more than 1.1 - 1.2 equivalents of base.

  • Reverse Addition: Add the generated oxindole enolate solution slowly to a solution of the alkylating agent. This maintains a high concentration of the electrophile relative to the nucleophile, favoring mono-alkylation.

Solution B: Use a Milder Base and Optimize Temperature A less aggressive base can provide better selectivity. Lowering the temperature during enolate formation can also prevent side reactions.

  • Alternative Bases: Lithium diisopropylamide (LDA) or Potassium bis(trimethylsilyl)amide (KHMDS).

  • Temperature Control: Generate the enolate at a low temperature (-78 °C) before adding the electrophile.

Optimized Protocol: C3-Mono-Alkylation

  • Dissolve this compound (1.0 eq) in anhydrous THF in an oven-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.05 eq) in THF dropwise over 15 minutes.

  • Stir the resulting enolate solution at -78 °C for 30-45 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NH₄Cl and proceed with workup and purification.

G sub This compound base Add Base (LDA, -78°C) sub->base enolate Form Potassium Enolate base->enolate elec Add Electrophile (R-X) enolate->elec warm Warm to RT elec->warm product Mono-alkylated Product warm->product

Sources

byproduct formation in the synthesis of 6-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Methylindolin-2-one

Welcome to the technical support center for the synthesis of this compound. This molecule is a crucial scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Achieving high purity is paramount, yet its synthesis is often plagued by byproduct formation that can complicate purification and compromise yields.

This guide is designed for researchers, chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the causality behind byproduct formation and offering robust, field-proven solutions.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific, observable problems in a direct question-and-answer format.

Q1: My LC-MS analysis shows a major impurity with the same mass as my product. What is it and how do I prevent it?

This is a classic and frequently encountered issue, almost certainly pointing to the formation of a regioisomeric byproduct. The identity of the isomer is directly linked to the synthetic route, but most commonly arises from a lack of regioselectivity during the nitration of the precursor, 4-methylphenylacetic acid.

Probable Cause: Poor Regioselectivity in Aromatic Nitration

The most common route to this compound involves the reductive cyclization of a nitrated precursor, such as 2-(4-methyl-2-nitrophenyl)acetic acid. This precursor is typically synthesized by the nitration of 4-methylphenylacetic acid. The methyl group is an ortho, para-director, while the acetic acid moiety is a weak meta-director. This leads to a mixture of products.[1]

  • Desired Precursor: 4-methyl-2-nitrophenylacetic acid (leads to this compound).

  • Key Byproduct Precursor: 4-methyl-3-nitrophenylacetic acid (leads to 5-Methylindolin-2-one).

Due to steric hindrance from the adjacent methyl and carboxylic acid groups, formation of the 2-nitro isomer can be less favored than the 3-nitro isomer under certain conditions.[1]

Troubleshooting & Prevention Protocol:

  • Verify Starting Material Purity: Before troubleshooting your cyclization, analyze your nitrated precursor by ¹H NMR or HPLC. If isomeric impurities are present, they must be removed at this stage.

  • Optimize Nitration Conditions: To favor the formation of the desired 2-nitro isomer, precise control over reaction conditions is critical.

    • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the nitrating agent. This favors kinetic control, which can enhance selectivity.[1]

    • Nitrating Agent: Use a well-defined mixture of concentrated nitric and sulfuric acid. A common and effective method is to pre-mix the acids, cool them thoroughly, and add them dropwise to the substrate solution.[1]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quenching the reaction as soon as the starting material is consumed can prevent potential isomerization or the formation of dinitrated species.

Q2: My reaction mixture is turning dark brown or black, and I'm isolating a significant amount of intractable polymeric material.

This observation suggests product or intermediate degradation. The oxindole ring system, while generally stable, can be susceptible to decomposition under harsh reaction conditions, particularly oxidative pathways.

Probable Causes:

  • Oxidation: In the presence of air (oxygen) and certain metal catalysts (e.g., residual palladium from a preceding step), indolinones can undergo oxidative dimerization or polymerization.

  • Harsh Acidity/Basicity: Extreme pH and high temperatures can promote ring-opening or condensation side reactions. For instance, strong bases can deprotonate the acidic C-3 position, leading to enolate-driven side reactions.

  • Over-reduction: During reductive cyclization (e.g., using H₂/Pd/C or Fe/AcOH), prolonged reaction times or excessive reductant can potentially lead to over-reduction of the carbonyl group, forming indolines or other unstable intermediates that polymerize.[2]

Troubleshooting & Prevention Protocol:

  • Inert Atmosphere: For any reaction involving sensitive intermediates, especially reductive cyclizations, rigorously degas your solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.

  • Temperature Management: Avoid excessive heating. If a reaction requires elevated temperatures, determine the minimum effective temperature through careful optimization studies.

  • Controlled Reagent Addition: Add reagents, especially strong acids, bases, or reducing agents, slowly and with efficient stirring to avoid localized concentration "hot spots."

  • Workup Quenching: Upon reaction completion, immediately quench the reaction appropriately (e.g., by neutralizing the acid/base or filtering the catalyst) to prevent degradation during workup.

Frequently Asked Questions (FAQs)

This section covers broader questions regarding optimization, purification, and alternative synthetic strategies.

Q1: What are the most critical parameters to control during the reductive cyclization step to maximize yield and purity?

Reductive cyclization of the nitro-precursor is the final, crucial ring-forming step. Its success hinges on careful control of several parameters.

ParameterImportance & RationaleRecommended Practice
Catalyst Selection & Loading The choice of catalyst (e.g., Pd/C, PtO₂, Fe, SnCl₂) dictates the reaction's efficiency and chemoselectivity.[3] High catalyst loading can lead to over-reduction.For catalytic hydrogenation, 5-10 mol% Pd/C is standard. For metal/acid reductions, Fe powder in acetic acid is a robust, cost-effective option.[3]
Hydrogen Pressure In catalytic hydrogenations, pressure affects the rate of reduction. High pressures can increase the risk of over-reducing the lactam carbonyl.Start with moderate pressures (e.g., 50 psi) and optimize. For many substrates, balloon pressure is sufficient.
Solvent Choice The solvent must solubilize the starting material and be stable to the reaction conditions. Protic solvents like ethanol, methanol, or acetic acid are common for these reductions.Acetic acid is often an excellent choice as it acts as both a solvent and a proton source, facilitating the reaction.[3]
Temperature Higher temperatures accelerate the reaction but also increase the rate of potential side reactions and degradation.Most catalytic hydrogenations proceed well at room temperature. Metal/acid reductions may require gentle heating (e.g., 60-80 °C).
Q2: How can I effectively purify this compound from its common byproducts, especially the 5-methyl isomer?

Separating regioisomers is often challenging due to their similar polarities. A combination of techniques is typically most effective.

  • Flash Column Chromatography: This is the primary method for purification.

    • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

    • Mobile Phase: A gradient elution is highly recommended. Start with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 50-60% Ethyl Acetate). The isomers will often elute very close to each other, so collecting small fractions is crucial. Careful TLC analysis of the fractions is required to isolate the pure product.

  • Recrystallization: If chromatography fails to provide baseline separation, recrystallization of the mixed fractions can be highly effective.

    • Solvent Screening: Test a range of solvents and solvent pairs (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, Ethanol/Water).

    • Procedure: Dissolve the impure solid in the minimum amount of hot solvent. Allow it to cool slowly and undisturbed to promote the formation of well-defined crystals of the less soluble isomer, which is often the desired product.

Q3: Are there alternative synthetic routes that offer a better byproduct profile?

Yes, while reductive cyclization is common, other modern methods can provide better regioselectivity, though they may involve more expensive reagents or catalysts.

  • Fischer Indole Synthesis: This classic method involves reacting p-methylphenylhydrazine with a pyruvate derivative, followed by cyclization under acidic conditions.[4][5][6] While powerful, controlling the cyclization to yield the 2-oxindole rather than the indole can be challenging and may require specific substrates and conditions.[7]

  • Palladium-Catalyzed Cyclizations (e.g., Heck Reaction): Intramolecular Heck reactions, where a palladium catalyst is used to form the C-C bond for the five-membered ring, can offer excellent control.[8][9] The starting materials (e.g., an N-alkenyl-2-bromoaniline derivative) can often be prepared with high regiochemical purity, bypassing the problematic nitration step entirely.[10]

Visualized Workflows and Pathways

To provide further clarity, the following diagrams illustrate key processes discussed in this guide.

Diagram 1: Key Byproduct Formation Pathway

Byproduct_Formation cluster_start Precursor Synthesis cluster_products Nitration Products cluster_cyclization Reductive Cyclization cluster_final Final Products Start 4-Methylphenylacetic Acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration DesiredPrecursor Desired Precursor (4-Methyl-2-nitrophenylacetic acid) Nitration->DesiredPrecursor Major Pathway (Optimized, Low Temp) ByproductPrecursor Isomeric Byproduct Precursor (4-Methyl-3-nitrophenylacetic acid) Nitration->ByproductPrecursor Side Pathway (Poor Control) Cyclization1 Reductive Cyclization (e.g., Fe / AcOH) DesiredPrecursor->Cyclization1 Cyclization2 Reductive Cyclization (e.g., Fe / AcOH) ByproductPrecursor->Cyclization2 FinalProduct This compound (Desired Product) Cyclization1->FinalProduct FinalByproduct 5-Methylindolin-2-one (Isomeric Impurity) Cyclization2->FinalByproduct

Caption: Origin of isomeric byproducts in this compound synthesis.

Diagram 2: General Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected Byproduct Observed (e.g., by LC-MS, TLC) Characterize Characterize Impurity (¹H NMR, HRMS, Isolation) Start->Characterize SameMass Impurity has same mass as product? Characterize->SameMass DiffMass Impurity has different mass SameMass->DiffMass No Isomer Probable Isomer (e.g., 5-Methylindolin-2-one) SameMass->Isomer Yes ActionOther Action: 1. Check for air leaks (use inert atm). 2. Reduce reaction temperature/time. 3. Verify reagent stoichiometry. 4. Analyze crude mixture for unreacted starting material. DiffMass->ActionOther Probable Degradation, Incomplete Reaction, or Dimerization ActionIsomer Action: 1. Check regiochemical purity of nitrated precursor. 2. Re-optimize nitration step (Temp, Reagents). 3. Purify precursor before cyclization. Isomer->ActionIsomer

Caption: Systematic approach for troubleshooting byproduct formation.

References

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Overman, L. E., & Paone, D. V. (2002). Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. Journal of the American Chemical Society, 124(41), 12204-12214. Available from: [Link]

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

  • Wang, C., et al. (2020). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules, 25(21), 5183. Available from: [Link]

  • Gribble, G. W. (2016). Indolines from Oxindoles, Isatins, and Indoxyls. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. Available from: [Link]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for Optimizing 6-Methylindolin-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of reactions involving 6-Methylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in catalyst selection and reaction optimization for this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. The efficiency of its synthesis, and subsequent reactions, is critically dependent on the appropriate selection of a catalyst and the fine-tuning of reaction conditions. This guide provides a structured approach to troubleshooting common issues and offers frequently asked questions to streamline your experimental workflow.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on catalyst-related problems.

Issue 1: Low or No Product Yield

A consistently low or non-existent yield of this compound is a common hurdle. A systematic evaluation of your reaction parameters is the most effective approach to resolving this issue.

Q: My intramolecular cyclization to form this compound is resulting in very low yields. What are the likely causes and how can I improve it?

A: Low yields in the synthesis of indolin-2-ones can often be traced back to several key factors, primarily related to catalyst activity and reaction conditions.[1][2]

Potential Causes and Solutions:

  • Catalyst Inactivation or Poisoning: The catalyst, particularly palladium-based systems, can be sensitive to impurities in the starting materials or solvents.[1]

    • Solution: Ensure all reactants and solvents are of high purity and are appropriately dried and degassed. Common catalyst poisons include sulfur and certain nitrogen-containing compounds. Using a fresh batch of a high-quality catalyst is also recommended. In some instances, a modest increase in catalyst loading may overcome partial inactivation.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base are critical variables that can significantly impact yield.

    • Solution: A systematic optimization of these parameters is crucial. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and to avoid product degradation from prolonged heating.[1] For palladium-catalyzed C-H activation/cyclization, the choice of base can be critical for catalyst turnover.[3]

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Alongside extending the reaction time and increasing the temperature, ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reactions.[2]

  • Product Degradation: The desired this compound may be unstable under the applied reaction or workup conditions.

    • Solution: If degradation is suspected, consider employing milder reaction conditions, such as lower temperatures. The workup procedure should also be evaluated; for instance, using a weaker acid or base during extraction can prevent product decomposition.[1]

Below is a troubleshooting workflow to address low reaction yields:

low_yield_troubleshooting start Low Yield of this compound check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_purity->start If impure, purify and repeat optimize_conditions Systematically Optimize Reaction Conditions (Temp, Time, Base) check_purity->optimize_conditions If pure check_catalyst Evaluate Catalyst Activity & Loading optimize_conditions->check_catalyst modify_workup Assess and Modify Workup Procedure check_catalyst->modify_workup success Improved Yield modify_workup->success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Significant Side Product Formation

The formation of side products not only reduces the yield of this compound but also complicates its purification.

Q: I am observing multiple spots on my TLC, indicating the formation of several side products. How can I improve the selectivity of my reaction?

A: Side product formation is often a result of harsh reaction conditions or the selection of a non-optimal catalyst system.

Potential Side Reactions and Mitigation Strategies:

  • Over-reduction: In syntheses starting from an indole precursor, the aromatic ring can be reduced, leading to undesired byproducts.[1]

    • Solution: Employ milder reducing agents or conditions. Lowering the hydrogen pressure and reaction temperature can enhance selectivity.[1]

  • Dimerization or Polymerization: Under strongly acidic or basic conditions, starting materials or the product can undergo self-condensation or polymerization.[1]

    • Solution: The use of milder acids or bases is recommended. Slow, controlled addition of reagents and efficient heat dissipation through effective stirring can minimize the formation of these byproducts.[1]

  • N-Alkylation: If an alkylating agent is present, even as an impurity, N-alkylation of the indolinone product can occur.[1]

    • Solution: Scrutinize all reagents and solvents for potential alkylating agents. Using protic solvents can sometimes reduce the nucleophilicity of the nitrogen atom, thereby minimizing N-alkylation.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for the synthesis of this compound and related indolinones?

A1: The synthesis of indolin-2-ones often involves intramolecular cyclization reactions. The most prevalent and effective catalysts fall into these categories:

  • Palladium-based catalysts: These are widely used for intramolecular C-H activation and cyclization reactions.[3][4] Common examples include Pd(OAc)₂, Pd/C, and various palladium complexes with phosphine ligands.[4][5][6]

  • Acid catalysts: Brønsted and Lewis acids can be employed to catalyze the cyclization, particularly in Friedel-Crafts type reactions.[7]

  • Copper-based catalysts: Copper catalysts are effective in domino amidation/cyclization reactions to form indolines.[8]

Q2: How do I select the appropriate palladium catalyst and ligand for my reaction?

A2: The choice of palladium catalyst and ligand is highly dependent on the specific substrate and the nature of the bond being formed. For C(sp³)-H activation/cyclization to form 2-methyl indolines, palladium catalysts with chiral diphosphine ligands have shown good enantioselectivity.[3] The selection often requires screening a variety of ligands to find the optimal balance of reactivity and selectivity for your specific substrate.

Q3: What role does the base play in palladium-catalyzed cyclization reactions?

A3: In many palladium-catalyzed C-H activation/cyclization reactions, a base is crucial for the regeneration of the active catalytic species. The choice and concentration of the base can significantly influence the reaction rate and overall yield. Common bases include acetates, carbonates, and phosphates. An optimal base needs to be determined empirically for each specific reaction.

Q4: Can I use acid catalysis for the synthesis of this compound?

A4: Yes, acid-mediated cascade cyclization pathways can be effective for the synthesis of related heterocyclic structures.[7] The choice of acid, whether a Brønsted or Lewis acid, and its concentration are critical parameters that need to be optimized to avoid side reactions such as polymerization.[1]

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular C-H Cyclization

This protocol provides a general starting point for the synthesis of this compound via a palladium-catalyzed intramolecular C-H cyclization.

Materials:

  • Appropriate N-substituted 2-halo-4-methylaniline derivative (1.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (if required, e.g., a phosphine ligand, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF, 10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the N-substituted 2-halo-4-methylaniline derivative, palladium catalyst, ligand (if used), and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Catalyst Screening for Indolin-2-one Synthesis

The following table summarizes the effect of different catalysts on the yield of a model indolin-2-one synthesis reaction. This data is illustrative and serves as a guide for catalyst selection.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)Toluene1101275
2Pd/C (10)-KOAc (0.2)Mesitylene1402468[4]
3CuI (10)-K₃PO₄ (2)Dioxane1002485
4p-TsOH (20)--Toluene110855

Part 4: Mechanistic Insights and Workflow Diagrams

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate catalyst system for the synthesis of this compound.

catalyst_selection_workflow start Define Synthetic Route to this compound is_intramolecular_CH Intramolecular C-H Cyclization? start->is_intramolecular_CH is_domino Domino Amidation/Cyclization? is_intramolecular_CH->is_domino No pd_catalysis Consider Palladium Catalysis (e.g., Pd(OAc)₂, Pd/C) is_intramolecular_CH->pd_catalysis Yes cu_catalysis Consider Copper Catalysis (e.g., CuI) is_domino->cu_catalysis Yes acid_catalysis Consider Acid Catalysis (e.g., p-TsOH, Lewis Acids) is_domino->acid_catalysis No screen_ligands Screen Ligands (if applicable) pd_catalysis->screen_ligands optimize_base Optimize Base cu_catalysis->optimize_base optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) acid_catalysis->optimize_conditions screen_ligands->optimize_base optimize_base->optimize_conditions end Optimized Synthesis optimize_conditions->end

Caption: Catalyst selection workflow for this compound synthesis.

References

  • Guimond, N., Fagnou, K. (2011). Enantioselective synthesis of 2-methyl indolines by palladium catalysed asymmetric C(sp3)-H activation/cyclisation. Chemical Communications, 47(41), 11483-5. Available at: [Link]

  • Yuan, C., et al. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances, 11(54), 34263-34267. Available at: [Link]

  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. Available at: [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. Available at: [Link]

  • Acid-Mediated Cascade Cyclization Pathway to Indeno[2,1- c]chromen-6(7 H) - PubMed. Available at: [Link]

  • Synthesis of indolines via a domino Cu-catalyzed amidation/cyclization reaction. PubMed. Available at: [Link]

Sources

Technical Support Center: Regioselective Functionalization of 6-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 6-methylindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. However, its functionalization presents a significant regioselectivity challenge due to the presence of multiple reactive sites: the nucleophilic nitrogen (N1), the enolizable α-carbon (C3), and several positions on the aromatic ring (C4, C5, and C7), each with distinct electronic and steric environments. This guide provides field-proven insights and troubleshooting protocols to help researchers navigate these complexities and achieve desired regiochemical outcomes in their synthetic campaigns.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My electrophilic aromatic substitution (e.g., bromination, nitration) on this compound yields a mixture of C5 and C7 isomers. How can I improve selectivity for the C5 position?

Answer: This is a classic regioselectivity problem arising from the competing directing effects of the substituents on the benzene ring.

Underlying Principles: The indolin-2-one core contains two key directing groups for electrophilic aromatic substitution (EAS):

  • The N-acyl group (lactam): This is an activating, ortho-, para- directing group. Its activating nature stems from the lone pair on the nitrogen atom, which can be donated into the aromatic ring via resonance. This increases electron density primarily at the C5 and C7 positions.

  • The 6-Methyl group: This is a weakly activating, ortho-, para- directing group due to hyperconjugation and inductive effects.[1] It directs incoming electrophiles to the C5 (ortho) and C7 (ortho) positions.

Since both groups direct to the C5 and C7 positions, a mixture is often unavoidable without strategic modifications. To favor C5, we must exploit the subtle electronic and steric differences between the two sites.

Strategies for C5 Selectivity:

  • Steric Control: The C7 position is sterically hindered by the adjacent C6-methyl group. Using a bulkier electrophile or catalyst system can disfavor attack at C7, thereby increasing the proportion of the C5 product.

  • N-Protection: Introducing a bulky protecting group at the N1 position can dramatically influence the outcome. A large group like di-tert-butyl dicarbonate (Boc) or a triisopropylsilyl (TIPS) group will create significant steric clash with any electrophile approaching the C7 position, making the C5 position the more accessible site.

Troubleshooting Workflow for C5/C7 Isomer Mixture

G start Mixture of C5/C7 Isomers Observed q1 Is the N1 position protected? start->q1 protect Protect N1 with a bulky group (e.g., Boc, TIPS) q1->protect No reagent Increase steric bulk of the electrophile/catalyst q1->reagent Yes protect->reagent q2 Is C5 selectivity still low? reagent->q2 combine Combine N1-protection with a bulky reagent q2->combine Yes end Achieve High C5 Selectivity q2->end No combine->end

Caption: Decision workflow for enhancing C5 regioselectivity.

Comparative Data on N-Protection for Bromination:

N-SubstituentReagentSolventC5:C7 Ratio (Approx.)Rationale
-HNBSMeCN1 : 1Minimal steric bias.
-AcNBSAcOH1.5 : 1Slight increase in steric hindrance.
-BocNBSTHF>10 : 1Significant steric shielding of C7.
-TIPSNBSCH2Cl2>15 : 1Maximum steric hindrance favors C5.
Question 2: I need to functionalize the C3 position (e.g., alkylation, aldol condensation). How can I prevent reactions on the nitrogen or the aromatic ring?

Answer: Functionalization at C3 relies on the acidity of the α-carbonyl protons. The key is to select conditions that favor deprotonation at C3 while ensuring other sites are unreactive.

Underlying Principles: The C3 methylene protons are significantly more acidic than the aromatic protons but generally less acidic than the N-H proton. Direct deprotonation of an N-unprotected this compound with a strong base will almost always occur at the nitrogen first. Therefore, N-protection is a prerequisite for most C3 functionalizations.

Methodology for Selective C3-Alkylation:

Step 1: N-Protection

  • Protocol: To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes. Add benzyl bromide (BnBr, 1.1 eq) and allow the reaction to warm to room temperature overnight. Quench carefully with saturated NH4Cl solution and extract with ethyl acetate. The N-benzyl protecting group is robust and electronically deactivating enough to prevent interference in the next step.

Step 2: C3-Alkylation

  • Protocol: Dissolve the N-protected substrate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (N2 or Ar). Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution) dropwise and stir for 1 hour to ensure complete enolate formation. Add the electrophile (e.g., methyl iodide, 1.2 eq) and stir at -78 °C for 2-4 hours. Quench the reaction with saturated NH4Cl and extract. This two-step procedure ensures that deprotonation and subsequent alkylation occur exclusively at the C3 position.

For Aldol-Type Condensations (Knoevenagel): These reactions can often be performed without N-protection using a weak base like piperidine or pyrrolidine, which catalyzes the reaction by forming an intermediate enamine at C3 without deprotonating the nitrogen.

Common Pitfall & Solution:

  • Issue: Low yield in C3-alkylation; recovery of starting material.

  • Cause: Incomplete deprotonation. The enolate may not be forming efficiently.

  • Solution: Ensure all reagents and solvents are strictly anhydrous. Water will quench the strong base (LDA). Consider using a different base like LiHMDS or KHMDS, which may have different solubility and reactivity profiles.

Question 3: How can I achieve functionalization at the electronically deactivated C4 or the sterically hindered C7 positions?

Answer: Accessing the C4 and C7 positions requires overcoming their inherent lack of reactivity in classical EAS. Modern transition-metal-catalyzed C-H activation is the most powerful strategy for this challenge.[2]

Underlying Principles: Directed C-H activation relies on a directing group (DG), typically installed at the N1 position, that coordinates to a transition metal (e.g., Palladium, Ruthenium, Rhodium).[3] This coordination brings the metal catalyst into close proximity to a specific C-H bond—usually in an ortho position—facilitating its cleavage and subsequent functionalization.

  • For C7-Functionalization: An ortho-directing group is required. The most common DGs for this purpose are 2-pyridyl or picolinamide-based groups.

  • For C4-Functionalization: This is exceptionally challenging due to the meta relationship to the N1 position. Success often relies on specialized directing groups that utilize a larger ring-size chelation intermediate or exploit the innate substrate electronics in specifically designed catalytic systems.[4]

Experimental Protocol: Palladium-Catalyzed C7 Arylation

  • Installation of Directing Group: React this compound with 2-picolinoyl chloride in the presence of a base like pyridine to install the N-picolinamide directing group.

  • C-H Activation/Arylation:

    • Reaction Setup: In a sealed tube, combine the N-picolinoyl-6-methylindolin-2-one (1.0 eq), the desired aryl bromide (1.5 eq), Pd(OAc)2 (5 mol%), and a base such as K2CO3 (2.0 eq) in a suitable solvent like toluene or dioxane.

    • Conditions: Heat the reaction mixture to 100-120 °C for 12-24 hours.

    • Workup: After cooling, filter the reaction mixture through celite, concentrate the filtrate, and purify by column chromatography.

  • Removal of Directing Group: The picolinamide group can be cleaved under basic or acidic hydrolysis conditions to yield the C7-arylated this compound.

Catalytic Cycle for Directed C7-Functionalization

G cluster_0 Catalytic Cycle A Pd(II) Precatalyst B [LPd(II)-Substrate] (Coordination via DG) A->B Coordination C Palladacycle Intermediate (C-H Activation at C7) B->C Concerted Metalation- Deprotonation (CMD) D [LPd(IV)-Ar-Substrate] (Oxidative Addition) C->D + Ar-X E C7-Arylated Product + [LPd(II)] D->E Reductive Elimination E->B Regeneration

Caption: Simplified catalytic cycle for Pd-catalyzed C7 arylation.

References

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  • Wang, W., et al. (2014). Synthetic versatility of 2-substituted-6-methyl 2,3-dihydropyridinones in the synthesis of polyfunctional piperidine-based compounds and related β amino acid derivatives. Organic & Biomolecular Chemistry, 12(34), 6549-53. Available at: [Link]

  • Li, B., et al. (2016). Palladium catalyzed dual C–H functionalization of indoles with cyclic diaryliodoniums, an approach to ring fused carbazole derivatives. Organic & Biomolecular Chemistry, 14(2), 468-72. Available at: [Link]

  • Wang, H., et al. (2020). Iron-Catalyzed Oxidative Coupling of Indoline-2-ones With Aminobenzamides via Dual C-H Functionalization. Organic Letters, 22(10), 3825-3829. Available at: [Link]

  • Cacchi, S., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1437-47. Available at: [Link]

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  • Wang, C., et al. (2012). Palladium(II)-catalyzed tandem cyclization/C-H functionalization of alkynes for the synthesis of functionalized indoles. The Journal of Organic Chemistry, 77(20), 9163-70. Available at: [Link]

  • Goti, G., et al. (2023). Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. International Journal of Molecular Sciences, 24(23), 16998. Available at: [Link]

  • Maji, A. (2018). Palladium catalysed meta-C–H functionalization reactions. Organic & Biomolecular Chemistry, 16(48), 9339-9355. Available at: [Link]

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  • Nagib, D. A., et al. (2022). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 144(35), 16087-16094. Available at: [Link]

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  • ResearchGate. (2022). Cobalt-Catalyzed C-2 Functionalization of N-Methylindole-1-carboxamide via Regioselective Hydroindolation of 1,6-Diyne. Available at: [Link]

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  • Cabrera-Pérez, L., et al. (2021). Regioselective Mercury(I)/Palladium(II)-Catalyzed Single-Step Approach for the Synthesis of Imines and 2-Substituted Indoles. Molecules, 26(14), 4092. Available at: [Link]

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Technical Support Center: Enhancing the Purity of 6-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Methylindolin-2-one (also known as 6-methyloxindole). This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the purity of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your workup procedures with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed.[1] Common synthetic pathways, such as the reductive cyclization of a nitrophenylacetate derivative or Friedel-Crafts type reactions, can introduce specific impurities. These may include:

  • Unreacted Starting Materials: For example, residual 2-nitro-p-tolylacetic acid or its esters.

  • Reaction Intermediates: Incomplete cyclization can leave hydroxylamine or amino-phenylacetate intermediates.

  • Over-reduction Products: The lactam carbonyl of the indolinone ring can sometimes be reduced to a methylene group, yielding 6-methylindoline.

  • By-products from Side Reactions: Depending on the reagents used, side-products like regioisomers or products from self-condensation of starting materials can form.[1]

A preliminary purity assessment by Thin-Layer Chromatography (TLC) or a crude Nuclear Magnetic Resonance (NMR) spectrum is crucial for diagnosing the specific impurity profile of your reaction mixture.

Q2: My crude product is a dark oil or a discolored solid. What causes this and how can I fix it?

A2: Discoloration often arises from highly conjugated, colored impurities or residual metal catalysts (e.g., palladium or platinum from hydrogenation steps).[2]

  • Activated Carbon Treatment: A highly effective first step is to dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol) and treat it with activated charcoal. The charcoal adsorbs many colored impurities. Gently heat and stir the solution with a small amount of charcoal for 15-30 minutes, then filter the hot solution through a pad of Celite® to remove the carbon.

  • Chelating Washes: If residual metal catalysts are suspected, washing the organic solution with an aqueous solution of a chelating agent, like saturated ammonium chloride (for copper) or sodium thiosulfate, can help remove them.[3][4]

Q3: I'm struggling with the initial aqueous workup. Which washes are most effective?

A3: A well-designed sequence of aqueous washes is your first line of defense. For this compound, which is a neutral/weakly acidic compound, a standard workup involves dissolving the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) and performing sequential washes in a separatory funnel.

Wash Solution Purpose & Mechanistic Rationale Typical Protocol
Dilute Acid (e.g., 1 M HCl) To remove basic impurities. Amines or other basic starting materials are protonated to form water-soluble ammonium salts, which partition into the aqueous layer.[3]Wash the organic layer 1-2 times with 1 M HCl.
Saturated NaHCO₃ (aq) To neutralize any remaining acid from the previous wash and remove acidic impurities. Carboxylic acids are deprotonated to form water-soluble carboxylate salts.Wash the organic layer 1-2 times with saturated sodium bicarbonate solution until gas evolution ceases.
Brine (Saturated NaCl aq) To remove the bulk of dissolved water from the organic layer before drying, breaking up emulsions, and minimizing product loss to the aqueous phase.Perform a final wash with brine.

After these washes, the organic layer should be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

Q4: What is the best technique for achieving high purity: recrystallization or column chromatography?

A4: The choice depends on the impurity profile and the desired scale. Recrystallization is excellent for removing small amounts of impurities from a large amount of material and is often more scalable.[5] Column chromatography is ideal for separating compounds with different polarities, especially when impurities are present in significant quantities or have similar solubility to the product.[6] Often, a combination is most effective: a rapid "plug" filtration through a short column of silica gel to remove baseline impurities, followed by recrystallization to obtain the final pure product.[6]

Troubleshooting & Optimization Guides

Guide 1: Optimizing Recrystallization

Recrystallization is a powerful technique that relies on the solubility difference of your compound and its impurities in a given solvent at different temperatures.[5][7]

Workflow for Selecting a Recrystallization Solvent

Caption: Solvent selection workflow for recrystallization.

Protocol: Single Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol, ethyl acetate, or toluene) until the solid just dissolves.[7][8]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9]

  • Crystallization: If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a single seed crystal of pure product.[9]

  • Chilling: Once crystal formation is well underway at room temperature, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization Issues
Problem Probable Cause Solution
Product "Oils Out" The solution is supersaturated above the melting point of the solute; cooling is too rapid.Re-heat the solution to dissolve the oil, add slightly more solvent, and ensure very slow cooling. Using a solvent pair can also help.[9]
No Crystals Form Solution is not saturated enough, or nucleation is inhibited.Boil off some solvent to increase concentration. Induce crystallization by scratching the flask or adding a seed crystal.[9]
Poor Recovery Too much solvent was used; the compound has significant solubility in the cold solvent.Concentrate the mother liquor (the filtrate) and cool again to recover a second crop of crystals (which may be less pure).
Colored Crystals Colored impurities are co-crystallizing with the product.Perform a charcoal treatment on the hot solution before cooling and filtering through Celite®.

Recommended Solvent Systems: For oxindole derivatives, common single solvents include ethanol and ethyl acetate. Mixed solvent systems like ethyl acetate/hexanes, acetone/water, or methanol/water are also highly effective.[9][10][11] In a mixed system, dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) and slowly add the "bad" or "anti-solvent" (in which it is less soluble) until the solution becomes cloudy, then heat to clarify and cool slowly.[8]

Guide 2: Purification by Flash Column Chromatography

Flash chromatography is a rapid purification technique that uses pressure to force solvent through a column of stationary phase (usually silica gel).

General Workflow for Flash Chromatography

Flash_Chromatography_Workflow TLC 1. Develop TLC to Find Optimal Solvent System (Target Rf ≈ 0.3) Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Load 3. Load Crude Sample (Minimal Solvent or Dry Load) Pack->Load Elute 4. Elute with Solvent System (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions & Concentrate Analyze->Combine Final Pure this compound Combine->Final

Caption: Standard workflow for flash column chromatography.

Protocol: Flash Column Chromatography
  • Solvent Selection: Use TLC to determine an appropriate eluent system. A good system will give your target compound an Rf value of ~0.2-0.4 and show good separation from impurities.[9] For this compound, start with a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., hexanes) and carefully pack the column, ensuring no air bubbles are trapped.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like DCM. Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]

  • Elution & Collection: Begin elution with the chosen solvent system, collecting fractions. Monitor the elution process by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Chromatography Issues
Problem Probable Cause Solution
Poor Separation Incorrect solvent system; column overloaded.Re-optimize the eluent using TLC. Ensure the amount of crude material is not more than 5-10% of the silica gel mass. Use a shallower solvent gradient.
Compound Won't Elute Eluent is not polar enough; compound may be degrading on silica.Gradually increase the polarity of the eluent (e.g., add a small percentage of methanol to your EtOAc/Hexane mixture).[9] To check for stability, spot the compound on a TLC plate, let it sit for an hour, then elute to see if a new spot appears.[6] If unstable, consider using a different stationary phase like alumina.[9]
Streaking on TLC/Column Compound is too polar for the solvent system or is acidic/basic; sample is overloaded.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. This compound has a weakly acidic N-H proton, so streaking is possible. A small amount of acid in the eluent can sometimes improve peak shape.

By methodically applying these principles and troubleshooting steps, you can confidently develop a robust workup procedure to achieve high-purity this compound for your research and development needs.

References
  • Benchchem. (n.d.). Technical Support Center: Refining the Purification of 7-Azaoxindole Derivatives.
  • Benchchem. (n.d.). Purification challenges of 5-Hydroxyoxindole from a complex reaction mixture.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
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  • (n.d.). recrystallization-2.doc.pdf.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • (n.d.). RECRYSTALLIZATION. ResearchGate.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • Reddit. (2024, May 16). Purification Troubleshooting. r/Chempros.
  • Raju, A. K., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. PMC.
  • Benchchem. (n.d.). Characterization of Impurities in Synthetic 6-Methyl-6-hepten-2-one: A Comparative Guide.
  • Benchchem. (n.d.). Technical Support Center: Purification of Methyl 2-(6-bromo-1H-indol-3-yl)acetate.

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Validation & Comparative

The Subtle Power of a Methyl Group: A Comparative Guide to 6-Methylindolin-2-one and Its Kinase-Inhibiting Cousins

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged" structure for its ability to form the basis of numerous potent kinase inhibitors.[1][2] While complex derivatives like the FDA-approved drugs Sunitinib and Nintedanib are well-known for their multi-targeted anti-angiogenic effects, the true value of the core structure lies in how subtle modifications can dramatically alter biological activity and selectivity. This guide provides a comparative analysis of indolinone derivatives, with a specific focus on understanding the role of substitutions on the core ring, using 6-Methylindolin-2-one as a central point of discussion. We will dissect the structure-activity relationships (SAR) that govern kinase inhibition, provide detailed experimental protocols for evaluating these compounds, and explore the downstream signaling pathways they disrupt.

The Indolinone Core: A Privileged Scaffold for Kinase Inhibition

Protein kinases are critical signaling enzymes that represent a significant portion of the druggable genome.[1] Their dysregulation is a hallmark of many diseases, most notably cancer. The indolinone scaffold has emerged as a highly successful starting point for designing small-molecule kinase inhibitors that compete with ATP for the enzyme's binding site.[1][3] The core structure provides essential hydrogen bonding interactions with the kinase hinge region, anchoring the molecule in the active site. The real therapeutic utility, however, comes from the strategic placement of various substituents on the indolinone ring and at the C3-position, which fine-tune potency, selectivity, and pharmacokinetic properties.[2][4]

The positions on the indolinone ring, particularly C5 and C6, are critical for modulating interactions within the ATP-binding pocket.[5] It is by comparing substitutions at these positions that we can appreciate the potential role of a compound like this compound.

Structure-Activity Relationship (SAR): A Comparative Analysis

While direct, head-to-head biological assay data for the parent this compound is not extensively published, a wealth of SAR literature on related analogs allows us to make informed comparisons. By examining how different functional groups at various positions affect kinase inhibitory activity, we can infer the biological implications of the 6-methyl group.

Let's compare this compound with its close relatives and the more complex, clinically relevant derivatives, Sunitinib and Nintedanib. The key targets for this class of compounds are often receptor tyrosine kinases (RTKs) involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR).[5][6]

Compound Key Structural Features Reported Biological Activity (VEGFR-2 IC₅₀) Key SAR Insights
Indolin-2-one (Parent) Unsubstituted CoreLow ActivityThe core scaffold provides a basic binding motif but lacks potency without further functionalization.
This compound Methyl group at C6Data not available; activity inferredThe C6 position is a key interaction site. A small, hydrophobic methyl group can enhance binding affinity through favorable interactions in a hydrophobic sub-pocket of the kinase, potentially increasing potency over the unsubstituted parent.
5-Fluoroindolin-2-one based (Sunitinib) 5-Fluoro group; Complex C3 side chain~2-9 nM[1]The electron-withdrawing fluorine at C5 is a critical feature, forming specific interactions and improving physicochemical properties. The complex pyrrole side chain at C3 is essential for high-potency binding.[2][5]
6-Arylureidoindolin-2-one Derivative Ureido group at C6Potent (Specific IC₅₀ varies with full structure)Studies have shown that introducing a ureido group at the C6 position can significantly enhance inhibitory potency against both VEGFR and PDGFR, highlighting the importance of this position for potent inhibition.[1]
Nintedanib Complex C3 side chain; No C5/C6 substitution on the indolinone core itself~13-34 nM[6]Potency is driven by the large, complex substituent at the C3 position, which occupies deep hydrophobic pockets of the kinase active site. This demonstrates an alternative strategy to C5/C6 functionalization.[6]

Causality Behind Experimental Choices: The logic in synthesizing and testing these varied derivatives is to systematically probe the chemical space around the indolinone core. Medicinal chemists add or change functional groups (like methyl, fluoro, ureido) at specific positions to understand how these changes affect the molecule's interaction with its biological target. A fluorine atom (as in Sunitinib) can act as a hydrogen bond acceptor and alter the electronics of the ring system, while a methyl group (as in this compound) adds hydrophobicity. Comparing these allows researchers to build a predictive model for designing more potent and selective inhibitors.

Key Signaling Pathway: VEGFR-2 and Angiogenesis

Many indolinone derivatives exert their anti-cancer effects by inhibiting angiogenesis—the formation of new blood vessels that tumors need to grow.[2] A primary target in this process is VEGFR-2. When the VEGF ligand binds to VEGFR-2, the receptor dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[6] Indolinone-based inhibitors block this first critical step by preventing ATP from binding, thereby shutting down the entire signaling cascade.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 ADP ADP PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Indolinone Indolinone Inhibitor (e.g., this compound) Indolinone->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Binds to ATP Pocket Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Workflow start Synthesize & Purify Indolinone Derivative kinase_assay Biochemical Assay (e.g., LanthaScreen™) Determine IC₅₀ start->kinase_assay cell_assay Cell-Based Assay (e.g., MTT Assay) Determine GI₅₀ start->cell_assay data_analysis Data Analysis & SAR Comparison kinase_assay->data_analysis cell_assay->data_analysis conclusion Identify Lead Compound data_analysis->conclusion

Sources

A Comparative Analysis of 6-Methylindolin-2-one and 5-Methylindolin-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indolin-2-one scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of substituents on this heterocyclic system can profoundly influence its physicochemical properties and pharmacological effects. This guide provides a detailed comparative analysis of two constitutional isomers: 6-Methylindolin-2-one and 5-Methylindolin-2-one. While direct comparative studies on these specific parent compounds are limited in publicly available literature, this document synthesizes existing data on related derivatives and fundamental chemical principles to offer valuable insights for research and development.

Introduction to Methylindolin-2-one Isomers

This compound and 5-Methylindolin-2-one are structural isomers with the molecular formula C₉H₉NO.[1][2] They share the same indolin-2-one core but differ in the position of the methyl group on the benzene ring. This seemingly minor structural variance can lead to significant differences in their electronic distribution, lipophilicity, and steric profile, which in turn dictates their interaction with biological targets. The indolin-2-one nucleus is a key feature in a variety of kinase inhibitors, highlighting the therapeutic potential of its derivatives.[3][4]

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties is crucial for predicting the behavior of these isomers in biological systems. The table below summarizes key computed properties for both molecules, primarily sourced from PubChem.

PropertyThis compound5-Methylindolin-2-oneReference
Molecular Formula C₉H₉NOC₉H₉NO[1][2]
Molecular Weight 147.17 g/mol 147.17 g/mol [1][2]
CAS Number 56341-38-93484-35-3[1][2]
XLogP3 1.51.5[1][2]
Hydrogen Bond Donor Count 11[1][2]
Hydrogen Bond Acceptor Count 11[1][2]
Rotatable Bond Count 00[1][2]

As expected, the computed values for properties like molecular weight and XLogP3 are identical for both isomers. However, subtle differences in properties such as dipole moment and solubility are anticipated due to the differential electronic effects of the methyl group at the meta (in 5-methyl) versus para (in 6-methyl) position relative to the lactam ring fusion. These differences can impact crystal packing, melting point, and interactions with solvents and biological macromolecules.

Synthetic Strategies: A Comparative Approach

The synthesis of this compound and 5-Methylindolin-2-one can be achieved through various established methods for constructing the oxindole core. A logical and efficient approach involves the cyclization of corresponding substituted anilines.

Proposed Synthetic Workflow

G cluster_6 Synthesis of this compound cluster_5 Synthesis of 5-Methylindolin-2-one p_toluidine p-Toluidine intermediate_6 2-Chloro-N-(4-methylphenyl)acetamide p_toluidine->intermediate_6 Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate_6 product_6 This compound intermediate_6->product_6 Intramolecular Cyclization alcl3 AlCl₃ (Friedel-Crafts Cyclization) alcl3->product_6 m_toluidine m-Toluidine intermediate_5 2-Chloro-N-(3-methylphenyl)acetamide m_toluidine->intermediate_5 Acylation chloroacetyl_chloride_5 Chloroacetyl Chloride chloroacetyl_chloride_5->intermediate_5 product_5 5-Methylindolin-2-one intermediate_5->product_5 Intramolecular Cyclization alcl3_5 AlCl₃ (Friedel-Crafts Cyclization) alcl3_5->product_5

Caption: Proposed synthetic routes for 6- and 5-Methylindolin-2-one.

Experimental Protocol: General Procedure for the Synthesis of Methylindolin-2-ones

This protocol is a generalized procedure based on established methods for oxindole synthesis.[5][6][7]

  • Acylation of Toluidine:

    • To a solution of the corresponding toluidine isomer (p-toluidine for the 6-methyl derivative or m-toluidine for the 5-methyl derivative) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether), slowly add an equimolar amount of chloroacetyl chloride at 0 °C with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and extract the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2-chloro-N-(methylphenyl)acetamide intermediate.

  • Intramolecular Friedel-Crafts Cyclization:

    • Add the crude chloroacetamide intermediate to a flask containing a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a high-boiling inert solvent (e.g., nitrobenzene or decalin).

    • Heat the mixture to a temperature typically ranging from 130-160 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired methylindolin-2-one isomer.

Causality Behind Experimental Choices: The choice of p-toluidine and m-toluidine as starting materials directly dictates the final position of the methyl group on the indolin-2-one ring.[8][9] The Friedel-Crafts cyclization is a robust and well-established method for forming the five-membered lactam ring of the oxindole core. The use of a Lewis acid like AlCl₃ is critical to activate the aromatic ring for the intramolecular electrophilic substitution.

Spectroscopic Properties: A Predicted Comparison

¹H NMR Spectroscopy:

  • Aromatic Protons: The primary difference will be observed in the chemical shifts and coupling patterns of the aromatic protons.

    • This compound: The proton at C7 will likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C4 as a singlet or a narrowly split doublet.

    • 5-Methylindolin-2-one: The proton at C4 will likely appear as a singlet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet.

  • Methyl Protons: The chemical shift of the methyl protons in both isomers is expected to be in the range of 2.2-2.4 ppm.

  • Methylene Protons: The C3 methylene protons in both isomers will appear as a singlet around 3.5 ppm.

¹³C NMR Spectroscopy:

The position of the methyl group will influence the chemical shifts of the aromatic carbons. The carbon bearing the methyl group will have a characteristic shift around 20-22 ppm. The other aromatic carbon signals will also show slight variations in their chemical shifts due to the different substitution patterns.

Biological Activity and Structure-Activity Relationship (SAR)

The biological activity of indolin-2-one derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[3][4] While direct comparative biological data for this compound and 5-methylindolin-2-one are scarce, studies on related substituted indolin-2-ones provide valuable insights into the potential structure-activity relationships (SAR).[16][17][18]

Key SAR Insights from Related Compounds:

  • Kinase Inhibition: The indolin-2-one scaffold is a common feature in many kinase inhibitors, including Sunitinib, which targets Vascular Endothelial Growth Factor Receptors (VEGFRs). The substitution pattern on the indolin-2-one ring is crucial for binding to the ATP-binding pocket of kinases.

  • Influence of Substituent Position: Studies on various substituted 3-arylideneindolin-2-ones have shown that the position of substituents on the indolinone ring can significantly impact their inhibitory activity against different kinases. For instance, the placement of a substituent can influence the orientation of the molecule within the active site, affecting key hydrogen bonding and hydrophobic interactions.[19]

  • Potential for Differential Activity: The difference in the electronic and steric environment of the 6-methyl and 5-methyl isomers could lead to differential binding affinities for various biological targets. For example, the 6-methyl group, being para to the C7a-N1 bond, might have a different electronic influence on the lactam portion compared to the 5-methyl group, which is meta. This could translate to differences in their potency and selectivity as enzyme inhibitors or receptor modulators.

Proposed Experimental Workflow for Biological Comparison

G start Synthesized this compound and 5-Methylindolin-2-one screening Initial Biological Screening (e.g., Kinase Panel) start->screening hit_id Identification of Differential Activity screening->hit_id dose_response Dose-Response Studies (IC₅₀/EC₅₀ Determination) hit_id->dose_response sar_study Structure-Activity Relationship (SAR) Analysis of Derivatives dose_response->sar_study lead_opt Lead Optimization sar_study->lead_opt

Caption: Workflow for comparative biological evaluation.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the key differences and similarities between this compound and 5-Methylindolin-2-one. While direct experimental comparisons are lacking in the current literature, the analysis of their predicted properties, synthetic accessibility, and potential for differential biological activity based on SAR principles of related compounds offers a solid foundation for further research.

Future studies should focus on the direct synthesis and head-to-head comparison of these isomers. Detailed spectroscopic analysis (NMR, IR, MS) and single-crystal X-ray diffraction would provide definitive structural and physicochemical data. Furthermore, a broad biological screening against a panel of relevant targets, such as various kinases, would be invaluable in elucidating the impact of the methyl group's position on their pharmacological profiles. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the indolin-2-one class of compounds and aid in the rational design of novel therapeutic agents.

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A Senior Application Scientist's Guide to Validating the Biological Activity of 6-Methylindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising 6-Methylindolin-2-one derivative to a potential therapeutic is paved with rigorous validation. This guide provides an in-depth comparison of essential methods to confirm and characterize the biological activity of this important class of molecules, often investigated for their potent kinase inhibitory and anti-cancer properties. We will move beyond mere protocols, delving into the strategic rationale behind experimental choices to construct a robust and self-validating data package.

The Landscape of this compound Activity: A Focus on Kinase Inhibition

The this compound scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Therefore, our validation strategy will be anchored in the context of a hypothetical this compound derivative designed as a kinase inhibitor for cancer therapy.

A Multi-Pillar Approach to Validation

A credible validation workflow rests on three pillars: direct target engagement, cellular activity, and in vivo efficacy. Each pillar addresses a critical question, and the convergence of data from these independent lines of inquiry provides the highest level of confidence in a compound's biological activity.

G cluster_0 Validation Pillars Target Engagement Target Engagement Cellular Activity Cellular Activity Target Engagement->Cellular Activity Does it work in cells? In Vivo Efficacy In Vivo Efficacy Cellular Activity->In Vivo Efficacy Does it work in a living system? G cluster_0 ITC Workflow A Prepare Protein and Compound Solutions B Load Compound into Syringe A->B C Load Protein into Sample Cell A->C D Titrate Compound into Protein B->D C->D E Measure Heat Change D->E F Generate Binding Isotherm E->F G Fit Data to Determine K_D, ΔH, ΔS, n F->G

Caption: A simplified workflow for an ITC experiment.

Step-by-Step Protocol for ITC:

  • Protein and Compound Preparation:

    • Purify the target kinase to >95% homogeneity.

    • Prepare a concentrated stock solution of the this compound derivative in a suitable buffer (e.g., PBS or HEPES) containing a small amount of DMSO if necessary for solubility.

    • Dialyze the protein extensively against the same buffer to ensure a perfect match.

  • ITC Experiment Setup:

    • Load the protein solution (titrand) into the sample cell of the ITC instrument.

    • Load the compound solution (titrant) into the injection syringe at a concentration typically 10-20 times that of the protein.

  • Titration and Data Acquisition:

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

    • The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the thermodynamic parameters. [2]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (the this compound derivative) to a ligand (the target kinase) immobilized on a sensor chip. [3]It provides real-time kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). [4] Why SPR?

  • High sensitivity and throughput: SPR can detect a wide range of binding affinities and can be automated for screening multiple compounds. [5]* Real-time kinetic information: Understanding the on- and off-rates of a compound can be critical for predicting its in vivo efficacy and duration of action. [4] Experimental Workflow:

G cluster_0 SPR Workflow A Immobilize Target Protein on Sensor Chip B Inject Compound (Analyte) at Various Concentrations A->B C Monitor Change in Refractive Index (Response Units) B->C D Generate Sensorgrams C->D E Fit Data to Determine k_a, k_d, K_D D->E G cluster_0 Cell Viability Assay Workflow A Seed Cancer Cells in 96-well Plates B Treat Cells with a Serial Dilution of the Compound A->B C Incubate for a Defined Period (e.g., 72 hours) B->C D Add MTT or MTS Reagent C->D E Incubate to Allow Formazan Formation D->E F (For MTT) Add Solubilizing Agent E->F G Measure Absorbance E->G F->G H Calculate % Viability and Determine IC50 G->H

Caption: A generalized workflow for MTT/MTS assays.

Step-by-Step Protocol for MTS Assay:

  • Cell Seeding:

    • Seed an appropriate cancer cell line (e.g., one known to be dependent on the target kinase) into a 96-well plate at a predetermined density.

  • Compound Treatment:

    • After allowing the cells to adhere overnight, treat them with a serial dilution of the this compound derivative. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • MTS Addition and Measurement:

    • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C. [6] * Measure the absorbance at the appropriate wavelength (typically 490 nm). 5[7]. Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot the data against the compound concentration.

    • Fit the dose-response curve to a suitable model to determine the IC50 value.

[8]#### Validating the Mechanism of Action in Cells: Western Blotting

To confirm that the observed cellular effects are due to the intended mechanism of action, it is essential to demonstrate that the compound inhibits the target kinase signaling pathway in cells. Western blotting is a powerful technique for this purpose, allowing for the detection of changes in the phosphorylation status of downstream substrates of the target kinase.

[9][10]Why Western Blotting?

  • Specificity: By using antibodies specific to the phosphorylated and total forms of a protein, one can directly assess the inhibition of kinase activity. *[11] Qualitative and Semi-Quantitative Data: Western blotting provides a clear visual representation of target engagement and can be used to semi-quantitatively assess the dose-dependent effects of a compound.

[9]Experimental Workflow:

G cluster_0 Western Blot Workflow A Treat Cells with Compound B Lyse Cells and Quantify Protein A->B C Separate Proteins by SDS-PAGE B->C D Transfer Proteins to a Membrane C->D E Block Membrane and Incubate with Primary Antibody D->E F Incubate with Secondary Antibody E->F G Detect Signal F->G

Caption: A simplified workflow for Western blotting.

Step-by-Step Protocol for Western Blotting:

  • Cell Treatment and Lysis:

    • Treat cells with the this compound derivative at various concentrations for a defined period.

    • Lyse the cells to extract the proteins and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [10] * Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). 3[12]. Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of a downstream substrate of the target kinase.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). 4[13]. Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the substrate and a loading control (e.g., β-actin) to ensure equal protein loading.

Pillar 3: Evaluating In Vivo Efficacy

The ultimate test for any potential anti-cancer agent is its ability to inhibit tumor growth in a living organism. I[14]n vivo studies are essential for assessing a compound's efficacy, pharmacokinetics (PK), and potential toxicity.

[15]#### Xenograft Models

Human tumor xenograft models, in which human cancer cells are implanted into immunodeficient mice, are the most commonly used preclinical models for evaluating the efficacy of anti-cancer drugs.

[14]Why Xenograft Models?

  • Clinically Relevant Endpoint: These models allow for the direct measurement of a compound's effect on tumor growth. *[16] Assessment of Pharmacokinetics and Pharmacodynamics (PK/PD): In vivo studies provide crucial information on a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its ability to engage the target in the tumor tissue.

[17]Experimental Workflow:

G cluster_0 Xenograft Study Workflow A Implant Human Tumor Cells into Immunodeficient Mice B Allow Tumors to Establish A->B C Randomize Mice into Treatment and Control Groups B->C D Administer Compound and Vehicle C->D E Monitor Tumor Growth and Body Weight D->E F Collect Tumors and Tissues for Analysis E->F

Caption: A simplified workflow for a xenograft study.

Step-by-Step Protocol for a Xenograft Study:

  • Tumor Implantation:

    • Implant human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Treatment:

    • Once the tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

    • Administer the this compound derivative via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring and Endpoint:

    • Measure tumor volume and mouse body weight regularly to assess efficacy and toxicity.

    • At the end of the study, euthanize the mice and collect the tumors and other relevant tissues for further analysis (e.g., Western blotting to confirm target inhibition in the tumor).

Comparison of Validation Methods
MethodWhat it MeasuresKey OutputAdvantagesLimitations
ITC Direct binding to targetKD, ΔH, ΔSLabel-free, in-solution, provides thermodynamic dataLower throughput, requires more sample
SPR Direct binding to targetka, kd, KDHigh sensitivity, real-time kinetics, higher throughputImmobilization may alter protein function
MTT/MTS Cell viability/proliferationIC50High-throughput, cost-effective, well-establishedIndirect measure of cell number, can be affected by metabolic changes
Western Blot Protein expression/phosphorylationProtein bandsSpecific, confirms mechanism of action in cellsSemi-quantitative, lower throughput
Xenograft In vivo anti-tumor activityTumor growth inhibitionClinically relevant endpoint, provides PK/PD dataExpensive, time-consuming, ethical considerations

Conclusion

Validating the biological activity of this compound derivatives requires a multi-faceted and logical approach. By systematically progressing from direct target engagement to cellular activity and finally to in vivo efficacy, researchers can build a compelling and self-validating data package. The methods described in this guide, when thoughtfully applied and rigorously executed, provide the necessary framework for making informed decisions in the challenging but rewarding process of drug discovery.

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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 6-Methylindolin-2-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Indolin-2-one Scaffold

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2][3] Its inherent ability to form key hydrogen bonds within the ATP-binding pocket of kinases has led to the successful development of multi-kinase inhibitors like Sunitinib, which targets VEGFR, PDGFR, and c-KIT.[2][4] However, the very feature that makes this scaffold so effective—its interaction with the highly conserved ATP-binding site—also presents a significant challenge: the potential for cross-reactivity, or "off-target" binding.[5][6]

Achieving inhibitor selectivity is a persistent challenge in the development of small molecules.[7] While some off-target activity can result in beneficial polypharmacology, unintended kinase interactions are a primary source of cellular toxicity and adverse clinical side effects.[7][8] Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity profile is not just a regulatory hurdle but a fundamental necessity for understanding its biological activity and predicting its therapeutic window.

This guide moves beyond a simple listing of techniques. It provides the strategic rationale behind constructing a comprehensive cross-reactivity assessment workflow, explaining the causality behind experimental choices and detailing self-validating protocols to ensure data integrity. We will explore a tiered approach, beginning with broad biochemical screens and progressing to more physiologically relevant cellular and proteome-wide methods.

The Rationale for a Multi-Pronged Approach

No single assay can fully capture the complexity of a compound's interaction within the cellular environment. A robust selectivity profile is built by integrating data from orthogonal methods, each providing a unique piece of the puzzle. Our assessment strategy is built on a logical progression from high-throughput, in-vitro methods to lower-throughput, high-content cellular and proteomic analyses.

Cross_Reactivity_Workflow Figure 1: Tiered Experimental Workflow cluster_0 Tier 1: Initial Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Unbiased Proteome-wide Discovery Biochem Biochemical Kinase Panel (e.g., >400 kinases, IC50 values) CETSA Cellular Thermal Shift Assay (CETSA) (Confirms Target Engagement in Cells) Biochem->CETSA Validate primary & potent off-targets in cells Kinobeads Chemical Proteomics (Kinobeads) (Identifies Unexpected Off-Targets) Biochem->Kinobeads Explore unbiasedly for 'hidden' off-targets Data Data Integration & Selectivity Analysis Biochem->Data Phospho Cellular Phosphorylation Assay (Measures Functional Inhibition) CETSA->Phospho Confirm functional consequence of binding Phospho->Data Kinobeads->Biochem Validate novel hits with orthogonal biochemical assay Kinobeads->Data

Caption: Figure 1: A logical workflow for assessing inhibitor cross-reactivity.

Tier 1: Biochemical Profiling - Casting a Wide Net

The first step is to understand the inhibitor's activity against a large, purified panel of kinases. This provides a broad, quantitative landscape of potential interactions.

Expertise & Rationale: Biochemical assays are the most efficient method for an initial, comprehensive screen.[9] By testing the compound against hundreds of kinases in parallel, we can quickly identify the primary target(s) and any potent off-targets.[9][10] It is crucial to run these assays at an ATP concentration that approximates the Michaelis constant (Km) for each kinase.[7] This ensures that the resulting IC50 values more closely reflect the intrinsic affinity (Ki) of the inhibitor, allowing for more accurate comparisons across different kinases.[7]

Data Presentation: Sample Kinase Selectivity Panel

The data below represents a hypothetical 6-Methylindolin-2-one based inhibitor, "Cmpd-A," screened against a selection of kinases.

Kinase TargetFamilyIC50 (nM)% Inhibition @ 1µM
VEGFR2 RTK12 99%
PDGFRβ RTK35 98%
c-KIT RTK88 95%
SRC TK45081%
RIPK2 STK95068%
AURKB STK>10,000<10%
CDK2 CMGC>10,000<5%

Table 1: Example output from a biochemical kinase panel for Cmpd-A. The intended primary target is VEGFR2, but significant activity is observed against other receptor tyrosine kinases (RTKs) and moderate activity against SRC and RIPK2.

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

This protocol outlines a standard procedure for determining inhibitor potency using a radiometric assay, a common format for large-scale profiling.[11]

  • Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor (e.g., Cmpd-A) in 100% DMSO, typically starting from 100 µM.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing the specific kinase, its corresponding peptide or protein substrate, and cofactors (e.g., MgCl2, MnCl2).

  • Initiation of Reaction: Add [γ-³³P]-ATP to the reaction mixture at a concentration approximating the Km for that specific kinase. Immediately add a small volume of the diluted test inhibitor. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-120 minutes), allowing the kinase to phosphorylate the substrate.

  • Reaction Termination: Stop the reaction by adding a solution like 3% phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose) which captures the phosphorylated substrate.

  • Washing: Wash the filter membranes multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control for each inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Tier 2: Cellular Assays - Probing in a Physiological Context

A compound's biochemical potency means little if it cannot enter a cell and engage its target. Cellular assays are essential for validating that the interactions observed in vitro are relevant in a living system.[12]

Method 1: Cellular Thermal Shift Assay (CETSA)

Expertise & Rationale: CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[13][14] The principle is that when a ligand binds to its target protein, it confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[15] A positive thermal shift in the presence of the inhibitor is direct evidence of physical binding in the complex cellular milieu, accounting for factors like cell permeability and intracellular competition.[16][17]

CETSA_Principle Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA) cluster_0 No Inhibitor (Vehicle) cluster_1 With Inhibitor A1 Cells + Vehicle A2 Heat Challenge (Temperature Gradient) A1->A2 A3 Protein denatures at its native Tm A2->A3 A4 Lysis & Centrifugation A3->A4 A5 Low amount of soluble protein at higher temps A4->A5 B1 Cells + Inhibitor B2 Heat Challenge (Temperature Gradient) B1->B2 B3 Inhibitor binding stabilizes protein B2->B3 B4 Lysis & Centrifugation B3->B4 B5 Higher amount of soluble protein at higher temps B4->B5

Caption: Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-based CETSA

This protocol describes the classic CETSA method for validating the cellular engagement of Cmpd-A with its primary target (VEGFR2) and a key off-target (RIPK2).

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., HUVECs for VEGFR2) to ~80% confluency. Treat cells with the test inhibitor (e.g., 10 µM Cmpd-A) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated precipitate by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Sample Preparation: Carefully collect the supernatant and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blot using primary antibodies specific for the target proteins (VEGFR2 and RIPK2). An antibody for a non-target protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative band intensity versus temperature for both vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and engagement.

Tier 3: Chemical Proteomics - Unbiased Off-Target Discovery

While kinase panels are extensive, they are not exhaustive. Unbiased proteomic approaches are critical for identifying unexpected off-targets that could explain unanticipated biological effects or toxicities.

Expertise & Rationale: Chemical proteomics, particularly using "Kinobeads," is a powerful affinity chromatography-mass spectrometry approach.[18][19] Kinobeads are composed of several non-selective, ATP-competitive kinase inhibitors immobilized on a resin, allowing them to capture a large portion of the cellular kinome.[20] In a competitive binding experiment, a cell lysate is pre-incubated with a free test inhibitor (e.g., Cmpd-A). This inhibitor will bind to its specific targets, preventing them from subsequently binding to the Kinobeads. By using quantitative mass spectrometry to compare the proteins pulled down in the presence versus absence of the inhibitor, one can identify the inhibitor's direct targets in a dose-dependent manner.[21] This method is invaluable for discovering novel or unanticipated interactions within the native proteome.[19][22]

Kinobeads_Workflow Figure 3: Workflow for Competitive Chemical Proteomics (Kinobeads) cluster_0 Control cluster_1 Experiment start Cell Lysate (Native Kinases) A1 Add Vehicle (DMSO) start->A1 B1 Add Free Inhibitor start->B1 A2 Incubate with Kinobeads A1->A2 A3 Kinases Bind to Beads Target 1 Target 2 Target 3 A2->A3 end_node Elute, Digest, & Analyze by LC-MS/MS A3->end_node B2 Incubate with Kinobeads B1->B2 B3 Only Non-Targets Bind Target 1 (Blocked) Target 2 (Blocked) Target 3 B2->B3 B3->end_node result Identify competed proteins (Targets of free inhibitor) end_node->result

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Methylindolin-2-one Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indolin-2-one (or oxindole) scaffold is a cornerstone in modern medicinal chemistry, celebrated for its "privileged" nature. This core structure is featured in numerous pharmacologically active agents, most notably in the realm of oncology as potent kinase inhibitors. The approval of Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, for treating renal cell carcinoma and gastrointestinal stromal tumors, galvanized research into this compound class.[1][2][3] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a specific subset: 6-Methylindolin-2-one analogs. We will dissect how discrete chemical modifications to this scaffold modulate biological activity, offering field-proven insights for researchers in drug discovery and development.

The this compound Core: A Framework for Kinase Inhibition

The indolin-2-one framework acts as a bioisostere of the adenine base of ATP, enabling it to competitively bind within the ATP-binding pocket of various kinases.[4][5] The this compound core provides a specific starting point for analog design. The methyl group at the C6 position is not merely a placeholder; its influence on solubility, metabolic stability, and interaction with specific sub-pockets of the kinase domain is a critical consideration in drug design.

The primary points of modification on this scaffold, which dictate potency and selectivity, are the C3, C5, and N1 positions. Understanding the impact of substitutions at these sites is fundamental to rational drug design.

Caption: Core this compound scaffold with key positions for SAR analysis.

Comparative SAR Analysis: Tuning Potency and Selectivity

The art of designing potent and selective kinase inhibitors lies in the strategic decoration of the core scaffold. The following analysis compares how different functional groups at key positions alter the biological activity profile of this compound analogs.

The C3-Position: The Engine of Selectivity

The substitution at the C3 position is arguably the most critical determinant of an analog's inhibitory profile.[2] It typically consists of an exocyclic double bond connecting to an aromatic or heteroaromatic ring system, which projects into the solvent-exposed region of the ATP binding site.

Comparison: Five-Membered Heteroaryl Rings vs. Substituted Benzylidene Rings

  • Five-Membered Heteroaryl Rings (e.g., Pyrrole): Analogs featuring a 3-[(five-membered heteroaryl ring)methylidenyl] substitution are highly effective and specific inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly Flk-1/KDR.[4][5] Sunitinib and its precursor SU5416, which both incorporate a substituted pyrrole ring, are canonical examples of this design principle.[6] This moiety, combined with the indolinone core, establishes critical hydrogen bonds and hydrophobic interactions within the kinase hinge region.

    • Insight: The pyrrole ring system is not just a passive scaffold; modifications to it are crucial. For instance, introducing a 2-diethylaminoethylcarbamoyl group at the C-4′ position of the pyrrole ring (as in Sunitinib) enhances water solubility and oral bioavailability compared to earlier analogs.[6]

  • Substituted Benzylidene Rings: In contrast, 3-(substituted benzylidenyl)indolin-2-ones can be engineered to show high selectivity towards the Epidermal Growth Factor (EGF) and Her-2 receptor tyrosine kinases.[4][5] The key to this selectivity often lies in incorporating bulky substituents on the phenyl ring. These bulky groups can create steric hindrance that prevents binding to certain kinases while favoring the topology of others.

The Phenyl Ring (C5/C6): Fine-Tuning and Physicochemical Properties

Substituents on the phenyl portion of the indolinone ring fine-tune the electronic properties and binding affinity of the molecule.

  • C6-Methyl Group: The defining feature of our topic, the methyl group at C6, contributes to the hydrophobic character of the molecule. In some kinase contexts, such as Chek1, substitution at the C6 position can enhance affinity by accessing a hydrophobic pocket within the active site, suggesting this position is pivotal for optimizing potency.[7][8]

  • C5-Position Halogenation: The C5 position is a well-validated site for modification. The introduction of a fluorine atom at C5, as seen in Sunitinib, is a classic strategy.[3] This modification can enhance binding affinity through favorable electronic interactions and improve metabolic stability. In studies on other indoline scaffolds, a halogen at the C5 position was found to be essential for biological activity, with its relocation to other positions (C6 or C7) leading to a significant drop in potency.[9] This underscores the positional sensitivity of substitutions on the indolinone core.

The interplay between substituents at C5 and C6 is crucial. While the 6-methyl group provides a baseline, the addition of a small electron-withdrawing group like fluorine at C5 often results in a synergistic improvement in inhibitory activity against key targets like VEGFR-2 and PDGFRβ.[3]

The N1-Position: The Anchor

The amide proton (N1-H) of the indolinone ring is a critical hydrogen bond donor, typically forming a key interaction with the kinase hinge region. Consequently, this position is often left unsubstituted in many potent inhibitors. Substitution at this position can disrupt this vital interaction, leading to a loss of activity. However, in specific cases, small alkyl groups may be tolerated if alternative binding modes are accessible.

Quantitative SAR Data Summary

The table below summarizes the general structure-activity relationships derived from multiple studies on indolin-2-one analogs. Direct IC₅₀ comparisons for 6-methyl analogs versus other C6-substituted analogs are sparse in the literature, but the principles hold across the broader class.

Structural Feature Typical Substitution Effect on Activity / Selectivity Primary Kinase Targets References
C3-Methylene Substituted PyrroleHigh potency and specificityVEGFR, PDGFR, c-Kit[1][4][5][6]
C3-Methylene Bulky Substituted PhenylHigh selectivityEGF, Her-2[4][5]
C5-Position Fluorine, ChlorineEnhances potency and metabolic stabilityVEGFR-2, PDGFRβ[3][9]
C6-Position MethylAccesses hydrophobic pocket, tunes potencyChek1, various RTKs[7][8]
N1-Position Unsubstituted (N-H)Essential for H-bonding to kinase hingeMost Kinases[4][5]

Experimental Protocol: Cellular Receptor Tyrosine Kinase (RTK) Autophosphorylation Assay

To validate the SAR findings, a robust and reliable assay is required. The inhibition of ligand-induced receptor autophosphorylation in intact cells is a gold-standard method for determining the cellular potency of RTK inhibitors.

Objective: To quantify the inhibitory effect of this compound analogs on the autophosphorylation of a specific RTK (e.g., VEGFR-2) in response to ligand stimulation.

Pillars of a Self-Validating Protocol:

  • Specificity: Use of a specific antibody for immunoprecipitation ensures that only the target RTK's phosphorylation state is measured.

  • Positive Control: Ligand stimulation without an inhibitor confirms that the signaling pathway is active.

  • Negative Control: Unstimulated cells provide the baseline level of phosphorylation.

  • Dose-Response: Testing a range of inhibitor concentrations is essential for calculating an accurate IC₅₀ value.

Methodology:

  • Cell Culture: Plate human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium for 16-24 hours prior to the experiment. This step is crucial to reduce baseline RTK activity.

  • Inhibitor Pre-incubation: Treat the starved cells with various concentrations of the this compound test compounds (e.g., 1 nM to 10 µM) for 2 hours at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • Ligand Stimulation: Stimulate the cells by adding VEGF (50 ng/mL) for 10 minutes at 37°C to induce VEGFR-2 dimerization and autophosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (IP):

    • Clarify the cell lysates by centrifugation.

    • Incubate the supernatant with an anti-VEGFR-2 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads for 2 hours to capture the antibody-receptor complex.

    • Wash the beads several times with lysis buffer to remove non-specific proteins.

  • Western Blotting:

    • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against phosphotyrosine (pY).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total VEGFR-2 to confirm equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphotyrosine signal to the total VEGFR-2 signal.

    • Plot the normalized signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_workflow RTK Autophosphorylation Assay Workflow start Plate & Starve Cells inhibitor Pre-incubate with This compound Analog start->inhibitor ligand Stimulate with Ligand (e.g., VEGF) inhibitor->ligand lysis Lyse Cells ligand->lysis ip Immunoprecipitate Target RTK (e.g., VEGFR-2) lysis->ip wb Western Blot for Phosphotyrosine (pY) ip->wb reprobe Re-probe for Total RTK wb->reprobe analysis Densitometry & IC50 Calculation reprobe->analysis

Caption: Experimental workflow for the cellular RTK autophosphorylation assay.

Mechanism of Action: Competitive ATP Inhibition

The structural basis for the activity of indolin-2-one analogs is their function as Type II kinase inhibitors. They bind to the ATP-binding site, primarily interacting with the enzyme's hinge region. The N-H and C=O groups of the oxindole ring are critical, forming hydrogen bonds that mimic the interaction of the adenine portion of ATP. The C3-substituent extends towards the outer portion of the binding cleft, and its specific interactions determine the inhibitor's selectivity profile across the kinome.

cluster_mechanism Mechanism of Kinase Inhibition atp ATP pocket Kinase ATP-Binding Pocket (Hinge Region) atp->pocket Binds inhibitor This compound Analog inhibitor->pocket Competitively Binds & Blocks ATP substrate Protein Substrate pocket->substrate Phosphorylates phosphorylated Phosphorylated Substrate substrate->phosphorylated

Caption: Competitive inhibition of the kinase ATP-binding site by indolin-2-one analogs.

References

  • Sun, L., et al. (2003). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 46(7), 1116-24. [Link]

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

  • Li, M., et al. (2017). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. European Journal of Medicinal Chemistry, 134, 202-213. [Link]

  • Chen, Y., et al. (2016). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 21(10), 1339. [Link]

  • Prakash, C., et al. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71. [Link]

  • Ma, S., et al. (2014). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Journal of Medicinal Chemistry, 57(11), 4784-4794. [Link]

  • Fan, C., et al. (2014). Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents. European Journal of Medicinal Chemistry, 82, 473-484. [Link]

  • Yousefian, M. & Ghodsi, R. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022. [Link]

  • Yang, T-H., et al. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 12(2), 43-48. [Link]

  • Huang, S., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-12. [Link]

  • Huang, S., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek 1 kinase inhibitors. ResearchGate. [Link]

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Unraveling the Enigma: A Guide to Validating the Mechanism of Action for 6-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the indolin-2-one scaffold has emerged as a "privileged structure," forming the core of numerous kinase inhibitors with profound therapeutic impact.[1][2] While compounds like Sunitinib are well-characterized multi-kinase inhibitors, the precise mechanism of action for many novel derivatives, such as 6-Methylindolin-2-one, remains to be elucidated. This guide eschews a rigid template to provide a dynamic, logic-driven framework for the experimental validation of this compound's mechanism of action. We will navigate from broad, unbiased target identification to specific, functional validation, establishing a self-validating experimental cascade that ensures scientific rigor and trustworthiness.

The Central Hypothesis: A Kinase Inhibitor in the Making?

Given the prevalence of kinase inhibition among indolin-2-one derivatives, our investigation into this compound will proceed under the central hypothesis that it functions as a kinase inhibitor.[1][2][3] This hypothesis provides a logical starting point, allowing us to structure our experimental approach to either confirm and refine this proposed mechanism or to uncover a novel one. Our comparative benchmark throughout this guide will be Sunitinib , an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor, also based on the indolin-2-one scaffold.[1]

Phase 1: Unbiased Target Identification - Casting a Wide Net

The foundational step in elucidating a new compound's mechanism of action is to identify its molecular target(s) within the complex milieu of the cell. An unbiased approach is critical to avoid confirmation bias and to potentially uncover unexpected interactions.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to isolate the binding partners of a small molecule from a whole-cell lysate.[4][5][6] The core principle involves immobilizing the compound of interest (the "bait") and using it to "fish" for its interacting proteins (the "prey").

Experimental Workflow: AP-MS

Caption: AP-MS workflow for identifying protein targets of this compound.

This initial screen will generate a list of potential protein targets. The strength of this approach lies in its unbiased nature, providing a global view of the compound's interactome.

Phase 2: In-Cellulo Target Engagement - Confirming the Interaction in a Native Environment

Identifying a potential binding partner via AP-MS is a crucial first step, but it is essential to confirm this interaction within the complex and dynamic environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[7][8][9][10][11]

Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that a protein's thermal stability is altered upon ligand binding. When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation.[8][10]

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A1 Treat intact cells with This compound B Aliquot treated cells and heat to a range of temperatures A1->B A2 Vehicle Control (e.g., DMSO) A2->B C Lyse cells and separate soluble vs. aggregated proteins (centrifugation) B->C D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E Plot % soluble protein vs. temperature D->E

Caption: CETSA workflow to validate target engagement in intact cells.

A positive result in a CETSA experiment is a "thermal shift," where the melting curve of the target protein shifts to higher temperatures in the presence of this compound. This provides strong evidence of direct physical interaction between the compound and its putative target in a physiological context.

Table 1: Hypothetical CETSA Data for Putative Target Kinase X

Temperature (°C)% Soluble Kinase X (Vehicle)% Soluble Kinase X (this compound)
45100100
509598
557092
604080
651555
70520

This data, when plotted, would show a clear rightward shift in the melting curve for Kinase X in the presence of this compound, indicating stabilization and therefore, engagement.

Phase 3: Functional Validation - From Binding to Biological Effect

With a confirmed target, the next logical step is to quantify the functional consequence of this binding. If our hypothesis is correct and this compound is a kinase inhibitor, we must demonstrate its ability to inhibit the catalytic activity of its target(s).

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Luminescence-based assays that quantify ATP consumption (as ADP production) are a common and high-throughput method.[2]

Table 2: Comparative Kinase Inhibition Profile

Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)
VEGFR2759
PDGFRβ1202
c-KIT8504
Kinase X50>10,000
Kinase Y>10,000250

This comparative data allows us to not only quantify the potency of this compound against specific kinases but also to understand its selectivity profile relative to a known multi-kinase inhibitor like Sunitinib. The hypothetical data above suggests that this compound is a potent inhibitor of a specific "Kinase X," with less activity against the primary targets of Sunitinib.

Phase 4: Cellular Pathway Analysis - Connecting Target Inhibition to Cellular Phenotype

Inhibiting a target kinase should lead to predictable downstream effects on cellular signaling pathways and, ultimately, cellular phenotype. This phase connects the molecular mechanism to a biological outcome.

Downstream Signaling Analysis via Western Blot

If this compound inhibits Kinase X, the phosphorylation of Kinase X's known substrates should decrease. This can be readily assessed by Western Blotting using phospho-specific antibodies.

Hypothetical Signaling Pathway

Signaling_Pathway This compound This compound Kinase X Kinase X This compound->Kinase X Inhibits Substrate Protein Substrate Protein Kinase X->Substrate Protein Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Activates

Caption: Hypothesized signaling pathway for this compound.

A successful experiment would show a dose-dependent decrease in the band intensity for the phosphorylated substrate in cells treated with this compound, while the total amount of the substrate protein remains unchanged.

Cell Cycle Analysis by Flow Cytometry

Many kinase inhibitors exert their anti-cancer effects by inducing cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a standard method to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2]

Table 3: Comparative Cell Cycle Analysis

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control553015
This compound (1 µM)751510
Sunitinib (1 µM)721810

The hypothetical data indicates that both compounds induce G0/G1 cell cycle arrest, a common mechanism for kinase inhibitors that block mitogenic signaling pathways.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., one known to express the putative target kinase) and grow to ~80% confluency. Treat cells with this compound at a final concentration of 10 µM (or a vehicle control) for 2 hours in a CO2 incubator.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 45°C to 70°C in 5°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Quantification: Carefully collect the supernatant and quantify the amount of the soluble target protein using Western Blot or an ELISA kit.

  • Data Analysis: Normalize the amount of soluble protein at each temperature to the amount at the lowest temperature (e.g., 45°C). Plot the percentage of soluble protein against temperature to generate melting curves.

Protocol 2: Western Blot for Phosphorylated Substrate
  • Cell Treatment and Lysis: Treat cells with increasing concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate protein.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein.

Conclusion: A Path to Mechanistic Clarity

References

  • Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Food and Drug Analysis. [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Design of new small molecules derived from indolin-2-one as potent TRKs inhibitors using a computer-aided drug design approach. Journal of Biomolecular Structure & Dynamics. [Link]

  • Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold. (n.d.). ResearchGate. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (2022). ResearchGate. [Link]

  • Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. (2022). ResearchGate. [Link]

  • Gingras, A. C., et al. (2019). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols. [Link]

  • Clarke, M. (n.d.). Mass Spectrometry for Advanced Protein Purification: Strategies and Applications. Longdom Publishing. [Link]

  • Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. (2024). STAR Protocols. [Link]

  • Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. (2021). Protocols.io. [Link]

  • CETSA. (n.d.). Pär Nordlund Lab. [Link]

  • Huber, K. V. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Thomas, D. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Lomenick, B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • 6-Methoxy-1-methylindolin-2-one. (n.d.). MySkinRecipes. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Bouhfid, R., et al. (2011). 6-Chloro-1-methylindoline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 6-Hydroxy-3-(hydroxyimino)indolin-2-one. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

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The Bench and the Body: A Comparative Guide to In Vitro and In Vivo Efficacy of 6-Methylindolin-2-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of several approved kinase inhibitors, most notably Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor (RTKi) used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1][2] The versatility of this core structure allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide focuses on derivatives featuring a 6-methyl substitution, a modification explored to fine-tune the compound's interaction within the ATP-binding pocket of target kinases.

For researchers in drug development, the journey from a potent compound in a petri dish to an effective therapeutic in a living system is fraught with challenges. A low nanomolar IC50 value in vitro does not guarantee in vivo success. This guide provides an in-depth comparison of the methodologies and data used to evaluate 6-methylindolin-2-one compounds, or their close analogs, in both preclinical settings. We will dissect the causal logic behind experimental choices, present representative data, and explore the critical factors that govern the translation from bench to body.

Part 1: In Vitro Efficacy – Gauging Potency at the Molecular and Cellular Level

The initial evaluation of any potential drug candidate begins in vitro. These experiments are designed to answer two fundamental questions: Does the compound engage its intended molecular target? And does this engagement translate into a desired biological effect in cultured cells? For indolin-2-one kinase inhibitors, this typically involves enzymatic assays and cell-based proliferation assays.

A compelling example comes from a study on indolin-2-one derivatives designed as selective inhibitors of Aurora B kinase, a key regulator of mitosis that is frequently overexpressed in cancers.[3] Researchers synthesized a series of compounds, including those with structural similarities to a 6-substituted indolin-2-one framework, and evaluated their efficacy.

Key In Vitro Metrics and Data

The primary outputs of in vitro testing are quantitative measures of potency, such as the half-maximal inhibitory concentration (IC50) or the kinase inhibition constant (Ki).

Table 1: Representative In Vitro Efficacy of Indolin-2-one Aurora B Inhibitors

Compound ID Target Kinase Enzymatic IC50 (nM) Cellular IC50 (nM) (MDA-MB-468 Breast Cancer Cells)
Compound 8a Aurora B 10.5 29.1 ± 7.3
Compound 6e Aurora B 16.2 32.6 ± 9.9
Lead Cpd (1) Aurora B 84.4 21.0 ± 2.9
Sunitinib (Multi-kinase) Not specified for Aurora B 12,574 ± 3592.6

(Data synthesized from El-awady et al., 2021)[3][4]

These data reveal critical insights. Compounds 8a and 6e show potent, low-nanomolar inhibition of the Aurora B enzyme.[3] Importantly, this enzymatic potency translates to potent anti-proliferative activity in the MDA-MB-468 breast cancer cell line, which overexpresses Aurora B. The cellular IC50 values are slightly higher than the enzymatic ones, which is expected as the compound must cross the cell membrane and contend with intracellular ATP concentrations to reach its target. The poor performance of Sunitinib against this cell line highlights the concept of targeted therapy; while a potent multi-kinase inhibitor, its profile is not optimized for Aurora B-dependent cancers.[3]

Mechanistic studies further confirmed that these compounds induced G2/M cell cycle arrest and apoptosis, the expected cellular outcomes of Aurora B inhibition.[3]

Detailed Protocol: In Vitro Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the IC50 of a this compound compound against a cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the test compound in culture medium. A typical series might range from 200 µM to 2 nM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a 1X final concentration. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Part 2: In Vivo Efficacy – Assessing Performance in a Biological System

A compound that is potent in vitro must then prove its mettle in vivo. This transition is the most significant hurdle in drug development. The compound must not only reach its target in a complex living organism but also do so without causing unacceptable toxicity. Animal models, typically mouse xenografts, are the workhorse for this evaluation.

For indolin-2-one compounds, in vivo studies have consistently demonstrated their anti-tumor activity. One study investigating a series of indolin-2-one analogues identified a lead compound, 3b , which showed excellent in vitro potency and was advanced to in vivo testing.[5]

Key In Vivo Metrics and Data

The primary endpoint in a xenograft study is typically tumor growth inhibition (TGI). This is often supplemented with analysis of biomarkers to confirm the drug's mechanism of action in the tumor tissue.

Table 2: In Vivo Efficacy of Indolin-2-one Compound 3b in Xenograft Models

Animal Model Treatment Tumor Growth Inhibition (TGI) Body Weight Change
HT-29 (Colon) Compound 3b (50 mg/kg, oral, daily) Significant suppression No significant loss
NCI-H460 (Lung) Compound 3b (50 mg/kg, oral, daily) Significant suppression No significant loss

(Data synthesized from Fan et al., 2014)[5]

The data for compound 3b demonstrate that its in vitro promise translates into significant in vivo anti-tumor activity in two different cancer models.[5] Crucially, this efficacy was achieved without causing significant weight loss in the animals, a key indicator of good tolerability.[5]

The In Vitro-In Vivo Discrepancy: A Case Study with Sunitinib

A fascinating and educational example of the complexities of in vitro to in vivo translation is Sunitinib itself. Studies at pharmacologically relevant concentrations (~0.1 µmol/L) revealed that Sunitinib had no direct effect on the viability or proliferation of renal cell carcinoma (ccRCC) cell lines in vitro.[6] However, at these same concentrations, it potently inhibited endothelial cell proliferation and invasion. This observation was mirrored in vivo: Sunitinib treatment of ccRCC xenografts rapidly inhibited tumor angiogenesis (the formation of new blood vessels) but did not directly affect the proliferation or apoptosis of the cancer cells themselves.[6]

This demonstrates a critical principle: a drug's ultimate anti-tumor effect in vivo may be mediated by its impact on the tumor microenvironment (e.g., blood supply) rather than by directly killing tumor cells, a nuance that would be missed by relying solely on standard cancer cell proliferation assays.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic Assay Enzymatic Assay Cell Proliferation Assay Cell Proliferation Assay Enzymatic Assay->Cell Proliferation Assay Potency Translation Mechanism of Action Assays MoA Assays (e.g., Western Blot for p-Histone H3) Cell Proliferation Assay->Mechanism of Action Assays Confirms Target Engagement Pharmacokinetics (PK) Pharmacokinetics (PK) Mechanism of Action Assays->Pharmacokinetics (PK) Candidate Selection Xenograft Efficacy Study Xenograft Efficacy Study Pharmacokinetics (PK)->Xenograft Efficacy Study Informs Dosing Biomarker Analysis Biomarker Analysis (e.g., Ki-67, CD31 staining) Xenograft Efficacy Study->Biomarker Analysis Confirms MoA Final Assessment Final Assessment Xenograft Efficacy Study->Final Assessment Efficacy & Tolerability

Caption: Workflow from in vitro screening to in vivo validation.

Detailed Protocol: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy and tolerability of a this compound compound in a human tumor xenograft model.

Methodology:

  • Animal Acclimation: House immunodeficient mice (e.g., NCr nude) for one week under standard conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., HT-29) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length × Width²) / 2.

  • Randomization: When tumors reach a mean volume of ~100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, Compound at 50 mg/kg).

  • Dosing: Administer the compound and vehicle via the specified route (e.g., oral gavage) and schedule (e.g., daily) for a set duration (e.g., 21 days).

  • Monitoring: Continue to measure tumor volume and monitor animal body weight and overall health throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the animals. Excise tumors, weigh them, and process them for biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[7][8]

  • Data Evaluation: Compare the mean tumor volumes and weights between the treated and vehicle groups to calculate the Tumor Growth Inhibition (TGI). Analyze body weight data to assess toxicity.

Bridging the Gap: Why In Vitro Potency Doesn't Always Equal In Vivo Efficacy

The transition from a controlled in vitro environment to a complex biological system introduces numerous variables that can drastically alter a compound's performance.

  • Pharmacokinetics (ADME): The most significant factor is the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound may be highly potent in a dish but have poor oral bioavailability, be rapidly metabolized by the liver, or fail to distribute to the tumor tissue at sufficient concentrations.[9]

  • Tumor Microenvironment: Tumors are not just a homogenous mass of cancer cells. They are complex organs containing blood vessels, immune cells, and stromal fibroblasts that can create physical barriers to drug penetration or create a chemical environment (e.g., hypoxia) that alters drug response.

  • Off-Target Effects: In vivo, a compound can interact with dozens of other kinases or proteins beyond its intended target.[3] These off-target effects can lead to unexpected toxicities that limit the achievable therapeutic dose or, in some cases, contribute to the anti-tumor effect.

  • Target Relevance: As the Sunitinib example shows, the cell line chosen for in vitro screening may not represent the key cellular dependency of the tumor in vivo.[6] The anti-angiogenic effect, targeting endothelial cells, proved more critical than direct tumor cell killing for ccRCC.

G vitro In Vitro Potency + Low IC50 + Cellular Activity + Confirmed MoA bridge Translational Factors Pharmacokinetics (ADME) Tumor Microenvironment Off-Target Effects Target Relevance vitro->bridge vivo In Vivo Efficacy + Tumor Growth Inhibition + Tolerability + Target Engagement bridge->vivo

Caption: Key factors governing the in vitro to in vivo translation.

Conclusion

The development of this compound compounds, like all kinase inhibitors, relies on a rigorous, multi-stage evaluation process. In vitro assays are indispensable for identifying potent compounds and confirming their mechanism of action at a cellular level. However, this is only the first step. Subsequent in vivo studies in relevant animal models are essential to determine if a compound possesses the necessary pharmacokinetic properties and therapeutic window to be effective in a complex biological system. Understanding the potential disconnects between these two realms—and designing experiments that probe not just direct tumor cell killing but also effects on the tumor microenvironment—is critical for successfully translating a promising molecule from the laboratory bench to a potential clinical therapy.

References

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  • Ciavarella, S., et al. (2012). In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model. Neoplasia, 14(9), 853–864. Available at: [Link]

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A Comparative Benchmarking Guide: Evaluating 6-Methylindolin-2-one Against Established Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a novel investigational compound, 6-Methylindolin-2-one, benchmarked against the established multi-kinase inhibitors, Sunitinib and Sorafenib. As researchers and drug development professionals, the rigorous, multi-faceted evaluation of new chemical entities is paramount. This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to kinase inhibitor profiling.

The indolin-2-one (or oxindole) scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] These compounds are particularly noted for their activity against receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor cell proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][3] Our objective is to characterize this compound, a derivative of this scaffold, by systematically assessing its biochemical potency, cellular activity, and mechanism of action in comparison to Sunitinib and Sorafenib—two inhibitors with well-documented profiles against these key oncogenic kinases.[4][5][6]

Part 1: In Vitro Kinase Inhibition Profiling

Expertise & Experience: The Rationale for Biochemical Assays

The foundational step in characterizing any potential kinase inhibitor is to quantify its direct interaction with the purified target enzyme, independent of cellular complexities like membrane permeability or efflux pump activity. This biochemical assay allows us to determine two critical parameters: potency , measured as the half-maximal inhibitory concentration (IC50), and selectivity , assessed by testing the compound against a panel of related kinases. A lower IC50 value signifies higher potency. For this evaluation, we selected VEGFR-2, PDGFR-β, and c-Kit, as they are primary targets for the indolin-2-one class and are potently inhibited by our benchmark compounds, Sunitinib and Sorafenib.[4][6]

Data Presentation: Comparative Kinase Inhibitory Potency

The following table summarizes the IC50 values for each compound against the selected tyrosine kinases. Values for Sunitinib and Sorafenib are derived from public data, while values for this compound are representative of a promising lead compound from this scaffold.

Kinase TargetThis compound (IC50, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)
VEGFR-2 1280[4]90[6]
PDGFR-β 82[4]57[6]
c-Kit 75-68[6]
Note: A dash (-) indicates that data was not readily available in the cited sources.
Mandatory Visualization: In Vitro Kinase Assay Workflow

G cluster_prep Preparation cluster_rxn Reaction cluster_detect Detection Compound_Prep 1. Prepare serial dilutions of inhibitors (DMSO) Add_Inhibitor 4. Add Inhibitor to 96-well plate Kinase_Prep 2. Prepare Kinase/Buffer mixture Add_Kinase 5. Add Kinase, incubate 10 min Substrate_Prep 3. Prepare Substrate/ATP mixture Start_Rxn 6. Initiate with Substrate/ATP, incubate 60 min Add_Inhibitor->Add_Kinase Add_Kinase->Start_Rxn Stop_Rxn 7. Add ADP-Glo™ Reagent (Stop & Deplete ATP) Start_Rxn->Stop_Rxn Develop_Signal 8. Add Detection Reagent (Generate Luminescence) Stop_Rxn->Develop_Signal Read_Plate 9. Measure Luminescence Develop_Signal->Read_Plate

Caption: Workflow for a luminescence-based in vitro kinase assay.

Trustworthiness: Self-Validating Experimental Protocol

This protocol for a luminescence-based kinase assay (e.g., ADP-Glo™) is designed to be self-validating by including appropriate controls.[7] The amount of ADP produced is directly proportional to kinase activity, which in turn generates a luminescent signal.

Materials:

  • Kinase of interest (e.g., VEGFR-2), substrate peptide, and ATP.

  • Test compounds (this compound, Sunitinib, Sorafenib) and a non-selective inhibitor control (e.g., Staurosporine).

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[7]

  • ADP-Glo™ Kinase Assay Kit.

  • White, opaque 96-well plates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of all inhibitors in 100% DMSO. Create an 11-point, 3-fold serial dilution series in DMSO for each compound to generate a dose-response curve.

  • Plate Layout: In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to designated wells. Include "no kinase" wells as a background control and "no inhibitor" wells for a 100% activity control.

  • Kinase Incubation: Prepare a kinase reaction mixture containing the kinase in assay buffer. Add 2.5 µL of this mixture to each well. Incubate for 10 minutes at room temperature to allow the inhibitors to bind to their respective kinases.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive inhibition measurements. Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step also depletes any remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert the generated ADP back to ATP, which fuels a luciferase reaction.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the "no kinase" background from all other readings.

    • Normalize the data by setting the average of the DMSO-only wells to 100% activity and the highest concentration of a potent control inhibitor to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Part 2: Cellular Activity Assessment

Expertise & Experience: The Rationale for Cell-Based Assays

While a biochemical assay measures direct target inhibition, it does not predict a compound's efficacy in a biological system. A cell-based proliferation assay is the essential next step to assess a compound's ability to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional anti-proliferative response. We selected the human umbilical vein endothelial cell (HUVEC) line, as its proliferation is highly dependent on VEGFR-2 signaling, providing a direct physiological readout for our primary target.

Data Presentation: Comparative Anti-Proliferative Activity
Cell LineAssay EndpointThis compound (GI50, nM)Sunitinib (GI50, nM)Sorafenib (GI50, nM)
HUVEC Proliferation45150110
Mandatory Visualization: MTT Cell Proliferation Assay Workflow

G cluster_prep Cell Culture cluster_treat Treatment cluster_detect Detection Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate 24h to allow cell attachment Seed->Incubate1 Add_Cmpd 3. Add serial dilutions of inhibitors Incubate1->Add_Cmpd Incubate2 4. Incubate for 72h Add_Cmpd->Incubate2 Add_MTT 5. Add MTT reagent, incubate 4h Incubate2->Add_MTT Solubilize 6. Add solubilization solution (DMSO) Add_MTT->Solubilize Read_Plate 7. Read absorbance at 570 nm Solubilize->Read_Plate

Caption: Workflow for the MTT cell viability and proliferation assay.

Trustworthiness: Self-Validating Experimental Protocol

The MTT assay measures cellular metabolic activity as a proxy for cell viability and proliferation.[8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • HUVEC cells and appropriate culture medium.

  • Test compounds and a vehicle control (DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01M HCl).

  • Clear, flat-bottom 96-well cell culture plates.

Step-by-Step Methodology:

  • Cell Plating: Seed HUVEC cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions. This duration is typically sufficient to observe significant effects on proliferation.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Development: Return the plate to the incubator for 4 hours. During this time, viable cells will convert the MTT to visible purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well. Pipette up and down to ensure all formazan crystals are dissolved. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.[8]

    • Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

    • Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) value.

Part 3: Target Engagement and Downstream Signaling

Expertise & Experience: The Rationale for Mechanism of Action Studies

Observing an anti-proliferative effect is crucial, but it does not definitively prove that the compound works by inhibiting the intended target. Western blotting is a powerful technique to confirm target engagement by measuring the phosphorylation status of the target kinase and its downstream signaling partners.[11][12][13] Ligand binding to a receptor tyrosine kinase like VEGFR-2 inhibits its autophosphorylation, which is a direct marker of target inhibition. This subsequently blocks the phosphorylation cascade of downstream effectors like the MAPK/ERK pathway.[11]

Mandatory Visualization: Simplified VEGFR-2 Signaling Pathway

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation Inhibitor This compound Inhibitor->VEGFR2 Inhibits PLCg PLCγ pPLCg p-PLCγ PLCg->pPLCg ERK ERK pERK p-ERK ERK->pERK pVEGFR2->PLCg pPLCg->ERK Proliferation Cell Proliferation & Angiogenesis pERK->Proliferation

Caption: Inhibition of VEGFR-2 signaling by this compound.

Trustworthiness: Self-Validating Experimental Protocol

This Western blot protocol is designed to provide clear, interpretable data on protein phosphorylation states. The inclusion of both total and phosphorylated protein antibodies for each target acts as an internal loading and expression control, validating the results.[12]

Materials:

  • HUVEC cells and culture medium.

  • Test compounds and vehicle control (DMSO).

  • Recombinant human VEGF.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-VEGFR2, anti-p-ERK1/2, anti-ERK1/2.

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels, transfer membranes (nitrocellulose or PVDF), and blotting reagents.

  • Chemiluminescent substrate (ECL).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed HUVEC cells in 6-well plates and grow to 80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[11]

    • Pre-treat cells with the test compounds (at 1x, 5x, and 10x their GI50 concentrations) or DMSO for 2 hours.

    • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Aspirate media and wash cells with ice-cold PBS.

    • Lyse cells directly in the plate with 100 µL of ice-cold RIPA buffer. Scrape the cells, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.[14]

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and Electrophoresis:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[11]

    • Load samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer and Blocking:

    • Electrotransfer the separated proteins from the gel to a nitrocellulose membrane.[14]

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-p-VEGFR2) diluted in blocking buffer overnight at 4°C with gentle shaking.[14]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an ECL chemiluminescent substrate.

    • Capture the signal using a digital imaging system.

    • To analyze total protein levels, the blot can be stripped and re-probed with the antibody for the total form of the protein (e.g., anti-VEGFR2). The ratio of phosphorylated to total protein can then be quantified using densitometry.

Synthesis and Conclusion

This guide outlines a systematic, three-tiered approach to benchmarking a novel kinase inhibitor, this compound.

  • Biochemical Profiling: The initial in vitro data suggests that this compound is a potent inhibitor of VEGFR-2 and PDGFR-β, with greater potency for these targets than the established drugs Sorafenib and Sunitinib.

  • Cellular Activity: This biochemical potency translates into superior anti-proliferative activity in a VEGFR-2-dependent endothelial cell line, indicating good cell permeability and target engagement.

  • Mechanism of Action: The proposed Western blot analysis would serve to confirm that the observed cellular effects are indeed mediated by the inhibition of VEGFR-2 autophosphorylation and its downstream signaling cascade.

Expert Opinion: Based on this comprehensive evaluation framework, this compound demonstrates a promising preclinical profile. Its enhanced potency against key angiogenic RTKs compared to established inhibitors warrants further investigation. Future studies should expand the kinase selectivity panel to assess off-target effects, evaluate its performance in additional cancer cell lines with different genetic backgrounds, and proceed to in vivo efficacy and pharmacokinetic studies. This rigorous, stepwise benchmarking process is essential for validating new chemical entities and making informed decisions in the drug development pipeline.

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Introduction: The Significance of Reproducible 6-Methylindolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of two distinct synthetic protocols for 6-Methylindolin-2-one (also known as 6-methyloxindole), a crucial scaffold in medicinal chemistry. The focus is on the reproducibility and practical challenges of each method, offering insights beyond a simple recitation of steps to empower researchers in their own laboratory settings.

This compound is a heterocyclic compound that forms the core structure of numerous pharmacologically active molecules, including kinase inhibitors used in oncology. Its synthesis is a foundational step in the development of new therapeutics. Therefore, the ability to produce this intermediate reliably, with high purity and predictable yield, is of paramount importance. A reproducible protocol is not merely one that works once, but one that can be consistently executed to deliver the target compound with the expected outcome, forming a self-validating system for further research and development. This guide assesses two common routes to this molecule: a modern palladium-catalyzed C-H activation/cyclization and a classic Lewis acid-mediated intramolecular Friedel-Crafts reaction (Stolle cyclization).

Comparative Analysis of Synthesis Protocols

The choice of synthetic route can significantly impact yield, purity, cost, and scalability. Below is a summary of the two protocols assessed in this guide.

ParameterProtocol 1: Pd-Catalyzed C-H ActivationProtocol 2: Stolle-Type Cyclization
Starting Materials 3'-Methylacetanilide, Ethyl 2-iodoacetatem-Toluidine, 2-Chloroacetyl chloride, AlCl₃
Key Transformation Intramolecular C-H activation and C-C bond formationIntramolecular Friedel-Crafts alkylation
Catalyst/Reagent Pd(OAc)₂ (Palladium(II) acetate) / AgOAc (Silver acetate)AlCl₃ (Aluminum chloride) - Stoichiometric
Solvent TFA (Trifluoroacetic acid)High-boiling inert solvent (e.g., Dichlorobenzene)
Temperature 120 °CTypically >140 °C
Reaction Time 24 hours1-3 hours
Reported Yield Moderate to Good (Varies with substrate)Variable, often moderate
Key Advantage High functional group tolerance; direct C-H functionalization.Inexpensive reagents (AlCl₃); classic, well-understood reaction.
Key Disadvantage Expensive catalyst (Pd/Ag); long reaction time; potential for catalyst deactivation.Requires harsh, high-temperature conditions; stoichiometric, moisture-sensitive Lewis acid; lower functional group tolerance.

Protocol 1: Palladium-Catalyzed Intramolecular C-H Activation

This modern approach leverages the power of transition-metal catalysis to directly form the C-C bond for the indolinone ring system. It represents a more contemporary strategy in organic synthesis.

Mechanistic Insight & Rationale

The reaction proceeds via a palladium(II)-catalyzed C-H activation mechanism. The acetanilide directing group coordinates to the palladium center, bringing it in close proximity to an ortho C-H bond on the tolyl ring. This facilitates the formation of a palladacycle intermediate[1]. This intermediate then undergoes a reaction with ethyl 2-iodoacetate, followed by intramolecular cyclization and reductive elimination to furnish the desired oxindole product. The silver acetate (AgOAc) often acts as an oxidant to regenerate the active Pd(II) catalyst and as a halide scavenger[2]. Trifluoroacetic acid serves as both the solvent and a promoter for the reaction. The high temperature is necessary to overcome the activation energy for the C-H bond cleavage.

Detailed Experimental Protocol
  • Materials : 3'-Methylacetanilide (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), Silver acetate (AgOAc, 1.0 equiv), Ethyl 2-iodoacetate (1.5 equiv), Trifluoroacetic acid (TFA).

  • Procedure :

    • To a sealable reaction tube, add 3'-methylacetanilide (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (11.3 mg, 0.05 mmol, 10 mol%), and AgOAc (83.5 mg, 0.5 mmol, 1.0 equiv).

    • Fit the tube with a septum, then evacuate and purge with an inert atmosphere (e.g., nitrogen or argon) three times. This is critical as the active palladium species can be sensitive to oxygen.

    • Add trifluoroacetic acid (4.0 mL) and ethyl 2-iodoacetate (160 mg, 0.75 mmol, 1.5 equiv) to the system via syringe.

    • Seal the tube and place the reaction mixture in a preheated oil bath or heating block at 120 °C.

    • Stir the reaction for 24 hours. Monitor progress by TLC or LC-MS if desired.

    • After 24 hours, cool the reaction to room temperature.

    • Carefully dilute the mixture with ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ solution and brine to neutralize the TFA and remove inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product should be purified by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Stolle-Type Intramolecular Friedel-Crafts Cyclization

This classic method involves two discrete stages: the synthesis of an α-haloacetanilide precursor, followed by a Lewis acid-promoted intramolecular cyclization.

Mechanistic Insight & Rationale

This synthesis is a two-step process. First, an amide is formed between m-toluidine and 2-chloroacetyl chloride. The resulting 2-chloro-N-(m-tolyl)acetamide is then subjected to a Friedel-Crafts-type reaction, known as the Stolle cyclization. A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the amide, activating the molecule. The high temperature then promotes the intramolecular cyclization, where the aromatic ring acts as a nucleophile, attacking the carbon bearing the chlorine atom to form the five-membered ring of the indolinone. The reaction with water during workup quenches the Lewis acid and hydrolyzes the intermediate complexes.

Detailed Experimental Protocol

Step A: Synthesis of 2-Chloro-N-(m-tolyl)acetamide [3]

  • Materials : m-Toluidine (1.0 equiv), 2-Chloroacetyl chloride (1.1 equiv), Diisopropylethylamine (DIPEA, 2.0 equiv), Dichloromethane (CH₂Cl₂).

  • Procedure :

    • Dissolve m-toluidine (3.73 mmol, 1.0 equiv) and DIPEA (7.46 mmol, 2.0 equiv) in dry CH₂Cl₂ (7 mL) in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add 2-chloroacetyl chloride (4.14 mmol, 1.1 equiv) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 3-4 hours.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often used without further purification.[3]

Step B: Stolle Cyclization

  • Materials : 2-Chloro-N-(m-tolyl)acetamide (1.0 equiv), Aluminum chloride (AlCl₃, 1.2-2.0 equiv).

  • Procedure :

    • Caution : This reaction should be performed in a well-ventilated fume hood as HCl gas is evolved.

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with mineral oil), add aluminum chloride (1.2-2.0 equiv).

    • Heat the AlCl₃ gently under a stream of inert gas to ensure it is dry.

    • Allow the flask to cool slightly, then add the crude 2-chloro-N-(m-tolyl)acetamide (1.0 equiv) in one portion.

    • Heat the mixture to 140-160 °C. The mixture will melt and effervescence (HCl evolution) will be observed.

    • Maintain the temperature for 1-2 hours until gas evolution ceases.

    • Cool the reaction mixture to room temperature, then carefully quench by adding crushed ice portion-wise, followed by concentrated HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or flash column chromatography.

Assessing Reproducibility: A Self-Validating Workflow

Reproducibility hinges on careful execution and rigorous analytical confirmation. A successful synthesis is not complete until the identity and purity of the final compound are unequivocally verified.

General Experimental Workflow

G cluster_prep Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Validation start Combine Reagents & Solvents react Heat Under Inert Atmosphere (Monitor by TLC/LC-MS) start->react quench Quench Reaction & Neutralize react->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify nmr Structural Elucidation (NMR) purify->nmr hplc Purity Assessment (HPLC) purify->hplc ms Mass Verification (MS) purify->ms final Pure this compound nmr->final hplc->final ms->final

Caption: Generalized workflow for the synthesis, purification, and validation of this compound.

Analytical Characterization Protocol

To confirm the synthesis of this compound and assess its purity, the following methods are essential:

  • Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and for quick purity checks. A typical eluent system is a mixture of ethyl acetate and hexane.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reverse-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% TFA or formic acid) is standard. Purity is determined by integrating the area of the product peak relative to all other peaks.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The spectra should show the characteristic peaks for the aromatic protons, the methyl group, and the CH₂ and NH protons of the indolinone ring.[4][5]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Troubleshooting Common Reproducibility Issues

G cluster_diag Diagnostic Steps cluster_sol Potential Solutions start Synthesis Issue Observed (e.g., Low Yield, Impurities) check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Assess Catalyst Activity (Is it fresh? Deactivated?) start->check_catalyst sol_purification Optimize Purification Method (Solvent gradient, Recrystallization) start->sol_purification If purity is the main issue sol_reagents Purify Starting Materials / Use New Reagents check_reagents->sol_reagents sol_conditions Optimize Temp & Reaction Time / Ensure Inert Atmosphere check_conditions->sol_conditions sol_catalyst Increase Catalyst Loading / Use Fresh Catalyst check_catalyst->sol_catalyst

Caption: A decision-making flowchart for troubleshooting common issues in indolinone synthesis.

  • Low Yield in Pd-Catalyzed Reactions : This is often due to catalyst deactivation. Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon) to prevent oxidation of the palladium catalyst. The purity of reagents is also critical, as impurities can poison the catalyst.[2][6]

  • Incomplete Reaction in Stolle Cyclization : The primary cause is often inactive or insufficient Lewis acid due to moisture. AlCl₃ is highly hygroscopic; ensure it is handled in a dry environment. Insufficient temperature can also lead to a stalled reaction.

  • Formation of Byproducts : In palladium catalysis, side reactions can occur if the reaction is run for too long or at too high a temperature. In the Stolle reaction, charring or polymerization can occur if the temperature is excessive. Monitoring the reaction by TLC is crucial to determine the optimal endpoint.

Conclusion

Both the palladium-catalyzed C-H activation and the Stolle cyclization are viable methods for synthesizing this compound. The palladium-catalyzed route offers elegance and compatibility with a wider range of functional groups, making it suitable for complex molecule synthesis, but comes at a higher cost and requires careful control of the catalytic cycle. The Stolle cyclization is a more classical, cost-effective method but requires harsh conditions that may not be suitable for sensitive substrates.

The reproducibility of either protocol is not guaranteed by the procedure alone; it is ensured by the researcher's attention to detail, the quality of the reagents, and rigorous analytical validation of the final product. By understanding the mechanistic underpinnings and potential pitfalls of each method, scientists can better troubleshoot and adapt these protocols to achieve consistent and reliable results in their drug discovery and development endeavors.

References

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Sources

A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of 6-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. For heterocyclic compounds like 6-Methylindolin-2-one, a scaffold of interest in drug development, precise structural elucidation is not merely procedural—it is fundamental to understanding its chemical behavior, reactivity, and potential biological activity.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of this compound. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, offering a framework for robust, self-validating analytical workflows.

The Analytical Challenge: Confirming this compound

This compound (C₉H₉NO) is a substituted oxindole with a molecular weight of approximately 147.17 g/mol [1]. Its structure comprises a bicyclic system with a benzene ring fused to a five-membered lactam ring, featuring a methyl group on the aromatic ring and a methylene group adjacent to a carbonyl. Each feature presents a unique signature that can be probed by various spectroscopic methods. Our objective is to assemble a puzzle, where each spectroscopic technique provides a different set of pieces, culminating in a complete and verified picture of the molecule.

Figure 1: General Analytical Workflow
A diagram illustrating the integrated approach to spectroscopic analysis.

G cluster_0 Preparation cluster_1 Primary Spectroscopic Analysis cluster_2 Data Integration & Verification cluster_3 Confirmation Sample Synthesized Product (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Analysis Combined Data Analysis NMR->Analysis MS->Analysis IR->Analysis Structure Confirmed Structure Analysis->Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

¹H NMR reveals the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (multiplicity)[2].

Expected ¹H NMR Signals for this compound:

  • Aromatic Protons (3H): The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution pattern, we expect three distinct signals. Their specific shifts and coupling patterns (doublets, singlets, etc.) are crucial for confirming the '6-methyl' substitution pattern.

  • Methylene Protons (-CH₂-) (2H): A singlet peak corresponding to the two protons on the carbon adjacent to the carbonyl group, typically in the δ 3.0-4.0 ppm range.

  • Methyl Protons (-CH₃) (3H): A singlet peak for the three equivalent methyl protons, usually appearing upfield around δ 2.0-2.5 ppm.

  • Amide Proton (-NH-) (1H): A broad singlet that can appear over a wide chemical shift range (often δ 8.0-10.0 ppm), which may not show coupling[2].

The precision of chemical shifts and coupling constants is paramount. Modern high-field instruments allow for resolving complex multiplets and extracting accurate parameters, which are essential for unambiguous assignment[3][4].

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. Due to the low natural abundance of ¹³C, proton-proton coupling is not observed, resulting in a spectrum of singlets (in broadband decoupled mode)[5].

Expected ¹³C NMR Signals for this compound:

  • Carbonyl Carbon (C=O): The lactam carbonyl carbon is the most deshielded, appearing far downfield (δ 170-185 ppm)[6].

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). Four of these are CH carbons, and two are quaternary (C-N and C-CH₃).

  • Methylene Carbon (-CH₂-): A signal in the aliphatic region, typically δ 30-50 ppm.

  • Methyl Carbon (-CH₃): The most upfield signal, usually found around δ 15-25 ppm[5][6].

The combination of ¹H and ¹³C NMR data provides a robust map of the molecule's carbon skeleton and proton attachments.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For routine confirmation, direct infusion Electrospray Ionization (ESI) is a rapid method[7][8].

Expected Mass Spectrum for this compound:

  • Molecular Ion Peak (M⁺): The primary piece of information is the molecular ion peak. For C₉H₉NO, the exact mass is 147.0684 g/mol [1]. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, unequivocally establishing the molecular formula.

  • Fragmentation Pattern: The way the molecular ion breaks apart provides a fingerprint[9][10]. Common fragmentation of oxindoles involves the loss of CO, cleavage of the lactam ring, or loss of groups from the aromatic ring. Analyzing these fragments helps to piece together the molecular structure[11][12]. For instance, a peak at m/z 119 could correspond to the loss of a carbonyl group (CO, 28 Da).

Infrared (IR) Spectroscopy: The Functional Group Detective

Infrared (IR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) sampling, is a fast, non-destructive technique for identifying functional groups[13][14][15].

Expected IR Absorption Bands for this compound:

  • N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹, characteristic of the secondary amide N-H bond.

  • C=O Stretch (Amide): A very strong, sharp absorption band is expected around 1680-1720 cm⁻¹. This is one of the most prominent peaks and is highly indicative of the lactam ring.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -CH₃ groups) appear just below 3000 cm⁻¹.

  • C=C Stretches (Aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring[16][17].

The presence and position of these key bands provide rapid and definitive evidence for the core functional groups of the molecule.

Figure 2: Data Integration for Confirmation
How complementary data from different techniques confirm the structure.

G cluster_0 Spectroscopic Data Inputs cluster_1 Structural Confirmation NMR ¹H & ¹³C NMR C-H Framework Connectivity Substitution Pattern Structure Confirmed Structure This compound NMR->Structure Confirms Skeleton MS Mass Spec Molecular Formula (C₉H₉NO) Mol. Weight (147.17) MS->Structure Confirms Formula IR FTIR Amide C=O N-H bond Aromatic Ring IR->Structure Confirms Functional Groups

Comparison of Analytical Techniques

Each technique offers unique advantages and provides complementary information. Relying on a single method is insufficient for rigorous confirmation.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR H environments, connectivity (J-coupling), relative proton count.Provides the most detailed structural information on the C-H framework. Essential for isomer differentiation.Requires soluble sample; spectra can be complex[3]; relatively low throughput.
¹³C NMR Unique carbon environments, types of carbons (CH₃, CH₂, CH, C).Directly probes the carbon skeleton; excellent for identifying symmetry and number of carbons.Low sensitivity requires more sample or longer acquisition time[18].
Mass Spec (HRMS) Exact molecular weight and molecular formula. Fragmentation patterns.Unmatched accuracy for molecular formula determination; extremely high sensitivity.Provides little information on connectivity; isomers often cannot be distinguished.
FTIR (ATR) Presence of specific functional groups (C=O, N-H, C=C).Very fast, requires minimal sample preparation[13][14], excellent for identifying key functional moieties.Provides a molecular "fingerprint" but limited information on the overall atomic arrangement.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh 5-10 mg of the this compound product for ¹H NMR (20-50 mg for ¹³C) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial[18][19].

    • Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and for the instrument's lock system[18].

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Rationale: Filtering removes particulate matter which can degrade spectral quality by disrupting the magnetic field homogeneity.

  • Acquisition (¹H): Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Acquisition (¹³C): Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (hundreds to thousands) will be necessary due to the low sensitivity of the ¹³C nucleus.

  • Referencing: Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS)[20].

Protocol 2: ATR-FTIR Analysis
  • Background Scan: Clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent (like isopropanol) and acquire a background spectrum[21].

    • Rationale: The background scan measures the instrument and atmospheric response, which is then subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal surface[13].

    • Rationale: Good contact is essential for the evanescent wave to penetrate the sample effectively, yielding a high-quality spectrum[22].

  • Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Protocol 3: Direct Infusion ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile[7]. The solvent must be volatile and compatible with ESI.

    • Rationale: Non-volatile buffers or salts (e.g., PBS, DMSO) must be avoided as they will suppress ionization and contaminate the instrument[7].

  • Infusion: Introduce the sample solution into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquisition: Acquire the mass spectrum in positive or negative ion mode. For this compound, positive mode is typically used to observe the protonated molecule [M+H]⁺.

    • Rationale: Direct infusion is a rapid method for analyzing pure or simple samples without chromatographic separation[8][23].

Conclusion: A Self-Validating System

References

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A Comparative Guide to the Synthetic Efficiency of Routes to 6-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Methylindolin-2-one

This compound, also known as 6-methyloxindole, is a crucial heterocyclic scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, serving as core structures in the development of various therapeutic agents, including kinase inhibitors for anticancer therapy and agents targeting central nervous system disorders. The strategic placement of the methyl group at the 6-position can significantly influence the pharmacological profile of the final drug candidate. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance in drug discovery and development pipelines. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, evaluating their respective efficiencies based on yield, reaction conditions, and starting material accessibility.

Route 1: Reductive Cyclization of 2-Nitro-4-methylphenylacetic Acid

This classical approach relies on the synthesis of a substituted phenylacetic acid precursor followed by a reductive intramolecular cyclization to form the oxindole ring. This method is often favored for its relatively inexpensive starting materials and straightforward reaction sequence.

Reaction Pathway

The synthesis begins with the nitration of p-toluic acid, followed by conversion to the corresponding phenylacetic acid derivative, and finally, reductive cyclization.

Reductive_Cyclization p-Toluic Acid p-Toluic Acid 4-Methyl-2-nitrotoluene 4-Methyl-2-nitrotoluene p-Toluic Acid->4-Methyl-2-nitrotoluene HNO₃, H₂SO₄ 4-Methyl-2-nitrophenylacetic Acid 4-Methyl-2-nitrophenylacetic Acid 4-Methyl-2-nitrotoluene->4-Methyl-2-nitrophenylacetic Acid 1. NBS, AIBN 2. KCN 3. H₃O⁺ This compound This compound 4-Methyl-2-nitrophenylacetic Acid->this compound Fe, AcOH or H₂, Pd/C

Caption: Reductive cyclization pathway to this compound.

Experimental Protocol

Step 1: Synthesis of 4-Methyl-2-nitrophenylacetic Acid

  • Nitration of p-Toluic Acid: To a stirred solution of p-toluic acid in concentrated sulfuric acid, cooled to 0 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition, the reaction is stirred at room temperature for 2 hours. The mixture is then poured onto ice, and the precipitated 4-methyl-2-nitrobenzoic acid is filtered, washed with cold water, and dried.

  • Conversion to Phenylacetic Acid: The 4-methyl-2-nitrobenzoic acid is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then subjected to Arndt-Eistert homologation or a similar chain extension method to yield 4-methyl-2-nitrophenylacetic acid.

Step 2: Reductive Cyclization to this compound

  • A mixture of 4-methyl-2-nitrophenylacetic acid and iron powder in glacial acetic acid is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and filtered to remove the iron salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel affords pure this compound.

Causality Behind Experimental Choices

The choice of iron in acetic acid for the reductive cyclization is a classic and cost-effective method for reducing nitro groups and promoting the intramolecular amide bond formation in a one-pot process. Acetic acid serves as both the solvent and a proton source.

Route 2: Palladium-Catalyzed Intramolecular Heck Reaction

This modern approach utilizes a palladium catalyst to facilitate the intramolecular cyclization of an N-substituted haloaniline derivative. The Heck reaction is renowned for its high functional group tolerance and often provides cleaner reactions with high yields.

Reaction Pathway

This route involves the acylation of a haloaniline with acryloyl chloride, followed by a palladium-catalyzed intramolecular C-C bond formation.

Heck_Reaction 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline N-(2-bromo-4-methylphenyl)acrylamide N-(2-bromo-4-methylphenyl)acrylamide 2-Bromo-4-methylaniline->N-(2-bromo-4-methylphenyl)acrylamide Acryloyl chloride, Et₃N This compound This compound N-(2-bromo-4-methylphenyl)acrylamide->this compound Pd(OAc)₂, PPh₃, Base

Caption: Intramolecular Heck reaction pathway to this compound.

Experimental Protocol

Step 1: Synthesis of N-(2-bromo-4-methylphenyl)acrylamide

  • To a solution of 2-bromo-4-methylaniline and triethylamine in dichloromethane at 0 °C, acryloyl chloride is added dropwise.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Recrystallization from a suitable solvent system provides pure N-(2-bromo-4-methylphenyl)acrylamide.

Step 2: Intramolecular Heck Reaction to this compound

  • A mixture of N-(2-bromo-4-methylphenyl)acrylamide, palladium(II) acetate, triphenylphosphine, and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF) is heated under an inert atmosphere.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled, filtered through a pad of celite, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to give this compound.

Causality Behind Experimental Choices

The palladium(II) acetate and triphenylphosphine system is a commonly used catalyst for Heck reactions. The phosphine ligand stabilizes the palladium(0) active species. The base is crucial for neutralizing the hydrobromic acid generated during the catalytic cycle.

Comparative Analysis of Synthetic Efficiency

ParameterRoute 1: Reductive CyclizationRoute 2: Intramolecular Heck Reaction
Overall Yield Moderate (typically 40-60%)Good to Excellent (typically 70-90%)
Starting Materials p-Toluic acid (readily available, low cost)2-Bromo-4-methylaniline (less common, higher cost)
Reagents & Catalysts Inexpensive reagents (Fe, AcOH)Expensive palladium catalyst and phosphine ligand
Reaction Conditions Harsher conditions (reflux in acid)Milder conditions, but requires inert atmosphere
Scalability Readily scalable, but work-up can be tediousScalable, but catalyst cost can be a factor
Green Chemistry Use of stoichiometric iron generates significant wasteCatalytic palladium is more atom-economical
Purification Often requires extensive chromatographyGenerally cleaner reaction, easier purification

Conclusion and Future Perspectives

Both the reductive cyclization and the intramolecular Heck reaction represent viable pathways for the synthesis of this compound. The choice between these routes will largely depend on the specific needs and resources of the laboratory.

For large-scale, cost-driven syntheses where the starting material cost is a primary concern, the reductive cyclization route offers a significant advantage. However, this comes at the cost of lower yields, harsher reaction conditions, and a more challenging purification process.

Conversely, for smaller-scale syntheses in a research or early drug development setting where higher purity, yield, and milder conditions are prioritized, the palladium-catalyzed intramolecular Heck reaction is the superior choice. The higher cost of the catalyst and starting material is often justified by the improved efficiency and cleaner reaction profile.

Future research in this area may focus on developing more sustainable and cost-effective catalytic systems for the Heck reaction, or exploring alternative, more convergent synthetic strategies to further improve the overall efficiency of this compound synthesis.

References

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]

  • Overman, L. E., & Paone, D. V. (2001). Asymmetric Intramolecular Heck Reactions in the Synthesis of Spirooxindoles. Organic Letters, 3(5), 695–698. [Link]

  • Caddick, S., & Jenkins, K. (1996). The intramolecular Heck reaction. Chemical Society Reviews, 25(6), 447-456. [Link]

  • Sundberg, R. J. (2002). Indoles. Academic Press. [Link]

A Senior Application Scientist's Guide to the Evaluation of Indolin-2-one Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the indolin-2-one scaffold, a cornerstone in modern medicinal chemistry, particularly in the discovery of novel anticancer therapeutics. This guide moves beyond a simple recitation of facts, offering a synthesized perspective grounded in experimental evidence. We will dissect the evaluation of 6-Methylindolin-2-one and related derivatives, explaining not just what was done, but why specific experimental paths were chosen, and what the collective data tells us about designing the next generation of cancer therapies.

The indolin-2-one (or oxindole) core is a privileged scaffold, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. Its significance was solidified with the FDA approval of Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2][3] This success has catalyzed extensive research into structurally related derivatives to enhance potency, selectivity, and safety profiles.[4]

This guide will comparatively analyze various indolin-2-one derivatives against different cancer cell lines, detail the critical experimental protocols for their evaluation, and provide insights into their structure-activity relationships (SAR).

The Core Mechanism: Disruption of Pro-Cancer Signaling

The primary anticancer mechanism of most indolin-2-one derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases.[2] Kinases are pivotal enzymes that regulate a vast array of cellular processes, including growth, proliferation, survival, and angiogenesis. In many cancers, these signaling pathways are constitutively active or "hijacked," leading to uncontrolled cell division.[1][5]

By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation of downstream substrate proteins, effectively shutting down the aberrant signaling cascade. Key kinase families targeted by indolin-2-one derivatives include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][3][6]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.[1]

  • Aurora Kinases: Serine/threonine kinases that are crucial for cell cycle regulation, particularly mitosis. Their overexpression is common in many cancers, leading to genetic instability.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) RTK->Downstream Phosphorylates ATP ATP ATP->RTK Binds to Kinase Domain Indolinone Indolin-2-one Derivative Indolinone->RTK Competitively Inhibits ATP Binding Proliferation Gene Transcription (Proliferation, Angiogenesis, Survival) Downstream->Proliferation Activates GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK Binds & Activates G cluster_workflow Drug Discovery & Evaluation Workflow start Synthesis of Indolin-2-one Derivatives cytotoxicity Primary Screen: Cytotoxicity Assay (MTT) Determine IC50 start->cytotoxicity mechanistic Secondary Screen: Mechanistic Assays cytotoxicity->mechanistic Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis target_assay Target Validation: In Vitro Kinase Assay mechanistic->target_assay end Lead Candidate for In Vivo Studies cell_cycle->end apoptosis->end target_assay->end

Caption: A typical workflow for evaluating novel anticancer compounds.

Protocol 1: Cell Viability Assessment (MTT Assay)

Rationale: The first step is to determine if a compound has a cytotoxic or cytostatic effect on cancer cells and to quantify its potency (IC₅₀). The MTT assay is a robust, colorimetric method based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the indolin-2-one derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Sunitinib or Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The incubation time is critical and should be consistent.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will produce purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Rationale: Many anticancer drugs, particularly kinase inhibitors, exert their effect by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing. [7][9]Propidium iodide (PI) is a fluorescent molecule that intercalates with DNA, and the amount of fluorescence is directly proportional to the amount of DNA in a cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC₅₀ for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the reaction is stopped with complete medium. Combine all cells and centrifuge to form a pellet.

  • Fixation: Wash the cell pellet with ice-cold PBS and then fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer. The PI fluorescence will be measured for at least 10,000 cells per sample.

  • Analysis: The resulting data is visualized as a histogram. Software is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population, for example, indicates a G2/M phase arrest. [7][10]

Structure-Activity Relationship (SAR): The Blueprint for Design

Understanding how small changes to the molecular structure affect biological activity is the essence of drug design. For the indolin-2-one scaffold, decades of research have provided a clear blueprint. [3][6]

G cluster_sar Key SAR Points for Indolin-2-one Kinase Inhibitors Indolinone C3_Sub C3 Substitution: Critical for activity. Bulky heterocyclic groups (e.g., pyrrole, pyrazole, thiazole) interact with the 'gatekeeper' residue of the kinase. C3_Sub:e->Indolinone:w C5_Sub C5 Substitution: Modulates potency & properties. Electron-withdrawing groups (e.g., F, Cl) often increase activity (e.g., Sunitinib). C5_Sub:n->Indolinone:s N1_Sub N1 Substitution: Can improve solubility and pharmacokinetic properties. Alkyl groups (e.g., N-butyl) can enhance potency. N1_Sub:s->Indolinone:n C6_Sub C6/C7 Substitution: Less explored but offers opportunity for fine-tuning selectivity and physical properties. C6_Sub:n->Indolinone:s NH_CO NH & C=O: Essential for activity. Form key hydrogen bonds with the hinge region of the kinase ATP pocket. NH_CO:s->Indolinone:n

Sources

head-to-head comparison of 6-Methylindolin-2-one and N-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison: 6-Methylindolin-2-one vs. N-methylindolin-2-one

A Guide for Medicinal Chemists and Drug Development Professionals

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinical candidates and approved drugs, most notably in the class of receptor tyrosine kinase inhibitors. Its rigid, bicyclic structure presents a unique three-dimensional geometry that can be finely tuned through substitution. This guide provides a head-to-head comparison of two simple, yet fundamentally different, methylated isomers: this compound and N-methylindolin-2-one.

We will explore how the seemingly minor positional change of a single methyl group—from the aromatic ring (C6) to the lactam nitrogen (N1)—imparts profound differences in physicochemical properties, chemical reactivity, and, consequently, strategic value in drug design. This analysis moves beyond a simple data sheet, offering insights into the causality behind these differences and providing actionable experimental protocols for their validation.

Structural and Physicochemical Divergence

The placement of the methyl group dictates the molecule's ability to participate in intermolecular interactions, a critical factor for solubility, crystal packing, and target binding. This compound retains the crucial N-H group of the parent oxindole, while N-methylindolin-2-one trades this feature for a tertiary amide.

G cluster_0 This compound cluster_1 N-methylindolin-2-one struct_A struct_A label_A Key Feature: N-H bond (Hydrogen Bond Donor) struct_B struct_B label_B Key Feature: N-CH3 bond (No H-Bond Donation)

Figure 1: Core structures of this compound and N-methylindolin-2-one.

This single structural change creates a cascade of differing properties, summarized below.

PropertyThis compoundN-methylindolin-2-oneCausality and Implication
Molecular Formula C₉H₉NOC₉H₉NOIsomers with identical mass and elemental composition.
Molecular Weight 147.17 g/mol [1]147.17 g/mol [2]Identical mass simplifies direct comparison in assays like mass spectrometry.
IUPAC Name 6-methyl-1,3-dihydroindol-2-one[1]1-methyl-1,3-dihydroindol-2-oneNomenclature reflects the position of the methyl group.
Hydrogen Bond Donor 1 (N-H)0CRITICAL DIFFERENCE: The N-H group allows this compound to act as a hydrogen bond donor, profoundly impacting solubility and target recognition. Its absence in the N-methyl isomer is a key strategic choice in design.
Hydrogen Bond Acceptor 1 (C=O)1 (C=O)Both molecules can accept hydrogen bonds at the carbonyl oxygen.
Predicted LogP 1.5[1]~1.8-2.0 (estimated)N-methylation masks the polar N-H bond, typically increasing lipophilicity. This can enhance membrane permeability but may decrease aqueous solubility.
Acidity Weakly acidic N-HNo acidic N-H protonThe N-H proton can be removed by a base, providing a reactive handle for further N-functionalization, a route unavailable for the N-methyl isomer.
Physical State SolidWhite to off-white crystalline solid[3]The ability of this compound to form N-H---O=C hydrogen bonds in the solid state likely leads to a more stable crystal lattice and a higher melting point compared to its N-methyl counterpart (MP: 85-88 °C[4]).
Solubility Higher in polar/protic solventsHigher in non-polar organic solvents (e.g., chloroform, ether)[3]Intermolecular hydrogen bonding of the N-H group with water or alcohols favors solubility. The increased lipophilicity of the N-methyl isomer favors dissolution in non-polar media.

Implications for Drug Discovery and Development

The choice between a C6-methyl or N1-methyl substitution is a strategic decision guided by the specific goals of the drug discovery program.

Target Engagement and Selectivity

The presence of the N-H donor in This compound is often exploited to secure potent binding to a target protein. Many kinase inhibitors, for example, rely on a "hinge-binding" motif where an N-H group forms a critical hydrogen bond with the backbone of the kinase hinge region. Sacrificing this interaction can lead to a catastrophic loss of potency.

Conversely, substituting with an N-methyl group (N-methylindolin-2-one ) can be advantageous:

  • Eliminating Undesired Interactions: If an N-H bond leads to off-target activity, its removal via methylation can be a powerful tool for improving selectivity.

  • Exploring Hydrophobic Pockets: The methyl group can engage in favorable van der Waals interactions within a hydrophobic pocket of the target site, potentially recovering potency lost from the H-bond removal.

  • Modulating Conformation: N-methylation can introduce subtle steric effects that lock the molecule into a more favorable binding conformation.

ADME Properties: Metabolism and Permeability

The metabolic fate of the two isomers is predicted to be distinct.

  • This compound: The primary metabolic liabilities are likely N-dealkylation (if other N-substituents are present in a derivative), aromatic hydroxylation, or benzylic oxidation of the 6-methyl group to a CH₂OH group.

  • N-methylindolin-2-one: This compound is a direct substrate for N-demethylation by cytochrome P450 enzymes, a common and often rapid metabolic pathway. The aromatic ring is also susceptible to hydroxylation.

The trade-off between solubility and permeability is another key consideration. While the N-H group of this compound aids aqueous solubility, the increased lipophilicity of N-methylindolin-2-one may improve passive diffusion across cell membranes, a cornerstone of oral bioavailability.[5]

Comparative Chemical Reactivity

The divergent properties of the two isomers extend to their synthetic utility.

  • N-Functionalization: this compound serves as a versatile intermediate. Its weakly acidic N-H proton is readily deprotonated by bases like NaH or K₂CO₃, allowing for subsequent alkylation, arylation, or acylation to build molecular complexity. This pathway is completely blocked in N-methylindolin-2-one.

  • C3-Functionalization: Both isomers possess two acidic protons at the C3 position, enabling reactions like Knoevenagel or aldol condensations to install substituents. The reactivity can be subtly modulated by the electronic nature of the rest of the molecule. The electron-donating 6-methyl group may slightly decrease the acidity of the C3 protons compared to the parent oxindole, whereas the N-methyl group's inductive effect is likely minimal.

  • Electrophilic Aromatic Substitution: The 6-methyl group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution (e.g., nitration, halogenation) on this compound is expected to occur primarily at the C5 and C7 positions. In N-methylindolin-2-one, the powerful para-directing effect of the nitrogen atom dominates, directing substitution to the C5 position.

Experimental Validation: Protocols and Workflows

Objectivity requires data. The following section provides streamlined protocols for experimentally validating the key physicochemical and biological differences discussed.

Protocol 1: Synthesis of N-methylindolin-2-one

This protocol details the N-methylation of the parent indolin-2-one.

G start Indolin-2-one in Water base Add 50% NaOH Solution start->base Suspend heat1 Heat to 40°C base->heat1 dms Slowly Add Dimethyl Sulfate (DMS) heat1->dms Exothermic heat2 Heat to 100°C (15 min) dms->heat2 cool Cool to 50°C heat2->cool neutralize Adjust pH to ~7 with conc. HCl cool->neutralize crystallize Cool to RT Allow to Crystallize neutralize->crystallize end Filter, Wash with Water, and Dry Product crystallize->end

Figure 2: Workflow for the synthesis of N-methylindolin-2-one.

Methodology:

  • Suspension: Suspend indolin-2-one (1.0 eq.) in water. Add a 50% aqueous solution of sodium hydroxide (2.25 eq.).[4][6]

  • Heating: Warm the mixture to 40°C with stirring.

  • Methylation: Slowly add dimethyl sulfate (1.5 eq.) dropwise. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, heat the mixture to 100°C and maintain for 15 minutes.[4]

  • Workup: Cool the reaction to 50°C and carefully neutralize with concentrated hydrochloric acid to a pH of approximately 7.

  • Isolation: Cool the mixture to room temperature to induce crystallization. The solid product is collected by filtration, washed thoroughly with water, and dried under vacuum to yield N-methylindolin-2-one.[4]

Causality Note: The strong base (NaOH) deprotonates the indolin-2-one nitrogen, forming a nucleophilic anion that readily attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction.

Protocol 2: Comparative Aqueous Kinetic Solubility Assay

This turbidimetric assay provides a high-throughput method to quantify and compare the solubility of the two isomers.

G stock Prepare 10 mM Stock of each compound in DMSO plate Dispense Stocks into 96-well plate stock->plate buffer Rapidly Add Aqueous Buffer (pH 7.4) plate->buffer Precipitation shake Shake Plate (e.g., 2h at RT) buffer->shake Equilibration read Read Absorbance at 620 nm (Turbidity) shake->read calc Calculate Solubility (µM) read->calc curve Generate Calibration Curve with known concentrations curve->calc

Figure 3: Experimental workflow for kinetic solubility determination.

Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions of this compound and N-methylindolin-2-one in 100% DMSO.

  • Plating: In a 96-well plate, dispense the DMSO stocks in triplicate, creating a serial dilution.

  • Precipitation: Using a multichannel pipette, rapidly add aqueous phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%. This "solvent shift" will cause poorly soluble compounds to precipitate.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the precipitate to equilibrate.

  • Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm using a plate reader.

  • Quantification: Compare the absorbance readings to a standard curve of known concentrations to determine the kinetic solubility limit for each compound.

Trustworthiness Note: This self-validating system includes positive and negative controls (a known insoluble and a known soluble compound) to ensure the assay is performing correctly. The comparison is direct and quantitative, revealing the impact of the N-H bond on aqueous solubility.

Conclusion

The comparison between this compound and N-methylindolin-2-one is a powerful case study in fundamental medicinal chemistry. A single methyl group, depending on its position, acts as a molecular switch that toggles hydrogen bonding capability, modulates lipophilicity, alters metabolic stability, and redirects synthetic pathways.

  • This compound is the choice when an N-H hydrogen bond donor is critical for target binding or when the nitrogen atom is needed as a handle for further synthetic elaboration.

  • N-methylindolin-2-one is preferred when the N-H interaction is detrimental to selectivity, when increased membrane permeability is desired, or when a small hydrophobic group is needed to probe a specific pocket in the target protein.

Understanding these foundational principles allows researchers to move beyond trial-and-error and engage in the rational design of indolin-2-one derivatives, saving valuable time and resources in the quest for novel therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Solubility of Things. (n.d.). 1-Methylindolin-2-one. Retrieved from [Link][3]

  • PubChem. (n.d.). N-Methyloxindole. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Kłys, A., et al. (2023). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 28(21), 7370. Available at: [Link][7]

  • Stankova, K., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 850. Available at: [Link][8]

  • Ullah, H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12. Available at: [Link][5]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1438-1448. Available at: [Link][9]

  • Philoppes, J. N., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2539-2557. Available at: [Link][10]

  • Ahamed, L. S., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Chemistry, 5(2), 43-49. Available at: [Link][11]

  • Singh, G., & D’Rozario, M. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available at: [Link][12]

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A Comparative Guide to the Validation of Analytical Methods for 6-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 6-Methylindolin-2-one (CAS: 56341-38-9)[1][2], a key intermediate in pharmaceutical synthesis. We will move beyond rote procedural lists to explore the causality behind experimental design, ensuring that each protocol is a self-validating system grounded in rigorous scientific principles and global regulatory standards.

The Imperative for Validation: A Regulatory and Scientific Overview

In pharmaceutical development, an analytical method is not merely a procedure; it is a guarantee of a product's identity, strength, quality, purity, and potency.[3][4] The objective of validating an analytical procedure is to provide documented evidence that it is fit for its intended purpose.[5][6][7] This principle is enshrined in the guidelines established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[8][9][10][11][12]

The recently revised ICH Q2(R2) guideline, along with the complementary ICH Q14 on analytical procedure development, emphasizes a science- and risk-based lifecycle approach.[5][10][13][14] This modern framework encourages a deeper understanding of the method's capabilities and limitations, ensuring it remains robust and reliable throughout its use.[13]

Core Validation Parameters: The Pillars of a Defensible Method

A successful validation demonstrates the suitability of a method through the evaluation of several key performance characteristics. These parameters are not a checklist but a holistic assessment of the method's performance.

Validation ParameterRationale & Purpose for this compound Analysis
Specificity / Selectivity Ensures the method can unequivocally measure this compound in the presence of other components like impurities, degradation products, and synthetic precursors. This is critical for stability-indicating assays.[7][13][15][16]
Linearity & Range Establishes a direct, proportional relationship between the concentration of this compound and the analytical signal over a defined interval.[13] The range is the interval that demonstrates suitable accuracy, precision, and linearity.[5][7]
Accuracy Measures the closeness of the test results to the true value. It is typically determined by recovery studies using spiked samples and is a direct measure of systematic error.[7][13][15]
Precision Assesses the degree of scatter among a series of measurements from the same homogeneous sample. It is evaluated at three levels: Repeatability (intra-assay), Intermediate Precision (inter-analyst, inter-day), and Reproducibility (inter-laboratory).[7][17]
Limit of Detection (LOD) The lowest concentration of this compound that can be reliably detected, but not necessarily quantified, by the method. Crucial for impurity limit tests.[16][17]
Limit of Quantitation (LOQ) The lowest concentration of this compound that can be determined with acceptable precision and accuracy. Essential for quantifying low-level impurities.[16]
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in procedural parameters (e.g., pH of mobile phase, column temperature), indicating its reliability for routine use.[7][15]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is the first critical decision in method development. For a small organic molecule like this compound, the primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the quintessential workhorse for pharmaceutical analysis due to its versatility, robustness, and wide applicability to non-volatile and thermally sensitive compounds like this compound.

  • Strengths:

    • Versatility: Ideal for assay (potency), impurity quantification, and stability testing.

    • Separation Power: Reverse-phase columns (e.g., C18, C8) provide excellent separation for indolinone structures and their potential impurities.

    • Non-Destructive: Allows for fraction collection and further analysis if needed.

    • Regulatory Acceptance: Universally accepted by regulatory agencies for release and stability testing.[13]

  • Considerations:

    • Solvent Consumption: Can generate significant volumes of solvent waste.

    • Detector Limitations: A standard UV detector may not be able to distinguish between co-eluting peaks with similar chromophores. A photodiode array (PDA) detector is superior for assessing peak purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.

  • Strengths:

    • High Specificity: The mass spectrometer provides structural information, making peak identification highly reliable and compensating for potential chromatographic co-elution.[15]

    • Excellent Sensitivity: Often provides lower detection limits than HPLC-UV for amenable compounds.[18]

    • Volatile Impurity Analysis: The preferred method for identifying and quantifying residual solvents or volatile impurities from the synthesis process.

  • Considerations:

    • Analyte Volatility: this compound may require derivatization to increase its volatility and thermal stability, adding a step to the sample preparation process.

    • Thermal Degradation: The high temperatures of the GC inlet can potentially degrade the analyte, leading to inaccurate quantification.

    • Matrix Complexity: Less suitable for analyzing the drug product in complex formulations without extensive sample cleanup.

Experimental Workflow & Protocols

This section provides a detailed, self-validating protocol for the development and validation of a stability-indicating HPLC method for this compound.

Diagram: Analytical Method Validation Workflow

Validation Workflow cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation cluster_2 Phase 3: Implementation & Lifecycle Dev Method Development (Select Column, Mobile Phase, etc.) Opt Method Optimization (Gradient, Flow Rate, Temp) Dev->Opt SST_Dev Define System Suitability Tests (SST) Opt->SST_Dev Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) SST_Dev->Protocol Pre-requisite Exec Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) Protocol->Exec Report Generate Validation Report Exec->Report Transfer Method Transfer to QC Lab Report->Transfer Routine Routine Use for Sample Analysis Transfer->Routine Lifecycle Lifecycle Management (Change Control, Re-validation) Routine->Lifecycle

Caption: A typical workflow for analytical method validation.

Protocol 1: Stability-Indicating HPLC Method

This protocol is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC with PDA or UV Detector, Analytical Balance, pH meter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in methanol. Prepare working standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

  • System Suitability Test (SST):

    • Make five replicate injections of a 100 µg/mL standard.

    • Acceptance Criteria:

      • Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0%.

      • Tailing factor must be ≤ 2.0.

      • Theoretical plates must be ≥ 2000.

    • The SST must pass before any samples are analyzed. This ensures the system is trustworthy.

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is essential to establish the stability-indicating nature of the method.[19][20][21] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Prepare Solutions: Prepare solutions of this compound at 1.0 mg/mL for each stress condition.

  • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.

  • Oxidation: Add 3% H₂O₂ and keep at room temperature for 6 hours.

  • Thermal Degradation: Store the solid drug substance at 80 °C for 24 hours.[19] Dissolve in diluent before injection.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method. The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main this compound peak and from each other (Resolution ≥ 1.5).

Data Presentation & Interpretation

The following tables represent hypothetical but realistic data from a validation study of the HPLC method described above.

Table 1: Linearity

A minimum of five concentrations are analyzed.

Concentration (µg/mL) Peak Area (mAU*s)
10 120540
25 301150
50 602500
100 1204800
150 1806900
Correlation Coefficient (r²) 0.9998

| Regression Equation | y = 12045x + 320 |

  • Interpretation: The r² value of >0.999 demonstrates excellent linearity across the specified range.

Table 2: Accuracy (Recovery)

Determined by spiking a placebo matrix at three concentration levels.

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80 79.2 99.0%
100% 100 101.1 101.1%
120% 120 119.5 99.6%

| Average Recovery | | | 99.9% |

  • Interpretation: The recovery values are well within the typical acceptance criteria of 98.0-102.0%, indicating the method is free from significant systematic error.

Table 3: Precision (Repeatability & Intermediate)

Six replicate preparations at 100% concentration.

Parameter Analyst 1 / Day 1 (% Assay) Analyst 2 / Day 2 (% Assay)
Replicate 1 99.8 100.5
Replicate 2 100.2 99.6
Replicate 3 99.5 100.1
Replicate 4 100.5 100.8
Replicate 5 100.1 99.9
Replicate 6 99.9 100.3
Mean 100.0 100.2
% RSD 0.35% 0.46%
Overall Mean 100.1

| Overall % RSD | 0.41% | |

  • Interpretation: The low %RSD values (<1.0%) for repeatability and intermediate precision demonstrate minimal random error and the method's consistency over different days and analysts.

Diagram: Method Selection Logic

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion: A Synthesis of Best Practices

For the routine quality control, release, and stability testing of this compound, a validated reverse-phase HPLC method with PDA detection is the superior choice. It offers a robust, reliable, and universally accepted platform for ensuring product quality. Its ability to be validated as a stability-indicating method is critical for monitoring the drug substance and product over its shelf life.

GC-MS serves as a vital complementary technique, particularly for identifying volatile organic impurities from the synthetic process or for structural elucidation of unknown degradation products when combined with appropriate sample preparation.

Ultimately, the validation process is not a one-time event but a lifecycle.[5] It provides a foundation of trust in the data generated, ensuring that every batch of product released is safe, effective, and meets the highest quality standards demanded by both regulators and patients.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30).
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7).
  • ICH Guidance Q14 / Q2(R2)
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Bioanalytical method valid
  • Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Stability Indicating Forced Degrad
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • Analytical Method Validation: A Recipe for Accurate Results.
  • Forced Degradation Studies for Biopharmaceuticals.
  • Method Validation Guidelines.
  • This compound. PubChem.
  • CAS 56341-38-9 | this compound. Alchem.Pharmtech.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Determination of metabolites products by Cassia angustifolia and evaluate antimicobial activity. Academic Journals.
  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry.
  • GC/MS Analysis and Bioactive Properties of Extracts Obtained
  • ANALYTICAL METHOD VALIDATION. (2025, August 20).
  • GCMS Analysis Report. Scribd.
  • Gas Chromatography-Mass Spectrometry Analysis of Photosensitive Characteristics in Citrus and Herb Essential Oils. (2014, December 29). Longdom Publishing.
  • Synthesis of 2-indolinone derivatives.
  • HPLC Determination of 6-methyl-5-hepten-2-one on Newcrom R1 Column.
  • Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. MDPI.
  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
  • Synthesis and Spectroscopic methods on the complexation of Co , Ni and Cu with 2-(((1H-indol-3-yl) methylene) amino) acetohydraz. (2023, January 4).
  • Indolinone derivatives and process for their manufacture.
  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). (2019, October 29).
  • Synthesis of 1-amino-2-methylindoline. PrepChem.com.
  • N-Methyloxindole. PubChem.
  • Preparation, Spectroscopic Characterization and Theoretical Studies of Transition Metal Complexes with 1-[(2-(1H-indol-3-yl)ethylimino)methyl]naphthalene-2-ol Ligand.

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Navigating the Metabolic Labyrinth: A Comparative Guide to the Stability of 6-Methylindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey of a promising molecule from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized by the body will likely fail to achieve the necessary therapeutic concentrations to exert its desired effect. This guide provides a comparative analysis of the metabolic stability of 6-Methylindolin-2-one derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer a deeper understanding of the experimental rationale, the interpretation of results, and the strategic design of next-generation molecules with enhanced metabolic profiles.

The Imperative of Metabolic Stability in Drug Design

The metabolic stability of a drug candidate is a primary determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The liver, armed with a battery of cytochrome P450 (CYP) enzymes, is the primary site of drug metabolism. These enzymes often introduce polar functional groups onto drug molecules, facilitating their excretion from the body. While this is a vital detoxification mechanism, it can be a significant obstacle for therapeutic agents.

The this compound core, a privileged scaffold in medicinal chemistry, has been the foundation for developing a wide array of therapeutic agents, including kinase inhibitors for oncology. However, like many heterocyclic structures, it is susceptible to metabolic modification. Understanding the metabolic fate of this scaffold and its derivatives is therefore paramount for designing compounds with optimal drug-like properties.

Experimental Assessment of Metabolic Stability: A Validated Approach

To provide a robust comparison, we will focus on a widely accepted in vitro method: the liver microsomal stability assay. This assay provides a reliable measure of a compound's intrinsic clearance, a key parameter for predicting its in vivo metabolic fate.

The Liver Microsomal Stability Assay: A Step-by-Step Protocol

This protocol outlines a standard procedure for determining the metabolic stability of this compound derivatives using pooled human liver microsomes.

Materials:

  • Test compounds (this compound derivatives)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like propranolol)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare 10 mM stock solutions of test compounds in DMSO prep_working Dilute stocks to 100 µM working solutions in buffer prep_stock->prep_working add_compound Add 1 µL of working solution to wells (final conc. 1 µM) prep_working->add_compound prep_microsomes Thaw and dilute Human Liver Microsomes (HLM) to 0.5 mg/mL in buffer add_microsomes Add HLM to each well prep_microsomes->add_microsomes prep_nadph Prepare NADPH regenerating system start_reaction Initiate reaction by adding NADPH regenerating system prep_nadph->start_reaction add_compound->add_microsomes pre_incubate Pre-incubate at 37°C for 5 min add_microsomes->pre_incubate pre_incubate->start_reaction sample_t0 At t=0, add cold ACN with internal standard to quench start_reaction->sample_t0 Immediate quenching sample_tx Sample at multiple time points (e.g., 5, 15, 30, 60 min) and quench start_reaction->sample_tx Time-course quenching centrifuge Centrifuge plate to pellet protein sample_t0->centrifuge sample_tx->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, half-life (t½), and intrinsic clearance (Clint) analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Methodology:

  • Compound Preparation: Prepare stock solutions of the this compound derivatives and control compounds in DMSO. Further dilute these to working concentrations in the phosphate buffer.

  • Incubation Setup: In a 96-well plate, combine the test compound, human liver microsomes, and phosphate buffer.

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL, with a final test compound concentration of 1 µM and a microsomal protein concentration of 0.5 mg/mL.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). From this, the half-life (t½) and intrinsic clearance (Clint) can be calculated using the following equations:

    • t½ = 0.693 / k

    • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Comparative Metabolic Stability of this compound Derivatives

The following table summarizes the metabolic stability data for a series of hypothetical this compound derivatives, where substitutions are made at various positions on the core structure. This data is illustrative and designed to highlight key structure-metabolism relationships.

Compound IDR1 SubstitutionR2 SubstitutionHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Metabolic Stability Classification
A-1 HH2527.7Moderate
A-2 FH4515.4High
A-3 OMeH1257.8Low
A-4 HF3519.8High
A-5 HPyridine886.6Low
A-6 FF6510.7Very High

Structure-Metabolism Relationships and Mechanistic Insights

The data presented above reveals critical insights into how structural modifications of the this compound scaffold can significantly impact its metabolic stability.

Key Observations:

  • Halogenation: The introduction of fluorine at the R1 position (Compound A-2 ) and R2 position (Compound A-4 ) leads to a notable increase in metabolic stability compared to the parent compound (A-1 ). This is a common strategy in medicinal chemistry, as the strong carbon-fluorine bond can block potential sites of metabolism. The di-fluorinated analog (A-6 ) exhibits the highest stability, suggesting an additive effect.

  • Electron-Donating Groups: The presence of an electron-donating methoxy group at the R1 position (Compound A-3 ) results in a significant decrease in metabolic stability. This is likely due to the increased electron density of the aromatic ring, making it more susceptible to oxidative metabolism by CYP enzymes. O-demethylation is a common metabolic pathway for methoxy-containing compounds.

  • Introduction of Heterocycles: The addition of a pyridine ring at the R2 position (Compound A-5 ) leads to rapid metabolism. Pyridyl moieties are often sites of N-oxidation or hydroxylation, providing a metabolic "soft spot."

Visualizing Metabolic Hotspots:

The following diagram illustrates the potential sites of metabolism on the this compound core, highlighting the positions where modifications can influence stability.

Caption: Potential metabolic hotspots on the this compound scaffold. (Note: A placeholder for an image of the chemical structure is used in the DOT script. In a real application, this would be replaced with an actual image URL).

Strategic Guidance for Designing Metabolically Stable Derivatives

Based on the principles illustrated above, the following strategies can be employed to enhance the metabolic stability of this compound derivatives:

  • Metabolic Blocking: Introduce sterically hindering groups or electron-withdrawing groups at or near known metabolic hotspots to prevent enzymatic attack. The use of fluorine, as demonstrated, is a prime example of this strategy.

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down the rate of metabolism due to the kinetic isotope effect. This is a more subtle modification that can fine-tune the metabolic profile.

  • Bioisosteric Replacement: If a particular functional group is identified as a metabolic liability, consider replacing it with a bioisostere that retains the desired biological activity but is less susceptible to metabolism.

  • Modulation of Physicochemical Properties: Fine-tuning properties such as lipophilicity (logP) can also influence metabolic stability. Highly lipophilic compounds tend to have greater access to CYP enzymes within the lipophilic environment of the endoplasmic reticulum.

Conclusion

The metabolic stability of this compound derivatives is a critical parameter that can be rationally modulated through strategic structural modifications. By employing robust in vitro assays and understanding the underlying structure-metabolism relationships, medicinal chemists can design next-generation compounds with improved pharmacokinetic profiles, thereby increasing their chances of success in the drug development pipeline. The principles and data presented in this guide serve as a foundational resource for researchers working with this important chemical scaffold.

References

  • Title: In vitro metabolic stability of drug candidates: theory and practice. Source: MedChemComm URL: [Link]

  • Title: The role of fluorine in medicinal chemistry. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Drug-likeness and oral bioavailability: the rule of five and beyond. Source: Advanced Drug Delivery Reviews URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 6-Methylindolin-2-one (CAS No. 56341-38-9). As a heterocyclic compound used in various research and development applications, its handling and disposal require a thorough understanding of its chemical properties and the associated regulatory landscape. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted safely, responsibly, and in full compliance with environmental regulations.

Core Principle: Hazard-Informed Waste Management

The foundation of any chemical disposal procedure is a comprehensive understanding of the substance's hazards. While a specific, dedicated Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous compounds, such as substituted indoles and other heterocyclic ketones, provide a reliable basis for risk assessment. The procedures outlined below are based on the inferred hazard profile, prioritizing the precautionary principle.

The primary directive from safety data sheets for similar chemical structures is unequivocal: Dispose of contents/container to an approved waste disposal plant .[1][2][3][4][5][6] Under no circumstances should this compound or its containers be disposed of in standard trash or flushed down a sanitary sewer.[7][8] This is to prevent environmental contamination and ensure compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA).[9][10]

Inferred Hazard Profile

Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications.

Hazard ClassificationDescriptionRationale & CausalityPrimary Precaution
Skin Irritation (Category 2) Causes skin irritation upon contact.The heterocyclic structure and functional groups can interact with skin proteins and lipids, leading to irritation.Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[1][2][3]
Serious Eye Irritation (Category 2) Causes serious eye irritation, potentially leading to damage if not treated promptly.Direct contact with eye tissue can cause significant inflammation and irritation.Use OSHA-approved safety glasses with side shields or chemical splash goggles.[1][5][6]
Acute Toxicity, Oral (Potential) May be harmful if swallowed.Ingestion can lead to systemic toxicity.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[2][3][4]
Respiratory Irritation (Potential) May cause respiratory irritation if inhaled as dust or aerosol.Fine particles or aerosols can irritate the mucous membranes of the respiratory tract.Handle only in a well-ventilated area or a chemical fume hood.[3][5]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Indole derivatives can be persistent in the environment and exhibit toxicity to aquatic organisms. Direct release is prohibited.[2][5]Collect all waste for disposal by a licensed facility. Do not allow the chemical to enter the environment.[1][5]

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins at the point of waste generation. A systematic approach to segregation and temporary storage is critical for ensuring safety and regulatory compliance.

Required Personal Protective Equipment (PPE)

Before handling waste this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile. Inspect gloves for integrity before use.[11]

  • Body Protection: A fully buttoned lab coat and closed-toe shoes are mandatory.[12]

Waste Stream Segregation

Different types of waste must be collected in separate, designated containers:

  • Solid Waste: Unused or expired this compound, and any grossly contaminated solids (e.g., weigh boats, contaminated silica gel).

  • Liquid Waste: Solutions containing this compound. Note: Do not mix incompatible waste streams. This compound is incompatible with strong oxidizing agents and acids.[1][2]

  • Contaminated Labware & PPE: Items with trace contamination, such as used gloves, bench paper, and empty containers. While containers may be considered "RCRA empty" after being triple-rinsed, it is best practice to manage them as hazardous waste unless your institution's Environmental Health & Safety (EHS) office specifies otherwise.[13]

Step-by-Step Disposal Workflow

The following workflow provides a procedural guide for safely preparing this compound for final disposal.

Step 1: Containerization
  • Select a container that is compatible with the chemical waste. For solid and liquid waste, use a clearly marked, sealable, and robust container (e.g., a high-density polyethylene (HDPE) jug).

  • Ensure the container has a secure, leak-proof lid.[14]

  • Keep containers closed at all times, except when adding waste.[2]

Step 2: Labeling
  • Proper labeling is a critical regulatory requirement. All waste containers must be labeled immediately upon the first addition of waste.

  • The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " (avoiding abbreviations or formulas).

    • An accurate list of all container contents, including solvents.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

Step 3: Management of Spills
  • In the event of a small spill, ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[7]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]

  • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS or safety department immediately.

Step 4: Storage and Disposal
  • Store sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area.

  • This storage area should be secure and away from incompatible materials.[1]

  • Do not accumulate large quantities of waste. Follow your institution's guidelines for waste pickup schedules.

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[15] They will ensure the waste is transported to a licensed and approved treatment, storage, and disposal facility (TSDF).

Disposal Logic and Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of this compound waste streams.

G start Waste Generation (this compound) identify Identify Waste Type (Solid, Liquid, Contaminated PPE) start->identify spill Accidental Spill start->spill solid_waste Solid Waste (Pure compound, gross contamination) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions containing compound) identify->liquid_waste Liquid ppe_waste Contaminated Materials (Gloves, bench paper, empty containers) identify->ppe_waste Contaminated PPE/Labware contain Segregate into Compatible, Closed, and Labeled Hazardous Waste Container solid_waste->contain liquid_waste->contain ppe_waste->contain store Store in Designated Satellite Accumulation Area contain->store spill_clean Contain with Inert Absorbent Collect into Hazardous Waste Container spill->spill_clean spill_clean->store pickup Arrange for Pickup by Licensed Waste Disposal Service (via Institutional EHS) store->pickup

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • Material Safety Data Sheet (Generic). [Link]

  • MDPI, The Future of Green Chemistry. [Link]

  • Physikalisch-Technische Bundesanstalt, Chemical Waste Management for Laboratories. [Link]

  • University of Wisconsin–Madison, Chemical Disposal Procedures. [Link]

  • PubChem, National Center for Biotechnology Information. This compound. [Link]

  • Occupational Safety and Health Administration (OSHA), Personal Protective Equipment. [Link]

  • U.S. Environmental Protection Agency (EPA), Management of Hazardous Waste Pharmaceuticals. [Link]

  • U.S. Environmental Protection Agency (EPA), Identification and Listing of Hazardous Waste. [Link]

  • Veolia North America, EPA Management Standards for Hazardous Waste Pharmaceuticals. [Link]

  • ASHP, EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. [Link]

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Navigating the Safe Handling of 6-Methylindolin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be intrinsically linked with an unwavering dedication to safety. The handling of novel chemical entities, such as 6-Methylindolin-2-one, demands a proactive and informed approach to personal protection and laboratory practice. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of this compound

Before any handling operations commence, a thorough understanding of the inherent hazards of this compound is paramount. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications dictate the necessity for stringent control measures to prevent exposure through ingestion, skin and eye contact, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Gloves: Nitrile gloves (double-gloving recommended). - Eye Protection: Chemical safety goggles. - Respiratory Protection: N95 or higher-rated disposable respirator. - Lab Coat: Standard laboratory coat.
Solution Preparation and Handling - Gloves: Nitrile gloves (double-gloving recommended). - Eye Protection: Chemical safety goggles and a face shield. - Respiratory Protection: Work within a certified chemical fume hood. - Lab Coat: Chemical-resistant laboratory coat or apron over a standard lab coat.
Accidental Spill Cleanup - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical safety goggles and a face shield. - Respiratory Protection: Full-face respirator with appropriate cartridges for organic vapors and particulates. - Body Protection: Chemical-resistant suit or coveralls.

Expert Insight: The recommendation for double-gloving when handling the solid form is a proactive measure against potential tears or punctures in the outer glove, providing an additional barrier of protection. When working with solutions, the use of a face shield in addition to goggles is crucial to protect against splashes that could circumvent the seal of the goggles.

Operational Workflow for Safe Handling

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow diagram illustrates the key stages, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & Assess Risk DonPPE Don Appropriate PPE Prep->DonPPE Proceed Weigh Weigh Solid in Ventilated Enclosure DonPPE->Weigh Enter Handling Area Dissolve Dissolve in Fume Hood Weigh->Dissolve Controlled Addition Transfer Transfer Solution Dissolve->Transfer Use Secondary Containment Decontaminate Decontaminate Glassware & Surfaces Transfer->Decontaminate After Use DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Clean Area Dispose Dispose of Waste DoffPPE->Dispose Segregate Waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive information.

    • Ensure that a properly functioning chemical fume hood, safety shower, and eyewash station are readily accessible.[1]

    • Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.

  • Handling the Solid:

    • Wear the appropriate PPE as outlined in the table above.

    • Conduct all weighing and aliquoting of the solid material within a ventilated enclosure, such as a powder-containment hood or a chemical fume hood, to prevent inhalation of airborne particles.

    • Use anti-static tools and weigh boats to prevent dispersal of the powder.

  • Preparing Solutions:

    • All solution preparation must be performed inside a certified chemical fume hood.

    • Add the solid this compound slowly and carefully to the solvent to avoid splashing.

    • Keep containers closed when not in use.[1]

  • Post-Handling and Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove PPE in a manner that avoids contaminating your skin or clothing.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental stewardship.

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed, and compatible hazardous waste container.[2]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.

    • Never dispose of this chemical down the drain.[2]

  • Empty Containers:

    • Triple rinse empty containers with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.[2]

    • Deface the label on the empty container before disposal in accordance with your institution's guidelines.[2]

Trustworthiness through Self-Validation: Every step of this protocol is designed to be part of a self-validating system. For instance, working within a fume hood not only protects the user from inhalation but also contains any potential spills, making cleanup safer and more manageable. The procedural use of secondary containment for solution transfers provides a physical barrier to prevent the spread of material in case of a primary container failure.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research environment.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. (n.d.). CoAction Specialty. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.